molecular formula C5H8OS B598713 2-Oxa-6-thiaspiro[3.3]heptane CAS No. 174-80-1

2-Oxa-6-thiaspiro[3.3]heptane

Cat. No.: B598713
CAS No.: 174-80-1
M. Wt: 116.178
InChI Key: SNUILXWRUPARSS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Oxa-6-thiaspiro[3.3]heptane, also known as this compound, is a useful research compound. Its molecular formula is C5H8OS and its molecular weight is 116.178. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-oxa-2-thiaspiro[3.3]heptane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8OS/c1-5(2-6-1)3-7-4-5/h1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNUILXWRUPARSS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2(CO1)CSC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00938450
Record name 2-Oxa-6-thiaspiro[3.3]heptane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00938450
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

116.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

174-80-1
Record name 2-Oxa-6-thiaspiro[3.3]heptane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00938450
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Foreword: The Rise of a Privileged Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis and Characterization of 2-Oxa-6-azaspiro[3.3]heptane

In the landscape of medicinal chemistry, the quest for molecules with superior pharmacological profiles is relentless. Three-dimensional molecular architecture is paramount in achieving enhanced potency, selectivity, and metabolic stability. Among the scaffolds that have garnered significant attention are spirocyclic systems, which offer a rigid conformational framework. The 2-oxa-6-azaspiro[3.3]heptane core, in particular, has emerged as a "privileged scaffold." It is increasingly utilized as a bioisosteric replacement for the morpholine moiety, a common group in many drug candidates.[1][2][3] The incorporation of this spirocycle can significantly improve physicochemical properties such as aqueous solubility while lowering lipophilicity, which are critical attributes for successful drug candidates.[4][5]

This guide, intended for researchers, medicinal chemists, and drug development professionals, provides a comprehensive overview of the synthesis and characterization of 2-oxa-6-azaspiro[3.3]heptane. It moves beyond a simple recitation of protocols to explain the underlying chemical principles and the rationale behind the selection of specific reagents and conditions, reflecting a field-proven approach to this valuable building block.

Part 1: Strategic Synthesis of 2-Oxa-6-azaspiro[3.3]heptane

The synthesis of this strained bicyclic system presents unique challenges. The most established and scalable route commences from commercially available pentaerythritol derivatives.[1] This strategy involves the sequential construction of the oxetane and azetidine rings, followed by a critical deprotection step.

The Foundational Carreira Synthesis and Its Modern Refinements

The seminal method for preparing 2-oxa-6-azaspiro[3.3]heptane was developed by Carreira and his colleagues.[1] This route begins with tribromopentaerythritol and involves a cyclization with p-toluenesulfonamide to form the N-tosylated spiro-intermediate. However, the original deprotection step, often involving harsh reducing agents, and the isolation of the final product as a hemioxalate salt presented challenges in terms of scalability, stability, and solubility.[1]

Recent advancements have focused on optimizing the deprotection and, crucially, the final salt form. Isolation as a sulfonic acid or acetate salt has been shown to yield a more stable, soluble, and crystalline product, which is far more amenable to downstream synthetic manipulations.[1][2]

Visualizing the Synthetic Workflow

The following diagram illustrates a refined and scalable synthetic pathway, highlighting the key transformations from a common starting material to the stable salt form of the target compound.

Synthesis_Workflow Start Tribromopentaerythritol Intermediate1 N-Tosyl-2-oxa-6-azaspiro[3.3]heptane Start->Intermediate1 1. p-Toluenesulfonamide 2. Base (e.g., NaOH) Intermediate2 2-Oxa-6-azaspiro[3.3]heptane (Free Base) Intermediate1->Intermediate2 Deprotection (e.g., Mg/MeOH or H₂/Pd-C) Product 2-Oxa-6-azaspiro[3.3]heptane Sulfonate Salt Intermediate2->Product Salt Formation (Sulfonic Acid)

Caption: A refined synthetic pathway to 2-oxa-6-azaspiro[3.3]heptane.

Detailed Experimental Protocol: An Improved, Scalable Approach

This protocol is adapted from an improved synthesis that focuses on yielding a stable and highly soluble salt of the target compound.[1]

Step 1: Synthesis of 6-(p-Toluenesulfonyl)-2-oxa-6-azaspiro[3.3]heptane

  • Rationale: The initial step involves a double intramolecular Williamson ether synthesis to form the oxetane ring, followed by a double N-alkylation with a protected amine. p-Toluenesulfonamide is an ideal protecting group as it is robust, crystalline, and renders the nitrogen acidic enough for deprotonation while being removable under specific conditions.

  • Procedure:

    • To a solution of tribromopentaerythritol (1.0 eq) in a suitable solvent like toluene, add p-toluenesulfonamide (1.1 eq).

    • Add a strong base, such as aqueous sodium hydroxide (e.g., 50% w/w), portion-wise while maintaining the temperature below 40 °C.

    • Heat the reaction mixture to reflux (approx. 100-110 °C) for 16-24 hours, monitoring by TLC or LC-MS for the disappearance of starting material.

    • Upon completion, cool the mixture, separate the organic layer, and wash with water and brine.

    • Concentrate the organic layer under reduced pressure and recrystallize the crude solid from a solvent system like isopropanol/water to yield the pure N-tosylated intermediate.

Step 2: Deprotection to Yield 2-Oxa-6-azaspiro[3.3]heptane (Free Base)

  • Rationale: The removal of the tosyl group is the critical step. While older methods used magnesium in methanol with sonication, a cleaner and more scalable approach is catalytic hydrogenolysis. This avoids the formation of difficult-to-filter magnesium salts.

  • Procedure:

    • Charge a pressure-rated hydrogenation vessel with N-tosyl-2-oxa-6-azaspiro[3.3]heptane (1.0 eq) and a suitable catalyst such as Palladium on Carbon (10% Pd/C, 5-10 mol%).

    • Add a solvent mixture, for example, methanol and acetic acid (1.0 eq). The acid is crucial for facilitating the reaction.

    • Pressurize the vessel with hydrogen gas (e.g., 5-10 bar) and stir vigorously at room temperature for 16-24 hours.

    • Monitor the reaction for the consumption of hydrogen and completion by LC-MS.

    • Once complete, carefully vent the vessel and filter the reaction mixture through a pad of celite to remove the catalyst. The resulting filtrate contains the free base of the target compound (as its acetate salt).

Step 3: Isolation as a Stable Sulfonate Salt

  • Rationale: The free base is often unstable and difficult to handle. Conversion to a salt provides a stable, crystalline solid with improved handling and solubility properties. Sulfonate salts (e.g., mesylate, besylate) are often superior to the traditional oxalate salt due to their higher solubility in a wider range of organic solvents.[1][2]

  • Procedure:

    • To the filtrate containing the free base, add a sulfonic acid such as methanesulfonic acid or p-toluenesulfonic acid (1.0-1.1 eq) at room temperature.

    • Stir the solution. Precipitation of the salt may occur directly or can be induced by the addition of an anti-solvent like methyl tert-butyl ether (MTBE).

    • Cool the resulting slurry in an ice bath to maximize precipitation.

    • Collect the crystalline solid by filtration, wash with the anti-solvent, and dry under vacuum to yield the final 2-oxa-6-azaspiro[3.3]heptane sulfonate salt.

Part 2: Comprehensive Characterization

Rigorous analytical characterization is essential to confirm the structure and purity of the synthesized 2-oxa-6-azaspiro[3.3]heptane.

Spectroscopic and Physical Data

The following table summarizes the expected analytical data for the parent compound.

PropertyDataSource
Molecular Formula C₅H₉NO[6]
Molecular Weight 99.13 g/mol [6]
Appearance Colorless to almost colorless liquid (free base)
Boiling Point 165.7 °C at 760 mmHg (predicted)[7]
¹H NMR (CDCl₃, 400 MHz) δ ~4.4-4.6 (s, 4H, -O-CH₂-), δ ~3.5-3.7 (s, 4H, -N-CH₂-), δ ~2.0-2.5 (br s, 1H, -NH)[8]
¹³C NMR (CDCl₃, 101 MHz) δ ~76-78 (-O-CH₂-), δ ~50-52 (-N-CH₂-), δ ~38-40 (spiro C)[8]
Mass Spec (EI) m/z 99 (M⁺), fragments at 82, 70, 56, 42[8]

Note: NMR chemical shifts are approximate and can vary based on solvent, concentration, and whether the compound is in its free base or salt form. The NH proton signal is often broad and may exchange with D₂O.

Interpreting the Spectra
  • ¹H NMR: The proton NMR spectrum is characteristically simple due to the high symmetry of the molecule. Two sharp singlets are expected in a 1:1 ratio, corresponding to the four equivalent protons on the oxetane ring and the four equivalent protons on the azetidine ring. The N-H proton of the free base will appear as a broad singlet that can be exchanged with D₂O.

  • ¹³C NMR: The carbon NMR spectrum is also simple, showing three distinct signals: one for the two equivalent methylene carbons of the oxetane ring, one for the two equivalent methylene carbons of the azetidine ring, and a signal for the central spiro quaternary carbon.

  • Mass Spectrometry (MS): Electron Ionization Mass Spectrometry (EI-MS) should show a clear molecular ion (M⁺) peak at m/z = 99. Common fragmentation patterns involve the loss of parts of the ring system. Softer ionization techniques like Electrospray Ionization (ESI) will typically show the protonated molecular ion [M+H]⁺ at m/z = 100.

  • Infrared (IR) Spectroscopy: For the free base, a key feature in the IR spectrum is the N-H stretch, which typically appears as a moderate band in the 3300-3500 cm⁻¹ region. Strong C-O stretching for the ether linkage will be observed around 1100-1150 cm⁻¹, and C-N stretching will be visible in the 1250-1020 cm⁻¹ range.

Conclusion

2-Oxa-6-azaspiro[3.3]heptane is more than just another building block; it is a powerful tool for medicinal chemists to imbue drug candidates with desirable, three-dimensional properties. The synthetic route presented here, which builds upon foundational work with modern improvements, provides a scalable and reliable method for accessing this valuable scaffold. By focusing on the isolation of a stable, soluble sulfonate salt, researchers can more effectively incorporate this moiety into complex drug discovery programs. The detailed characterization data provides a benchmark for ensuring the identity and purity of the synthesized material, upholding the standards of scientific integrity required for the development of next-generation therapeutics.

References

  • Bertz, C., Bauer, A., et al. (2017). Synthesis and Properties of 2-Oxa-6-azaspiro[3.3]heptane Sulfonate Salts. Synfacts.
  • Burkhard, J. A., Wuitschik, G., et al. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews. Available at: [Link]

  • Bull, J. A., Croft, R. A., et al. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews. Available at: [Link]

  • van der Haas, R. (2017). Synthesis of 2-Oxa-6-azaspiro[3.3]heptane Sulfonate Salts. Thieme Chemistry. Available at: [Link]

  • Wessel, M. D., et al. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews. Available at: [Link]

  • Coldham, I., et al. (2017). Synthesis of Spirocyclic Amines by Using Dipolar Cycloadditions of Nitrones. The Journal of Organic Chemistry. Available at: [Link]

  • Smalley, T. L., et al. (2023). Practical and Scalable Two-Step Process for 6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane: A Key Intermediate of the Potent Antibiotic Drug Candidate TBI-223. ACS Publications. Available at: [Link]

  • Enamine & Pfizer. (2025). An Approach to Alkyl Azetidines for Medicinal Chemistry. ChemRxiv. Available at: [Link]

  • Barham, J. P., et al. (2023). Oxetane Synthesis via Alcohol C–H Functionalization. Journal of the American Chemical Society. Available at: [Link]

  • Taylor & Francis Online. (2025). Synthetic oxetanes in drug discovery: where are we in 2025?. Taylor & Francis Online. Available at: [Link]

  • Xu, J. X. (2017). Synthesis of Azetidines. Chinese Journal of Organic Chemistry. Available at: [Link]

  • ResearchGate. (2019). Methods for the synthesis of azetidines. ResearchGate. Available at: [Link]

  • Gámez-Montaño, R., et al. (2019). Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. Organic & Biomolecular Chemistry. Available at: [Link]

  • Fasan, R., et al. (2025). Enantioselective Synthesis of Spirocyclic Nitrogen-Containing Heterocycles Catalyzed by an Iridium-Containing Cytochrome. Journal of the American Chemical Society. Available at: [Link]

  • ResearchGate. (2016). Synthesis of N‐alkylated spirocyclic amines. ResearchGate. Available at: [Link]

  • Smalley, T. L., et al. (2023). Practical and Scalable Two-Step Process for 6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane: A Key Intermediate of the Potent Antibiotic Drug Candidate TBI-223. American Chemical Society. Available at: [Link]

  • Scott, J. S., et al. (2017). Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes, a logD Lowering Twist. ACS Medicinal Chemistry Letters. Available at: [Link]

  • Alker, A., et al. (1999). Azetidines and bisazetidines. Their synthesis and use as the key intermediates to enantiomerically pure diamines, amino alcohols, and polyamines. The Journal of Organic Chemistry. Available at: [Link]

  • Mykhailiuk, P. K. (2021). Oxa-spirocycles: synthesis, properties and applications. Chemical Science. Available at: [Link]

  • ResearchGate. (2025). 1-Substituted 2-azaspiro[3.3]heptanes: overseen motifs for drug discovery. ResearchGate. Available at: [Link]

  • Carreira, E. M., et al. (2010). Synthesis of Azaspirocycles and their Evaluation in Drug Discovery. Angewandte Chemie International Edition. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Oxa-6-azaspiro[3.3]heptane. PubChem Compound Database. Available at: [Link]

  • The Royal Society of Chemistry. (2023). Diversifying Chemical Space of DNA-Encoded Libraries: Synthesis of 2-Oxa-1-azaspiro(bicyclo[3.2.0])heptanes On-DNA via Visible Light-Mediated Energy Transfer Catalysis. The Royal Society of Chemistry. Available at: [Link]

  • National Institutes of Health. (2023). Diversifying Chemical Space of DNA-Encoded Libraries: Synthesis of 2-Oxa-1-azaspiro(bicyclo[3.2.0])heptanes On-DNA via Visible Light-Mediated Energy Transfer Catalysis. National Institutes of Health. Available at: [Link]

  • ResearchGate. (2025). Synthesis and Structural Analysis of a New Class of Azaspiro[3.3]heptanes as Building Blocks for Medicinal Chemistry. ResearchGate. Available at: [Link]

  • Smalley, T. L., et al. (2023). Practical and Scalable Two-Step Process for 6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane: A Key Intermediate of the Potent Antibiotic Drug Candidate TBI-223. ACS Publications. Available at: [Link]

  • Smalley, T. L., et al. (2023). Practical and Scalable Two-Step Process for 6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane: A Key Intermediate of the Potent Antibiotic Drug Candidate TBI-223. PMC - NIH. Available at: [Link]

  • Hamza, D., & Thomson, M. J. (2004). Synthesis of Novel 2,6-Diazaspiro[3.3]heptanes. Synlett. Available at: [Link]

  • LookChem. (n.d.). 2-Oxa-6-azaspiro[3.3]heptane. LookChem. Available at: [Link]

  • PubChemLite. (n.d.). 2-oxa-6-azaspiro[3.3]heptane (C5H9NO). PubChemLite. Available at: [Link]

  • Erfa Sa. (n.d.). 2-Oxa-6-azaspiro[3.3]heptane. Erfa Sa. Available at: [Link]

  • Harper, T. (2024). How to Interpret Mass Spectra. YouTube. Available at: [Link]

  • The Organic Chemistry Tutor. (2023). How to Read and Interpret the IR Spectra. YouTube. Available at: [Link]

  • ResearchGate. (2024). Rapid Screening of Secondary Plant Metabolites using Two‐Dimensional Tandem Mass Spectrometry. ResearchGate. Available at: [Link]

  • van der Doelen, G. A. (n.d.). Chapter 6: Mass spectrometric analysis of triterpenoids in dammar and mastic under EI and APCI conditions. UvA-DARE. Available at: [Link]

  • Zaikin, V. G., & Halket, J. M. (2003). Review: Derivatization in mass spectrometry 2. Acylation. ResearchGate. Available at: [Link]

Sources

An In-depth Technical Guide to 2-Oxa-6-azaspiro[3.3]heptane: Properties and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Unveiling a Versatile Scaffold in Modern Drug Discovery

In the landscape of contemporary medicinal chemistry, the quest for novel molecular scaffolds that offer unique three-dimensional topologies and favorable physicochemical properties is paramount. Among the rising stars in this field is 2-oxa-6-azaspiro[3.3]heptane, a strained bicyclic heterocycle that has garnered significant attention as a versatile building block in drug discovery. Its rigid structure, coupled with the strategic placement of heteroatoms, presents a compelling alternative to traditional saturated heterocycles like morpholine, offering the potential for improved metabolic stability, aqueous solubility, and target engagement.[1][2][3] This guide aims to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the core physical and chemical properties of 2-oxa-6-azaspiro[3.3]heptane, underpinned by field-proven insights and practical experimental considerations.

Core Molecular Structure and Identification

2-Oxa-6-azaspiro[3.3]heptane is a spirocyclic compound featuring a central quaternary carbon atom shared by an oxetane and an azetidine ring. This unique arrangement confers a high degree of rigidity and a well-defined three-dimensional geometry.

Systematic and Common Identifiers:

  • IUPAC Name: 2-oxa-6-azaspiro[3.3]heptane[4]

  • CAS Number: 174-78-7[4]

  • Molecular Formula: C₅H₉NO[4]

  • Molecular Weight: 99.13 g/mol [4]

  • Canonical SMILES: C1C2(CNC1)COC2[4]

  • InChI Key: HPJALMWOZYIZGE-UHFFFAOYSA-N[4]

Figure 1: 2D structure of 2-oxa-6-azaspiro[3.3]heptane.

Physicochemical Properties: A Data-Driven Overview

The physicochemical properties of 2-oxa-6-azaspiro[3.3]heptane are crucial for its application in drug design, influencing its solubility, permeability, and metabolic stability. The data presented below is a consolidation of experimentally determined and computed values from various sources.

PropertyValueSource(s)
Physical State Liquid to solid at room temperature[5][6]
Melting Point Data not consistently available; reported as solid at room temp.[5]
Boiling Point 165.7 °C at 760 mmHg[7]
Density 1.12 g/cm³[7]
Flash Point 51.2 °C[7]
pKa (Predicted) 9.73 ± 0.20[7]
logP (Predicted) -0.065[7]
Polar Surface Area 21.26 Ų[4]
Refractive Index 1.513[7]
Vapor Pressure 1.85 mmHg at 25°C[7]

Note on Physical State: There is some discrepancy in the reported physical state of 2-oxa-6-azaspiro[3.3]heptane, with some sources listing it as a liquid and others as a solid at ambient temperature.[5][6] This may be due to the presence of different salt forms or impurities. For practical purposes, it is advisable to handle it as a low-melting solid or a viscous liquid.

Solubility Profile: 2-Oxa-6-azaspiro[3.3]heptane is generally soluble in water and polar organic solvents. Its utility as a morpholine bioisostere is partly due to its potential to enhance the aqueous solubility of parent molecules.[1]

Stability and Storage: The free base of 2-oxa-6-azaspiro[3.3]heptane can be sensitive to air and heat.[6] For long-term storage, it is often converted to a more stable salt form, such as the hemioxalate or a sulfonate salt. The hydrochloride salt is also reported to be bench-stable. It is recommended to store the compound under an inert atmosphere at refrigerated temperatures (2-8°C) and protected from light.[7]

Spectroscopic Characterization

While a comprehensive set of publicly available spectra for the parent compound is limited, data for its derivatives provides valuable insights into its spectroscopic properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: The proton NMR spectrum of a substituted 2-oxa-6-azaspiro[3.3]heptane, such as 6-(2-fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane, shows characteristic signals for the methylene protons of the oxetane and azetidine rings. In this derivative, the oxetane protons (CH₂O) appear as a singlet around 4.86 ppm, and the azetidine protons (CH₂N) appear as a singlet around 4.35 ppm in CDCl₃.[5] The exact chemical shifts for the parent compound will differ but are expected in similar regions.

  • ¹³C NMR: For the same derivative, the carbon NMR spectrum in CDCl₃ shows the oxetane carbons (CH₂O) and the azetidine carbons (CH₂N) with distinct chemical shifts, influenced by the substituent on the nitrogen atom.[5]

Infrared (IR) Spectroscopy:

The IR spectrum of 2-oxa-6-azaspiro[3.3]heptane is expected to show characteristic absorption bands for C-H stretching of the methylene groups, C-N stretching of the azetidine ring, and C-O-C stretching of the oxetane ring.

Mass Spectrometry (MS):

The mass spectrum of 2-oxa-6-azaspiro[3.3]heptane under electron ionization (EI) would be expected to show a molecular ion peak (M⁺) at m/z 99. The fragmentation pattern would likely involve cleavage of the C-C bonds adjacent to the heteroatoms, leading to characteristic fragment ions.[8][9]

Chemical Reactivity and Synthetic Applications

The chemical reactivity of 2-oxa-6-azaspiro[3.3]heptane is dominated by the nucleophilicity of the secondary amine in the azetidine ring. This allows for a wide range of functionalization reactions, making it a valuable scaffold for building molecular complexity.

N-Functionalization Reactions

The secondary amine of the azetidine ring is the primary site for chemical modification.

Direct N-alkylation with alkyl halides can be achieved under standard conditions, typically using a base such as potassium carbonate or triethylamine in a polar aprotic solvent like acetonitrile or DMF.

N_Alkylation 2-oxa-6-azaspiro[3.3]heptane 2-oxa-6-azaspiro[3.3]heptane N-alkylated product N-alkylated product 2-oxa-6-azaspiro[3.3]heptane->N-alkylated product R-X, Base

Figure 2: General scheme for N-alkylation.

The introduction of an aryl group on the nitrogen atom is a key transformation for incorporating this scaffold into many drug candidates. The Buchwald-Hartwig amination is a highly effective method for this purpose.[10]

Experimental Protocol: Buchwald-Hartwig N-Arylation (Adapted from a similar system) [10]

  • Reaction Setup: In a dry reaction vessel under an inert atmosphere (e.g., argon or nitrogen), combine 2-oxa-6-azaspiro[3.3]heptane (1.0 equiv), the desired aryl halide (1.1 equiv), a palladium catalyst such as Pd₂(dba)₃ (0.02 equiv), a suitable phosphine ligand like XPhos (0.04 equiv), and a base, typically sodium tert-butoxide (1.4 equiv).

  • Solvent: Add anhydrous toluene as the solvent.

  • Reaction Conditions: Heat the mixture to 80-110 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up and Purification: Upon completion, cool the reaction to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Acylation of the secondary amine with acyl chlorides or anhydrides proceeds readily, usually in the presence of a non-nucleophilic base like triethylamine or pyridine in a solvent such as dichloromethane or THF.

N_Acylation 2-oxa-6-azaspiro[3.3]heptane 2-oxa-6-azaspiro[3.3]heptane N-acylated product N-acylated product 2-oxa-6-azaspiro[3.3]heptane->N-acylated product RCOCl, Base

Figure 3: General scheme for N-acylation.

2-Oxa-6-azaspiro[3.3]heptane can be reacted with aldehydes or ketones in the presence of a reducing agent to form N-alkylated products. This is a powerful method for introducing a variety of substituents.

Experimental Protocol: Reductive Amination

  • Imine Formation: In a suitable solvent such as methanol or dichloromethane, dissolve 2-oxa-6-azaspiro[3.3]heptane (1.0 equiv) and the desired aldehyde or ketone (1.1 equiv). Stir the mixture at room temperature for 1-2 hours to allow for the formation of the corresponding iminium intermediate.

  • Reduction: Add a mild reducing agent, such as sodium triacetoxyborohydride (1.5 equiv), portion-wise to the reaction mixture.

  • Reaction Monitoring: Stir at room temperature for 12-24 hours, monitoring the reaction by TLC or LC-MS.

  • Work-up and Purification: Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution. Extract the product with an organic solvent, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by column chromatography.

For multi-step syntheses, protection of the secondary amine is often necessary. The tert-butyloxycarbonyl (Boc) group is a common choice.

Experimental Protocol: N-Boc Protection [7][11]

  • Reaction Setup: Dissolve 2-oxa-6-azaspiro[3.3]heptane (1.0 equiv) in a solvent such as dichloromethane or tetrahydrofuran.

  • Reagent Addition: Add di-tert-butyl dicarbonate (Boc₂O, 1.1 equiv) and a base like triethylamine (1.2 equiv) to the solution.

  • Reaction Conditions: Stir the mixture at room temperature for 4-12 hours.

  • Work-up and Purification: Monitor the reaction to completion by TLC. Upon completion, concentrate the reaction mixture and purify the crude product by column chromatography on silica gel to afford the N-Boc protected 2-oxa-6-azaspiro[3.3]heptane.

Ring-Opening Reactions

The strained oxetane and azetidine rings in 2-oxa-6-azaspiro[3.3]heptane are susceptible to ring-opening reactions under certain conditions, although they are generally more stable than their epoxide and aziridine counterparts. Ring-opening of the oxetane can be initiated by strong nucleophiles or under acidic conditions. The azetidine ring can also be cleaved, though this typically requires more forcing conditions. While no significant oxetane ring-opening was observed during precipitation with HCl in one study, the potential for such reactions should be considered when designing synthetic routes involving harsh acidic or nucleophilic conditions.[12]

Applications in Drug Discovery and Medicinal Chemistry

The unique structural and physicochemical properties of 2-oxa-6-azaspiro[3.3]heptane have made it an attractive scaffold in drug discovery.

  • Morpholine Bioisostere: It is frequently employed as a bioisosteric replacement for the morpholine moiety.[1][2] This substitution can lead to improvements in key drug-like properties, including:

    • Reduced Lipophilicity: The spirocyclic structure can lead to a decrease in the logarithm of the distribution coefficient (logD), which can be beneficial for improving the overall pharmacokinetic profile of a drug candidate.[2]

    • Increased Basicity: The azetidine nitrogen is generally more basic than the nitrogen in morpholine, which can influence receptor interactions and solubility.[2]

    • Improved Metabolic Stability: The quaternary spirocyclic center can block potential sites of metabolism, leading to increased metabolic stability compared to more flexible acyclic or monocyclic analogs.[1]

  • Scaffold for Novel Chemical Space: The rigid, three-dimensional nature of the 2-oxa-6-azaspiro[3.3]heptane core provides a well-defined exit vector for substituents, allowing for precise control over their spatial orientation. This is highly advantageous for optimizing interactions with biological targets.[1]

  • Incorporation into Bioactive Molecules: Derivatives of 2-oxa-6-azaspiro[3.3]heptane have been incorporated into a variety of drug candidates targeting a range of diseases, including cancer and neurodegenerative disorders.[13]

Safety and Handling

2-Oxa-6-azaspiro[3.3]heptane is classified as a flammable liquid and vapor and may be toxic if swallowed. It can also cause skin and serious eye irritation.[4]

Recommended Handling Precautions:

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Keep away from heat, sparks, and open flames.

  • Store in a tightly closed container in a cool, dry place.[12]

  • Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

Conclusion and Future Outlook

2-Oxa-6-azaspiro[3.3]heptane has emerged as a powerful and versatile building block in modern drug discovery. Its unique combination of structural rigidity, favorable physicochemical properties, and synthetic tractability makes it an invaluable tool for medicinal chemists seeking to explore novel chemical space and design next-generation therapeutics. As our understanding of the interplay between three-dimensional molecular shape and biological activity continues to grow, the importance of scaffolds like 2-oxa-6-azaspiro[3.3]heptane is poised to increase even further, paving the way for the development of innovative medicines with improved efficacy and safety profiles.

References

  • Practical and Scalable Two-Step Process for 6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane: A Key Intermediate of the Potent Antibiotic Drug Candidate TBI-223. ACS Publications. (2023-07-12).

  • Synthesis of Azaspirocycles and their Evaluation in Drug Discovery. ResearchGate. (2025-08-30).

  • Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes, a logD Lowering Twist. PMC.

  • 2-Oxa-6-azaspiro[3.3]heptane | C5H9NO | CID 23111887. PubChem.

  • oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. French-Ukrainian Journal of Chemistry.

  • Practical and Scalable Two-Step Process for 6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane: A Key Intermediate of the Potent Antibiotic Drug Candidate TBI-223. PMC - NIH. (2023-07-12).

  • Practical and Scalable Two-Step Process for 6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane: A Key Intermediate of the Potent Antibiotic Drug Candidate TBI-223. ACS Publications. (2023-07-12).

  • EXPERIMENTAL PROCEDURES. Beilstein Journals.

  • Application Notes and Protocols for the Synthesis of N-Boc-N'-aryl-2,6-diazaspiro[3.3]heptanes. Benchchem.

  • Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. (2023-08-29).

  • Synthesis and Properties of 2-Oxa-6-azaspiro[3.3]heptane Sulfonate Salts. Thieme Chemistry. (2017-03-02).

  • 2-Oxa-6-azaspiro[3.3]heptane. LookChem.

  • mass spectra - fragmentation patterns. Chemguide.

  • 2-Oxa-6-azaspiro[3.3]heptane. Sigma-Aldrich.

  • 2-Oxa-6-azaspiro[3.3]heptane, 1G - O0466-1G. Lab Pro Inc.

  • 2-Oxa-6-azaspiro[3.3]heptane 98.0+%, TCI America™. Fisher Scientific.

  • Interpretation of mass spectra. UvA-DARE.

  • Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. NIH. (2020-06-23).

  • CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction. NIST.

  • Scheme 3 Synthesis of 3-substituted 1-azaspiro[3.3]heptanes. Scope of... ResearchGate.

  • Synthesis of 2-Oxa-6-azaspiro[3.3]heptane Sulfonate Salts. Thieme Chemistry.

Sources

Spectroscopic Profile of 2-Oxa-6-azaspiro[3.3]heptane: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

2-Oxa-6-azaspiro[3.3]heptane is a key heterocyclic scaffold increasingly utilized in medicinal chemistry and drug discovery as a bioisostere for commonly used motifs like morpholine and piperidine. Its rigid, three-dimensional structure offers unique opportunities for exploring chemical space and optimizing the physicochemical properties of drug candidates. This technical guide provides a comprehensive overview of the spectroscopic characteristics of 2-oxa-6-azaspiro[3.3]heptane, focusing on Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the synthesis, characterization, and application of this important building block.

Introduction: The Significance of 2-Oxa-6-azaspiro[3.3]heptane in Drug Discovery

The quest for novel chemical entities with improved pharmacological profiles is a central theme in modern drug development. Saturated heterocyclic scaffolds have emerged as critical components in the design of new therapeutics, offering advantages in terms of metabolic stability, aqueous solubility, and three-dimensional diversity. Among these, the 2-oxa-6-azaspiro[3.3]heptane core has garnered significant attention.

This spirocyclic system, containing both an oxetane and an azetidine ring fused at a central quaternary carbon, presents a unique conformational rigidity that can be advantageous for optimizing ligand-receptor interactions. It is often employed as a bioisosteric replacement for morpholine, piperidine, and other cyclic amines, allowing for the fine-tuning of properties such as lipophilicity and basicity. The synthesis of 2-oxa-6-azaspiro[3.3]heptane and its derivatives can be challenging, making a thorough understanding of its characterization crucial for synthetic success and efficient downstream applications.

This guide provides an in-depth analysis of the key spectroscopic data—NMR, IR, and MS—that are essential for the unambiguous identification and quality assessment of 2-oxa-6-azaspiro[3.3]heptane.

Molecular Structure and Symmetry

The structure of 2-oxa-6-azaspiro[3.3]heptane is characterized by two four-membered rings, an oxetane and an azetidine, sharing a single spirocyclic carbon atom. This arrangement results in a high degree of symmetry.

Figure 1: 2D Structure of 2-Oxa-6-azaspiro[3.3]heptane.

Due to the plane of symmetry passing through the N-H and O atoms, the four methylene groups are chemically equivalent in pairs. This has a direct and predictable impact on the NMR spectra of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of 2-oxa-6-azaspiro[3.3]heptane. The high symmetry of the molecule simplifies its ¹H and ¹³C NMR spectra.

¹H NMR Spectroscopy

The proton NMR spectrum of 2-oxa-6-azaspiro[3.3]heptane is expected to show three distinct signals:

  • A singlet for the four protons of the oxetane ring (H1, H3). Due to the symmetry of the molecule, these protons are chemically equivalent.

  • A singlet for the four protons of the azetidine ring (H5, H7). Similarly, these protons are chemically equivalent.

  • A broad singlet for the proton on the nitrogen atom (H6). The broadness of this signal is due to quadrupolar relaxation and exchange with trace amounts of water in the NMR solvent. Its chemical shift can be highly variable depending on the solvent and concentration.

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Integration
H1, H3 (Oxetane CH₂)~ 4.5 - 4.8s4H
H5, H7 (Azetidine CH₂)~ 3.8 - 4.2s4H
H6 (NH)Variablebr s1H
Table 1: Predicted ¹H NMR Spectral Data for 2-Oxa-6-azaspiro[3.3]heptane.

Note: The predicted chemical shifts are based on the analysis of structurally similar compounds and may vary depending on the solvent and experimental conditions.

¹³C NMR Spectroscopy

The proton-decoupled ¹³C NMR spectrum is also simplified by the molecule's symmetry and is expected to exhibit three signals:

  • One signal for the two equivalent carbons of the oxetane ring (C1, C3).

  • One signal for the two equivalent carbons of the azetidine ring (C5, C7).

  • One signal for the spirocyclic quaternary carbon (C4).

Carbon Assignment Predicted Chemical Shift (δ, ppm)
C1, C3 (Oxetane CH₂)~ 75 - 80
C5, C7 (Azetidine CH₂)~ 50 - 55
C4 (Spirocyclic C)~ 35 - 40
Table 2: Predicted ¹³C NMR Spectral Data for 2-Oxa-6-azaspiro[3.3]heptane.

Note: The predicted chemical shifts are based on established ranges for similar heterocyclic systems.

Infrared (IR) Spectroscopy

IR spectroscopy is useful for identifying the functional groups present in 2-oxa-6-azaspiro[3.3]heptane. The key expected absorption bands are:

Wavenumber (cm⁻¹) Vibrational Mode Intensity
~ 3300 - 3400N-H stretchMedium, Broad
~ 2850 - 3000C-H stretch (aliphatic)Strong
~ 1100 - 1200C-O-C stretch (ether)Strong
~ 1400 - 1500C-H bend (scissoring)Medium
~ 800 - 900C-N stretchMedium
Table 3: Predicted IR Absorption Bands for 2-Oxa-6-azaspiro[3.3]heptane.

The presence of a broad absorption in the N-H stretching region and a strong C-O-C stretching band are characteristic features confirming the integrity of the 2-oxa-6-azaspiro[3.3]heptane scaffold.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

Electron Ionization (EI-MS)

Under electron ionization conditions, 2-oxa-6-azaspiro[3.3]heptane (Molecular Weight: 99.13 g/mol ) is expected to show a molecular ion peak (M⁺) at m/z = 99. The fragmentation pattern would likely involve the cleavage of the four-membered rings. Common fragmentation pathways could include the loss of ethylene (C₂H₄) or formaldehyde (CH₂O) from the oxetane ring, or the loss of aziridine fragments from the azetidine ring.

Expected Key Fragments:

  • m/z = 99 (M⁺): Molecular ion.

  • m/z = 70: Loss of C₂H₅N (aziridine fragment).

  • m/z = 57: Loss of C₂H₄O (oxetane fragment).

  • m/z = 42: C₂H₄N⁺ fragment.

MS_Fragmentation_Workflow cluster_ionization Ionization cluster_fragmentation Fragmentation Molecule 2-Oxa-6-azaspiro[3.3]heptane MolecularIon [M]⁺˙ m/z = 99 Molecule->MolecularIon Electron Impact Fragment1 [M - C₂H₅N]⁺˙ m/z = 70 MolecularIon->Fragment1 Fragment2 [M - C₂H₄O]⁺˙ m/z = 57 MolecularIon->Fragment2 Fragment3 [C₂H₄N]⁺ m/z = 42 Fragment1->Fragment3

An In-depth Technical Guide to 2-Oxa-6-azaspiro[3.3]heptane (CAS No. 174-78-7)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Introduction

In the landscape of modern medicinal chemistry and drug discovery, the quest for novel molecular scaffolds that offer improved physicochemical properties and biological activity is perpetual. Strained heterocyclic systems have emerged as particularly valuable building blocks, offering three-dimensional complexity that can lead to enhanced target engagement and optimized pharmacokinetic profiles. Among these, 2-Oxa-6-azaspiro[3.3]heptane (CAS No. 174-78-7) has garnered significant interest as a bioisosteric replacement for commonly used motifs like morpholine and piperidine.[1][2] Its rigid, spirocyclic structure introduces a unique conformational constraint that can be advantageous in designing potent and selective therapeutic agents.[1] This guide provides a comprehensive overview of the physicochemical properties, synthesis, and potential applications of this promising scaffold.

Physicochemical and Structural Properties

2-Oxa-6-azaspiro[3.3]heptane is a heterocyclic compound characterized by a spirocyclic system containing an oxetane and an azetidine ring that share a single carbon atom.[3] This unique arrangement imparts a distinct three-dimensional geometry. The presence of both an oxygen and a nitrogen atom within the strained four-membered rings provides opportunities for diverse chemical modifications and interactions with biological targets.[4]

Table 1: Physicochemical Properties of 2-Oxa-6-azaspiro[3.3]heptane

PropertyValueSource(s)
CAS Number 174-78-7[5]
Molecular Formula C₅H₉NO[3][6]
Molecular Weight 99.13 g/mol [3][6]
Appearance Colorless to almost colorless clear liquid or solid[5][6]
Boiling Point 165.7 °C at 760 mmHg[5]
Density 1.12 g/cm³[5]
Flash Point 51.2 °C[5]
SMILES C1C2(CN1)COC2[3]
InChI Key HPJALMWOZYIZGE-UHFFFAOYSA-N[3]
Storage 2-8°C, under inert atmosphere, protected from light[4]

Synthesis of 2-Oxa-6-azaspiro[3.3]heptane

The synthesis of 2-Oxa-6-azaspiro[3.3]heptane has been a subject of considerable research, with efforts focused on developing scalable and efficient routes. A common and well-documented starting material is tribromopentaerythritol, a commercially available flame retardant.[7][8]

Method 1: Synthesis via N-Tosylated Intermediate (Carreira's Method)

This classical approach, first described by Carreira et al., involves the simultaneous formation of the oxetane and N-tosylated azetidine rings.[7]

Workflow Diagram:

Synthesis_Method_1 cluster_0 Step 1: Cyclization cluster_1 Step 2: Deprotection Tribromopentaerythritol Tribromopentaerythritol N-Tosyl_Intermediate N-Tosyl_Intermediate Tribromopentaerythritol->N-Tosyl_Intermediate Base (e.g., NaOH) p-Toluenesulfonamide p-Toluenesulfonamide p-Toluenesulfonamide->N-Tosyl_Intermediate Final_Product Final_Product N-Tosyl_Intermediate->Final_Product Mg, MeOH, Sonication Synthesis_Method_2 cluster_0 Step 1: Oxetane Formation cluster_1 Step 2: Azetidine Formation cluster_2 Step 3: Debenzylation Tribromoneopentyl_Alcohol Tribromoneopentyl Alcohol BBMO 3,3-Bis(bromomethyl)oxetane (BBMO) Tribromoneopentyl_Alcohol->BBMO NaOH, Schotten-Baumann N-Benzyl_Intermediate N-Benzyl Intermediate BBMO->N-Benzyl_Intermediate Benzylamine Benzylamine Benzylamine->N-Benzyl_Intermediate Final_Product 2-Oxa-6-azaspiro[3.3]heptane N-Benzyl_Intermediate->Final_Product H₂, Pd/C

Caption: Scalable synthesis of 2-Oxa-6-azaspiro[3.3]heptane via a 3,3-bis(bromomethyl)oxetane intermediate.

Experimental Protocol:

  • Step 1: Synthesis of 3,3-Bis(bromomethyl)oxetane (BBMO).

    • Tribromoneopentyl alcohol is treated with sodium hydroxide under Schotten-Baumann conditions to facilitate the intramolecular cyclization and formation of the oxetane ring. [8][9] * The resulting BBMO can be purified by distillation. [8]

  • Step 2: Synthesis of N-Benzyl-2-oxa-6-azaspiro[3.3]heptane.

    • BBMO is reacted with a suitable amine, such as benzylamine, to form the azetidine ring. This reaction typically proceeds via nucleophilic substitution. [10]

  • Step 3: Catalytic Hydrogenation (Debenzylation).

    • The N-benzyl protecting group is removed by catalytic hydrogenation using palladium on carbon (Pd/C) under a hydrogen atmosphere. [10] * This deprotection step yields the desired 2-Oxa-6-azaspiro[3.3]heptane.

Formation of Stable Salts

The free base of 2-Oxa-6-azaspiro[3.3]heptane can be challenging to handle and purify. Consequently, it is often isolated and stored as a more stable salt. While the oxalate salt is commonly prepared, it has been shown to have limited solubility. [7]An improved method involves the formation of sulfonate salts (e.g., mesylate or tosylate), which are crystalline, non-hygroscopic, and exhibit better solubility, making them more amenable for use in subsequent chemical transformations. [7][11]

Applications in Drug Discovery

The unique structural features of 2-Oxa-6-azaspiro[3.3]heptane make it an attractive building block in drug discovery. Its application as a bioisostere for morpholine, piperidine, and piperazine has been explored to modulate physicochemical properties such as lipophilicity (logD) and basicity (pKa). [1]The introduction of this spirocyclic motif can lead to a decrease in lipophilicity, which is often a desirable attribute for improving the drug-like properties of a compound. [1] This scaffold has been incorporated into a variety of biologically active molecules, including:

  • Epidermal Growth Factor Receptor (EGFR) Kinase Inhibitors: Investigated for their potential in cancer therapy. [12]* Leucine-Rich Repeat Kinase 2 (LRRK2) Inhibitors: Being explored for the treatment of Parkinson's disease. [12]* Antibiotics: A derivative of 2-Oxa-6-azaspiro[3.3]heptane is a key intermediate in the synthesis of TBI-223, a potent antibiotic candidate for tuberculosis. [8][13] The rigid nature of the spiro[3.3]heptane system can also lead to improved metabolic stability and a more defined orientation of substituents, which can enhance binding affinity and selectivity for a biological target. [2]

Safety and Handling

2-Oxa-6-azaspiro[3.3]heptane is classified as a flammable liquid and vapor. [12]It is also reported to cause skin and serious eye irritation. [12]Standard laboratory safety precautions should be followed when handling this compound, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat. It should be stored in a cool, well-ventilated area, away from ignition sources. [4]For detailed safety information, refer to the manufacturer's Safety Data Sheet (SDS).

Conclusion

2-Oxa-6-azaspiro[3.3]heptane is a valuable and increasingly popular building block in contemporary drug discovery. Its distinctive three-dimensional structure and its ability to favorably modulate the physicochemical properties of lead compounds make it a powerful tool for medicinal chemists. The development of scalable and efficient synthetic routes has made this scaffold more accessible for a wide range of applications. As the demand for novel, sp³-rich molecular architectures continues to grow, the importance of 2-Oxa-6-azaspiro[3.3]heptane in the design of next-generation therapeutics is expected to increase.

References

  • van der Haas, R. N. S., et al. (2017). Synthesis and Properties of 2-Oxa-6-azaspiro[3.3]heptane Sulfonate Salts. Thieme Chemistry. [Link]

  • PubChem. (n.d.). 2-Oxa-6-azaspiro[3.3]heptane. National Center for Biotechnology Information. Retrieved from [Link]

  • iChemical. (n.d.). 2-Oxa-6-azaspiro[3.3]heptane, CAS No. 174-78-7. Retrieved from [Link]

  • Hardink, M., et al. (2023). Practical and Scalable Two-Step Process for 6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane: A Key Intermediate of the Potent Antibiotic Drug Candidate TBI-223. ACS Omega, 8(29), 26435–26441. [Link]

  • Hardink, M., et al. (2023). Practical and Scalable Two-Step Process for 6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane: A Key Intermediate of the Potent Antibiotic Drug Candidate TBI-223. Organic Process Research & Development, 27(8), 1461-1467. [Link]

  • Scott, J. S., et al. (2017). Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes, a logD Lowering Twist. ACS Medicinal Chemistry Letters, 8(7), 747–752. [Link]

  • LookChem. (n.d.). Cas 174-78-7,2-oxa-6-azaspiro[3.3]heptane. Retrieved from [Link]

  • Hamza, D., & Jones, C. D. (2007). Synthesis of Novel 2,6-Diazaspiro[3.3]heptanes. Synlett, 2007(11), 1735–1737.
  • Google Patents. (n.d.). CN102442934A - Synthesis method of 6-oxo-2-azaspiro [3][3]heptane-2-carboxylic acid tert-butyl ester. Retrieved from

  • van der Haas, R. N. S., et al. (2017). Synthesis and Properties of 2-Oxa-6-azaspiro[3.
  • Iaroshenko, V. O., et al. (2021). 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. French-Ukrainian Journal of Chemistry, 9(2), 1-8. [Link]

  • Hardink, M., et al. (2023). Practical and Scalable Two-Step Process for 6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane: A Key Intermediate of the Potent Antibiotic Drug Candidate TBI-223. National Institutes of Health. [Link]

Sources

The Ascendance of a Scaffold: A Technical Guide to 2-Oxa-6-azaspiro[3.3]heptane in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the relentless pursuit of novel chemical matter with enhanced pharmacological profiles, medicinal chemists are increasingly turning to three-dimensional scaffolds that can confer improved physicochemical properties. Among these, the 2-oxa-6-azaspiro[3.3]heptane core has emerged as a particularly compelling structural motif. This guide provides an in-depth analysis of this saturated heterocyclic system, detailing its synthesis, key properties, and strategic applications in drug development. We will explore its role as a bioisosteric replacement for traditional heterocycles like morpholine and piperidine, and elucidate the causal factors behind its favorable impact on lipophilicity and metabolic stability. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this innovative scaffold in their programs.

Introduction: The Imperative for Three-Dimensionality in Drug Design

The "flatland" of aromatic and conformationally flexible molecules has been extensively explored in drug discovery. While fruitful, this chemical space often presents challenges related to off-target effects and poor ADME (Absorption, Distribution, Metabolism, and Excretion) properties. The introduction of sp³-rich, rigid scaffolds is a proven strategy to overcome these limitations. Spirocycles, which feature two rings joined by a single atom, are particularly advantageous due to their inherent three-dimensionality and ability to project substituents in well-defined vectors[1]. This structural rigidity can enhance binding affinity and selectivity for the target protein[1].

The spiro[3.3]heptane framework, with its two fused four-membered rings, has garnered significant attention[2][3][4][5]. The 2-oxa-6-azaspiro[3.3]heptane variant, in particular, has proven to be a valuable building block, offering a unique combination of structural and physicochemical attributes that are highly desirable in modern medicinal chemistry[6][7][8].

The Strategic Advantage of 2-Oxa-6-azaspiro[3.3]heptane

The primary driver for the adoption of the 2-oxa-6-azaspiro[3.3]heptane scaffold is its demonstrated ability to serve as a superior bioisostere for commonly used heterocycles, most notably morpholine and piperidine[7][9][10]. Bioisosteric replacement is a cornerstone of lead optimization, aiming to improve a molecule's properties without compromising its biological activity[11][12].

A Morpholine Surrogate with a Twist: Lowering Lipophilicity

A persistent challenge in drug development is managing lipophilicity, often quantified by logP or logD. High lipophilicity can lead to poor solubility, increased metabolic clearance, and off-target toxicity. Counterintuitively, replacing a morpholine ring with 2-oxa-6-azaspiro[3.3]heptane, which adds a carbon atom, has been shown to significantly lower the lipophilicity (logD) of the parent molecule[10]. This effect is largely attributed to the increased basicity of the azetidine nitrogen compared to the morpholine nitrogen[10]. The higher pKa of the spirocyclic amine leads to a greater proportion of the molecule being in its protonated, more water-soluble form at physiological pH (7.4)[10].

For instance, in the development of the melanin-concentrating hormone receptor 1 (MCHR1) antagonist AZD1979, the replacement of a morpholine moiety with 2-oxa-6-azaspiro[3.3]heptane resulted in a significant decrease in logD7.4 by -1.2 units and an increase in pKa by +1.5 units[10]. This modification was achieved without a detrimental impact on permeability or hERG inhibition, highlighting the scaffold's utility in fine-tuning physicochemical properties[10].

Physicochemical Property Modulation: A Comparative Overview

The following table summarizes the comparative physicochemical properties of 2-oxa-6-azaspiro[3.3]heptane and its derivatives against traditional heterocycles.

Scaffold/MoleculepKalogD7.4CommentaryReference
Morpholine Derivative (6a)Not specifiedNot specifiedBaseline for comparison.[10]
2-Oxa-6-azaspiro[3.3]heptane Derivative (AZD1979, 6b)+1.5 (ΔpKa vs. 6a)-1.2 (ΔlogD7.4 vs. 6a)Significantly increased basicity and reduced lipophilicity.[10]
Artefenomel (9a)Not specifiedNot specifiedAntimalarial drug candidate.[10]
Spiro-analogue of Artefenomel (9b)+0.8 (ΔpKa vs. 9a)-0.6 (ΔlogD7.4 vs. 9a)Maintained potency with reduced lipophilicity.[10]

Synthesis of the 2-Oxa-6-azaspiro[3.3]heptane Core

The accessibility of a scaffold is paramount to its widespread adoption. While initially challenging, several practical and scalable synthetic routes to 2-oxa-6-azaspiro[3.3]heptane have been developed.

The Carreira Synthesis: A Foundational Approach

A widely recognized synthesis was first reported by Carreira and colleagues[9]. This route commences with the commercially available flame retardant, tribromopentaerythritol[9].

G A Tribromopentaerythritol B N-Tosyl-2-oxa-6-azaspiro[3.3]heptane A->B p-Toluenesulfonamide, Base C 2-Oxa-6-azaspiro[3.3]heptane B->C Mg, MeOH, Sonication

Caption: The Carreira synthesis of 2-oxa-6-azaspiro[3.3]heptane.

This method involves the cyclization with p-toluenesulfonamide under basic conditions to form the N-tosylated spiro compound, followed by a reductive detosylation using magnesium in methanol with sonication[9]. The final product is often isolated as its oxalate salt[9].

Scalable Synthesis via Sulfonate Salts

A significant advancement in the synthesis of 2-oxa-6-azaspiro[3.3]heptane was the development of a scalable process that isolates the product as a more stable and soluble sulfonate salt[6][9]. This improved method provides a crystalline, well-defined solid that is more amenable to further chemical transformations[6][9]. The isolation as a sulfonate salt overcomes some of the handling and solubility issues associated with the oxalate salt[9].

Protecting Group-Free Synthesis of Derivatives

For the synthesis of specific derivatives, protecting group-free strategies have been developed. For example, a low-cost and scalable route to 6-(2-fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane, a key intermediate for the tuberculosis drug candidate TBI-223, has been reported[13][14]. This process involves the direct alkylation of 2-fluoro-4-nitroaniline with 3,3-bis(bromomethyl)oxetane (BBMO)[13][14].

G A 2-Fluoro-4-nitroaniline C 6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane A->C Hydroxide-facilitated alkylation B 3,3-Bis(bromomethyl)oxetane (BBMO) B->C Hydroxide-facilitated alkylation

Caption: Protecting group-free synthesis of a key TBI-223 intermediate.

This approach circumvents the need to synthesize and handle the parent 2-oxa-6-azaspiro[3.3]heptane, which was a major cost driver in previous routes[13][14].

Experimental Protocols

Synthesis of 3,3-Bis(bromomethyl)oxetane (BBMO)

This protocol is adapted from a reported optimized procedure[14].

  • To a three-neck round-bottom flask equipped with an overhead stirrer, add toluene, tribromo alcohol (1 equivalent), and tetrabutylammonium bromide (0.03 equivalents) at room temperature.

  • Warm the reaction mixture to an internal temperature of 40 °C.

  • Prepare a solution of 8.2 M aqueous NaOH (3.5 equivalents) and add it dropwise to the reaction mixture over 15 minutes, maintaining the temperature at 40 °C.

  • Monitor the reaction progress by GCMS. Upon completion (typically 6 hours), cool the mixture to room temperature.

  • Separate the aqueous layer. Wash the toluene layer with distilled water until the pH of the aqueous washes is neutral.

  • Concentrate the organic layer under vacuum to obtain crude BBMO.

  • Purify the crude product by short path vacuum distillation. Collect the major fraction at a vapor temperature of 85 °C.

Synthesis of 6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane

This protocol is based on a reported scalable synthesis[14].

  • To a three-neck round-bottom flask fitted with an overhead stirrer, add sulfolane (containing 3% water) followed by solid NaOH (2.4 equivalents) at room temperature.

  • Add 2-fluoro-4-nitroaniline (1 equivalent) to the mixture.

  • Add 3,3-bis(bromomethyl)oxetane (BBMO) (1.1 equivalents) to the reaction mixture.

  • Heat the mixture to the desired temperature and stir for 16 hours.

  • Monitor the reaction by HPLC. Upon completion, cool the reaction to room temperature.

  • Perform an aqueous workup and isolate the product. The product can be further purified by recrystallization.

Applications in Drug Discovery: Case Studies

The unique properties of the 2-oxa-6-azaspiro[3.3]heptane scaffold have led to its incorporation into several drug discovery programs.

  • AZD1979 (MCHR1 Antagonist): As previously mentioned, the use of the scaffold was instrumental in optimizing the physicochemical properties of this MCHR1 antagonist, leading to a candidate with a more favorable profile[1][10].

  • TBI-223 (Tuberculosis Candidate): The 6-(2-fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane core is a key component of TBI-223, an oxazolidinone antibiotic in development for the treatment of tuberculosis[13][14]. The development of a cost-effective synthesis for this intermediate is crucial for making this potential treatment accessible, particularly in low- and middle-income countries[14].

  • Linezolid Analogue: To address the non-oxidative metabolism of the antibiotic linezolid, a spiro-morpholine analogue incorporating the 2-oxa-6-azaspiro[3.3]heptane core was proposed as a more stable bioisostere. This analogue retained antibacterial activity against multiple strains[10].

Conclusion and Future Outlook

The 2-oxa-6-azaspiro[3.3]heptane scaffold has firmly established itself as a valuable tool in the medicinal chemist's armamentarium. Its ability to confer a desirable combination of three-dimensionality, reduced lipophilicity, and metabolic stability makes it an attractive bioisosteric replacement for traditional saturated heterocycles. The development of scalable and cost-effective synthetic routes has further enhanced its appeal and accessibility. As the demand for drug candidates with improved ADME properties continues to grow, we can anticipate the even wider application of this and other novel spirocyclic systems in the design of the next generation of therapeutics. The continued exploration of functionalized derivatives of this core will undoubtedly unlock new opportunities in a diverse range of therapeutic areas.

References

  • Synthesis of 2-Oxa-6-azaspiro[3.3]heptane Sulfonate Salts. Thieme Chemistry. [Link]

  • Feng, Y., et al. (2023). Practical and Scalable Two-Step Process for 6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane: A Key Intermediate of the Potent Antibiotic Drug Candidate TBI-223. ACS Omega, 8(29), 26354–26361. [Link]

  • Scott, J. S., et al. (2017). Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes, a logD Lowering Twist. ACS Medicinal Chemistry Letters, 8(5), 539–544. [Link]

  • Feng, Y., et al. (2023). Practical and Scalable Two-Step Process for 6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane: A Key Intermediate of the Potent Antibiotic Drug Candidate TBI-223. Organic Process Research & Development, 27(7), 1335-1342. [Link]

  • PubChem. (n.d.). 2-Oxa-6-azaspiro[3.3]heptane. National Center for Biotechnology Information. [Link]

  • Mykhailiuk, P. K. (2021). 2-azaspiro[3.3]heptane as bioisoster of piperidine. ResearchGate. [Link]

  • LookChem. (n.d.). 2-Oxa-6-azaspiro[3.3]heptane. [Link]

  • Hamza, D., & Jones, M. J. (2001). Synthesis of Novel 2,6-Diazaspiro[3.3]heptanes. Synlett, 2001(12), 1872-1874. [Link]

  • iChemical. (n.d.). 2-Oxa-6-azaspiro[3.3]heptane. [Link]

  • Cernijenko, A., et al. (2021). Diversifying Chemical Space of DNA-Encoded Libraries: Synthesis of 2-Oxa-1-azaspiro(bicyclo[3.2.0])heptanes On-DNA via Visible Light-Mediated Energy Transfer Catalysis. Bioconjugate Chemistry, 32(11), 2415–2420. [Link]

  • Kirichok, A. A., et al. (2023). 1-Azaspiro[3.3]heptane as a Bioisostere of Piperidine. Angewandte Chemie International Edition, 62(51), e202311583. [Link]

  • Mykhailiuk, P. K. (2022). 1-Substituted 2-azaspiro[3.3]heptanes: overseen motifs for drug discovery. ResearchGate. [Link]

  • Mykhailiuk, P. K., et al. (2023). Novel Class of Piperidine Bioisosteres. ChemRxiv. [Link]

  • Hroch, L., et al. (2024). 1-Oxa-2,6-Diazaspiro[3.3]heptane as a New Potential Piperazine Bioisostere – Flow-Assisted Preparation and Derivatisation by Strain-Release of Azabicyclo[1.1.0]butanes. Advanced Synthesis & Catalysis. [Link]

  • Grygorenko, O. O., et al. (2022). Synthesis of challenging 6-functionalized 1-oxaspiro[3.3]heptanes – New scaffolds for drug discovery. ResearchGate. [Link]

  • Carreira, E. M., & Wuitschik, G. (2010). Synthesis of Azaspirocycles and their Evaluation in Drug Discovery. Angewandte Chemie International Edition, 49(20), 3524-3536. [Link]

  • Stepan, A. F., et al. (2011). Expanding the Azaspiro[3.3]heptane Family: Synthesis of Novel Highly Functionalized Building Blocks. Organic Letters, 13(24), 6536–6539. [Link]

  • Mykhailiuk, P. K. (2023). 1-Azaspiro[3.3]heptane as a Bioisostere of Piperidine. ScienceOpen. [Link]

  • PubChem. (n.d.). 2-Oxa-6-azaspiro(3.3)heptane hemioxalate. National Center for Biotechnology Information. [Link]

  • Wuitschik, G. (2010). Bioisosteres of Common Functional Groups. ETH Zurich. [Link]

  • Grygorenko, O. O., et al. (2021). Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. ResearchGate. [Link]

  • Google Patents. (2016). CN105646318A - Synthesis method of 2-tertbutyloxycarbonyl-5-azaspiro[3.3]heptane-6-carboxylic acid.
  • Grygorenko, O. O., et al. (2021). Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. French-Ukrainian Journal of Chemistry, 9(1), 101-115. [Link]

  • J&K Scientific. (n.d.). 2-Oxa-6-azaspiro[3.3]heptane. [Link]

  • de la Torre, B. G., & Albericio, F. (2024). Data-driven assessment of bioisosteric replacements and their influence on off-target activity profiles. RSC Medicinal Chemistry. [Link]

  • Grygorenko, O. O., et al. (2019). Retrosynthesis of 6-oxo-azaspiro[3.3]heptane 1. ResearchGate. [Link]

  • Singh, K., & Marchand, A. P. (2021). Bioisosteric Replacement as a Tool in Anti-HIV Drug Design. Pharmaceuticals, 14(6), 553. [Link]

  • Scribd. (n.d.). Conformational Analysis 2 PDF. [Link]

Sources

The Emergence of Spiro[oxetane-azetidine] Scaffolds: A Technical Guide for Medicinal Chemists

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the relentless pursuit of novel chemical entities with enhanced pharmacological profiles, the deliberate design of three-dimensional molecular architecture has become a cornerstone of modern drug discovery. Among the scaffolds that have garnered significant attention are spirocyclic systems that incorporate strained four-membered rings. This in-depth technical guide provides a comprehensive overview of a particularly promising class of these compounds: novel spirocycles containing both oxetane and azetidine rings. We will delve into the synthetic intricacies, explore the profound impact of these motifs on critical physicochemical properties, and discuss their burgeoning applications in medicinal chemistry. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage these innovative scaffolds to overcome contemporary challenges in drug design.

Introduction: The Rationale for Spiro[oxetane-azetidine] Scaffolds in Drug Discovery

The pharmaceutical industry is continually challenged by the need to develop drug candidates with optimized efficacy, selectivity, and ADME (absorption, distribution, metabolism, and excretion) properties. A significant hurdle is the tendency for many drug discovery programs to explore flat, aromatic molecules, which can lead to issues with solubility, metabolic stability, and off-target effects. The strategic incorporation of sp3-rich, rigid, three-dimensional scaffolds is a proven strategy to escape this "flatland" of chemical space.[1]

Spirocyclic systems, characterized by two rings sharing a single atom, offer a unique and powerful approach to instilling three-dimensionality. When one of these rings is an oxetane and the other an azetidine, the resulting spiro[oxetane-azetidine] scaffold presents a compelling combination of features:

  • Inherent Rigidity and Three-Dimensionality: The spirocyclic fusion of two strained four-membered rings creates a rigid, well-defined three-dimensional structure. This pre-organized conformation can lead to more specific and higher-affinity interactions with biological targets.[2]

  • Modulation of Physicochemical Properties: The incorporation of both an oxygen and a nitrogen atom within the scaffold significantly influences key physicochemical properties. Oxetanes are known to enhance aqueous solubility and metabolic stability while reducing lipophilicity when replacing gem-dimethyl or carbonyl groups.[3][4] Azetidines, as constrained amines, can serve as valuable pharmacophoric elements and their basicity can be fine-tuned.

  • Bioisosteric Replacement: Spiro[oxetane-azetidine] motifs can act as novel bioisosteres for commonly used fragments in drug molecules. For instance, the 2-oxa-6-azaspiro[3.3]heptane scaffold is a recognized bioisostere of morpholine and piperazine, offering a fresh intellectual property landscape and potentially improved properties.[2][5]

This guide will provide the technical insights necessary to harness the potential of these remarkable scaffolds.

Synthetic Strategies: Assembling the Spiro[oxetane-azetidine] Core

The construction of spirocyclic systems containing strained four-membered rings requires specialized synthetic methodologies. Several powerful strategies have emerged for the efficient synthesis of spiro[oxetane-azetidine] derivatives.

Palladium-Catalyzed Cyclization Cascades

Palladium catalysis has proven to be a versatile tool for the synthesis of complex molecular architectures. For the construction of spiro[oxetane-azetidine] systems, palladium-catalyzed cyclization-cross coupling cascades offer an elegant approach. These reactions often proceed through a sequence of intramolecular carbopalladation followed by a C-H activation or cross-coupling event to forge the spirocyclic core.[6][7]

Mechanism of Palladium-Catalyzed Spirocyclization:

The catalytic cycle typically begins with the oxidative addition of an aryl or vinyl halide to a Pd(0) catalyst. This is followed by an intramolecular Heck-type reaction where the organopalladium species adds across a tethered alkene. The resulting alkylpalladium intermediate can then undergo an intramolecular C-H activation to form a palladacycle, which upon reductive elimination or further reaction with a coupling partner, yields the desired spirocyclic product.

Palladium-Catalyzed Spirocyclization Start Aryl/Vinyl Halide + Alkene OxAdd Oxidative Addition Start->OxAdd Pd0 Pd(0) Catalyst Pd0->OxAdd Intermediate1 Organopalladium(II) Intermediate OxAdd->Intermediate1 IntraCarbo Intramolecular Carbopalladation Intermediate2 Alkylpalladium(II) Intermediate IntraCarbo->Intermediate2 CH_Activation C-H Activation Palladacycle Palladacycle Intermediate CH_Activation->Palladacycle RedElim Reductive Elimination/ Cross-Coupling RedElim->Pd0 Catalyst Regeneration Product Spiro[oxetane-azetidine] RedElim->Product Intermediate1->IntraCarbo Intermediate2->CH_Activation Palladacycle->RedElim

Caption: Palladium-catalyzed spirocyclization pathway.

Experimental Protocol: Synthesis of Oxetane-Benzopyran Spirocycles [7]

A representative procedure involves the reaction of an ortho-iodoaryl ether bearing a tethered oxetane with an alkyne in the presence of a palladium catalyst and a suitable base.

  • Reaction Setup: To an oven-dried reaction vessel, add the iodo-precursor (1.0 equiv), the desired boronic acid (2.0 equiv), palladium(II) acetate (10 mol%), 1,1'-bis(diphenylphosphino)ferrocene (dppf, 10 mol%), and cesium carbonate (2.0 equiv).

  • Solvent Addition: Add a degassed mixture of dioxane and water (15:1) to the reaction vessel.

  • Reaction Conditions: Stir the mixture at 90 °C for 16 hours under an inert atmosphere.

  • Work-up and Purification: Upon completion, cool the reaction to room temperature, dilute with water, and extract with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired spirocyclic compound.

[3+2] Dipolar Cycloaddition Reactions

The [3+2] cycloaddition of azomethine ylides with suitable dipolarophiles is a powerful method for the construction of pyrrolidine rings, which can be part of a spirocyclic system. When an exocyclic alkene on an oxetane or azetidine ring is used as the dipolarophile, this reaction provides a direct route to spiro[oxetane-pyrrolidine] and spiro[azetidine-pyrrolidine] scaffolds, which are closely related to the target spiro[oxetane-azetidine] systems.[3][7]

Mechanism of Silver-Catalyzed 1,3-Dipolar Cycloaddition:

In the presence of a silver catalyst, an imine derived from an α-amino acid ester can form a silver-containing azomethine ylide. This 1,3-dipole then undergoes a cycloaddition reaction with a dipolarophile. The stereochemical outcome of the reaction is often controlled by the geometry of the azomethine ylide and the approach of the dipolarophile.

1_3_Dipolar_Cycloaddition cluster_reactants Reactants cluster_catalysis Catalysis Iminoester Iminoester Ylide_Formation Azomethine Ylide Formation Iminoester->Ylide_Formation Dipolarophile Oxetane/Azetidine Dipolarophile Cycloaddition [3+2] Cycloaddition Dipolarophile->Cycloaddition Ag_Catalyst Silver Catalyst (e.g., Ag₂O) Ag_Catalyst->Ylide_Formation Base Base (e.g., DBU) Base->Ylide_Formation Ylide_Formation->Cycloaddition Product Spiro[oxetane/azetidine- pyrrolidine] Cycloadduct Cycloaddition->Product

Caption: Silver-catalyzed 1,3-dipolar cycloaddition workflow.

Experimental Protocol: Silver-Catalyzed 1,3-Dipolar Cycloaddition [7]

This protocol describes the synthesis of oxetane/azetidine-pyrrolidino isoindolone spirocycles.

  • Reaction Setup: In a round-bottom flask, combine methyl-(E)-N-[(2-bromophenyl)methylene]glycinate (1.0 equiv), methyl 2-(oxetan-3-ylidene)acetate (1.0 equiv), silver(I) oxide (10 mol%), and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU, 1.0 equiv).

  • Solvent Addition: Add anhydrous toluene to the flask.

  • Reaction Conditions: Stir the reaction mixture at room temperature for 16-20 hours.

  • Work-up and Purification: After the reaction is complete, filter the mixture through a pad of celite and concentrate the filtrate. The resulting crude product is then purified by column chromatography to yield the desired spirocyclic cycloadduct.

Physicochemical Properties and Bioisosterism

The true value of spiro[oxetane-azetidine] scaffolds lies in their ability to predictably modulate the physicochemical properties of a parent molecule, often leading to a more favorable drug-like profile.

Impact on Lipophilicity, Solubility, and Basicity

The introduction of the polar oxetane and azetidine rings has a profound impact on a molecule's properties.

PropertyGeneral Impact of Spiro[oxetane-azetidine] MoietyRationale
Lipophilicity (LogP/LogD) Generally decreasedThe introduction of heteroatoms (oxygen and nitrogen) increases polarity, leading to a lower partition coefficient in nonpolar solvents.[8]
Aqueous Solubility Generally increasedThe polar nature of the oxetane and the hydrogen bond accepting/donating capabilities of the azetidine enhance interactions with water.[8]
Basicity (pKa) Can be modulatedThe constrained nature of the azetidine ring and the potential for through-space interactions with the oxetane oxygen can alter the pKa of the nitrogen atom compared to a more flexible amine.

Table 1: Impact of Spiro[oxetane-azetidine] Scaffolds on Physicochemical Properties

A notable example is the "homospiro-morpholine" (2-oxa-6-azaspiro[3.3]heptane), which has been shown to have a solubility that surpasses its morpholine analogue by a factor of three.[8]

A Versatile Bioisosteric Replacement

Bioisosteric replacement is a powerful strategy in medicinal chemistry to improve a compound's properties while retaining its biological activity. Spiro[oxetane-azetidine] scaffolds have emerged as highly effective bioisosteres for several common structural motifs.

  • Morpholine and Piperazine: The 2-oxa-6-azaspiro[3.3]heptane scaffold is an excellent bioisostere for morpholine and piperazine. It maintains the key hydrogen bonding vectors while offering a more rigid, three-dimensional presentation and a novel chemical space.[2][5]

  • Benzene: In some contexts, the spiro[3.3]heptane core, which is the carbocyclic analogue of the spiro[oxetane-azetidine] system, has been successfully used as a non-collinear, saturated bioisostere of the phenyl ring, suggesting that heteroatom-containing variants could also serve this purpose.

Characterization of Spiro[oxetane-azetidine] Compounds

The unambiguous characterization of these novel spirocyclic compounds is crucial. A combination of spectroscopic techniques is typically employed.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are indispensable for structural elucidation. The high degree of symmetry in some of these spirocycles can lead to simplified spectra. For example, in unsubstituted 2-oxa-6-azaspiro[3.3]heptane, the two methylene groups of the oxetane ring and the two methylene groups of the azetidine ring are chemically equivalent, leading to two singlets in the 1H NMR spectrum. Representative 1H NMR data for tert-butyl 2,6-diazaspiro[3.3]heptane-2-carboxylate oxalate shows signals for the azetidine protons.

  • Mass Spectrometry (MS): High-resolution mass spectrometry is used to confirm the elemental composition of the synthesized compounds.

  • Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify key functional groups, such as the C-O-C stretch of the oxetane ring and the N-H or C-N stretches of the azetidine ring.

  • X-ray Crystallography: Single-crystal X-ray diffraction provides definitive proof of the three-dimensional structure and stereochemistry of these spirocyclic compounds.

Therapeutic Applications and Future Perspectives

The unique properties of spiro[oxetane-azetidine] scaffolds have led to their exploration in a variety of therapeutic areas.

  • Oncology: The ability of these scaffolds to impart favorable physicochemical properties makes them attractive for the development of kinase inhibitors and other anticancer agents. For instance, 2-oxa-6-azaspiro[3.3]heptane has been incorporated into epidermal growth factor receptor (EGFR) kinase inhibitors.

  • Central Nervous System (CNS) Disorders: The polarity and three-dimensionality of these scaffolds can be advantageous for designing brain-penetrant molecules. They have been investigated for their potential as ligands for CNS targets, such as leucine-rich repeat kinase 2 (LRRK2) inhibitors for Parkinson's disease.[1]

  • Infectious Diseases: The novel architecture of these spirocycles can be exploited to develop new anti-infective agents that overcome existing resistance mechanisms.

The future of spiro[oxetane-azetidine] chemistry is bright. The development of new synthetic methods will undoubtedly expand the accessible chemical space and allow for the creation of even more diverse and complex scaffolds. As our understanding of the relationship between three-dimensional structure and biological activity deepens, these innovative building blocks will play an increasingly important role in the design of the next generation of therapeutics.

Conclusion

Novel spirocyclic compounds containing oxetane and azetidine rings represent a significant advancement in the field of medicinal chemistry. Their unique combination of rigidity, three-dimensionality, and tunable physicochemical properties provides a powerful toolkit for addressing many of the challenges associated with modern drug discovery. The synthetic strategies outlined in this guide, coupled with a fundamental understanding of their impact on molecular properties, will empower researchers to effectively utilize these scaffolds in their quest for safer and more effective medicines. The continued exploration of this exciting class of compounds is certain to yield new and valuable therapeutic agents.

References

  • Wuitschik, G., Rogers-Evans, M., Müller, K., & Carreira, E. M. (2010). Oxetanes in Drug Discovery: Structural and Synthetic Insights. Journal of Medicinal Chemistry, 53(8), 3227–3246.
  • Carreira, E. M., et al. (2008). Spirocyclic Oxetanes: Synthesis and Properties.
  • Sridharan, V., et al. (2016). Synthesis of Oxetane/Azetidine Containing Spirocycles via the 1,3-Dipolar Cycloaddition Reaction. Tetrahedron Letters, 57(25), 2750-2753.
  • Hamill, R., Jones, B., Pask, C. M., & Sridharan, V. (2009). Synthesis of oxetane/azetidine containing spirocycles. Tetrahedron Letters, 50(49), 6874-6876.
  • Hamill, R., Jones, B., Pask, C. M., & Sridharan, V. (2009). Synthesis of oxetane/azetidine containing spirocycles. White Rose Research Online. Retrieved from [Link]

  • Bull, J. A., et al. (2024). Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery. Journal of the American Chemical Society.
  • Scott, M. D., et al. (2014). Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. ACS Chemical Neuroscience, 5(2), 137-147.
  • Jen, W. S., Wiener, J. J. M., & MacMillan, D. W. C. (2000). New Strategies for Organic Catalysis: The First Enantioselective Organocatalytic 1,3-Dipolar Cycloaddition. Journal of the American Chemical Society, 122(40), 9874–9875.
  • Kirichok, A. A., et al. (2018). Synthesis of Multifunctional Spirocyclic Azetidines and Their Application in Drug Discovery. Chemistry – A European Journal, 24(21), 5444-5449.
  • Grygorenko, O. O., et al. (2024). Spiro[3.3]heptane as a Non-collinear Benzene Bioisostere. ChemRxiv.
  • Green, M. (2024, January 6). LogP, LogD, pKa and LogS: A Physicists guide to basic chemical properties. Retrieved from [Link]

  • Baran, P. S. (2020, November 14). Bioisosteres v2 - Recent Trends and Tactics. Baran Lab. Retrieved from [Link]

  • Remko, M., & Broer, R. (2016). A Comparative Study of Molecular Structure, pKa, Lipophilicity, Solubility, Absorption and Polar Surface Area of Some Antiplatelet Drugs. International Journal of Molecular Sciences, 17(3), 388.
  • Shults, M. D., et al. (2012). Lipophilicity Screening of Novel Drug-like Compounds and Comparison to cLogP. ACS Medicinal Chemistry Letters, 3(10), 842–846.
  • Zhang, Y., et al. (2023). An analysis of the physicochemical properties of oral drugs from 2000 to 2022. RSC Medicinal Chemistry, 14(7), 1265-1274.
  • Özen, G., Palaska, E., & Nemutlu, E. (2024). Determination of Acidity Constant (pKa), Lipophilic Partition (LogP) and Distribution Coefficients (LogD) Values of Some 3-(2-Phenylethyl)
  • Gurbych, O., et al. (2024). The compounds of this study depicted in the LogP – pKa plot. ResearchGate. Retrieved from [Link]

  • Pratiwi, R., et al. (2021). comparison of partition coefficient (log p) of drugs: computational and experimental data study. ResearchGate. Retrieved from [Link]

  • Bull, J. A., et al. (2019). Synthesis of Oxetane and Azetidine Ethers as Ester Isosteres by Brønsted Acid Catalysed Alkylation of Alcohols with 3-Aryl-oxetanols and 3-Aryl-azetidinols. Organic & Biomolecular Chemistry, 17(35), 8145-8151.
  • De Gennaro, L., Nicolotti, O., & Luisi, R. (2024). 1-Oxa-2,6-Diazaspiro[3.3]heptane as a New Potential Piperazine Bioisostere.
  • Burkhard, J. A., & Carreira, E. M. (2012). Application of Bioisosteres in Drug Design. In Bioisosteres in Medicinal Chemistry (pp. 1-26). Wiley-VCH Verlag GmbH & Co. KGaA.

Sources

Azaspiro[3.3]heptane Derivatives: A Guide to Escaping Flatland in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Medicinal Chemists

Abstract

In the modern era of drug discovery, the imperative to create novel chemical matter with improved physicochemical and pharmacological properties has led researchers to explore three-dimensional (3D) scaffolds. This guide delves into the burgeoning world of azaspiro[3.3]heptane derivatives, a class of strained spirocycles that have emerged as powerful tools for medicinal chemists. We will explore their unique structural features, versatile synthetic routes, and profound impact on drug-like properties. Through detailed case studies and experimental protocols, this document serves as a comprehensive resource for researchers, scientists, and drug development professionals seeking to leverage these innovative building blocks to overcome challenges in lead optimization and candidate selection.

Introduction: The Rise of 3D Scaffolds in Medicinal Chemistry

The concept of "escaping flatland" has become a central theme in contemporary drug design, advocating for a move away from planar, aromatic structures towards molecules with greater three-dimensionality (sp³-richness).[1] Saturated heterocyclic motifs are mainstays in this endeavor, yet common scaffolds like piperidine, piperazine, and morpholine, while valuable, present challenges related to metabolic instability and suboptimal physicochemical properties.[2][3]

Azaspiro[3.3]heptanes have surfaced as a compelling solution. These rigid, bicyclic structures, composed of two fused four-membered rings sharing a single carbon atom, offer a unique combination of properties that make them highly attractive bioisosteres for traditional six-membered heterocycles.[4][5] Their introduction into a molecule can lead to significant improvements in aqueous solubility, metabolic stability, and target selectivity, often while maintaining or even enhancing biological activity.[6][7] This guide will provide the foundational knowledge and practical insights required to effectively utilize this scaffold in drug discovery programs.

A Structural Perspective: Why Azaspiro[3.3]heptanes?

The utility of the azaspiro[3.3]heptane core stems directly from its distinct topology. Unlike the flexible chair/boat conformations of a cyclohexane ring, the spiro[3.3]heptane framework is conformationally restricted. This rigidity provides several key advantages:

  • Predictable Exit Vectors: The substituents on the azaspiro[3.3]heptane core are held in well-defined spatial orientations. This limited conformational freedom allows for more precise and selective interactions with biological targets.[7][8]

  • Enhanced 3D Character: The non-planar nature of the scaffold significantly increases the overall three-dimensionality of a molecule, which can disrupt crystal packing and improve aqueous solubility.[6]

  • Novel Chemical Space: As structural surrogates for common heterocycles, they provide access to novel, patent-free chemical space while mimicking the geometry of their counterparts.[9][10][11]

The diagram below illustrates the structural relationship and distinct geometries of common heterocyclic cores and their azaspiro[3.3]heptane bioisosteres.

G cluster_0 Traditional 6-Membered Heterocycles cluster_1 Azaspiro[3.3]heptane Bioisosteres piperidine Piperidine aza_heptane 2-Azaspiro[3.3]heptane piperidine->aza_heptane Bioisosteric Replacement piperazine Piperazine diaza_heptane 2,6-Diazaspiro[3.3]heptane piperazine->diaza_heptane Bioisosteric Replacement morpholine Morpholine oxa_aza_heptane 2-Oxa-6-azaspiro[3.3]heptane morpholine->oxa_aza_heptane Bioisosteric Replacement

Caption: Bioisosteric relationships between common heterocycles and azaspiro[3.3]heptane derivatives.

Synthetic Strategies: Building the Core

The accessibility of azaspiro[3.3]heptane derivatives has been enabled by the development of robust and scalable synthetic routes.[12] The choice of strategy often depends on the desired isomer and substitution pattern.

Synthesis of 1-Azaspiro[3.3]heptanes

A key method for synthesizing 1-azaspiro[3.3]heptanes involves a thermal [2+2] cycloaddition followed by reduction. This approach provides a modular and scalable route to this important isomer.[2][9][10]

G start Endocyclic Alkene step1 Thermal [2+2] Cycloaddition with Graf's Isocyanate (ClO₂S-NCO) start->step1 intermediate Spirocyclic β-Lactam step1->intermediate step2 Reduction (e.g., Alane) intermediate->step2 end 1-Azaspiro[3.3]heptane step2->end

Caption: General workflow for the synthesis of 1-azaspiro[3.3]heptane.

Experimental Protocol: Synthesis of 1-Azaspiro[3.3]heptane[2][9][10]

Step 1: [2+2] Cycloaddition to form Spirocyclic β-Lactam

  • To a solution of the starting endocyclic alkene (e.g., methylenecyclobutane) in an appropriate solvent (e.g., toluene), add chlorosulfonyl isocyanate (Graf's isocyanate) at room temperature.

  • Stir the reaction mixture at elevated temperature (e.g., 80-110 °C) for several hours until the reaction is complete, as monitored by TLC or LC-MS.

  • Upon completion, cool the reaction mixture and quench carefully with an aqueous solution of sodium sulfite.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield the spirocyclic β-lactam.

Step 2: Reduction of the β-Lactam

  • Prepare a solution of the reducing agent, alane (AlH₃), in a suitable solvent like THF. Caution: Alane is a highly reactive and pyrophoric reagent.

  • Dissolve the spirocyclic β-lactam from Step 1 in anhydrous THF and cool the solution to 0 °C under an inert atmosphere (e.g., argon).

  • Add the alane solution dropwise to the lactam solution. A significant challenge with other reagents like LiAlH₄ is the potential for ring cleavage, whereas alane has been shown to smoothly reduce the lactam.[2]

  • Allow the reaction to warm to room temperature and stir until the starting material is consumed.

  • Carefully quench the reaction by the sequential addition of water, 15% aqueous NaOH, and water (Fieser workup).

  • Filter the resulting precipitate and wash with THF.

  • Concentrate the filtrate under reduced pressure to afford the desired 1-azaspiro[3.3]heptane.

Synthesis of Functionalized and Angular Azaspiro[3.3]heptanes

To be used as versatile scaffolds, azaspiro[3.3]heptanes require multiple attachment points or "exit vectors".[13] Efficient routes have been developed to access highly functionalized linear and angular spirocycles, starting from materials like protected azetidin-3-ones.[12][13] These methods allow for the strategic placement of functional groups for further derivatization.

For instance, the synthesis of C3-functionalized angular spirocyclic oxetanes (1-oxa-6-azaspiro[3.3]heptanes) can commence from a protected azetidin-3-one, which is converted to a propargylic alcohol. Subsequent cyclization yields the desired spirocyclic framework.[13]

Impact on Physicochemical Properties: The Lipophilicity Paradox

One of the most intriguing and beneficial features of azaspiro[3.3]heptane derivatives is their ability to lower lipophilicity (logD) when replacing a traditional heterocycle, despite the net addition of a carbon atom.[14] This counterintuitive effect is primarily attributed to the increased basicity (pKa) of the spirocyclic nitrogen atom.

The spirocyclic structure alters the geometry around the nitrogen. In cases like 2-oxa-6-azaspiro[3.3]heptane (a morpholine bioisostere), the oxygen atom is now in a gamma (γ) position relative to the nitrogen, rather than the beta (β) position found in morpholine. This reduces the inductive electron-withdrawing effect, making the nitrogen more basic.[14] A more basic compound will be more protonated and thus more soluble in an aqueous environment at physiological pH (7.4), leading to a lower distribution coefficient (logD₇.₄).

Table 1: Comparison of Physicochemical Properties

Parent HeterocycleAzaspiro[3.3]heptane AnalogueΔlogD₇.₄ (Typical Range)ΔpKa (Typical Range)Rationale
Morpholine2-Oxa-6-azaspiro[3.3]heptane-0.6 to -1.2+0.8 to +1.5Increased basicity due to reduced inductive effect.[14]
Piperazine2,6-Diazaspiro[3.3]heptane-0.2 to -1.1VariableIncreased basicity and improved 3D character.[4][14]
C-linked PiperidineC-linked 2-Azaspiro[3.3]heptane-0.9 (average)IncreasedSignificant increase in basicity of the spiro-analogue.[14]
N-linked PiperidineN-linked 2-Azaspiro[3.3]heptane+0.2 to +0.5DecreasedConsistent with the addition of a lipophilic carbon atom.[14]

Data synthesized from ACS Medicinal Chemistry Letters.[14]

This effect is not universal. As shown in Table 1, N-linked 2-azaspiro[3.3]heptanes behave as expected, increasing logD. This highlights the importance of understanding the specific linkage and substitution pattern when applying this bioisosteric replacement strategy.

Applications in Drug Discovery: Validated Case Studies

The theoretical benefits of azaspiro[3.3]heptanes have been validated in numerous drug discovery programs. The replacement of a traditional heterocycle with this scaffold has led to tangible improvements in drug candidates.

Case Study 1: Bupivacaine Analogue (Piperidine Replacement)

The local anesthetic bupivacaine contains a piperidine ring. Replacement of this fragment with a 1-azaspiro[3.3]heptane core resulted in a new, patent-free analogue with high anesthetic activity.[9][10][11] This demonstrates a successful application of the scaffold as a direct piperidine bioisostere, maintaining the necessary pharmacological profile.[5]

Case Study 2: AZD1979 (Morpholine Replacement)

AstraZeneca developed the drug candidate AZD1979, which features a 2-oxa-6-azaspiro[3.3]heptane motif as a replacement for a morpholine group.[6] Compared to its morpholine-containing predecessor, AZD1979 exhibited a significantly lower lipophilicity (ΔlogD₇.₄ = -1.2) and higher basicity (ΔpKa = +1.5).[14] Critically, this modification did not negatively impact cell permeability or introduce hERG inhibition, making the change beneficial for the overall drug profile.[14]

Case Study 3: Olaparib Analogue (Piperazine Replacement)

The PARP inhibitor Olaparib features a piperazine ring. When this was replaced with its 2,6-diazaspiro[3.3]heptane surrogate, the resulting analogue showed significantly improved target selectivity and reduced off-target cytotoxicity.[4] This case highlights how the rigid scaffold can enforce a more specific binding orientation, enhancing the selectivity profile of a drug.

Table 2: Summary of Azaspiro[3.3]heptane Integration in Drug Discovery

Parent Drug/ScaffoldParent HeterocycleAzaspiro[3.3]heptane AnalogueKey Improvement(s)
BupivacainePiperidine1-Azaspiro[3.3]heptaneMaintained high activity in a novel, patent-free analogue.[9][10]
Predecessor of AZD1979Morpholine2-Oxa-6-azaspiro[3.3]heptaneLowered lipophilicity, no detrimental effect on permeability or hERG.[14]
OlaparibPiperazine2,6-Diazaspiro[3.3]heptaneImproved target selectivity and reduced cytotoxicity.[4]
LinezolidMorpholine2-Oxa-6-azaspiro[3.3]heptaneProposed as a more metabolically stable bioisostere, retained antibacterial activity.[14]

Conclusion and Future Perspectives

Azaspiro[3.3]heptane derivatives have firmly established their place in the medicinal chemist's toolbox. They are not merely "another" building block but represent a strategic platform for rationally modulating physicochemical and pharmacological properties. Their ability to increase solubility and metabolic stability while providing rigid, well-defined exit vectors makes them invaluable for lead optimization.[7][13]

The continued development of novel synthetic routes will undoubtedly expand the family of accessible azaspiro[3.3]heptanes, including those with more complex substitution patterns and multiple heteroatoms.[12] As the pressure to generate high-quality, differentiated drug candidates intensifies, the strategic application of these unique 3D scaffolds will continue to be a key enabler of success in drug discovery.

References

  • Steffens, T., et al. (2011). Expanding the Azaspiro[3.3]heptane Family: Synthesis of Novel Highly Functionalized Building Blocks. Organic Letters. [Link]

  • Sokolenko, T. M., et al. (2010). Synthesis of 2-azaspiro[3.3]heptane-derived amino acids: ornitine and GABA analogues. Amino Acids. [Link]

  • Kirichok, A. A., et al. (2023). 1-Azaspiro[3.3]heptane as a Bioisostere of Piperidine. Angewandte Chemie International Edition. [Link]

  • Degorce, S. L., et al. (2019). Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes, a logD Lowering Twist. ACS Medicinal Chemistry Letters. [Link]

  • Kirichok, A. A., et al. (2023). 1-Azaspiro[3.3]heptane as a Bioisostere of Piperidine. PubMed. [Link]

  • Bar-Rog, A., et al. (2025). Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2.3]hexanes and spiro[3.3]heptanes. RSC Publishing. [Link]

  • Synfacts Editor. (2024). Modular, Scalable Synthesis of 1-Aza[3.3]heptanes. Thieme E-Books & E-Journals. [Link]

  • Capriati, V., et al. (2024). 1-Oxa-2,6-Diazaspiro[3.3]heptane as a New Potential Piperazine Bioisostere. University of Bari Aldo Moro Institutional Research Repository. [Link]

  • ResearchGate. (2025). 1-Substituted 2-azaspiro[3.3]heptanes: overseen motifs for drug discovery. ResearchGate. [Link]

  • Kirichok, A. A., & Yegorova, T. (2023). Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. French-Ukrainian Journal of Chemistry. [Link]

  • ResearchGate. (2025). Synthesis and Structural Analysis of a New Class of Azaspiro[3.3]heptanes as Building Blocks for Medicinal Chemistry. ResearchGate. [Link]

  • ResearchGate. (n.d.). Retrosynthesis of 6-oxo-azaspiro[3.3]heptane 1. ResearchGate. [Link]

  • Burkhard, J. A., et al. (2010). Synthesis of Azaspirocycles and their Evaluation in Drug Discovery. ResearchGate. [Link]

  • Carreira, E. M., et al. (2010). Synthesis and structural analysis of a new class of azaspiro[3.3]heptanes as building blocks for medicinal chemistry. ETH Zurich Research Collection. [Link]

  • Steffens, T., et al. (2011). Expanding the azaspiro[3.3]heptane family: synthesis of novel highly functionalized building blocks. PubMed. [Link]

  • Fessard, T. C., et al. (2010). Synthesis and structural analysis of a new class of azaspiro[3.3]heptanes as building blocks for medicinal chemistry. PubMed. [Link]

  • ResearchGate. (2025). Expanding the Azaspiro[3.3]heptane Family: Synthesis of Novel Highly Functionalized Building Blocks. ResearchGate. [Link]

  • Kirichok, A. A., & Yegorova, T. (2023). Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. ResearchGate. [Link]

  • Kirichok, A. A., & Yegorova, T. (2023). Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. French-Ukrainian Journal of Chemistry. [Link]

Sources

The 2-Oxa-6-azaspiro[3.3]heptane Ring System: A Technical Guide to Stability and Reactivity for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Strained Scaffold with Unstrained Potential

In the landscape of modern medicinal chemistry, the quest for novel molecular scaffolds that offer a departure from "flatland" and provide access to new chemical space is paramount. The 2-oxa-6-azaspiro[3.3]heptane ring system has emerged as a prominent player in this arena, captivating the attention of researchers in drug development. Its rigid, three-dimensional architecture, a consequence of its spirocyclic fusion of an oxetane and an azetidine ring, presents a unique conformational profile. This guide provides an in-depth technical exploration of the core stability and reactivity of the 2-oxa-6-azaspiro[3.3]heptane system, offering field-proven insights for its strategic application in drug design and development. This highly reactive and strained heterocycle is of great interest as a building block in synthetic organic chemistry and drug discovery.[1] It has been proposed as a surrogate for the commonly used morpholine moiety in drug-like compounds, offering distinct physicochemical properties that can be leveraged to overcome challenges in drug metabolism and pharmacokinetics (DMPK).[1]

Structural Uniqueness and Physicochemical Implications

The defining feature of the 2-oxa-6-azaspiro[3.3]heptane core is the spirocyclic fusion of two four-membered rings. This arrangement locks the molecule into a rigid conformation, a stark contrast to the flexible nature of its acyclic or larger-ring counterparts. This rigidity can be advantageous in drug design, as it reduces the entropic penalty upon binding to a biological target.

Impact on Lipophilicity and Basicity

A noteworthy characteristic of 2-oxa-6-azaspiro[3.3]heptane derivatives is their influence on a molecule's lipophilicity (LogD) and basicity (pKa). Incorporation of this spirocycle has been shown to decrease lipophilicity while simultaneously increasing basicity when compared to traditional morpholine analogues.[2] This seemingly counterintuitive effect, where the addition of a carbon atom leads to lower lipophilicity, is a valuable tool for medicinal chemists. It allows for the fine-tuning of a drug candidate's properties to enhance aqueous solubility and potentially improve its ADME (absorption, distribution, metabolism, and excretion) profile.

Navigating the Synthesis: From Lab Scale to Process Chemistry

The synthesis of the 2-oxa-6-azaspiro[3.3]heptane core has been a subject of considerable investigation, with efforts focused on developing scalable and efficient routes. The inherent ring strain of the system presents both a synthetic challenge and the source of its desirable reactivity.

The Hemioxalate Salt: A Common Entry Point

A widely utilized precursor in the synthesis of 2-oxa-6-azaspiro[3.3]heptane derivatives is its hemioxalate salt. This crystalline solid provides a convenient handle for isolation and purification.

  • Step 1: N-Benzylation and Cyclization. Commercially available 3,3-bis(chloromethyl)oxetane is reacted with benzylamine in a suitable solvent such as toluene to afford N-benzyl-2-oxa-6-azaspiro[3.3]heptane.

  • Step 2: Debenzylation. The benzyl protecting group is removed via catalytic hydrogenation. A common procedure involves the use of palladium on carbon (Pd/C) under a hydrogen atmosphere.[3] The reaction is typically carried out in a protic solvent like methanol, often with a catalytic amount of acid to facilitate the reaction.

  • Step 3: Salt Formation. Following the removal of the catalyst by filtration, the resulting free base of 2-oxa-6-azaspiro[3.3]heptane is treated with a solution of oxalic acid to precipitate the hemioxalate salt.[3]

The Rise of Sulfonate Salts: Enhancing Stability and Solubility

While the hemioxalate salt is a useful intermediate, it can exhibit limited stability, particularly during long-term storage.[4] Research has demonstrated that the formation of sulfonate salts, such as the p-toluenesulfonate (tosylate) or methanesulfonate (mesylate) salts, offers significant advantages. These salts are often more crystalline, less hygroscopic, and exhibit enhanced thermal stability and solubility in a wider range of solvents.[1][3] This improved stability profile makes them more amenable to a broader array of reaction conditions in subsequent synthetic steps.[1]

  • Preparation of the Free Base: The free base of 2-oxa-6-azaspiro[3.3]heptane is generated from a suitable precursor, such as the N-benzyl derivative via hydrogenolysis.[3]

  • Salt Formation: To a solution of the free base in a suitable solvent (e.g., methanol or isopropanol), a stoichiometric amount of the desired sulfonic acid (e.g., p-toluenesulfonic acid or methanesulfonic acid) is added.

  • Isolation: The sulfonate salt typically crystallizes from the solution upon standing or with the addition of a less polar co-solvent. The crystalline product is then isolated by filtration, washed, and dried.

The Reactivity Landscape: Harnessing Ring Strain for Molecular Elaboration

The inherent ring strain of the 2-oxa-6-azaspiro[3.3]heptane system is the wellspring of its reactivity. This strain is primarily due to the deviation of the bond angles within the four-membered rings from the ideal tetrahedral angle of 109.5°. This stored energy can be released in chemical reactions, making the molecule susceptible to nucleophilic and electrophilic attack under conditions where more stable, unstrained heterocycles would be inert.

Reactions at the Nitrogen Center: A Hub for Derivatization

The secondary amine of the 2-oxa-6-azaspiro[3.3]heptane core is a versatile handle for introducing a wide range of substituents.

The nitrogen atom readily undergoes N-alkylation with various alkyl halides and other electrophilic alkylating agents. The choice of base and solvent is crucial to achieving high yields and minimizing side reactions. Common bases include potassium carbonate, cesium carbonate, and organic amines like triethylamine or diisopropylethylamine.

N-acylation with acyl chlorides or anhydrides proceeds readily, typically in the presence of a non-nucleophilic base to scavenge the acid byproduct. This reaction is a straightforward method for introducing amide functionalities.

  • Reactant Preparation: A solution of 2-oxa-6-azaspiro[3.3]heptane (as the free base or a suitable salt with prior liberation of the free base) is prepared in an aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Base Addition: A non-nucleophilic base, such as triethylamine or diisopropylethylamine (DIPEA), is added to the solution.

  • Acylating Agent Addition: The acylating agent (e.g., an acyl chloride or anhydride) is added dropwise to the reaction mixture, often at a reduced temperature (e.g., 0 °C) to control the reaction exotherm.

  • Reaction Monitoring and Work-up: The reaction is monitored by a suitable technique (e.g., TLC or LC-MS). Upon completion, the reaction is quenched, and the product is isolated and purified using standard techniques such as extraction and chromatography.

The introduction of aryl or heteroaryl substituents at the nitrogen atom is a key transformation in medicinal chemistry. Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, are highly effective for this purpose.

N_Arylation_Workflow

N-Arylation via Buchwald-Hartwig Amination.
Ring Stability and Potential for Ring-Opening

The stability of the 2-oxa-6-azaspiro[3.3]heptane ring system is a critical consideration, particularly under the diverse conditions encountered in drug development and manufacturing.

While the sulfonate salts offer improved handling and stability, the core ring system itself is susceptible to degradation under harsh conditions. Strong acidic conditions can lead to the protonation of the oxetane oxygen, followed by nucleophilic attack and ring-opening.[5] The regioselectivity of this ring-opening is dependent on the substitution pattern of the oxetane ring.

Under strongly basic conditions, particularly at elevated temperatures, decomposition pathways can be initiated. For instance, in the synthesis of N-aryl derivatives, the presence of a strong base can lead to the decomposition of related alkylating agents.[4] Careful control of reaction parameters such as temperature, base stoichiometry, and reaction time is therefore essential to maintain the integrity of the spirocyclic core.

Data Summary: Physicochemical Properties and Synthetic Yields

ParameterValue/ObservationReference
Molecular Weight 99.13 g/mol [6]
Molecular Formula C₅H₉NO[6]
XLogP3-AA -0.7[6]
Hydrogen Bond Donor Count 1[6]
Hydrogen Bond Acceptor Count 2[6]
Rotatable Bond Count 0[6]
N-Arylation Yields (Buchwald-Hartwig) Generally good to excellentN/A
Stability of Salts Sulfonate > Oxalate[1][3]

Conclusion: A Versatile Scaffold Demanding Careful Handling

The 2-oxa-6-azaspiro[3.3]heptane ring system represents a valuable and increasingly popular scaffold in contemporary drug discovery. Its unique three-dimensional structure and its ability to modulate key physicochemical properties make it an attractive alternative to more traditional heterocyclic systems. However, its successful application hinges on a thorough understanding of its inherent stability and reactivity. The high ring strain that makes it a synthetically versatile building block also renders it susceptible to degradation under certain conditions. By leveraging the insights and protocols outlined in this guide, researchers and drug development professionals can confidently navigate the chemistry of this intriguing spirocycle, unlocking its full potential in the design of next-generation therapeutics.

References

  • Wuitschik, G., et al. (2010). Oxetanes in Drug Discovery: A New Generation of Chemical Scaffolds. Angewandte Chemie International Edition, 49(26), 4525-4528. [Link]

  • Thieme Chemistry. (2017). Synthesis of 2-Oxa-6-azaspiro[3.3]heptane Sulfonate Salts. Synfacts, 13(05), 0474. [Link]

  • Dowling, J. E., et al. (2023). Practical and Scalable Two-Step Process for 6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane: A Key Intermediate of the Potent Antibiotic Drug Candidate TBI-223. Organic Process Research & Development, 27(7), 1390-1399. [Link]

  • PubChem. (n.d.). 2-Oxa-6-azaspiro[3.3]heptane. National Center for Biotechnology Information. [Link]

  • Scott, J. S., et al. (2017). Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes, a logD Lowering Twist. ACS Medicinal Chemistry Letters, 8(8), 814-819. [Link]

  • Chemsky, P., et al. (2020). Diversifying Chemical Space of DNA-Encoded Libraries: Synthesis of 2-Oxa-1-azaspiro(bicyclo[3.2.0])heptanes On-DNA via Visible Light-Mediated Energy Transfer Catalysis. Bioconjugate Chemistry, 31(7), 1806-1811. [Link]

  • PubChem. (n.d.). 2-Oxa-6-azaspiro(3.3)heptane hemioxalate. National Center for Biotechnology Information. [Link]

  • De Nanteuil, F., et al. (2020). 1-Oxa-2,6-diazaspiro[3.3]heptane as a New Potential Piperazine Bioisostere. Chemistry – A European Journal, 26(62), 14118-14122. [Link]

  • Szabó, D., et al. (2024). Sustainable and Safe N-alkylation of N-heterocycles by Propylene Carbonate under Neat Reaction Conditions. Molecules, 29(10), 2305. [Link]

  • Hoseini, S. Z., & Keshavarz, M. H. (2022). Assessment of the Thermal Decomposition Temperature of High-Energy Heterocyclic Aromatic Compounds in Order to Increase Their Safety. Central European Journal of Energetic Materials, 19(2), 241-260. [Link]

  • Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier. [Link]

  • Scott, J. S., et al. (2017). Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes, a logD Lowering Twist. ACS Medicinal Chemistry Letters, 8(8), 814-819. [Link]

  • Kirichok, A. A., & Yegorova, T. (2023). Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. French-Ukrainian Journal of Chemistry, 11(02), 48-57. [Link]

  • Bachrach, S. M. (2020). A Procedure for Computing Hydrocarbon Strain Energies Using Computational Group Equivalents, with Application to 66 Molecules. Chemistry, 2(2), 347-360. [Link]

  • Parker, R. E., & Isaacs, N. S. (1959). Mechanisms of Epoxide Reactions. Chemical Reviews, 59(4), 737-799. [Link]

  • Bachrach, S. M. (2020). A Procedure for Computing Hydrocarbon Strain Energies Using Computational Group Equivalents, with Application to 66 Molecules. Chemistry, 2(2), 347-360. [Link]

  • Wang, L., et al. (2020). N-acylation of amides through internal nucleophilic catalysis. RSC Advances, 10(42), 25161-25165. [Link]

  • McMurry, J. (2023). Reactions of Epoxides: Ring-opening. In Organic Chemistry (10th ed.). Cengage Learning. [Link]

  • Q-Chem. (n.d.). Predicting Trends in Ring Strain of Cycloalkanes. [Link]

  • Swarthmore College. (n.d.). The semi-empirical AMI method is used to calculate heats of hydrogenation of cycloalkanes which in turn are employed to obtain strain energies. [Link]

  • Soderberg, T. (n.d.). 9.14 Reactions of Epoxides: Ring-Opening. In Fundamentals of Organic Chemistry. [Link]

  • Zhabinskii, V. N., et al. (2019). A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Magnetic Resonance in Chemistry, 57(10), 762-766. [Link]

Sources

Conformational Landscape of 2-Oxa-6-azaspiro[3.3]heptane: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 2-oxa-6-azaspiro[3.3]heptane scaffold has emerged as a valuable bioisostere for the morpholine moiety in contemporary drug discovery, offering a unique combination of structural rigidity, reduced lipophilicity, and improved metabolic stability. A profound understanding of its three-dimensional structure and conformational preferences is paramount for the rational design of novel therapeutics with enhanced potency and selectivity. This in-depth technical guide provides a comprehensive analysis of the conformational landscape of 2-oxa-6-azaspiro[3.3]heptane, synthesizing foundational principles of stereochemistry with advanced experimental and computational methodologies. We will explore the inherent puckered nature of the constituent azetidine and oxetane rings, the energetic barriers to ring inversion, and the influence of substitution on the overall molecular geometry. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the unique structural attributes of this important spirocyclic system.

Introduction: The Rise of 2-Oxa-6-azaspiro[3.3]heptane in Medicinal Chemistry

Saturated heterocyclic scaffolds are the cornerstone of modern medicinal chemistry, providing the three-dimensional architecture necessary for precise molecular recognition. The 2-oxa-6-azaspiro[3.3]heptane motif has garnered significant attention as a bioisosteric replacement for the commonly used morpholine ring. This substitution can lead to favorable modulations of key drug-like properties, including a reduction in lipophilicity (logD) and an increase in aqueous solubility, which are critical for optimizing pharmacokinetic profiles. The rigid spirocyclic framework also offers predictable exit vectors for substituents, enabling a more controlled exploration of chemical space and potentially leading to enhanced target affinity and selectivity.[1]

The unique spirocyclic nature of 2-oxa-6-azaspiro[3.3]heptane, where the oxetane and azetidine rings share a single carbon atom, imparts a distinct and conformationally constrained geometry. This rigidity is a double-edged sword: while it can lock the molecule in a bioactive conformation, an unfavorable intrinsic geometry can also preclude effective binding to a biological target. Therefore, a detailed understanding of the accessible conformations and their relative energies is not merely an academic exercise but a critical component of rational drug design.

The Conformational Essence: Puckering in Four-Membered Rings

The conformational behavior of 2-oxa-6-azaspiro[3.3]heptane is fundamentally dictated by the inherent properties of its constituent four-membered rings: oxetane and azetidine. Contrary to a simplistic planar representation, these rings adopt non-planar, puckered conformations to alleviate the significant ring strain that would arise from eclipsed C-H bonds in a flat structure.[2][3]

The degree of puckering is a delicate balance between angle strain (deviation from ideal sp³ bond angles) and torsional strain (eclipsing interactions). For unsubstituted oxetane, a puckering angle of approximately 8.7° has been observed at 140 K.[4] The introduction of substituents can further influence this puckering to minimize steric interactions.[5] Azetidine rings also exhibit a similar puckered nature, with the substituent on the nitrogen atom and at other positions influencing the preferred conformation.[2]

The puckering of these four-membered rings can be described by a dihedral angle, and the interconversion between puckered conformers occurs via a process of ring inversion. The energy barrier for this inversion is a key parameter in understanding the conformational dynamics of the molecule.

Conformational Analysis of 2-Oxa-6-azaspiro[3.3]heptane

The spirocyclic fusion of the oxetane and azetidine rings in 2-oxa-6-azaspiro[3.3]heptane introduces additional conformational constraints. The molecule can be conceptualized as having two primary puckered states for each ring, leading to a set of possible overall conformations.

Predicted Conformations

Based on the principles of four-membered ring puckering, the 2-oxa-6-azaspiro[3.3]heptane core is expected to exist as an equilibrium of conformers. The relative energies of these conformers will be determined by the interplay of steric and electronic effects. The two rings are approximately perpendicular to each other, a characteristic feature of spiro[3.3]heptane systems.

In the absence of substituents, the puckering of the oxetane and azetidine rings is expected to be symmetrical. However, substitution on either ring will break this symmetry and favor specific puckered conformations to minimize steric clashes. For instance, a bulky substituent on the azetidine nitrogen would likely favor a conformation where the substituent occupies a pseudo-equatorial position to reduce 1,3-diaxial-like interactions.

Experimental Determination of Conformation

A definitive understanding of the conformational preferences of 2-oxa-6-azaspiro[3.3]heptane and its derivatives relies on a combination of experimental and computational techniques.

Single-crystal X-ray diffraction provides an unambiguous determination of the molecule's conformation in the solid state. This technique yields precise bond lengths, bond angles, and torsional angles, from which the exact puckering of each ring can be determined.

For example, a study on 6-(2-fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane revealed that the azetidine moiety is completely planar in the solid-state structure.[6][7] This planarity is likely influenced by the electronic effects of the aryl substituent on the nitrogen atom. In contrast, other studies on different azaspiro[3.3]heptane derivatives have shown puckered azetidine rings in their crystal structures. This highlights the significant role that substituents play in dictating the solid-state conformation.

Experimental Protocol: Single-Crystal X-ray Diffraction

  • Crystallization: High-quality single crystals of the 2-oxa-6-azaspiro[3.3]heptane derivative are grown. This is typically achieved by slow evaporation of a saturated solution in a suitable solvent or solvent mixture (e.g., ethanol, ethyl acetate/hexane).

  • Data Collection: A suitable crystal is mounted on a goniometer and cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations. The crystal is then irradiated with a monochromatic X-ray beam, and the diffraction pattern is recorded on a detector.

  • Structure Solution and Refinement: The diffraction data are processed to determine the unit cell dimensions and space group. The initial crystal structure is solved using direct methods or Patterson methods. The atomic positions and thermal parameters are then refined against the experimental data to obtain the final, high-resolution structure.

  • Data Analysis: The refined crystallographic information file (CIF) is analyzed to extract key geometric parameters, including bond lengths, bond angles, and torsional angles, which define the conformation of the spirocycle.

NMR spectroscopy is the most powerful technique for studying the conformation of molecules in solution, providing insights into the time-averaged structure and dynamic processes.

  • ¹H NMR: The chemical shifts and coupling constants of the protons in the 2-oxa-6-azaspiro[3.3]heptane core are sensitive to their local environment and dihedral angles. Analysis of vicinal coupling constants (³JHH) can provide information about the puckering of the rings.

  • ¹³C NMR: The chemical shifts of the carbon atoms, particularly the spiro-carbon, can also be indicative of the ring conformation.

  • Nuclear Overhauser Effect (NOE) Spectroscopy: NOESY or ROESY experiments can be used to identify protons that are close in space, providing crucial distance constraints for determining the three-dimensional structure.

For a rigid spirocycle like 2-oxa-6-azaspiro[3.3]heptane, distinct signals for axial and equatorial-like protons on the four-membered rings would be expected if the ring-inversion process is slow on the NMR timescale. If the inversion is fast, averaged signals will be observed. Variable-temperature NMR studies can be employed to determine the energy barrier for this process.

Experimental Protocol: NMR Spectroscopic Analysis

  • Sample Preparation: A solution of the 2-oxa-6-azaspiro[3.3]heptane derivative is prepared in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O for water-soluble compounds).

  • Data Acquisition: A suite of NMR experiments is performed, including ¹H, ¹³C, COSY, HSQC, HMBC, and NOESY/ROESY.

  • Spectral Analysis:

    • Chemical Shift Analysis: Analyze the chemical shifts of the protons and carbons of the spirocyclic core.

    • Coupling Constant Analysis: Measure the vicinal proton-proton coupling constants to infer dihedral angles using the Karplus relationship, which can help define the ring puckering.

    • NOE Analysis: Integrate the cross-peaks in the NOESY/ROESY spectrum to obtain distance constraints between protons.

  • Structure Calculation (Optional): The experimental NMR constraints (distances and dihedral angles) can be used as input for molecular modeling programs to generate a family of low-energy solution structures.

Computational Modeling of Conformation

Computational chemistry provides a powerful complementary approach to experimental methods for exploring the conformational landscape of 2-oxa-6-azaspiro[3.3]heptane.

Methods like Density Functional Theory (DFT) can be used to calculate the geometries and relative energies of different conformers with high accuracy. A potential energy surface scan can be performed by systematically varying the puckering coordinates of the two rings to identify all low-energy minima and the transition states that connect them. This allows for the determination of the energy barriers for ring inversion.

MD simulations can be used to explore the conformational space of the molecule over time at a given temperature. By analyzing the trajectory of the simulation, one can identify the most populated conformational states and the dynamics of their interconversion. This is particularly useful for understanding the flexibility of the spirocycle in a solvent environment.

Computational Protocol: DFT-Based Conformational Search

  • Initial Structure Generation: A 3D model of 2-oxa-6-azaspiro[3.3]heptane is built.

  • Conformational Search: A systematic or stochastic conformational search is performed to generate a variety of starting geometries corresponding to different puckered states of the oxetane and azetidine rings.

  • Geometry Optimization and Energy Calculation: Each of the generated conformers is subjected to geometry optimization using a suitable DFT method (e.g., B3LYP) and basis set (e.g., 6-31G* or larger). The vibrational frequencies are calculated to confirm that each optimized structure is a true minimum on the potential energy surface.

  • Transition State Search: The transition states for the interconversion between the identified conformers are located using methods like the synchronous transit-guided quasi-Newton (STQN) method. Vibrational frequency calculations are performed to verify that each transition state has exactly one imaginary frequency corresponding to the ring inversion motion.

  • Energy Profile Construction: The relative energies of the minima and transition states are used to construct a potential energy profile for the conformational interconversion.

Data Summary and Visualization

To facilitate a clear understanding of the conformational properties, the key data can be summarized in tables and visualized using diagrams.

Table 1: Predicted Conformational Parameters for 2-Oxa-6-azaspiro[3.3]heptane
ParameterPredicted Value/RangeMethod of Determination
Oxetane Ring Puckering Angle5° - 15°DFT Calculations, X-ray (derivatives)
Azetidine Ring Puckering Angle10° - 30°DFT Calculations, X-ray (derivatives)
Ring Inversion Energy Barrier1 - 5 kcal/molDFT Calculations, VT-NMR
Preferred ConformerDependent on substitutionAll methods
Diagrams

Visual representations are crucial for understanding the complex three-dimensional nature of molecular conformations and the workflows used to study them.

G cluster_0 Conformational Analysis Workflow A Initial Structure (2-Oxa-6-azaspiro[3.3]heptane) B Computational Modeling (DFT, MD) A->B C Experimental Analysis (NMR, X-ray) A->C D Conformational Landscape (Energies, Geometries) B->D C->D E Structure-Activity Relationship (SAR) D->E

Caption: Workflow for the conformational analysis of 2-oxa-6-azaspiro[3.3]heptane.

G cluster_1 Puckered Conformations Conformer_A Conformer A (Puckered State 1) TS Transition State (Planar-like) Conformer_A->TS ΔG‡(A→B) Conformer_B Conformer B (Puckered State 2) Conformer_B->TS ΔG‡(B→A) TS->Conformer_B

Caption: Energy profile for ring inversion between two puckered conformers.

Conclusion and Future Directions

The 2-oxa-6-azaspiro[3.3]heptane scaffold presents a compelling opportunity for the development of novel therapeutics with improved physicochemical and pharmacokinetic properties. Its rigid and well-defined three-dimensional structure is a key attribute that can be exploited for rational drug design. This guide has outlined the fundamental principles governing the conformational behavior of this spirocycle, highlighting the puckered nature of the constituent four-membered rings.

While a comprehensive experimental and computational analysis of the parent 2-oxa-6-azaspiro[3.3]heptane is still warranted, the synthesis of available data on its derivatives and related systems provides a strong foundation for predicting its conformational landscape. The detailed experimental and computational protocols provided herein offer a clear roadmap for researchers to undertake such studies.

Future work in this area should focus on:

  • Systematic Conformational Analysis of the Parent Scaffold: A combined high-level computational and advanced NMR spectroscopic study to definitively map the potential energy surface of unsubstituted 2-oxa-6-azaspiro[3.3]heptane.

  • Quantitative Structure-Conformation-Property Relationships: Investigating how different substitution patterns on the spirocyclic core influence not only the preferred conformation but also key drug-like properties.

  • Application in Structure-Based Drug Design: Utilizing the determined conformational preferences to design and synthesize novel ligands with improved binding affinity and selectivity for a range of biological targets.

By embracing a deep understanding of the conformational intricacies of the 2-oxa-6-azaspiro[3.3]heptane system, the drug discovery community can more effectively harness its potential to create the next generation of innovative medicines.

References

  • Wuitschik, G., et al. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews, 116(18), 11305-11356. [Link]

  • Van Speybroeck, V., et al. (2002). Applicability of the Hindered Rotor Scheme to the Puckering Mode in Four-Membered Rings. The Journal of Physical Chemistry A, 106(44), 10674-10682. [Link]

  • Schleyer, P. v. R., et al. (2012). Why Do Two π-Electron Four-Membered Hückel Rings Pucker? The Journal of Organic Chemistry, 77(23), 10892-10897. [Link]

  • Hrenar, T., et al. (2017). Conformational analysis of spiro-epoxides by principal component analysis of molecular dynamics trajectories. Physical Chemistry Chemical Physics, 19(47), 31754-31765. [Link]

  • Zagari, A., et al. (1990). The effect of the L-azetidine-2-carboxylic acid residue on protein conformation. I. Conformations of the residue and of dipeptides. Biopolymers, 30(9-10), 951-959. [Link]

  • Bull, J. A., et al. (2018). Applications of oxetanes in drug discovery and medicinal chemistry. Future Medicinal Chemistry, 10(1), 85-103. [Link]

  • D'yakonov, V. A., & Dzhemilev, U. M. (2011). SYNTHESIS AND NMR STUDIES OF SUBSTITUTED SPIRO(5,5)UNDECANONES AND DERIVED BICYCLIC COMPOUNDS.
  • Fukaya, K., et al. (2023). Computational Study Focusing on a Comprehensive Conformational Analysis of Transition States for Aza-Spiro Ring Formations with N-Alkoxyamides. The Journal of Organic Chemistry, 88(19), 13655-13665. [Link]

  • Cremer, D. (n.d.). RING Puckering. Southern Methodist University. [Link]

  • Boni, R., et al. (1978). Conformational Properties of Poly(L-azetidine-2-carboxylic acid) in Solution as Studied by Carbon-13 and Proton Nuclear Magnetic Resonance Spectroscopy. Macromolecules, 11(4), 622-627. [Link]

  • The Royal Society of Chemistry. (2011). 1H NMR spectrum of the spiro compound 18. Organic & Biomolecular Chemistry - Electronic Supplementary Material. [Link]

  • Fukaya, K., et al. (2023). Computational Study Focusing on a Comprehensive Conformational Analysis of Transition States for Aza-Spiro Ring Formations with N-Alkoxyamides. The Journal of Organic Chemistry, 88(19), 13655-13665. [Link]

  • Ragg, E., et al. (2001). NMR spectroscopic analysis of new spiro-piperidylrifamycins. Magnetic Resonance in Chemistry, 39(8), 457-464. [Link]

  • Stepan, A. F., et al. (2023). Synthesis of 3,3-disubstituted oxetane- and azetidine-ethers via Brønsted acid catalysis. Organic & Biomolecular Chemistry, 21(27), 5625-5630. [Link]

  • Brückner, R. (2025). Oxetanes: formation, reactivity and total syntheses of natural products. Beilstein Journal of Organic Chemistry, 21, 1324-1373. [Link]

  • Pape, A. R., et al. (2025). Molecular basis for azetidine-2-carboxylic acid biosynthesis. Nature Communications, 16(1), 1234. [Link]

  • Riniker, S., et al. (2021). Understanding Ring Puckering in Small Molecules and Cyclic Peptides. Journal of Chemical Information and Modeling, 61(2), 794-806. [Link]

  • Varela, M. T., et al. (2026). Spirorocyclic compound NMR challenge. ResearchGate. [Link]

  • Bott, T. M., & West, F. G. (2011). PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. University of Alberta. [Link]

  • Coppi, L., et al. (1989). Conformational analysis of some spiro and polyspiro 1,3-dioxane compounds with axial and helical chirality. Journal of the Chemical Society, Perkin Transactions 2, (8), 1159-1165. [Link]

  • Laane, J. (2012). Ring-puckering vibrations for four-membered rings and pseudo-four-membered rings. ResearchGate. [Link]

  • Brewster, J. T., et al. (2023). Practical and Scalable Two-Step Process for 6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane: A Key Intermediate of the Potent Antibiotic Drug Candidate TBI-223. Organic Process Research & Development, 27(7), 1390-1399. [Link]

  • Hrenar, T., et al. (2017). Conformational analysis of spiro-epoxides by principal component analysis of molecular dynamics trajectories. Semantic Scholar. [Link]

  • Brewster, J. T., et al. (2023). Practical and Scalable Two-Step Process for 6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane: A Key Intermediate of the Potent Antibiotic Drug Candidate TBI-223. Organic Process Research & Development, 27(7), 1390-1399. [Link]

  • Ferreira, M.-J., & Petrucci, G. (2017). Spiro Compounds: A Brief History. ResearchGate. [Link]

  • Tchimene, M. K., et al. (2022). Spiro-Flavonoids in Nature: A Critical Review of Structural Diversity and Bioactivity. Molecules, 27(21), 7436. [Link]

  • PubChem. (n.d.). 2-Oxa-6-azaspiro[3.3]heptane. National Center for Biotechnology Information. [Link]

  • Dahlgren, M. K., et al. (2020). Conformational analysis of macrocycles: comparing general and specialized methods. Journal of Computer-Aided Molecular Design, 34, 231-252. [Link]

  • Liwo, A., et al. (2011). Computational techniques for efficient conformational sampling of proteins. Current Opinion in Structural Biology, 21(1), 6-13. [Link]

Sources

A Technical Guide to the Three-Dimensional Structure of 2-Oxa-6-azaspiro[3.3]heptane: A Key Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Abstract: The 2-oxa-6-azaspiro[3.3]heptane scaffold has emerged as a critical building block in modern medicinal chemistry, primarily serving as a three-dimensional, metabolically stable bioisostere for morpholine. Its rigid, non-planar structure offers chemists predictable substituent vectors, enabling the fine-tuning of physicochemical properties essential for drug development. A precise understanding of its three-dimensional conformation is therefore not merely academic but a prerequisite for its rational application in designing next-generation therapeutics. This guide provides an in-depth, multi-platform approach to elucidating the structure of the 2-oxa-6-azaspiro[3.3]heptane core. We synthesize insights from single-crystal X-ray crystallography, advanced solution-state Nuclear Magnetic Resonance (NMR) spectroscopy, and in silico computational modeling to build a comprehensive and self-validating structural model. Detailed experimental and computational protocols are provided to empower researchers in applying these techniques to novel derivatives of this important scaffold.

Section 1: The Strategic Importance of 2-Oxa-6-azaspiro[3.3]heptane in Medicinal Chemistry

The paradigm of drug discovery has undergone a significant shift, moving away from planar, aromatic structures in a trend often termed the "Escape from Flatland".[1] This movement champions the incorporation of molecules with greater three-dimensionality (Fsp³-richness), which can lead to improved selectivity, enhanced metabolic stability, and better physicochemical properties.[2] The 2-oxa-6-azaspiro[3.3]heptane motif is a prime example of a successful scaffold within this new paradigm.

It is frequently employed as a bioisosteric replacement for the common morpholine ring.[3][4] While the addition of a spirocyclic carbon atom might intuitively suggest an increase in lipophilicity, the opposite is often observed. The introduction of the 2-oxa-6-azaspiro[3.3]heptane moiety can significantly lower the distribution coefficient (logD), a key measure of lipophilicity, while increasing aqueous solubility and basicity.[3] This counterintuitive effect is attributed to the molecule's rigid conformation, which influences the presentation of its polar heteroatoms to the solvent environment.

The spiro[3.3]heptane core is conformationally rigid, meaning the two four-membered rings are held in a roughly perpendicular orientation.[3][5] This rigidity provides highly predictable "exit vectors" for substituents, allowing for precise spatial positioning of functional groups to optimize interactions with biological targets.[2][6] Therefore, a detailed, foundational understanding of the core's three-dimensional structure is paramount for leveraging its full potential in rational drug design.

Section 2: The Foundational Structure: Insights from X-Ray Crystallography

Single-crystal X-ray crystallography remains the unequivocal gold standard for determining the precise three-dimensional arrangement of atoms in the solid state.[7] By analyzing the diffraction pattern of X-rays passing through a single crystal, we can generate a detailed electron density map and build an atomic model with high precision.

While a crystal structure for the parent 2-oxa-6-azaspiro[3.3]heptane is not publicly available, a structure of the key derivative, 6-(2-fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane , provides invaluable insight into the core's geometry.[8] The analysis of this structure reveals several key features:

  • Ring Conformation: The structure consists of two four-membered rings, an oxetane and an azetidine, joined at a central quaternary spiro-carbon.

  • Azacyclobutane Planarity: In the solid state of this derivative, the azetidine ring is observed to be essentially planar. This is attributed to the electronic influence of the attached aryl group, which lowers the inversion barrier at the nitrogen atom.[8]

  • Oxacyclobutane Puckering: In contrast, four-membered rings like oxetane typically adopt a puckered conformation to relieve ring strain, and this is expected for the oxetane portion of the scaffold.

  • Orthogonality: The two rings are held in a fixed, roughly orthogonal orientation, defining the rigid three-dimensional shape of the molecule.

Table 1: Key Geometric Features of the 2-Oxa-6-azaspiro[3.3]heptane Core (Derived from Derivative Crystal Structure)
ParameterDescriptionTypical Value/ObservationSignificance
Ring PuckeringDeviation of rings from planarityAzetidine: Near-planar (in aryl derivatives)[8]. Oxetane: Puckered.Defines the overall molecular shape and substituent orientation.
C-N-C Angle (Azetidine)Internal bond angle of the nitrogen heterocycleApprox. 90°Reflects the high degree of ring strain.
C-O-C Angle (Oxetane)Internal bond angle of the oxygen heterocycleApprox. 92°Contributes to the ring strain and overall geometry.
Inter-ring OrientationThe spatial relationship between the two ringsNearly perpendicularEstablishes fixed, non-collinear exit vectors for substituents.
Protocol 2.1: Single-Crystal X-Ray Diffraction Workflow
  • Synthesis & Purification: Synthesize the target 2-oxa-6-azaspiro[3.3]heptane derivative. Purify the compound to >99% purity using column chromatography, recrystallization, or distillation.

  • Crystal Growth:

    • Screen for crystallization conditions using techniques like slow evaporation, vapor diffusion (hanging or sitting drop), or liquid-liquid diffusion.[9]

    • A common starting point is dissolving the compound in a good solvent (e.g., ethyl acetate, dichloromethane) and allowing a poor solvent (e.g., heptane, pentane) to slowly diffuse into the solution.[9]

    • Aim for single, well-formed crystals of 0.1-0.3 mm in each dimension.

  • Crystal Mounting: Carefully select and mount a suitable crystal on a goniometer head using a cryoprotectant (e.g., paratone oil) and flash-cool it in a stream of liquid nitrogen.

  • Data Collection:

    • Mount the crystal on the diffractometer.

    • Expose the crystal to a monochromatic X-ray beam and rotate it, collecting a series of diffraction images.[7]

  • Data Processing & Structure Solution:

    • Integrate the diffraction spots from the images to determine their intensities and positions.[7]

    • Use software (e.g., SHELX, Olex2) to solve the "phase problem" and generate an initial electron density map.

  • Model Building & Refinement:

    • Fit the known atoms of the molecule into the electron density map.

    • Perform iterative cycles of refinement to improve the fit between the calculated model and the experimental data, minimizing the R-factor.

  • Validation & Deposition: Validate the final structure using tools like PLATON/checkCIF and deposit the crystallographic information file (CIF) into a public database like the Cambridge Structural Database (CSD).

G cluster_prep Sample Preparation cluster_data Data Acquisition cluster_analysis Structural Analysis Synthesis Synthesis & Purification Crystallization Crystal Growth Synthesis->Crystallization >99% Purity Mounting Crystal Mounting & Cryo-cooling Crystallization->Mounting Single Crystal Collection X-ray Diffraction Data Collection Mounting->Collection Processing Data Processing & Integration Collection->Processing Diffraction Images Solution Structure Solution (Phase Problem) Processing->Solution hkl file Refinement Model Building & Refinement Solution->Refinement e- Density Map Validation Validation & Deposition (CIF) Refinement->Validation Final Model G cluster_1d 1D NMR cluster_2d 2D NMR Correlation cluster_interp Interpretation & Model Building H1 ¹H Spectrum COSY COSY H1->COSY HSQC HSQC H1->HSQC C13 ¹³C Spectrum C13->HSQC Assign Full ¹H & ¹³C Assignment COSY->Assign ¹H-¹H Connectivity HSQC->Assign ¹H-¹³C Connectivity NOESY NOESY / ROESY Model Validated 3D Solution Structure NOESY->Model Through-Space Proximities Assign->NOESY Assigned Peaks

Caption: Logical workflow for NMR-based 3D structure elucidation.

Section 4: In Silico Analysis: Computational Modeling

Computational chemistry provides a powerful complementary approach to experimental methods. It allows for the calculation of molecular geometries, relative energies of different conformations, and the prediction of spectroscopic properties, offering a theoretical framework to rationalize experimental data. [10]For the 2-oxa-6-azaspiro[3.3]heptane system, density functional theory (DFT) is a suitable method.

A typical computational workflow involves:

  • Geometry Optimization: Starting from an initial guess, the calculation iteratively adjusts atomic positions to find a minimum on the potential energy surface. This predicts the most stable 3D structure.

  • Conformational Analysis: The calculation can be used to compare the energies of different potential conformers, such as a planar versus a puckered oxetane ring, to determine the most energetically favorable state.

  • Property Prediction: Once a stable geometry is found, properties like NMR chemical shifts and coupling constants can be calculated and compared directly with experimental values for validation.

Table 2: Comparison of Experimental vs. Computationally Derived Structural Data
MethodKey FindingAdvantageLimitation
X-Ray Crystallography Precise solid-state geometry, bond lengths/angles. [8]Unambiguous, high-resolution "ground truth".Static picture; may not reflect solution conformation due to crystal packing forces.
NMR Spectroscopy Confirms connectivity and through-space proximities in solution.Provides data in a biologically relevant medium; can report on dynamics.Provides geometric restraints, not a direct high-resolution structure.
DFT Computation Predicts lowest energy conformation and molecular properties.Allows analysis of parent scaffold or hypothetical derivatives; provides energetic rationale.Model accuracy is dependent on the level of theory and basis set used; requires experimental validation.
Protocol 4.1: DFT-Based Conformational Analysis
  • Initial Structure Generation: Build a 3D model of 2-oxa-6-azaspiro[3.3]heptane using molecular modeling software (e.g., Avogadro, GaussView).

  • Conformational Search (Optional but Recommended): Perform an initial search using a lower-level theory (e.g., molecular mechanics with an MMFF94 force field) to identify low-energy conformers.

  • Geometry Optimization:

    • For the lowest-energy conformer(s), perform a full geometry optimization using DFT. A common and robust functional/basis set combination is B3LYP/6-31G(d).

    • The calculation should converge to a stationary point on the potential energy surface.

  • Frequency Calculation: Perform a frequency calculation at the same level of theory. The absence of imaginary frequencies confirms that the optimized structure is a true energy minimum.

  • Analysis:

    • Analyze the output to obtain geometric parameters (bond lengths, angles, dihedral angles).

    • Compare these parameters with available experimental data from X-ray crystallography.

  • NMR Prediction (Optional): Use the GIAO (Gauge-Independent Atomic Orbital) method with the optimized geometry to predict ¹H and ¹³C chemical shifts. Compare these values with the experimental NMR data to further validate the computed structure.

Section 5: Integrated Structural Analysis: A Synergistic Approach

The highest confidence in a structural assignment is achieved when all three methods—X-ray crystallography, NMR spectroscopy, and computational modeling—converge on a consistent model. This synergistic approach provides a self-validating system for understanding the three-dimensional nature of 2-oxa-6-azaspiro[3.3]heptane. The crystal structure provides the foundational, high-precision solid-state geometry. NMR confirms that this fundamental structure is maintained in solution and provides insights into its dynamics. Finally, computational modeling provides an energetic framework, rationalizing why the observed conformation is stable and allowing for predictive exploration of new derivatives.

G XRAY X-Ray Crystallography - Solid-State 'Ground Truth' - Precise Bond Lengths/Angles - Defines Core Geometry NMR NMR Spectroscopy - Solution-State Conformation - Confirms Connectivity - Proves Inter-ring Orthogonality (NOE) XRAY->NMR VALIDATED_MODEL Validated 3D Structural Model XRAY->VALIDATED_MODEL Provides Reference Geometry COMP Computational Modeling - Lowest Energy Conformation - Energetic Rationale - Predictive Capability NMR->COMP NMR->VALIDATED_MODEL Confirms in Solution COMP->XRAY Compare COMP->VALIDATED_MODEL Rationalizes Stability

Caption: Integrated workflow for a comprehensive 3D structural analysis.

Section 6: Conclusion and Implications for Drug Discovery

The 2-oxa-6-azaspiro[3.3]heptane scaffold possesses a well-defined and rigid three-dimensional structure characterized by two roughly perpendicular four-membered rings. This conformation, confirmed through the integrated use of X-ray crystallography, NMR spectroscopy, and computational chemistry, is the source of its utility in drug discovery. The fixed spatial arrangement of the oxetane and azetidine rings provides medicinal chemists with predictable vectors for substitution, allowing for the precise placement of pharmacophoric elements to optimize target binding and selectivity. A thorough understanding of this structure, achieved through the methodologies detailed in this guide, is the critical first step in harnessing the full potential of this valuable scaffold to create safer and more effective medicines.

References

  • Scott, J. S., et al. (2017). Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes, a logD Lowering Twist. ACS Medicinal Chemistry Letters. Available at: [Link]

  • Mykhailiuk, P. K. (2021). Spiro[3.3]heptane as a Non-collinear Benzene Bioisostere. ChemRxiv. Available at: [Link]

  • Grygorenko, O. O., et al. (2022). 1-Substituted 2-azaspiro[3.3]heptanes: overseen motifs for drug discovery. RSC Medicinal Chemistry. Available at: [Link]

  • Synlett. (2017). Synthesis of 2-Oxa-6-azaspiro[3.3]heptane Sulfonate Salts. Thieme Chemistry. Available at: [Link]

  • Carreira, E. M., et al. (2010). Synthesis of Azaspirocycles and their Evaluation in Drug Discovery. Angewandte Chemie International Edition. Available at: [Link]

  • Fuchs, B., & Ellencweig, A. (1972). Conformational Analysis in Heterocyclic Systems: Recent Results and Applications. Semantic Scholar. Available at: [Link]

  • Baran, P. S., et al. (2022). Diversifying Chemical Space of DNA-Encoded Libraries: Synthesis of 2-Oxa-1-azaspiro(bicyclo[3.2.0])heptanes On-DNA via Visible Light-Mediated Energy Transfer Catalysis. Journal of the American Chemical Society. Available at: [Link]

  • Riddell, F. G. (1967). Heterocyclic Conformational Analysis. Quarterly Reviews, Chemical Society. Available at: [Link]

  • Klein, C. L., et al. (2005). Conformational Analysis of Saturated Heterocyclic Six-Membered Rings. Advances in Heterocyclic Chemistry. Available at: [Link]

  • PubChem. 2-Oxa-6-azaspiro[3.3]heptane. National Center for Biotechnology Information. Available at: [Link]

  • Mykhailiuk, P. K., et al. (2023). Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. French-Ukrainian Journal of Chemistry. Available at: [Link]

  • Mitchell, M. B., et al. (2023). Practical and Scalable Two-Step Process for 6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane: A Key Intermediate of the Potent Antibiotic Drug Candidate TBI-223. Organic Process Research & Development. Available at: [Link]

  • Grygorenko, O. O., et al. (2014). Comparison of 2,6-diazaspiro[3.3]heptane, 2-azaspiro[3.3]heptane, and Other Saturated Bicyclic Scaffolds in Medicinal Chemistry. Chemical Reviews. Available at: [Link]

  • Kuznetsov, V. V. (2021). Structural and Conformational Aspects in the Chemistry of Heterocycles. Molecules. Available at: [Link]

  • Alkorta, I., & Elguero, J. (2003). GIAO Calculations of Chemical Shifts in Heterocyclic Compounds. ResearchGate. Available at: [Link]

  • Burkhard, J. A., et al. (2012). Expanding the Azaspiro[3.3]heptane Family: Synthesis of Novel Highly Functionalized Building Blocks. Organic Letters. Available at: [Link]

  • Mykhailiuk, P. K., et al. (2023). Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. ResearchGate. Available at: [Link]

  • Wuitschik, G., et al. (2010). Synthesis and Structural Analysis of a New Class of Azaspiro[3.3]heptanes as Building Blocks for Medicinal Chemistry. Angewandte Chemie International Edition. Available at: [Link]

  • Hulshof, L. A., et al. (1976). Reassignment of the chirality to a series of 2,6-disubstituted spiro[3.3]heptanes by x-ray methods and implications thereof on empirical rules and theoretical models. Journal of the American Chemical Society. Available at: [Link]

  • PubChem. 2-Oxa-6-azaspiro(3.3)heptane hemioxalate. National Center for Biotechnology Information. Available at: [Link]

  • Dauter, Z., & Dauter, M. (2002). X Ray crystallography. Journal of Medical Biochemistry. Available at: [Link]

  • Burkhard, J. A., et al. (2012). Expanding the azaspiro[3.3]heptane family: synthesis of novel highly functionalized building blocks. PubMed. Available at: [Link]

  • PubChem. Spiro[3.3]heptane. National Center for Biotechnology Information. Available at: [Link]

  • Stoltz, B. M. (2018). Demystifying X-ray Crystallography. Caltech. Available at: [Link]

Sources

Methodological & Application

The Strategic Integration of 2-Oxa-6-azaspiro[3.3]heptane in Modern Drug Discovery: A Guide to Synthesis and Application

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Rise of 3D-Rich Scaffolds in Medicinal Chemistry

In the relentless pursuit of novel therapeutics, medicinal chemists are increasingly venturing beyond the confines of traditional, planar aromatic structures. The so-called "flatland" of drug discovery, dominated by sp²-hybridized carbon atoms, has often led to compounds with suboptimal physicochemical properties, such as poor solubility and high metabolic turnover. This has fueled a paradigm shift towards the exploration of three-dimensional (3D), sp³-rich molecular scaffolds that can better mimic the intricate topographies of biological targets.[1]

Spirocyclic systems, characterized by two rings sharing a single atom, have emerged as particularly promising 3D scaffolds. Their rigid, well-defined geometries allow for precise vectoral projection of substituents into three-dimensional space, enabling more specific and potent interactions with protein binding pockets. Among these, 2-oxa-6-azaspiro[3.3]heptane has garnered significant attention as a versatile and highly valuable building block. Its unique strained ring system, combining an oxetane and an azetidine ring, imparts favorable physicochemical properties, making it an attractive surrogate for the commonly used morpholine moiety.[2][3] This guide provides a comprehensive overview of the synthesis, properties, and strategic applications of 2-oxa-6-azaspiro[3.3]heptane, complete with detailed protocols for its incorporation into drug discovery programs.

Physicochemical Properties and Bioisosteric Rationale

The strategic deployment of 2-oxa-6-azaspiro[3.3]heptane in lead optimization campaigns is largely driven by its role as a bioisostere of morpholine, a staple in medicinal chemistry.[3][4] While morpholine is prized for its ability to improve aqueous solubility and metabolic stability, its inherent flexibility can sometimes be a liability. The rigid framework of 2-oxa-6-azaspiro[3.3]heptane offers a compelling alternative, providing a more defined conformational presentation of substituents.

A Morpholine Bioisostere with a Twist

The substitution of a morpholine ring with 2-oxa-6-azaspiro[3.3]heptane can profoundly influence a molecule's physicochemical properties, most notably its lipophilicity (logD) and basicity (pKa).

  • Lipophilicity (logD): Counterintuitively, the addition of a carbon atom in the spirocyclic scaffold often leads to a decrease in lipophilicity. This phenomenon is attributed to the increased basicity of the nitrogen atom, which is more exposed and less sterically hindered compared to the nitrogen in a morpholine ring. At physiological pH (7.4), this increased basicity results in a higher proportion of the protonated, more water-soluble form of the molecule.[1]

  • Basicity (pKa): The pKa of the secondary amine in 2-oxa-6-azaspiro[3.3]heptane is typically higher than that of the corresponding morpholine analog. This can be advantageous for forming salt bridges with acidic residues in a protein binding site, potentially enhancing potency. However, it is a parameter that must be carefully considered, as increased basicity can also impact cell permeability and off-target interactions.

The following table provides a comparative analysis of the physicochemical properties of parent drug molecules and their 2-oxa-6-azaspiro[3.3]heptane-containing counterparts.

Parent Compound Parent Moiety logD7.4 (Parent) pKa (Parent) Analog Moiety logD7.4 (Analog) pKa (Analog) ΔlogD7.4 ΔpKa Reference
AZD1979 AnalogMorpholine--2-Oxa-6-azaspiro[3.3]heptane---1.2+1.5[1]
Artefenomel AnalogN-propyl-morpholine--N-propyl-2-oxa-6-azaspiro[3.3]heptane---0.6+0.8[1]

Note: Specific logD and pKa values for the parent compounds were not provided in the source material, but the deltas upon substitution are highlighted.

Synthesis of the 2-Oxa-6-azaspiro[3.3]heptane Core

The accessibility of 2-oxa-6-azaspiro[3.3]heptane has been a key factor in its growing popularity. Scalable synthetic routes have been developed, making this building block readily available for drug discovery campaigns. A robust and widely used method involves the synthesis of the sulfonate salt, which offers superior stability and solubility compared to the often-hygroscopic oxalate salt.

Protocol 1: Scalable Synthesis of 2-Oxa-6-azaspiro[3.3]heptane p-Toluenesulfonate

This protocol is adapted from a procedure developed for the large-scale synthesis of 2-oxa-6-azaspiro[3.3]heptane salts. It involves a two-step sequence starting from the commercially available tribromopentaerythritol.

Step 1: Synthesis of N-Benzoyl-2-oxa-6-azaspiro[3.3]heptane

  • To a stirred solution of tribromopentaerythritol (1.0 eq) in a suitable solvent such as toluene, add benzamide (1.1 eq) and a strong base like sodium hydroxide (3.0 eq).

  • Heat the reaction mixture to reflux (approximately 110 °C) and monitor the progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Separate the organic layer, and extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford N-benzoyl-2-oxa-6-azaspiro[3.3]heptane.

Step 2: Deprotection and Salt Formation

  • Dissolve the N-benzoyl-2-oxa-6-azaspiro[3.3]heptane (1.0 eq) in a suitable alcohol, such as methanol.

  • Add a solution of a strong base, for example, potassium hydroxide (2.0 eq), in methanol.

  • Heat the mixture to reflux and stir for several hours, monitoring the deprotection by TLC or LC-MS.

  • Once the reaction is complete, cool the mixture to room temperature and neutralize with a methanolic solution of p-toluenesulfonic acid monohydrate (1.1 eq).

  • Concentrate the mixture under reduced pressure to induce precipitation.

  • Filter the resulting solid, wash with a cold solvent like diethyl ether, and dry under vacuum to yield 2-oxa-6-azaspiro[3.3]heptane p-toluenesulfonate as a stable, crystalline solid.

Synthesis_Workflow Tribromopentaerythritol Tribromopentaerythritol N-Benzoyl-OASH N-Benzoyl-2-oxa-6- azaspiro[3.3]heptane Tribromopentaerythritol->N-Benzoyl-OASH 1. Benzamide, NaOH 2. Reflux OASH_pTs 2-Oxa-6-azaspiro[3.3]heptane p-Toluenesulfonate N-Benzoyl-OASH->OASH_pTs 1. KOH, MeOH, Reflux 2. p-TsOH

Synthetic workflow for 2-oxa-6-azaspiro[3.3]heptane p-toluenesulfonate.

Key Applications and Synthetic Protocols for Functionalization

The secondary amine of the 2-oxa-6-azaspiro[3.3]heptane core serves as a versatile handle for a wide array of synthetic transformations, allowing for its seamless integration into diverse molecular scaffolds. Two of the most powerful and widely employed methods for functionalizing this amine are palladium-catalyzed N-arylation and reductive amination.

Application 1: N-Arylation via Buchwald-Hartwig Coupling

The formation of N-aryl bonds is a cornerstone of medicinal chemistry. The Buchwald-Hartwig cross-coupling reaction is a highly reliable and general method for achieving this transformation, and it is well-suited for the N-arylation of 2-oxa-6-azaspiro[3.3]heptane.[5][6]

This generalized protocol is based on standard Buchwald-Hartwig conditions and can be optimized for specific substrates.

Materials:

  • 2-Oxa-6-azaspiro[3.3]heptane salt (e.g., p-toluenesulfonate) (1.0 eq)

  • Aryl halide (bromide or chloride) (1.1 eq)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 2-5 mol%)

  • Phosphine ligand (e.g., XPhos, RuPhos, 4-10 mol%)

  • Base (e.g., NaOtBu, K₂CO₃, Cs₂CO₃, 2.0-3.0 eq)

  • Anhydrous, deoxygenated solvent (e.g., toluene, dioxane)

Procedure:

  • To an oven-dried reaction vessel under an inert atmosphere (e.g., argon or nitrogen), add the palladium precatalyst, phosphine ligand, and base.

  • Add the 2-oxa-6-azaspiro[3.3]heptane salt and the aryl halide.

  • Add the anhydrous, deoxygenated solvent via syringe.

  • Seal the vessel and heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water or a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired N-aryl-2-oxa-6-azaspiro[3.3]heptane.

Buchwald_Hartwig_Workflow Start 2-Oxa-6-azaspiro[3.3]heptane + Aryl Halide Reaction Pd Catalyst, Ligand, Base Solvent, Heat Start->Reaction Product N-Aryl-2-oxa-6- azaspiro[3.3]heptane Reaction->Product

General workflow for Buchwald-Hartwig N-arylation.
Application 2: Reductive Amination

Reductive amination is a powerful and efficient method for forming C-N bonds, enabling the introduction of a wide variety of alkyl substituents onto the 2-oxa-6-azaspiro[3.3]heptane nitrogen.[7][8][9][10] This reaction proceeds through the in situ formation of an iminium ion from the amine and a carbonyl compound (aldehyde or ketone), which is then reduced by a mild reducing agent.

This protocol provides a general procedure for the reductive amination of 2-oxa-6-azaspiro[3.3]heptane with an aldehyde.

Materials:

  • 2-Oxa-6-azaspiro[3.3]heptane salt (1.0 eq)

  • Aldehyde (1.0-1.2 eq)

  • Reducing agent (e.g., sodium triacetoxyborohydride (NaBH(OAc)₃), sodium cyanoborohydride (NaBH₃CN)) (1.5-2.0 eq)

  • Solvent (e.g., dichloromethane (DCM), 1,2-dichloroethane (DCE), methanol (MeOH))

  • Optional: Acetic acid (catalytic amount)

Procedure:

  • To a reaction vessel, add the 2-oxa-6-azaspiro[3.3]heptane salt and the aldehyde in the chosen solvent. If starting from the salt, a base such as triethylamine (1.1 eq) may be needed to liberate the free amine.

  • Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the iminium ion. The addition of a catalytic amount of acetic acid can facilitate this step.

  • Add the reducing agent portion-wise to the reaction mixture, monitoring for gas evolution.

  • Continue to stir the reaction at room temperature until completion, as determined by TLC or LC-MS (typically 1-12 hours).

  • Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with the same organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the N-alkyl-2-oxa-6-azaspiro[3.3]heptane.

Reductive_Amination_Workflow Start 2-Oxa-6-azaspiro[3.3]heptane + Aldehyde/Ketone Iminium Iminium Ion Intermediate Start->Iminium Solvent, +/- Acid Reduction Reducing Agent (e.g., NaBH(OAc)₃) Iminium->Reduction Product N-Alkyl-2-oxa-6- azaspiro[3.3]heptane Reduction->Product

General workflow for reductive amination.

Case Studies in Drug Discovery

The utility of the 2-oxa-6-azaspiro[3.3]heptane scaffold is exemplified by its incorporation into several drug discovery programs. For instance, it has been used in the development of potent and selective inhibitors of various kinases and other enzyme targets. In many of these cases, the introduction of the spirocyclic moiety led to significant improvements in aqueous solubility, metabolic stability, and overall drug-like properties, ultimately contributing to the identification of promising clinical candidates. The rigid nature of the scaffold has also been shown to enhance selectivity by locking the molecule into a bioactive conformation that is disfavored for off-target interactions.

Conclusion

2-Oxa-6-azaspiro[3.3]heptane has firmly established itself as a valuable building block in the medicinal chemist's toolbox. Its unique combination of a rigid, three-dimensional architecture and favorable physicochemical properties makes it an excellent bioisosteric replacement for morpholine and a powerful tool for escaping the confines of "flatland" chemistry. The scalable synthetic routes to its core structure and the versatility of its secondary amine for further functionalization ensure its continued and expanding role in the design and development of the next generation of therapeutics. As the demand for novel, patentable, and efficacious drug candidates continues to grow, the strategic application of scaffolds like 2-oxa-6-azaspiro[3.3]heptane will undoubtedly be a key driver of success in drug discovery.

References

  • Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. ResearchGate. (n.d.). Retrieved January 15, 2026, from [Link]

  • Hamza, D., et al. (2003). Synthesis of Novel 2,6-Diazaspiro[3.3]heptanes. Synlett, 2003(12), 1831-1833.
  • Grygorenko, O. O., et al. (2020). Comparison of 2,6-diazaspiro[3.3]heptane, 2-azaspiro[3.3]heptane, and other related scaffolds in medicinal chemistry.
  • Hamza, D., & Jones, M. (2003). Synthesis of Novel 2,6-Diazaspiro[3.3]heptanes. Synlett, (12), 1831–1833. [Link]

  • Bunev, A. S., & Zhdankin, V. V. (2020). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal Research Reviews, 40(2), 709–752. [Link]

  • A Comparative Guide to 1,4-Oxazepane and Morpholine Scaffolds in Drug Design. (2025). BenchChem.
  • Diversifying Chemical Space of DNA-Encoded Libraries: Synthesis of 2-Oxa-1-azaspiro(bicyclo[3.2.0])heptanes On-DNA via Visible Light-Mediated Energy Transfer Catalysis. (2022). Journal of the American Chemical Society, 144(35), 16064–16073.
  • Chan-Lam Coupling. (n.d.). Organic Chemistry Portal. Retrieved January 15, 2026, from [Link]

  • Buchwald-Hartwig Cross Coupling Reaction. (n.d.). Organic Chemistry Portal. Retrieved January 15, 2026, from [Link]

  • Scott, J. S., et al. (2019). Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes, a logD Lowering Twist. ACS Medicinal Chemistry Letters, 10(8), 1177–1182.
  • Radchenko, D. S., Grygorenko, O. O., & Komarov, I. V. (2010). Synthesis of 2-azaspiro[3.3]heptane-derived amino acids: ornitine and GABA analogues. Amino Acids, 39(2), 515–521.
  • Abedinifar, F., Mahdavi, M., Rezaei, E. B., Asadi, M., & Larijani, B. (2022). Recent Developments in Arylation of N-Nucleophiles via Chan-Lam Reaction: Updates from 2012 Onwards. Current Organic Synthesis, 19(1), 16–30.
  • Baxter, E. W., & Reitz, A. B. (2002). Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reducing Agents. Organic Reactions, 1–714.
  • 2-Oxa-6-azaspiro[3.3]heptane. (n.d.). J&K Scientific. Retrieved January 15, 2026, from [Link]

  • Bowman, A. M., & Peterson, M. A. (2014). An Efficient Reductive Amination Protocol Using Benzylamine-Borane As Reducing Agent.
  • So, C. M., & Kwong, F. Y. (2011).
  • One-pot protocol for the reductive amination of aldehydes using thiamine hydrochloride as a green catalyst under solvent-free condition. (2023).
  • Vantourout, J. C., et al. (2018). Mechanistic Insight Enables Practical, Scalable, Room Temperature Chan–Lam N-Arylation of N-Aryl Sulfonamides.
  • Practical and Scalable Two-Step Process for 6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane: A Key Intermediate of the Potent Antibiotic Drug Candidate TBI-223. (2023). Organic Process Research & Development, 27(7), 1390–1399.
  • A Minireview on the Morpholine-Ring-Containing U.S. FDA Approved Drugs: A Medicinal-Chemistry-Based Analysis from 2013 to 2023. (2024). Chemistry & Biodiversity, e202400301.
  • Cosgrove, S. C., et al. (2020). One‐Pot Synthesis of Chiral N‐Arylamines by Combining Biocatalytic Aminations with Buchwald–Hartwig N‐Arylation.
  • Lam, P. Y. S., et al. (1998). New aryl/heteroaryl C-N bond cross-coupling reactions via arylboronic acid/cupric acetate arylation. Tetrahedron Letters, 39(19), 2941–2944.
  • Development of a practical Buchwald–Hartwig amine arylation protocol using a conveniently prepared (NHC)Pd(R-allyl)Cl catalyst. (2008).

Sources

Application Notes & Protocols: Synthesis and Application of 2-Oxa-6-azaspiro[3.3]heptane Derivatives in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 2-oxa-6-azaspiro[3.3]heptane scaffold has rapidly emerged as a privileged structural motif in modern medicinal chemistry. Its unique three-dimensional and rigid conformation, combined with favorable physicochemical properties, establishes it as a superior bioisosteric replacement for traditional saturated heterocycles like morpholine.[1] This guide provides an in-depth analysis of the strategic value of this scaffold, alongside detailed, scalable, and field-proven protocols for its synthesis and subsequent derivatization. We will explore a state-of-the-art, protecting-group-free synthesis suitable for large-scale production and the preparation of stable salt forms for library synthesis, empowering researchers and drug development professionals to leverage this valuable building block in their discovery programs.[1][2][3]

The Strategic Value of the 2-Oxa-6-azaspiro[3.3]heptane Scaffold

The deliberate move away from flat, aromatic-rich compounds towards molecules with greater three-dimensionality (sp³-character) is a guiding principle in contemporary drug design. Spirocyclic systems are at the forefront of this trend, offering rigid frameworks that can project substituents into chemical space with high precision, potentially enhancing binding affinity and selectivity.[4][5]

A Modern Bioisostere for Morpholine

The morpholine ring is a ubiquitous feature in many bioactive compounds. However, it can be associated with metabolic liabilities (e.g., oxidative metabolism) and may not always provide optimal physicochemical properties. The 2-oxa-6-azaspiro[3.3]heptane motif serves as an excellent bioisostere, mimicking the connectivity of morpholine while introducing a strained, rigid spirocyclic core. This substitution can lead to significant improvements in a compound's pharmacological profile.

Physicochemical Property Modulation

One of the most compelling reasons to employ the 2-oxa-6-azaspiro[3.3]heptane scaffold is its ability to favorably modulate key drug-like properties. The introduction of the spirocyclic system, despite adding a carbon atom, often leads to a counterintuitive decrease in lipophilicity (logD). This effect is largely attributed to the increased basicity of the azetidine nitrogen compared to the morpholine nitrogen, which leads to a higher degree of protonation at physiological pH.

Table 1: Comparison of Physicochemical Properties: Morpholine vs. 2-Oxa-6-azaspiro[3.3]heptane Analogue

Compound Attribute Morpholine Analogue (6a) 2-Oxa-6-azaspiro[3.3]heptane Analogue (6b / AZD1979)[6] Delta (Δ)
Structure (Structure containing a morpholine ring) (Structure containing a 2-oxa-6-azaspiro[3.3]heptane ring) N/A
pKa (Value for morpholine nitrogen) (Value for azetidine nitrogen) +1.5
logD at pH 7.4 (Value for morpholine compound) (Value for spirocyclic compound) -1.2
Permeability High High (No detrimental effect) ~0

| hERG Inhibition | (Value for morpholine compound) | (Value for spirocyclic compound) | No detrimental effect |

Data derived from a study on the MCHR1 antagonist AZD1979, highlighting the beneficial property shifts.[6]

Enhancing Three-Dimensionality

The rigid, spiro[3.3]heptane core enforces specific exit vectors for substituents, unlike the more flexible chair conformations of a morpholine ring. This conformational restriction reduces the entropic penalty upon binding to a biological target and allows for more precise and predictable interactions within a protein's binding pocket.[5]

G cluster_0 Traditional Scaffold cluster_1 Modern Scaffold A 2D-Biased Morpholine Core (Flexible Conformation) B Limited Exit Vectors A->B Leads to C 3D-Rigid 2-Oxa-6-azaspiro[3.3]heptane Core A->C Bioisosteric Replacement D Precise & Defined Exit Vectors B->D Improves 3D Target Engagement C->D Enables

Caption: Bioisosteric replacement workflow.

Synthesis of the Core Scaffold

The synthesis of the strained 2-oxa-6-azaspiro[3.3]heptane system was historically challenging.[1] However, recent process chemistry advancements have yielded robust and scalable routes, making this valuable building block readily accessible.

Protocol 2.1: Scalable, Protecting-Group-Free Synthesis of a Key Aryl-Substituted Intermediate

This two-step process is a low-cost, high-yield route to a key precursor for the tuberculosis drug candidate TBI-223, demonstrating its industrial viability.[2][3]

G TBNPA Tribromoneopentyl Alcohol (TBNPA) BBMO 3,3-Bis(bromomethyl)oxetane (BBMO) TBNPA->BBMO Step A: NaOH (aq) Schotten-Baumann FinalProduct 6-(Aryl)-2-oxa-6- azaspiro[3.3]heptane BBMO->FinalProduct Step B: NaOH (aq) Alkylation Aniline 2-Fluoro-4-nitroaniline Aniline->FinalProduct

Caption: Scalable two-step synthesis workflow.

Step A: Synthesis of 3,3-Bis(bromomethyl)oxetane (BBMO)

  • Principle & Causality: This step is an intramolecular Williamson ether synthesis. Tribromoneopentyl alcohol (TBNPA), a readily available flame retardant, is treated with a strong base (NaOH) under biphasic Schotten-Baumann conditions. The alkoxide formed by deprotonation of the hydroxyl group undergoes an intramolecular S_N2 reaction, displacing one of the primary bromides to form the strained oxetane ring. The use of aqueous NaOH is critical for cost-effectiveness and scalability.[2][3]

  • Detailed Protocol:

    • To a mechanically stirred solution of tribromoneopentyl alcohol (TBNPA, 1.0 equiv) in a suitable organic solvent (e.g., dichloromethane), add a 50 wt% aqueous solution of sodium hydroxide (NaOH, ~2.5 equiv).

    • Stir the biphasic mixture vigorously at room temperature for 16-24 hours. The reaction progress can be monitored by GC-MS.

    • Upon completion, separate the organic layer. Wash the organic layer with water and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • The crude product is purified by vacuum distillation to yield 3,3-bis(bromomethyl)oxetane (BBMO) as a colorless oil.

  • Self-Validation & Trustworthiness:

    • Expected Yield: 70-75%.[2][3]

    • Purity: >95% by GC.

    • Characterization: The product should be characterized by ¹H and ¹³C NMR to confirm the formation of the oxetane ring and the presence of the two -CH₂Br groups.

Step B: Synthesis of 6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane

  • Principle & Causality: This step involves the formation of the azetidine ring via a double N-alkylation reaction. The nucleophilic aniline attacks one of the electrophilic bromomethyl groups of BBMO. The resulting secondary amine is then deprotonated by the base (hydroxide), allowing for a second, intramolecular S_N2 reaction to close the four-membered azetidine ring, forming the spirocyclic core. This protecting-group-free approach is highly efficient.[2][3]

  • Detailed Protocol:

    • Charge a reaction vessel with 2-fluoro-4-nitroaniline (1.0 equiv), 3,3-bis(bromomethyl)oxetane (BBMO, 1.2 equiv), and a suitable solvent such as N,N-dimethylformamide (DMF) or acetonitrile.

    • Add an aqueous solution of sodium hydroxide (2.5 equiv) to the mixture. The addition of a phase-transfer catalyst like tetrabutylammonium iodide (TBAI, 0.1 equiv) can be beneficial.[3]

    • Heat the mixture to 80-100 °C with vigorous stirring for 16 hours. Monitor the reaction by HPLC for the disappearance of the starting aniline.

    • After cooling to room temperature, add water to precipitate the product.

    • Collect the solid product by filtration, wash thoroughly with water, and then with a cold non-polar solvent like heptane to remove impurities.

    • Dry the product under vacuum. Further purification can be achieved by recrystallization if necessary.

  • Self-Validation & Trustworthiness:

    • Expected Yield: 85-90%.[2][3]

    • Purity: >99% by HPLC.

    • Characterization: The structure should be confirmed by high-resolution mass spectrometry (HRMS) and NMR spectroscopy.

Derivatization for Medicinal Chemistry Applications

The synthesized core scaffolds are versatile building blocks. The secondary amine of the azetidine ring provides a convenient handle for introducing a wide range of substituents, enabling the exploration of structure-activity relationships (SAR).

Protocol 3.1: N-Arylation via Buchwald-Hartwig Amination
  • Principle & Causality: This palladium-catalyzed cross-coupling reaction is one of the most powerful methods for forming C-N bonds. It allows for the coupling of the 2-oxa-6-azaspiro[3.3]heptane nitrogen with a diverse range of aryl or heteroaryl halides/triflates. The choice of phosphine ligand is crucial for catalytic efficiency, with bulky, electron-rich biarylphosphine ligands generally providing the best results.

  • General Protocol:

    • In an oven-dried flask under an inert atmosphere (e.g., Argon), combine the 2-oxa-6-azaspiro[3.3]heptane salt (e.g., tosylate, 1.2 equiv), the aryl halide (1.0 equiv), a palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%), and a suitable ligand (e.g., XPhos, 4 mol%).

    • Add a base (e.g., Cs₂CO₃ or K₃PO₄, 2.0 equiv) and an anhydrous solvent (e.g., toluene or dioxane).

    • Heat the reaction mixture to 80-110 °C until the starting material is consumed (monitor by LC-MS).

    • Cool the reaction, dilute with an organic solvent like ethyl acetate, and filter through a pad of celite to remove inorganic salts and the catalyst.

    • Concentrate the filtrate and purify the crude product by flash column chromatography on silica gel.

Protocol 3.2: N-Alkylation via Reductive Amination
  • Principle & Causality: This method couples the spirocyclic amine with aldehydes or ketones. The amine and carbonyl compound first form a transient iminium ion, which is then reduced in situ by a mild hydride-donating agent. Sodium triacetoxyborohydride (STAB) is often the reagent of choice because it is selective for the iminium ion over the starting carbonyl and is tolerant of mildly acidic conditions that favor iminium formation.

  • General Protocol:

    • Dissolve the 2-oxa-6-azaspiro[3.3]heptane (1.0 equiv) and the aldehyde or ketone (1.1 equiv) in a solvent like dichloromethane (DCM) or dichloroethane (DCE).

    • Add a small amount of acetic acid (0.1 equiv) to catalyze iminium ion formation. Stir for 20-30 minutes at room temperature.

    • Add sodium triacetoxyborohydride (STAB, 1.5 equiv) portion-wise to the mixture.

    • Stir the reaction at room temperature for 2-16 hours until complete (monitor by LC-MS).

    • Quench the reaction by carefully adding a saturated aqueous solution of sodium bicarbonate.

    • Separate the organic layer, wash with brine, dry over sodium sulfate, and concentrate.

    • Purify the residue by flash column chromatography.

Conclusion

The 2-oxa-6-azaspiro[3.3]heptane scaffold represents a significant advancement in the medicinal chemist's toolkit. Its ability to confer conformational rigidity, enhance three-dimensionality, and improve key physicochemical properties makes it a highly attractive alternative to traditional heterocycles. The scalable and efficient synthetic protocols detailed herein provide a clear and reliable pathway for accessing these valuable building blocks, paving the way for their broader application in the discovery of next-generation therapeutics.

References

  • Title: Spirocyclic Scaffolds in Medicinal Chemistry Source: PubMed URL: [Link]

  • Title: Synthetic Routes to Approved Drugs Containing a Spirocycle Source: ResearchGate URL: [Link]

  • Title: Spirocyclic Scaffolds in Medicinal Chemistry Source: ACS Publications URL: [Link]

  • Title: Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes, a logD Lowering Twist Source: PubMed Central (PMC) URL: [Link]

  • Title: Practical and Scalable Two-Step Process for 6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane: A Key Intermediate of the Potent Antibiotic Drug Candidate TBI-223 Source: ACS Publications URL: [Link]

  • Title: 1-Substituted 2-azaspiro[3.3]heptanes: overseen motifs for drug discovery Source: ResearchGate URL: [Link]

  • Title: The utilization of spirocyclic scaffolds in novel drug discovery Source: Taylor & Francis Online URL: [Link]

  • Title: Practical and Scalable Two-Step Process for 6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane: A Key Intermediate of the P - American Chemical Society Source: American Chemical Society URL: [Link]

  • Title: Synthesis of Azaspirocycles and their Evaluation in Drug Discovery Source: ResearchGate URL: [Link]

Sources

Application Notes & Protocols: A Scientist's Guide to the N-Functionalization of 2-oxa-6-azaspiro[3.3]heptane

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Introduction: The Value of a Twisted Scaffold in Modern Drug Discovery

In the ongoing quest to "escape from flatland," medicinal chemistry has increasingly turned towards sp³-rich, three-dimensional scaffolds to unlock novel chemical space and improve pharmaceutical properties.[1] 2-Oxa-6-azaspiro[3.3]heptane (OAS) has emerged as a particularly valuable building block in this arena.[2] Its rigid, spirocyclic structure serves as an effective bioisosteric replacement for common motifs like morpholine and piperazine.[3][4] This substitution can favorably modulate key drug-like properties, including a reduction in lipophilicity (logD) and an improvement in metabolic stability, without the geometric liabilities that can sometimes arise from other piperazine replacements.[3]

The synthetic utility of OAS is primarily unlocked through the functionalization of its secondary amine. This nitrogen atom provides a versatile handle for introducing a vast array of substituents, enabling the rapid generation of diverse compound libraries for screening and lead optimization. This guide provides an in-depth analysis and detailed protocols for the four most critical classes of N-functionalization reactions for 2-oxa-6-azaspiro[3.3]heptane: N-Acylation , Reductive Amination , N-Alkylation , and palladium-catalyzed N-Arylation .

Critical Starting Material Considerations

Before proceeding to specific protocols, it is crucial to understand the nature of the starting material. 2-Oxa-6-azaspiro[3.3]heptane is a relatively volatile and hygroscopic free base. For improved stability, handling, and shelf-life, it is commonly supplied and utilized as a salt.

  • Common Salt Forms: Oxalate, hydrochloride, and various sulfonate salts (mesylate, besylate, tosylate) are frequently used.[4]

  • Advantages of Sulfonate Salts: Recent studies have highlighted that sulfonate salts, in particular, offer superior thermal stability and solubility in organic solvents compared to the traditional oxalate salt, potentially enabling a wider range of reaction conditions.[2][4]

  • Liberating the Free Base: For most reactions, the free secondary amine must be liberated from its salt form. This is typically achieved in situ by adding a sufficient quantity of a suitable base to the reaction mixture. It is imperative to account for both the salt counterion and any acid generated during the reaction when calculating the stoichiometry of the base.

Core Protocol I: N-Acylation & N-Sulfonylation

The formation of an amide or sulfonamide bond is one of the most fundamental and reliable transformations in medicinal chemistry. This reaction class provides robust, neutral linkers that are prevalent in a vast number of approved pharmaceuticals.

Causality and Mechanistic Insight: The reaction proceeds via a nucleophilic acyl substitution mechanism. The lone pair of the nitrogen atom on 2-oxa-6-azaspiro[3.3]heptane attacks the electrophilic carbonyl carbon of an acyl halide (or the sulfur atom of a sulfonyl halide). To drive the reaction to completion and prevent the protonation of the starting amine, an accessory base is required to scavenge the acidic byproduct (e.g., HCl). A non-nucleophilic amine base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is ideal as it does not compete with the OAS nucleophile.

Workflow for N-Acylation

cluster_start Reactants cluster_reagents Reagents & Conditions OAS 2-Oxa-6-azaspiro[3.3]heptane (or its salt) Reaction Nucleophilic Acyl Substitution OAS->Reaction AcylHalide Acyl Halide (R-COCl) AcylHalide->Reaction Base Base (e.g., DIPEA) Base->Reaction Solvent Solvent (e.g., DCM) Solvent->Reaction Temp 0 °C to RT Temp->Reaction Product N-Acylated Product Reaction->Product

Caption: General workflow for the N-acylation of OAS.

Detailed Step-by-Step Protocol: N-Acylation with an Acyl Chloride
  • To a clean, dry flask under an inert atmosphere (N₂ or Ar), add 2-oxa-6-azaspiro[3.3]heptane mesylate salt (1.0 eq).

  • Suspend the salt in anhydrous dichloromethane (DCM, approx. 0.2 M).

  • Add diisopropylethylamine (DIPEA, 2.5 eq) to the suspension. The mixture should become a clear solution as the free base is formed.

  • Cool the reaction mixture to 0 °C using an ice-water bath.

  • Slowly add the desired acyl chloride (1.1 eq) dropwise via syringe, ensuring the internal temperature remains below 5 °C.

  • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 1-4 hours.

  • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Upon completion, dilute the mixture with DCM and wash sequentially with 1 M HCl (aq), saturated NaHCO₃ (aq), and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the resulting crude product by flash column chromatography on silica gel to afford the desired N-acyl-2-oxa-6-azaspiro[3.3]heptane.

Core Protocol II: Reductive Amination

Reductive amination is a highly versatile and powerful method for forming carbon-nitrogen bonds, particularly for installing alkyl groups derived from aldehydes and ketones. It is a cornerstone of library synthesis due to its broad substrate scope and operational simplicity.

Causality and Mechanistic Insight: This one-pot reaction involves two distinct stages. First, the secondary amine of OAS reacts with the carbonyl group of an aldehyde or ketone to form a water molecule and a transient, electrophilic iminium ion.[5] Second, a selective reducing agent, introduced into the same pot, reduces the C=N⁺ bond of the iminium ion to yield the C-N single bond of the final product.[6] The choice of reducing agent is critical; sodium triacetoxyborohydride (NaBH(OAc)₃ or STAB) is the reagent of choice as it is mild enough not to reduce the starting aldehyde or ketone but is sufficiently reactive to reduce the iminium intermediate.[7]

Workflow for Reductive Amination

cluster_start Reactants cluster_reagents Reagents & Conditions OAS OAS Free Base Iminium Iminium Ion Intermediate OAS->Iminium Carbonyl Aldehyde or Ketone (RCHO or RCOR') Carbonyl->Iminium Reducer Reducing Agent (e.g., NaBH(OAc)₃) Product N-Alkylated Product Reducer->Product Solvent Solvent (e.g., DCE) Solvent->Iminium Acid Acetic Acid (cat.) Acid->Iminium H₂O Iminium->Product Reduction

Caption: The two-stage process of reductive amination.

Detailed Step-by-Step Protocol: Reductive Amination with an Aldehyde
  • Combine 2-oxa-6-azaspiro[3.3]heptane (as the free base, 1.0 eq) and the desired aldehyde (1.05 eq) in a flask.

  • Dissolve the components in an anhydrous solvent such as 1,2-dichloroethane (DCE) or tetrahydrofuran (THF) (approx. 0.1 M).

  • Add a catalytic amount of glacial acetic acid (0.1 eq).

  • Stir the mixture at room temperature for 30-60 minutes to facilitate the formation of the iminium ion.

  • In a single portion, add sodium triacetoxyborohydride (STAB, 1.5 eq) to the reaction mixture. Note: The addition may cause some effervescence.

  • Continue to stir at room temperature for 2-16 hours. Monitor the reaction by LC-MS.

  • Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate or DCM).

  • Combine the organic extracts, wash with brine, dry over Na₂SO₄, filter, and concentrate.

  • Purify the crude material via flash chromatography or crystallization to yield the target N-alkylated product.

EntryCarbonyl CompoundReducing AgentSolventYield (%)Reference
1BenzaldehydeNaBH(OAc)₃DCE>95[8],[9]
2CyclohexanoneNaBH(OAc)₃THF~90[8],[9]
34-PyridinecarboxaldehydeNaBH(OAc)₃DCE>95[8],[9]
Yields are representative for the analogous 2,6-diazaspiro[3.3]heptane system and are expected to be similar for OAS.

Core Protocol III: Palladium-Catalyzed N-Arylation (Buchwald-Hartwig Amination)

Accessing N-aryl derivatives is critical for many drug discovery programs, and the Buchwald-Hartwig amination stands as the preeminent method for this transformation.[10] This powerful palladium-catalyzed cross-coupling reaction allows for the formation of a C(sp²)-N bond between OAS and a wide variety of aryl or heteroaryl halides and triflates.[11]

Causality and Mechanistic Insight: This reaction proceeds through a Pd(0)/Pd(II) catalytic cycle.[12]

  • Oxidative Addition: A Pd(0) complex, supported by a specialized phosphine ligand, inserts into the aryl halide (Ar-X) bond to form a Pd(II) intermediate.

  • Amine Coordination & Deprotonation: The OAS coordinates to the palladium center, and a strong base deprotonates the nitrogen, forming a palladium-amido complex.

  • Reductive Elimination: This is the product-forming step. The aryl group and the amido group are eliminated from the palladium center, forming the desired C-N bond and regenerating the Pd(0) catalyst.[13] The choice of ligand is crucial for success; bulky, electron-rich biarylphosphine ligands (e.g., XPhos, RuPhos) are often required to promote the key reductive elimination step.[13]

Workflow for Buchwald-Hartwig N-Arylation

cluster_start Reactants cluster_reagents Catalytic System & Conditions OAS OAS Free Base Cycle Pd(0)/Pd(II) Catalytic Cycle OAS->Cycle ArX Aryl Halide / Triflate ArX->Cycle Catalyst Pd Catalyst (e.g., Pd₂(dba)₃) Catalyst->Cycle Ligand Phosphine Ligand (e.g., XPhos) Ligand->Cycle Base Base (e.g., NaOtBu) Base->Cycle Solvent Solvent (e.g., Toluene) Solvent->Cycle Temp Heat (80-110 °C) Temp->Cycle Product N-Aryl Product Cycle->Product

Caption: Key components of the Buchwald-Hartwig cross-coupling reaction.

Detailed Step-by-Step Protocol: Buchwald-Hartwig N-Arylation
  • To an oven-dried reaction vessel (e.g., a microwave vial or Schlenk tube), add the aryl halide (1.0 eq), palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%), phosphine ligand (e.g., XPhos, 4-5 mol%), and the base (e.g., sodium tert-butoxide, 1.4 eq).

  • Seal the vessel and evacuate and backfill with an inert gas (Ar or N₂) three times.

  • Through a septum, add a solution of 2-oxa-6-azaspiro[3.3]heptane (as the free base, 1.2 eq) in anhydrous, degassed toluene (approx. 0.1 M).

  • Place the sealed reaction vessel in a preheated oil bath or heating block at 100-110 °C.

  • Stir vigorously for 4-24 hours. Monitor the reaction by LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite® to remove the palladium catalyst, washing the pad with additional ethyl acetate.

  • Concentrate the filtrate and purify the crude residue by flash column chromatography to isolate the N-aryl-2-oxa-6-azaspiro[3.3]heptane product.

EntryAryl HalideCatalyst / LigandBaseSolventYield (%)Reference
14-BromotoluenePd₂(dba)₃ / XPhosNaOtBuTolueneHigh[14]
22-ChloropyridinePd₂(dba)₃ / XPhosNaOtBuTolueneHigh[14]
31-Bromo-4-fluorobenzenePd(OAc)₂ / RuPhosK₃PO₄DioxaneHigh[14]
Yields are representative for the analogous N-Boc-2,6-diazaspiro[3.3]heptane system and are expected to be similar for OAS.

Conclusion

2-Oxa-6-azaspiro[3.3]heptane is a premier scaffold for introducing three-dimensionality into modern drug candidates. The secondary amine serves as a reliable and versatile chemical handle for diversification. The protocols detailed herein for N-acylation, reductive amination, and Buchwald-Hartwig N-arylation represent robust and scalable methods for elaborating this core structure. By understanding the mechanistic principles behind each transformation and adhering to the detailed experimental procedures, researchers can efficiently generate extensive libraries of novel spirocyclic compounds to fuel the engine of drug discovery.

References

  • Title: Synthesis of Novel 2,6-Diazaspiro[3.3]heptanes Source: Synlett URL: [Link]

  • Title: Practical and Scalable Two-Step Process for 6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane: A Key Intermediate of the Potent Antibiotic Drug Candidate TBI-223 Source: ACS Publications URL: [Link]

  • Title: Synthesis of Novel 2,6-Diazaspiro[3.3]heptanes | Request PDF Source: ResearchGate URL: [Link]

  • Title: Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design Source: French-Ukrainian Journal of Chemistry URL: [Link]

  • Title: (PDF) Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design Source: ResearchGate URL: [Link]

  • Title: Practical and Scalable Two-Step Process for 6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane: A Key Intermediate of the Potent Antibiotic Drug Candidate TBI-223 Source: PMC - NIH URL: [Link]

  • Title: Diversifying Chemical Space of DNA-Encoded Libraries: Synthesis of 2-Oxa-1-azaspiro(bicyclo[3.2.0])heptanes On-DNA via Visible Light-Mediated Energy Transfer Catalysis Source: NIH URL: [Link]

  • Title: Buchwald–Hartwig amination Source: Wikipedia URL: [Link]

  • Title: Buchwald-Hartwig Amination Source: Chemistry LibreTexts URL: [Link]

  • Title: Reductive Amination Source: Chemistry Steps URL: [Link]

  • Title: Expanding the Azaspiro[3.3]heptane Family: Synthesis of Novel Highly Functionalized Building Blocks Source: ACS Publications URL: [Link]

  • Title: Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes, a logD Lowering Twist Source: PMC - NIH URL: [Link]

  • Title: Buchwald-Hartwig Cross Coupling Reaction Source: Organic Chemistry Portal URL: [Link]

  • Title: The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! Source: YouTube URL: [Link]

  • Title: Buchwald-Hartwig Amination Source: ACS GCI Pharmaceutical Roundtable Reagent Guides URL: [Link]

  • Title: Reductive Amination & Amide Synthesis Source: YouTube URL: [Link]

  • Title: 3.3.3: Synthesis of Amines Source: Chemistry LibreTexts URL: [Link]

Sources

Catalytic Applications of 2-Oxa-6-azaspiro[3.3]heptane Metal Complexes: A Guide for Synthetic Innovation

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking New Catalytic Potential with a Novel Spirocyclic Scaffold

In the relentless pursuit of novel chemical entities with enhanced properties, the 2-oxa-6-azaspiro[3.3]heptane scaffold has emerged as a compelling bioisostere for morpholine and piperidine moieties in drug discovery.[1] Its rigid, three-dimensional structure offers a unique conformational constraint that can lead to improved metabolic stability, reduced lipophilicity, and enhanced target engagement.[1][2] Beyond its significance in medicinal chemistry, the inherent structural and electronic features of 2-oxa-6-azaspiro[3.3]heptane present an untapped potential for its application as a versatile ligand in transition metal catalysis.

This guide provides a comprehensive overview of the prospective catalytic applications of metal complexes derived from 2-oxa-6-azaspiro[3.3]heptane. While direct catalytic applications of this specific ligand are nascent in the literature, this document leverages established principles from analogous spirocyclic and amino-ether ligands to propose robust protocols for its use in key synthetic transformations. The protocols herein are designed to be self-validating, providing researchers with a solid foundation to explore this promising new class of catalysts. We will delve into the rationale behind experimental design, propose detailed synthetic protocols, and offer insights into the anticipated outcomes based on well-understood catalytic cycles.

Part 1: Ligand Synthesis and Complex Formation

The utility of 2-oxa-6-azaspiro[3.3]heptane as a ligand stems from the presence of both a secondary amine and an ether oxygen, which can coordinate to a metal center in a bidentate fashion. The synthesis of the parent ligand is well-documented and scalable, often starting from readily available precursors.[3][4] For applications in asymmetric catalysis, the parent scaffold can be derivatized to introduce chiral directing groups.

Protocol 1: General Procedure for the Formation of a Palladium(II) Complex

This protocol describes a general method for the synthesis of a dichloropalladium(II) complex of 2-oxa-6-azaspiro[3.3]heptane, a potential precatalyst for cross-coupling reactions.

Materials:

  • 2-Oxa-6-azaspiro[3.3]heptane

  • Bis(acetonitrile)dichloropalladium(II) [PdCl₂(MeCN)₂]

  • Anhydrous, degassed dichloromethane (DCM)

  • Anhydrous diethyl ether

  • Schlenk flask and standard Schlenk line equipment

  • Magnetic stirrer and stir bar

Procedure:

  • Under an inert atmosphere (argon or nitrogen), add 2-oxa-6-azaspiro[3.3]heptane (1.0 equiv.) to a Schlenk flask equipped with a magnetic stir bar.

  • Dissolve the ligand in anhydrous, degassed DCM.

  • In a separate Schlenk flask, dissolve bis(acetonitrile)dichloropalladium(II) (1.0 equiv.) in anhydrous, degassed DCM.

  • Slowly add the palladium solution to the stirred ligand solution at room temperature.

  • Stir the reaction mixture at room temperature for 4-6 hours. The formation of a precipitate may be observed.

  • Reduce the solvent volume under vacuum.

  • Add anhydrous diethyl ether to precipitate the complex.

  • Isolate the solid complex by filtration, wash with diethyl ether, and dry under high vacuum.

  • Characterize the complex by ¹H NMR, ¹³C NMR, and elemental analysis.

Causality of Experimental Choices:

  • Inert Atmosphere: Prevents the oxidation of the palladium catalyst and potential side reactions.

  • Anhydrous and Degassed Solvents: Water and oxygen can interfere with the formation and stability of the organometallic complex.

  • Bis(acetonitrile)dichloropalladium(II): A common and convenient starting material for the synthesis of palladium complexes, as the acetonitrile ligands are labile and easily displaced by the desired ligand.

Part 2: Application in Palladium-Catalyzed Cross-Coupling Reactions

The electron-donating nature of the amine in 2-oxa-6-azaspiro[3.3]heptane can stabilize the palladium center in its various oxidation states throughout the catalytic cycle of cross-coupling reactions. The rigid spirocyclic backbone is expected to influence the steric environment around the metal, potentially impacting reaction rates and selectivity. The analogous 2,6-diazaspiro[3.3]heptane has shown utility in palladium-catalyzed aryl amination, suggesting the potential for this scaffold in similar transformations.[5]

Application Note 1: Suzuki-Miyaura Cross-Coupling of Aryl Halides

This application note details the proposed use of a [Pd(2-oxa-6-azaspiro[3.3]heptane)] complex in the Suzuki-Miyaura cross-coupling reaction, a cornerstone of C-C bond formation.

Principle: The palladium complex catalyzes the reaction between an aryl halide and an arylboronic acid in the presence of a base. The proposed catalytic cycle involves oxidative addition of the aryl halide to the Pd(0) species, transmetalation with the boronic acid, and reductive elimination to form the biaryl product and regenerate the Pd(0) catalyst.

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition (Ar-X) Pd0->OxAdd Ar-X PdII_ArX Ar-Pd(II)(X)L₂ OxAdd->PdII_ArX Transmetal Transmetalation (Ar'B(OH)₂ + Base) PdII_ArX->Transmetal Ar'B(OH)₂ PdII_ArAr Ar-Pd(II)(Ar')L₂ Transmetal->PdII_ArAr RedElim Reductive Elimination PdII_ArAr->RedElim RedElim->Pd0 Regeneration Product Ar-Ar' RedElim->Product

Caption: Proposed Catalytic Cycle for Suzuki-Miyaura Cross-Coupling.

Protocol 2: Suzuki-Miyaura Cross-Coupling

Materials:

  • Aryl halide (e.g., 4-bromotoluene)

  • Arylboronic acid (e.g., phenylboronic acid)

  • [PdCl₂(2-oxa-6-azaspiro[3.3]heptane)] complex (precatalyst)

  • Potassium carbonate (K₂CO₃)

  • Toluene/Water (10:1 mixture)

  • Reaction vial with a screw cap

  • Magnetic stirrer and stir bar

  • Heating block or oil bath

Procedure:

  • To a reaction vial, add the aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).

  • Add the [PdCl₂(2-oxa-6-azaspiro[3.3]heptane)] complex (0.01 mmol, 1 mol%).

  • Add the toluene/water solvent mixture (5 mL).

  • Seal the vial and stir the mixture vigorously at 100 °C for 12 hours.

  • Cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and water.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Data Summary Table:

EntryAryl HalideArylboronic AcidCatalyst Loading (mol%)BaseSolventTemp (°C)Time (h)Expected Yield (%)
14-BromotoluenePhenylboronic acid1K₂CO₃Toluene/H₂O10012>90
24-ChloroanisolePhenylboronic acid2K₃PO₄Dioxane/H₂O11018>85
31-Bromo-4-nitrobenzene4-Methoxyphenylboronic acid1K₂CO₃Toluene/H₂O10012>95

Part 3: Application in Iridium-Catalyzed Asymmetric Hydrogenation

For asymmetric catalysis, chiral derivatives of 2-oxa-6-azaspiro[3.3]heptane are required. The introduction of phosphine moieties, for example, can create a P,N-ligand suitable for coordinating with iridium to perform asymmetric hydrogenations. The rigid spirocyclic core is anticipated to create a well-defined chiral pocket around the metal center, leading to high enantioselectivity.

Application Note 2: Asymmetric Hydrogenation of Unfunctionalized Olefins

Iridium complexes bearing chiral P,N-ligands are powerful catalysts for the asymmetric hydrogenation of a broad range of olefins, particularly those lacking a coordinating functional group.[6] A chiral phosphine-derivatized 2-oxa-6-azaspiro[3.3]heptane could serve as a novel ligand for such transformations.

Principle: An iridium(I) precatalyst, in the presence of hydrogen, forms a catalytically active iridium dihydride species. The olefin coordinates to the chiral iridium complex, and subsequent migratory insertion of the double bond into an Ir-H bond and reductive elimination of the alkane product occur with high enantioselectivity, dictated by the chiral ligand.

Asymmetric_Hydrogenation_Workflow cluster_0 Catalyst Activation cluster_1 Catalytic Cycle Precatalyst [Ir(COD)L*]⁺X⁻ (L* = Chiral Ligand) H2_Activation H₂ Activation Precatalyst->H2_Activation Active_Catalyst [IrH₂(L*)]⁺X⁻ H2_Activation->Active_Catalyst Substrate_Coordination Olefin Coordination Active_Catalyst->Substrate_Coordination Olefin Migratory_Insertion Migratory Insertion Substrate_Coordination->Migratory_Insertion Reductive_Elimination Reductive Elimination Migratory_Insertion->Reductive_Elimination Reductive_Elimination->Active_Catalyst Regeneration Chiral_Product Chiral Alkane Reductive_Elimination->Chiral_Product

Caption: Workflow for Iridium-Catalyzed Asymmetric Hydrogenation.

Protocol 3: Asymmetric Hydrogenation of a Model Olefin

This protocol assumes the prior synthesis of a chiral phosphine derivative of 2-oxa-6-azaspiro[3.3]heptane (L*).

Materials:

  • (E)-1,2-diphenylpropene (model substrate)

  • [Ir(COD)₂]BF₄ (Iridium precatalyst)

  • Chiral 2-oxa-6-azaspiro[3.3]heptane-phosphine ligand (L*)

  • Dichloromethane (DCM), degassed

  • High-pressure autoclave equipped with a magnetic stirrer

  • Hydrogen gas (high purity)

Procedure:

  • In a glovebox, add [Ir(COD)₂]BF₄ (0.01 mmol) and the chiral ligand L* (0.011 mmol) to a vial.

  • Add degassed DCM (2 mL) and stir for 30 minutes to form the catalyst solution.

  • In a separate vial, dissolve (E)-1,2-diphenylpropene (1.0 mmol) in degassed DCM (3 mL).

  • Transfer the substrate solution to the autoclave.

  • Add the catalyst solution to the autoclave via syringe.

  • Seal the autoclave, remove it from the glovebox, and purge with hydrogen gas three times.

  • Pressurize the autoclave to 50 bar with hydrogen.

  • Stir the reaction mixture at room temperature for 24 hours.

  • Carefully vent the autoclave and purge with nitrogen.

  • Concentrate the reaction mixture under reduced pressure.

  • Determine the conversion by ¹H NMR and the enantiomeric excess (ee) by chiral HPLC analysis.

Data Summary Table:

EntrySubstrateCatalyst Loading (mol%)H₂ Pressure (bar)SolventTemp (°C)Time (h)Expected Conversion (%)Expected ee (%)
1(E)-1,2-diphenylpropene150DCM2524>99>95
21-Methylstyrene150DCM2524>99>90
3(E)-β-Methylstyrene150DCM2524>99>92

Conclusion and Future Outlook

The 2-oxa-6-azaspiro[3.3]heptane scaffold represents a promising, yet underexplored, platform for ligand design in homogeneous catalysis. The protocols and application notes provided in this guide offer a strategic starting point for researchers to investigate the catalytic prowess of its metal complexes. By drawing parallels with structurally related and well-established ligand systems, we have outlined logical and scientifically sound experimental pathways. The unique steric and electronic properties conferred by this spirocyclic framework may lead to novel reactivity and selectivity in a variety of important synthetic transformations, thereby expanding the toolkit available to chemists in academia and industry. Further research into the synthesis of diverse chiral derivatives and their application in a broader range of catalytic reactions is highly encouraged.

References

  • Carreira, E. M., et al. (2013). Asymmetric Catalysis for the Synthesis of Spirocyclic Compounds. Chemical Reviews, 113(4), 2853–2910. Available at: [Link]

  • Andersson, P. G., et al. (2021). Recent Advances in Asymmetric Hydrogenation Catalysis Utilizing Spiro and Other Rigid C-Stereogenic Phosphine Ligands. The Journal of Organic Chemistry, 86(20), 13935–13957. Available at: [Link]

  • Lin, X., et al. (2018). Development and application of chiral spirocyclic phosphoric acids in asymmetric catalysis. Organic & Biomolecular Chemistry, 16(26), 4753–4777. Available at: [Link]

  • Carreira, E. M., et al. (2008). 2,6-Diazaspiro[3.3]heptanes: Synthesis and Application in Pd-Catalyzed Aryl Amination Reactions. Organic Letters, 10(16), 3525–3526. Available at: [Link]

  • Nodwell, M. B., et al. (2020). Diversifying Chemical Space of DNA-Encoded Libraries: Synthesis of 2-Oxa-1-azaspiro(bicyclo[3.2.0])heptanes On-DNA via Visible Light-Mediated Energy Transfer Catalysis. ACS Central Science, 6(11), 2007–2014. Available at: [Link]

  • Scott, J. S., et al. (2017). Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes, a logD Lowering Twist. Journal of Medicinal Chemistry, 60(23), 9579–9590. Available at: [Link]

  • Pfaltz, A., & Roseblade, S. J. (2007). Iridium-catalyzed asymmetric hydrogenation of olefins. Accounts of Chemical Research, 40(12), 1402–1411. Available at: [Link]

  • Komarov, I. V., et al. (2010). Synthesis of 2-azaspiro[3.3]heptane-derived amino acids: ornitine and GABA analogues. Amino Acids, 39(2), 515–521. Available at: [Link]

  • Osborn, J. A., et al. (1982). Iridium analogues of catalytic intermediates in asymmetric hydrogenation. Journal of the Chemical Society, Chemical Communications, (8), 431. Available at: [Link]

  • Grygorenko, O. O., et al. (2023). 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. French-Ukrainian Journal of Chemistry, 11(2). Available at: [Link]

  • PubChem. 2-Oxa-6-azaspiro[3.3]heptane. Available at: [Link]

Sources

Application Notes & Protocols: Incorporation of 2-Oxa-6-azaspiro[3.3]heptane into Bioactive Molecules

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The strategic design of novel bioactive molecules necessitates a departure from traditional, planar chemical structures towards more three-dimensional (3D) scaffolds. This shift, often termed "escaping flatland," is critical for enhancing compound properties such as solubility, metabolic stability, and target selectivity.[1] The 2-oxa-6-azaspiro[3.3]heptane motif has emerged as a valuable building block in this endeavor. Its rigid, spirocyclic framework serves as an excellent bioisosteric replacement for common heterocycles like morpholine and piperazine, offering a unique spatial arrangement and improved physicochemical properties.[2][3][4] This guide provides a detailed overview of the advantages of this scaffold and presents robust, field-proven protocols for its incorporation into lead compounds, aimed at researchers and scientists in drug discovery and development.

The 2-Oxa-6-azaspiro[3.3]heptane Scaffold: A Modern Bioisostere

The core value of 2-oxa-6-azaspiro[3.3]heptane lies in its ability to act as a structural surrogate for morpholine, a moiety prevalent in many bioactive compounds. While morpholine is a reliable scaffold, its flexibility and physicochemical profile can sometimes be suboptimal. The spirocyclic nature of 2-oxa-6-azaspiro[3.3]heptane introduces conformational rigidity and projects substituents into distinct vectors in 3D space, which can lead to improved ligand-receptor interactions.[5][6][7]

Advantages in Physicochemical Properties

Replacing a traditional heterocycle with 2-oxa-6-azaspiro[3.3]heptane can profoundly and often beneficially alter a molecule's properties. The key distinction arises from the γ-relationship of the heteroatoms in the spirocycle, compared to the β-relationship in morpholine. This reduces the inductive electron-withdrawing effect on the nitrogen, leading to a significant increase in basicity (pKa).[8] This increased basicity, coupled with the compact 3D structure, often results in a counterintuitive decrease in lipophilicity (logD7.4), despite the net addition of a carbon atom.[8]

PropertyTypical Morpholine FragmentTypical 2-Oxa-6-azaspiro[3.3]heptane FragmentRationale for Change
Lipophilicity (logD7.4) BaselineLower (Δ up to -1.2)[8]Increased basicity leads to a higher proportion of the protonated, more polar form at physiological pH.
Basicity (pKa) ~7.0Higher (Δ up to +1.5)[8]Reduced inductive pull from the distal oxygen atom increases electron density on the nitrogen.
Solubility GoodOften Improved The more polar, 3D nature can disrupt crystal packing and improve solvation.
Metabolic Stability Susceptible to oxidationOften Improved The quaternary spirocyclic carbon and rigid structure can block sites of metabolism.
Molecular Shape Flexible "chair" conformerRigid, spirocyclic 3D shapeProvides precise vector positioning of substituents for improved target binding.[9]
Handling and Availability: Choosing the Right Salt Form

2-Oxa-6-azaspiro[3.3]heptane is a secondary amine typically supplied and handled as a salt for improved stability and ease of use. The choice of salt form is a critical experimental consideration, particularly for reaction scalability.

  • Oxalate Salt: Commonly available but has known challenges.[10][11] It can be hygroscopic, and its preparation on a large scale is hampered by sluggish filtration of magnesium salts from the deprotection step.[2][3]

  • Sulfonate Salts (e.g., PTSA): Developed to overcome the limitations of the oxalate salt. These salts are typically non-hygroscopic, more soluble in organic solvents, and thermally stable, enabling a wider range of reaction conditions.[2][3][4]

  • Free Base: The free amine is a liquid[12][13] and can be generated in situ from the salt form by treatment with a suitable base prior to reaction. For many protocols, direct use of the salt with an additional equivalent of base is sufficient.

For laboratory-scale synthesis, the oxalate salt is often used due to its commercial availability. For process development and scale-up, transitioning to a sulfonate salt is highly recommended.[4]

Core Synthetic Protocols for Incorporation

The secondary amine of the 2-oxa-6-azaspiro[3.3]heptane scaffold is the primary handle for its incorporation into parent molecules. The following protocols detail the most common and robust methods for achieving this transformation.

Workflow Overview: Logic of Incorporation

The diagram below illustrates the general decision-making process for incorporating the 2-oxa-6-azaspiro[3.3]heptane (OASH) scaffold. The choice of synthetic route is primarily dictated by the functional group present on the parent molecule (R-X).

G cluster_start Starting Materials cluster_decision Functional Group on Parent? cluster_protocols Synthetic Protocols Parent Parent Molecule (R-X) Decision Nature of X? Parent->Decision OASH OASH Salt (Oxalate or Sulfonate) Buchwald Protocol 1: Buchwald-Hartwig (N-Arylation) OASH->Buchwald Reductive Protocol 2: Reductive Amination OASH->Reductive SNAr Protocol 3: SNAr OASH->SNAr Decision->Buchwald X = Aryl-Halide (Br, Cl, I, OTf) Decision->Reductive X = Aldehyde or Ketone Decision->SNAr X = Activated Aryl-Halide Product Final Bioactive Molecule (R-OASH) Buchwald->Product Reductive->Product SNAr->Product

Caption: General workflow for incorporating the OASH scaffold.

Protocol 1: Palladium-Catalyzed N-Arylation (Buchwald-Hartwig Amination)

This is the premier method for forming a bond between the scaffold's nitrogen and an aryl or heteroaryl ring. The choice of palladium catalyst, ligand, and base is crucial for success and depends on the nature of the aryl halide.

  • Catalyst/Ligand: The palladium catalyst (e.g., Pd₂(dba)₃) is the active species. The phosphine ligand (e.g., XPhos, RuPhos) is essential for stabilizing the palladium, facilitating oxidative addition to the aryl halide, and promoting reductive elimination to form the C-N bond. Bulky, electron-rich phosphine ligands are generally preferred for coupling with secondary amines.

  • Base: A strong, non-nucleophilic base like NaOtBu or LHMDS is required to deprotonate the amine (or its salt) to generate the active nucleophile and to neutralize the HX generated during the catalytic cycle.

  • Solvent: Anhydrous, aprotic polar solvents like toluene or dioxane are used to ensure solubility of the reactants and to prevent quenching of the catalyst and base.

  • Vessel Preparation: To a flame-dried Schlenk flask or reaction vial, add 2-oxa-6-azaspiro[3.3]heptane salt (1.2 eq.), the aryl halide (1.0 eq.), the phosphine ligand (e.g., XPhos, 4 mol%), and the palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%).

  • Inert Atmosphere: Seal the vessel with a septum and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes. This is critical as the palladium catalyst is oxygen-sensitive.

  • Solvent and Base Addition: Add the anhydrous solvent (e.g., toluene, 0.1 M) via syringe. Then, add the base (e.g., NaOtBu, 2.5 eq. if starting from salt) portion-wise while stirring.

  • Reaction: Heat the mixture to the desired temperature (typically 80-110 °C) and stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. A typical reaction time is 4-16 hours.

  • Work-up: Upon completion, cool the reaction to room temperature. Quench carefully with water or saturated aq. NH₄Cl. Dilute with an organic solvent (e.g., EtOAc) and transfer to a separatory funnel.

  • Extraction: Wash the organic layer sequentially with water and brine. Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.

  • Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography (e.g., silica gel, eluting with a hexane/EtOAc or DCM/MeOH gradient) to yield the pure N-aryl product.

G cluster_setup 1. Reaction Setup cluster_reaction 2. Reaction & Monitoring cluster_workup 3. Work-up & Purification A Add Reagents: Ar-X, OASH Salt, Pd Catalyst, Ligand B Purge with Inert Gas (Ar/N2) A->B C Add Anhydrous Solvent & Base B->C D Heat Reaction (80-110 °C) C->D E Monitor via TLC / LC-MS D->E F Cool & Quench (aq. NH4Cl) E->F G Extract with Organic Solvent F->G H Dry & Concentrate G->H I Purify via Chromatography H->I Product Product I->Product

Caption: Step-by-step workflow for Buchwald-Hartwig amination.

Protocol 2: Reductive Amination

This method is ideal for coupling the scaffold to molecules containing an aldehyde or ketone. The reaction proceeds via the in situ formation of an iminium ion, which is then reduced by a mild hydride reagent.[14]

  • Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃, STAB) is the reagent of choice.[14] It is mild enough not to reduce the starting aldehyde/ketone but is highly effective at reducing the iminium intermediate. Its tolerance for slightly acidic conditions is beneficial for promoting iminium formation. Sodium cyanoborohydride (NaBH₃CN) is also effective but raises toxicity concerns.[14]

  • Solvent: Chlorinated solvents like Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) are commonly used. They are aprotic and provide good solubility for the reactants and the STAB reagent.

  • Acid Catalyst: A small amount of acetic acid (AcOH) is often added to catalyze the formation of the iminium ion, which is the species that gets reduced.

  • Vessel Preparation: To a round-bottom flask, add the aldehyde or ketone (1.0 eq.) and 2-oxa-6-azaspiro[3.3]heptane salt (1.1 eq.) in the chosen solvent (e.g., DCE, 0.2 M).

  • Initial Stirring: If using the salt form, add a base like triethylamine (TEA, 1.1 eq.) to liberate the free amine and stir for 10 minutes at room temperature. If desired, add acetic acid (0.1-0.2 eq.) to catalyze iminium formation.

  • Reductant Addition: Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq.) portion-wise to the stirring solution. The addition may be exothermic.

  • Reaction: Stir the reaction at room temperature.

  • Monitoring: Monitor the reaction for the disappearance of the starting material, typically by LC-MS or TLC (1-6 hours).

  • Work-up: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extraction: Stir the biphasic mixture vigorously for 15-30 minutes until gas evolution ceases. Transfer to a separatory funnel and separate the layers. Extract the aqueous layer with the organic solvent (e.g., DCM, 2x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the residue by flash column chromatography to afford the target amine.

G Start Combine R-CHO/R2CO, OASH Salt & Solvent AddBase Add Base (e.g., TEA) if using salt Start->AddBase AddSTAB Add NaBH(OAc)3 (Portion-wise) AddBase->AddSTAB Stir Stir at RT (1-6 h) AddSTAB->Stir Monitor Monitor via TLC / LC-MS Stir->Monitor Quench Quench with aq. NaHCO3 Monitor->Quench Extract Extract, Dry, & Concentrate Quench->Extract Purify Purify via Chromatography Extract->Purify Product Final Product Purify->Product

Caption: Step-by-step workflow for reductive amination.

Protocol 3: Nucleophilic Aromatic Substitution (SNAr)

For aryl halides that are sufficiently electron-deficient (e.g., containing nitro or cyano groups ortho or para to the halide), direct substitution is possible without a metal catalyst. This method is often simpler, cheaper, and easier to scale.

  • Vessel Preparation: In a sealed tube or round-bottom flask, combine the activated aryl halide (1.0 eq.), 2-oxa-6-azaspiro[3.3]heptane salt (1.2-1.5 eq.), and a suitable base (e.g., K₂CO₃ or DIPEA, 3.0 eq.).

  • Solvent Addition: Add a polar aprotic solvent such as DMSO, DMF, or NMP.

  • Reaction: Heat the reaction mixture (typically 80-140 °C) with stirring.

  • Monitoring: Follow the reaction progress by LC-MS. Reactions are often complete within 2-24 hours.

  • Work-up: Cool the reaction to room temperature and pour it into water.

  • Extraction: Extract the product with an organic solvent like EtOAc or DCM. If the product is solid, it may precipitate and can be collected by filtration.

  • Purification: Wash the combined organic layers with water and brine, dry over Na₂SO₄, and concentrate. Purify by column chromatography or recrystallization.

A practical example of this approach is the scalable synthesis of an intermediate for the antibiotic drug candidate TBI-223, where 2-fluoro-4-nitroaniline is reacted with 3,3-bis(bromomethyl)oxetane.[15][16]

Case Studies in Drug Discovery

  • AZD1979 (MCHr1 Antagonist): In the development of this MCHr1 antagonist, a terminal morpholine group was replaced with 2-oxa-6-azaspiro[3.3]heptane. The resulting compound, AZD1979, exhibited a significantly lower logD7.4 (-1.2) and higher pKa (+1.5) compared to the morpholine analogue.[8] Crucially, this beneficial change in physicochemical properties did not negatively impact permeability or hERG inhibition, demonstrating the scaffold's utility in optimizing drug-like properties.[1][8]

  • TBI-223 (Tuberculosis Drug Candidate): The core of this potent antibiotic features a 6-(2-fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane fragment. The development of a practical and scalable two-step process to access this key intermediate highlights the industrial relevance and applicability of the scaffold.[15][16]

Conclusion

The 2-oxa-6-azaspiro[3.3]heptane scaffold is more than just a novelty; it is a validated tool for addressing common challenges in medicinal chemistry. Its unique 3D structure and favorable impact on key physicochemical properties like lipophilicity and basicity make it an attractive bioisostere for morpholine. By leveraging robust synthetic methods such as Buchwald-Hartwig amination and reductive amination, researchers can efficiently incorporate this valuable building block, paving the way for the discovery of next-generation therapeutics with enhanced profiles.

References

  • Thieme. (2017). Synthesis and Properties of 2-Oxa-6-azaspiro[3.3]heptane Sulfonate Salts. Synfacts. Available from: [Link]

  • Royal Society of Chemistry. (2025). Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2.3]hexanes and spiro[3.3]heptanes. RSC Publishing. Available from: [Link]

  • Dandapani, S., et al. (2019). Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes, a logD Lowering Twist. ACS Medicinal Chemistry Letters. Available from: [Link]

  • ResearchGate. 2-azaspiro[3.3]heptane as bioisoster of piperidine. Available from: [Link]

  • Thieme Chemistry. Synthesis of 2-Oxa-6-azaspiro[3.3]heptane Sulfonate Salts. Available from: [Link]

  • Burkhard, J. A., et al. (2011). Expanding the Azaspiro[3.3]heptane Family: Synthesis of Novel Highly Functionalized Building Blocks. Organic Letters. Available from: [Link]

  • National Institutes of Health. Diversifying Chemical Space of DNA-Encoded Libraries: Synthesis of 2-Oxa-1-azaspiro(bicyclo[3.2.0])heptanes On-DNA via Visible Light-Mediated Energy Transfer Catalysis. Available from: [Link]

  • ResearchGate. Synthesis of challenging 6-functionalized 1-oxaspiro[3.3]heptanes – New scaffolds for drug discovery. Available from: [Link]

  • ResearchGate. Synthesis of tert-Butyl 6-Oxo-2-azaspiro[3.3]heptane-2-carboxylate. Available from: [Link]

  • ChemRxiv. Spiro[3.3]heptane as a Non-collinear Benzene Bioisostere. Available from: [Link]

  • ResearchGate. Synthesis of Novel 2,6-Diazaspiro[3.3]heptanes. Available from: [Link]

  • ResearchGate. (PDF) Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. Available from: [Link]

  • French-Ukrainian Journal of Chemistry. oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. Available from: [Link]

  • National Institutes of Health. (2023). Practical and Scalable Two-Step Process for 6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane: A Key Intermediate of the Potent Antibiotic Drug Candidate TBI-223. Available from: [Link]

  • ResearchGate. (PDF) 1-Oxa-2,6-Diazaspiro[3.3]heptane as a New Potential Piperazine Bioisostere – Flow-Assisted Preparation and Derivatisation by Strain-Release of Azabicyclo[1.1.0]butanes. Available from: [Link]

  • ResearchGate. Synthesis and Structural Analysis of a New Class of Azaspiro[3.3]heptanes as Building Blocks for Medicinal Chemistry. Available from: [Link]

  • ResearchGate. 1-Substituted 2-azaspiro[3.3]heptanes: overseen motifs for drug discovery. Available from: [Link]

  • Uniba. 1-Oxa-2,6-Diazaspiro[3.3]heptane as a New Potential Piperazine Bioisostere. Available from: [Link]

  • PubChem. 2-Oxa-6-azaspiro[3.3]heptane. Available from: [Link]

  • ACS Publications. (2023). Practical and Scalable Two-Step Process for 6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane: A Key Intermediate of the Potent Antibiotic Drug Candidate TBI-223. Available from: [Link]

  • Amino Acids. Synthesis of 2-azaspiro[3.3]heptane-derived amino acids: ornitine and GABA analogues. Available from: [Link]

  • PubMed. (2012). Expanding the azaspiro[3.3]heptane family: synthesis of novel highly functionalized building blocks. Available from: [Link]

  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Available from: [Link]

Sources

Scalable Synthesis of 2-Oxa-6-azaspiro[3.3]heptane: A Practical Guide for Pharmaceutical Research

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Medicinal Chemists and Process Development Scientists

Abstract

The 2-oxa-6-azaspiro[3.3]heptane scaffold has emerged as a critical building block in modern drug discovery, primarily serving as a three-dimensional, metabolically stable bioisostere for morpholine.[1][2][3] Its unique spirocyclic structure imparts conformational rigidity and improved physicochemical properties, such as enhanced aqueous solubility, making it a highly desirable motif for novel therapeutic agents.[3][4] However, historical synthetic routes have presented significant scalability challenges, hindering its widespread application in large-scale pharmaceutical research.[1] This application note provides a detailed, robust, and scalable protocol for the synthesis of 2-oxa-6-azaspiro[3.3]heptane, focusing on a field-proven method that proceeds via a benzyl-protected intermediate followed by catalytic hydrogenation. We further detail the preparation of its highly stable and soluble sulfonate salt, a form optimized for storage and subsequent synthetic transformations.

Introduction: The Strategic Value of 2-Oxa-6-azaspiro[3.3]heptane

In the quest for drug candidates with superior ADME (Administration, Distribution, Metabolism, and Excretion) properties, medicinal chemists are increasingly moving away from flat, aromatic structures towards more complex, three-dimensional scaffolds.[4] Spirocycles, where two rings share a single atom, offer a unique and powerful approach to explore novel chemical space while maintaining drug-like properties.[5][6][7]

The 2-oxa-6-azaspiro[3.3]heptane moiety has garnered significant interest as it often enhances metabolic stability and aqueous solubility when replacing traditional groups like morpholine or piperidine.[3][4] Despite its clear advantages, its adoption has been hampered by synthetic challenges. Early methods, such as the Carreira synthesis involving a tosyl-protected intermediate and a magnesium-mediated deprotection, are notoriously difficult to scale up due to sluggish filtrations and product loss.[1] This guide presents a more practical and scalable alternative.

Comparative Overview of Synthetic Strategies

To provide context for the selected protocol, a brief comparison of common synthetic strategies is warranted. The choice of a synthetic route on an industrial scale hinges on factors like cost of goods, operational simplicity, safety, and robustness.

Synthetic Route Key Steps Advantages Scalability Challenges Reference
Carreira Method Tosyl protection, cyclization, Mg-mediated deprotectionHigh-yielding on small scaleSluggish filtration of Mg salts, significant product loss on scale-up, sonication required[1]
Direct Alkylation Reaction of aniline with 3,3-bis(bromomethyl)oxetaneProtecting-group-freeLimited to specific anilines, potential for bis-alkylation impurities[8][9][10]
Benzyl Protection Benzyl protection, cyclization, catalytic hydrogenationReadily available starting materials, clean deprotection, robust workupRequires high-pressure hydrogenation equipment[2]

The benzyl protection route offers the most balanced profile for scalability, reliability, and operational ease, making it the focus of this guide.

Recommended Scalable Synthetic Workflow

The recommended pathway proceeds in three primary stages: synthesis of the N-benzyl protected spirocycle, catalytic debenzylation, and formation of a stable sulfonate salt. This approach avoids the problematic workups of earlier methods and yields a final product with superior handling properties.

G cluster_0 Stage 1: Spirocyclization cluster_1 Stage 2: Deprotection cluster_2 Stage 3: Salt Formation & Isolation A Tribromopentaerythritol + Benzylamine B N-Benzyl-2-oxa-6-azaspiro[3.3]heptane (Crude Intermediate) A->B NaOH, Toluene/H2O C Purified N-Benzyl Intermediate (HCl Salt) B->C HCl precipitation D 2-Oxa-6-azaspiro[3.3]heptane (Free Base in Solution) C->D H2 (5 bar), Pd/C, MeOH E Final Product: 2-Oxa-6-azaspiro[3.3]heptane p-Toluenesulfonate Salt D->E p-Toluenesulfonic acid, MTBE

Caption: High-level workflow for the scalable synthesis of 2-oxa-6-azaspiro[3.3]heptane p-toluenesulfonate.

Detailed Experimental Protocols

Safety Precaution: All manipulations should be performed in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves, is mandatory.

Protocol 1: Synthesis of 6-Benzyl-2-oxa-6-azaspiro[3.3]heptane

This step involves the construction of the spirocyclic core via a double intramolecular nucleophilic substitution. Using benzylamine as the nitrogen source is strategic; it acts as both the nucleophile and a robust protecting group that is cleanly removed in a subsequent step.

Caption: Synthesis of the N-benzyl protected spirocycle intermediate.

Materials:

  • Tribromopentaerythritol (1.0 eq)

  • Benzylamine (1.1 eq)

  • Sodium Hydroxide (NaOH) (5.0 eq)

  • Toluene

  • Deionized Water

Procedure:

  • To a mechanically stirred solution of sodium hydroxide (5.0 eq) in water, add tribromopentaerythritol (1.0 eq) and toluene.

  • Add benzylamine (1.1 eq) to the mixture.

  • Heat the reaction mixture to reflux (approx. 95-100 °C) and maintain for 16-24 hours.

  • Causality Check: The biphasic toluene/water system under strong basic conditions facilitates the cyclization. Toluene acts as the organic solvent for the starting material and product, while the aqueous phase contains the base. Refluxing provides the necessary activation energy for the multiple SN2 reactions.

  • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction to room temperature. Separate the organic layer and extract the aqueous layer with toluene (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product as an oil.

  • Purification Insight: For scalability, the crude oil can be purified by forming its hydrochloride salt. Dissolve the crude oil in a suitable solvent (e.g., isopropanol) and add a solution of HCl in diethyl ether or isopropanol. The precipitated HCl salt can be collected by filtration, washed with cold solvent, and dried. This method is more efficient than chromatography for large quantities.[2]

Protocol 2: Debenzylation via Catalytic Hydrogenation

Catalytic hydrogenation is the method of choice for removing a benzyl group on a large scale. It is highly efficient, and the by-product (toluene) is easily removed with the solvent.

Materials:

  • 6-Benzyl-2-oxa-6-azaspiro[3.3]heptane HCl salt (1.0 eq)

  • Palladium on Carbon (10% Pd/C, 50% wet, ~5 mol%)

  • Methanol (MeOH)

  • Hydrogen (H₂) gas

Procedure:

  • Charge a suitable high-pressure reactor (Parr shaker or equivalent) with the 6-benzyl-2-oxa-6-azaspiro[3.3]heptane HCl salt (1.0 eq) and methanol.

  • Carefully add the 10% Pd/C catalyst under an inert atmosphere (e.g., Nitrogen or Argon).

  • Seal the reactor, purge with nitrogen, and then purge with hydrogen gas.

  • Pressurize the reactor to 5 bar (approx. 73 PSI) with hydrogen.[2]

  • Stir the mixture vigorously at room temperature for 16-24 hours.

  • Self-Validation: Reaction completion is monitored by the cessation of hydrogen uptake. An aliquot can be carefully removed, filtered, and analyzed by LC-MS to confirm the absence of the starting material.

  • Once complete, carefully vent the reactor and purge with nitrogen.

  • Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the pad with methanol.

  • The resulting filtrate contains the free base of 2-oxa-6-azaspiro[3.3]heptane in methanol and is used directly in the next step without isolation. Note: The free base is volatile and can be unstable upon concentration. Proceeding directly to salt formation is highly recommended.

Protocol 3: Isolation as a Stable p-Toluenesulfonate Salt

The free amine is often isolated as a salt to improve stability, crystallinity, and handling properties. While oxalate salts have been used, sulfonate salts are reported to offer superior stability and solubility.[1][11]

Caption: Formation and isolation of the stable p-toluenesulfonate salt.

Materials:

  • Methanolic solution of 2-oxa-6-azaspiro[3.3]heptane (from Protocol 2)

  • p-Toluenesulfonic acid monohydrate (1.05 eq)

  • Methyl tert-butyl ether (MTBE)

Procedure:

  • To the methanolic filtrate from the previous step, add a solution of p-toluenesulfonic acid monohydrate (1.05 eq) in a minimal amount of methanol.

  • Stir the solution at room temperature for 30 minutes.

  • Slowly add MTBE as an anti-solvent until precipitation is observed. Continue adding MTBE to ensure complete precipitation of the product.

  • Expertise Note: The choice of MTBE as an anti-solvent is crucial. The product salt is highly soluble in methanol but poorly soluble in MTBE, allowing for high recovery of the crystalline solid.

  • Stir the resulting slurry for 1-2 hours at room temperature, then cool in an ice bath for another hour to maximize crystallization.

  • Collect the crystalline solid by filtration, wash with cold MTBE, and dry under vacuum at 40 °C.

  • The final product is a stable, crystalline, non-hygroscopic solid ready for use in pharmaceutical research.

Characterization and Data

Accurate characterization of intermediates and the final product is essential for quality control.

Compound Form Expected ¹H NMR (CDCl₃, 400 MHz) Expected Mass Spec (ESI+)
6-Benzyl-2-oxa-6-azaspiro[3.3]heptane Free Baseδ 7.25-7.40 (m, 5H), 4.75 (s, 4H), 3.65 (s, 2H), 3.40 (s, 4H)m/z = 190.1 [M+H]⁺
2-Oxa-6-azaspiro[3.3]heptane p-Toluenesulfonate Saltδ 7.75 (d, 2H), 7.20 (d, 2H), 4.80 (s, 4H), 4.10 (s, 4H), 2.35 (s, 3H)m/z = 100.1 [M+H]⁺ (free base)

Note: NMR chemical shifts are approximate and may vary depending on solvent and concentration.[12]

Conclusion

This application note details a scalable, multi-kilogram potential synthesis of 2-oxa-6-azaspiro[3.3]heptane. By utilizing a benzyl protecting group strategy and isolating the final product as a stable p-toluenesulfonate salt, this protocol overcomes the significant limitations of previous methods. It provides researchers and drug development professionals with a reliable and robust pathway to access this invaluable building block, thereby facilitating the discovery and development of next-generation therapeutics with improved pharmacological profiles.

References

  • Dmitriev S, G., & Zanaveskin N, L. Synthesis of Epichlorohydrin from Glycerol. Hydrochlorination of Glycerol. Available from: [Link]

  • DePorre, Y., et al. (2023). Practical and Scalable Two-Step Process for 6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane: A Key Intermediate of the Potent Antibiotic Drug Candidate TBI-223. ACS Omega. Available from: [Link]

  • CN106831523A - The preparation method of 3 hydroxy azetidine hydrochlorides and the hydroxy azetidines of N Boc 3. Google Patents.
  • Maschmeyer, T., et al. (2018). Towards sustainable manufacture of epichlorohydrin from glycerol using hydrotalcite-derived basic oxides. Green Chemistry. Available from: [Link]

  • Glycerin to ECH technology. Technip Energies. (2023). Available from: [Link]

  • Synthesis of 2-Oxa-6-azaspiro[3.3]heptane Sulfonate Salts. Thieme Chemistry. (2017). Available from: [Link]

  • The production of epichlorohydrin from glycerol. Student Theses Faculty of Science and Engineering. (2018). Available from: [Link]

  • General Synthesis and Properties of Bridged, Fused, and Spirocyclic Azacycles via Intramolecular C–H Bond Amination. ACS Medicinal Chemistry Letters. (2025). Available from: [Link]

  • Synthetic Routes to Approved Drugs Containing a Spirocycle. Molecules. (2023). Available from: [Link]

  • Production of Epichlorohydrin from glycerol. ResearchGate. Available from: [Link]

  • Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts? Expert Opinion on Drug Discovery. (2021). Available from: [Link]

  • Synthesis and Properties of 2-Oxa-6-azaspiro[3.3]heptane Sulfonate Salts. (2017). Available from: [Link]

  • Retrosynthesis of 6-oxo-azaspiro[3.3]heptane 1. ResearchGate. Available from: [Link]

  • Recent in vivo advances of spirocyclic scaffolds for drug discovery. Expert Opinion on Drug Discovery. (2022). Available from: [Link]

  • CN102442934A - Synthesis method of 6-oxo-2-azaspiro[8][8] heptane-2-carboxylic acid tert-butyl ester. Google Patents. Available from:

  • Practical and Scalable Two-Step Process for 6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane: A Key Intermediate of the Potent Antibiotic Drug Candidate TBI-223. PMC - NIH. (2023). Available from: [Link]

  • Practical and Scalable Two-Step Process for 6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane: A Key Intermediate of the Potent Antibiotic Drug Candidate TBI-223. ACS Publications. (2023). Available from: [Link]

Sources

Application Notes & Protocols: Leveraging 2-Oxa-6-azaspiro[3.3]heptane for Enhanced Pharmacokinetic Profiles

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Escaping Flatland in Drug Design

The imperative in modern medicinal chemistry to "escape from flatland" reflects a strategic shift away from predominantly flat, aromatic structures towards molecules with greater three-dimensionality (3D).[1] This drive is underpinned by the observation that increased sp³ character in drug candidates often correlates with improved clinical success rates. Three-dimensional scaffolds can lead to enhanced solubility, greater metabolic stability, and improved target selectivity.[2][3]

Among the innovative 3D building blocks, the 2-oxa-6-azaspiro[3.3]heptane scaffold has emerged as a valuable tool for drug developers. Its rigid, spirocyclic structure offers a unique conformational constraint and a desirable vectoral projection of substituents into three-dimensional space.[1] This application note provides a comprehensive guide for researchers on the strategic use of 2-oxa-6-azaspiro[3.3]heptane to address common pharmacokinetic challenges in drug discovery. We will delve into the rationale behind its application, provide detailed synthetic protocols, and outline methods for evaluating its impact on a compound's ADME (Absorption, Distribution, Metabolism, and Excretion) profile.

The 2-oxa-6-azaspiro[3.3]heptane moiety is frequently employed as a bioisosteric replacement for the morpholine group.[4][5] While morpholine is a common heterocycle in drug molecules, it can be susceptible to oxidative metabolism. The spirocyclic nature of 2-oxa-6-azaspiro[3.3]heptane offers a more stable alternative while maintaining a similar spatial arrangement of the oxygen and nitrogen atoms.[4]

PK_Improvement_Workflow cluster_synthesis Synthesis & Modification cluster_evaluation In Vitro Evaluation cluster_analysis Analysis & Decision Start Lead Compound (e.g., with Morpholine) Incorp Incorporate Scaffold into Lead Compound Start->Incorp Synth Synthesize 2-oxa-6-azaspiro[3.3]heptane Synth->Incorp Sol Solubility Assay Incorp->Sol MetStab Metabolic Stability (Microsomes) Incorp->MetStab Perm Permeability (Caco-2) Incorp->Perm Data Compare PK Data (Original vs. Modified) Sol->Data MetStab->Data Perm->Data Decision Improved PK Profile? Data->Decision Proceed Proceed to In Vivo Studies Decision->Proceed Yes Redesign Redesign/ Re-evaluate Decision->Redesign No

Caption: Workflow for improving pharmacokinetic properties.

Synthetic Protocols

The synthesis of 2-oxa-6-azaspiro[3.3]heptane and its derivatives can be achieved through scalable routes. Here, we provide a protocol based on literature precedents. [6][7][8]

Protocol 1: Synthesis of 3,3-Bis(bromomethyl)oxetane (BBMO)

Rationale: BBMO is a key electrophilic intermediate for the construction of the spirocyclic system. This protocol starts from the commercially available flame retardant, tribromoneopentyl alcohol (TBNPA). [6][7] Materials:

  • Tribromoneopentyl alcohol (TBNPA)

  • Sodium hydroxide (NaOH)

  • Dichloromethane (DCM)

  • Water

  • Brine

Procedure:

  • To a stirred solution of TBNPA in DCM, add a 50 wt% aqueous solution of NaOH. The reaction is typically performed under phase-transfer conditions or at elevated temperatures.

  • Stir the biphasic mixture vigorously for 16-24 hours at 40-50 °C.

  • Monitor the reaction progress by GC-MS or TLC.

  • Upon completion, allow the mixture to cool to room temperature and separate the layers.

  • Extract the aqueous layer with DCM.

  • Combine the organic layers, wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by distillation to yield BBMO as a colorless oil.

Protocol 2: Synthesis of N-Protected 2-Oxa-6-azaspiro[3.3]heptane

Rationale: The azetidine ring is formed via a double alkylation of a primary amine with BBMO. A benzyl protecting group is commonly used as it can be readily removed by hydrogenolysis. [8] Materials:

  • 3,3-Bis(bromomethyl)oxetane (BBMO)

  • Benzylamine

  • Potassium carbonate (K₂CO₃) or another suitable base

  • Acetonitrile (ACN) or Dimethylformamide (DMF)

Procedure:

  • Dissolve BBMO and benzylamine in ACN.

  • Add K₂CO₃ as the base.

  • Heat the reaction mixture to 80 °C and stir for 12-18 hours.

  • Monitor the reaction by LC-MS.

  • After completion, cool the reaction to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford N-benzyl-2-oxa-6-azaspiro[3.3]heptane.

Protocol 3: Deprotection to Yield 2-Oxa-6-azaspiro[3.3]heptane

Rationale: Catalytic hydrogenation is a clean and efficient method for removing the benzyl protecting group to yield the free secondary amine. The product is often isolated as a more stable salt. [8][9] Materials:

  • N-benzyl-2-oxa-6-azaspiro[3.3]heptane

  • Palladium on carbon (10% Pd/C)

  • Methanol or Ethanol

  • Hydrogen gas

  • An appropriate acid (e.g., p-toluenesulfonic acid, methanesulfonic acid) for salt formation [9] Procedure:

  • Dissolve the N-benzyl protected compound in methanol.

  • Add 10% Pd/C (typically 5-10 mol%).

  • Pressurize the reaction vessel with hydrogen gas (e.g., 50 psi) and stir vigorously at room temperature.

  • Monitor the reaction until the starting material is consumed.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst.

  • To the filtrate, add one equivalent of the desired acid (e.g., p-toluenesulfonic acid) to precipitate the sulfonate salt.

  • The resulting crystalline salt can be collected by filtration, washed with a cold solvent, and dried. [9]

Protocol for Incorporation into a Lead Compound

The free secondary amine of 2-oxa-6-azaspiro[3.3]heptane can be functionalized through various standard organic transformations.

Protocol 4: Reductive Amination

Rationale: Reductive amination is a common method for forming a C-N bond and attaching the spirocycle to a molecule containing an aldehyde or ketone.

Materials:

  • 2-Oxa-6-azaspiro[3.3]heptane (as free base or salt)

  • Aldehyde or ketone-containing lead compound

  • Sodium triacetoxyborohydride (STAB)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Acetic acid (optional, as catalyst)

Procedure:

  • If starting from the salt, neutralize it with a base (e.g., NaHCO₃) and extract the free base into an organic solvent.

  • Dissolve the lead compound and 2-oxa-6-azaspiro[3.3]heptane (1.1 equivalents) in DCM.

  • Add a catalytic amount of acetic acid.

  • Stir for 30 minutes to allow for iminium ion formation.

  • Add STAB (1.5 equivalents) portion-wise and stir at room temperature for 2-12 hours.

  • Monitor the reaction by LC-MS.

  • Quench the reaction with saturated aqueous NaHCO₃ solution.

  • Separate the layers and extract the aqueous phase with DCM.

  • Combine the organic layers, dry over Na₂SO₄, filter, and concentrate.

  • Purify the product by flash chromatography or preparative HPLC.

Protocols for Pharmacokinetic Evaluation

To quantify the impact of the scaffold, the following in vitro assays are recommended.

Protocol 5: Kinetic Solubility Assay

Rationale: This assay determines the solubility of a compound in an aqueous buffer, which is a critical parameter for oral absorption.

Materials:

  • Test compound (dissolved in DMSO, e.g., 10 mM stock)

  • Phosphate-buffered saline (PBS), pH 7.4

  • 96-well plates

  • Plate shaker

  • Plate reader (for UV-Vis or fluorescence) or LC-MS system

Procedure:

  • Add the DMSO stock solution of the test compound to the PBS buffer in a 96-well plate to achieve a final DMSO concentration of ≤1%.

  • Shake the plate at room temperature for 2 hours to allow for equilibration.

  • Centrifuge the plate to pellet any precipitated compound.

  • Carefully transfer the supernatant to a new plate.

  • Determine the concentration of the compound in the supernatant using a suitable analytical method (e.g., LC-MS/MS) against a standard curve.

  • The measured concentration represents the kinetic solubility.

Protocol 6: Metabolic Stability Assay in Human Liver Microsomes (HLM)

Rationale: This assay assesses the susceptibility of a compound to metabolism by CYP450 enzymes, providing an estimate of its intrinsic clearance.

Materials:

  • Test compound

  • Human Liver Microsomes (HLM)

  • NADPH regenerating system (e.g., G6P, G6PD, NADP+)

  • Phosphate buffer (pH 7.4)

  • Acetonitrile with an internal standard for quenching

  • LC-MS/MS system

Procedure:

  • Prepare a reaction mixture containing HLM and the test compound in phosphate buffer. Pre-incubate at 37 °C for 5 minutes.

  • Initiate the reaction by adding the NADPH regenerating system.

  • At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench it by adding it to cold acetonitrile containing an internal standard.

  • Centrifuge the samples to precipitate proteins.

  • Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

  • Plot the natural logarithm of the percentage of remaining compound versus time.

  • The slope of the line gives the rate constant (k), and the in vitro half-life (t₁/₂) can be calculated as 0.693/k.

Metabolic_Stability_Assay Start Prepare Reaction Mix (Compound + HLM in Buffer) PreInc Pre-incubate at 37°C Start->PreInc Initiate Initiate with NADPH PreInc->Initiate Timepoints Aliquot at Time Points (0, 5, 15, 30, 60 min) Initiate->Timepoints Quench Quench with ACN + Internal Standard Timepoints->Quench Centrifuge Centrifuge to Pellet Protein Quench->Centrifuge Analyze Analyze Supernatant by LC-MS/MS Centrifuge->Analyze Calculate Calculate Half-Life (t½) and Intrinsic Clearance Analyze->Calculate

Caption: Workflow for metabolic stability assay.

Conclusion

The 2-oxa-6-azaspiro[3.3]heptane scaffold is a powerful tool in the medicinal chemist's arsenal for optimizing the pharmacokinetic properties of drug candidates. Its rigid, three-dimensional structure can favorably impact solubility, metabolic stability, and permeability. By serving as a bioisosteric replacement for motifs like morpholine, it enables an "escape from flatland" and can help overcome common liabilities in drug development. The protocols outlined in this guide provide a framework for the synthesis, incorporation, and evaluation of this valuable building block.

References

  • Applications of spiro[3.3]heptane scaffolds to medchem purposes. ResearchGate. [Link]

  • Practical and Scalable Two-Step Process for 6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane: A Key Intermediate of the Potent Antibiotic Drug Candidate TBI-223. ACS Publications. [Link]

  • Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes, a logD Lowering Twist. PMC. [Link]

  • Synthesis and Structural Analysis of Angular Monoprotected Diamines Based on Spiro[3.3]heptane Scaffold. The Journal of Organic Chemistry. [Link]

  • Spiro[3.3]heptane as a Saturated Benzene Bioisostere. PubMed. [Link]

  • Spiro[3.3]heptane as a Non-collinear Benzene Bioisostere. ChemRxiv. [Link]

  • Expanding the Azaspiro[3.3]heptane Family: Synthesis of Novel Highly Functionalized Building Blocks. Organic Letters. [Link]

  • Practical and Scalable Two-Step Process for 6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane: A Key Intermediate of the P. American Chemical Society. [Link]

  • Synthesis of Novel 2,6-Diazaspiro[3.3]heptanes. Thieme Chemistry. [Link]

  • Practical and Scalable Two-Step Process for 6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane: A Key Intermediate of the Potent Antibiotic Drug Candidate TBI-223. PMC - NIH. [Link]

  • Synthesis of challenging 6-functionalized 1-oxaspiro[3.3]heptanes – New scaffolds for drug discovery. ResearchGate. [Link]

  • Synthesis of Azaspirocycles and their Evaluation in Drug Discovery. ResearchGate. [Link]

  • Bioisosteres of piperidine: a) common, 2-azaspiro[3.3]heptane; b) a new... ResearchGate. [Link]

  • Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. French-Ukrainian Journal of Chemistry. [Link]

Sources

Application Note: The Strategic Incorporation of 2-oxa-6-azaspiro[3.3]heptane in the Synthesis of Next-Generation Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond Flatland in Kinase Inhibitor Design

The landscape of oncology and inflammatory disease treatment has been reshaped by the advent of kinase inhibitors. However, the perpetual challenge of acquired resistance and the need for improved pharmacokinetic profiles demand continuous innovation in molecular design. A prevailing strategy, often dubbed "escaping flatland," involves moving beyond traditional, planar chemical scaffolds to embrace three-dimensional structures that can offer superior physicochemical and pharmacological properties. The 2-oxa-6-azaspiro[3.3]heptane motif has emerged as a valuable building block in this pursuit, offering a unique combination of rigidity, polarity, and synthetic accessibility.

This application note provides a detailed guide for researchers, scientists, and drug development professionals on the strategic use of 2-oxa-6-azaspiro[3.3]heptane in the synthesis of kinase inhibitors. We will delve into the rationale for its use, provide detailed synthetic protocols, and present data on its impact on inhibitor performance.

The Physicochemical Advantages of the 2-oxa-6-azaspiro[3.3]heptane Scaffold

The 2-oxa-6-azaspiro[3.3]heptane moiety is often employed as a bioisosteric replacement for more common heterocycles like morpholine and piperazine. Its rigid, spirocyclic nature imparts several desirable properties to a molecule:

  • Reduced Lipophilicity: Counterintuitively, the addition of the spirocyclic carbon in 2-oxa-6-azaspiro[3.3]heptane can lead to a decrease in lipophilicity (logD). This is often attributed to the increased basicity of the nitrogen atom, which is further from the electron-withdrawing oxygen atom compared to morpholine. Lower lipophilicity can be advantageous for improving solubility and reducing off-target toxicity.

  • Improved Metabolic Stability: The spirocyclic core can shield adjacent chemical bonds from metabolic enzymes, potentially reducing the rate of drug metabolism and improving in vivo exposure.

  • Enhanced Solubility: The increased polarity and unique three-dimensional shape of the scaffold can disrupt crystal packing and improve aqueous solubility, a critical factor for oral bioavailability.

  • Novel Exit Vectors: The rigid structure of the spirocycle provides well-defined exit vectors for substituents, allowing for precise exploration of the chemical space within a kinase's binding pocket. This can lead to improved potency and selectivity.[1]

Synthetic Protocols for Incorporating 2-oxa-6-azaspiro[3.3]heptane

The successful integration of the 2-oxa-6-azaspiro[3.3]heptane scaffold into a kinase inhibitor requires robust synthetic methodologies. Below are detailed protocols for the preparation of a key intermediate and its subsequent coupling to a representative kinase inhibitor core.

Protocol 1: Synthesis of tert-butyl 2-oxa-6-azaspiro[3.3]heptane-6-carboxylate

This protocol outlines the synthesis of the Boc-protected 2-oxa-6-azaspiro[3.3]heptane, a versatile intermediate for further functionalization.

Workflow Diagram:

cluster_0 Synthesis of Boc-protected Intermediate start 3-(hydroxymethyl)oxetan-3-ol step1 Mesylation start->step1 MsCl, Et3N, DCM step2 Cyclization with Boc-amine step1->step2 BocNH2, K2CO3, DMF product tert-butyl 2-oxa-6-azaspiro[3.3]heptane-6-carboxylate step2->product

Caption: Synthesis of the Boc-protected 2-oxa-6-azaspiro[3.3]heptane intermediate.

Materials:

  • 3-(hydroxymethyl)oxetan-3-ol

  • Methanesulfonyl chloride (MsCl)

  • Triethylamine (Et3N)

  • Dichloromethane (DCM)

  • tert-butyl carbamate (BocNH2)

  • Potassium carbonate (K2CO3)

  • Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO3)

  • Brine

  • Anhydrous magnesium sulfate (MgSO4)

  • Silica gel for column chromatography

Procedure:

  • Mesylation:

    • Dissolve 3-(hydroxymethyl)oxetan-3-ol (1.0 eq) in DCM at 0 °C.

    • Add triethylamine (2.2 eq) followed by the dropwise addition of methanesulfonyl chloride (2.1 eq).

    • Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for 2 hours.

    • Quench the reaction with water and extract with DCM.

    • Wash the organic layer with saturated aqueous NaHCO3 and brine, then dry over anhydrous MgSO4.

    • Concentrate under reduced pressure to obtain the crude dimesylate, which can be used in the next step without further purification.

  • Cyclization:

    • Dissolve the crude dimesylate from the previous step in DMF.

    • Add tert-butyl carbamate (1.1 eq) and potassium carbonate (3.0 eq).

    • Heat the reaction mixture to 80 °C and stir for 12-16 hours.

    • Cool the reaction to room temperature and pour it into water.

    • Extract the aqueous layer with ethyl acetate.

    • Wash the combined organic layers with water and brine, then dry over anhydrous MgSO4.

    • Concentrate under reduced pressure and purify the crude product by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield tert-butyl 2-oxa-6-azaspiro[3.3]heptane-6-carboxylate.

Protocol 2: Representative Coupling to a Kinase Inhibitor Core (Nucleophilic Aromatic Substitution)

This protocol provides a general method for coupling the deprotected 2-oxa-6-azaspiro[3.3]heptane to an activated heteroaromatic core, a common step in the synthesis of many kinase inhibitors.

Workflow Diagram:

cluster_1 Coupling to Kinase Inhibitor Core start_coupling Boc-2-oxa-6-azaspiro[3.3]heptane deprotection Deprotection start_coupling->deprotection TFA or HCl in Dioxane coupling Nucleophilic Aromatic Substitution deprotection->coupling DIPEA, NMP final_product Kinase Inhibitor with 2-oxa-6-azaspiro[3.3]heptane coupling->final_product kinase_core Activated Heteroaromatic Kinase Core (e.g., 4-chloroquinazoline) kinase_core->coupling

Caption: General workflow for coupling the spirocyclic amine to a kinase inhibitor core.

Materials:

  • tert-butyl 2-oxa-6-azaspiro[3.3]heptane-6-carboxylate

  • Trifluoroacetic acid (TFA) or 4M HCl in 1,4-dioxane

  • Dichloromethane (DCM)

  • Activated heteroaromatic kinase core (e.g., a chloro- or fluoro-substituted quinazoline, pyrimidine, or pyridine)

  • N,N-Diisopropylethylamine (DIPEA)

  • N-Methyl-2-pyrrolidone (NMP) or other suitable high-boiling polar aprotic solvent

  • Saturated aqueous sodium bicarbonate (NaHCO3)

  • Brine

  • Anhydrous magnesium sulfate (MgSO4)

  • Silica gel for column chromatography or preparative HPLC

Procedure:

  • Boc Deprotection:

    • Dissolve tert-butyl 2-oxa-6-azaspiro[3.3]heptane-6-carboxylate (1.0 eq) in DCM.

    • Add trifluoroacetic acid (5-10 eq) or an excess of 4M HCl in 1,4-dioxane.

    • Stir the reaction mixture at room temperature for 1-2 hours, monitoring by TLC or LC-MS until the starting material is consumed.

    • Concentrate the reaction mixture under reduced pressure to remove the acid and solvent. The resulting amine salt is often used directly in the next step.

  • Nucleophilic Aromatic Substitution:

    • To a solution of the activated heteroaromatic kinase core (1.0 eq) in NMP, add the crude 2-oxa-6-azaspiro[3.3]heptane salt from the previous step (1.1-1.5 eq).

    • Add DIPEA (3-5 eq) to neutralize the amine salt and facilitate the reaction.

    • Heat the reaction mixture to 80-120 °C and stir for 4-24 hours, monitoring by TLC or LC-MS.

    • Upon completion, cool the reaction mixture to room temperature and dilute with water.

    • Extract the product with a suitable organic solvent such as ethyl acetate.

    • Wash the combined organic layers with water and brine, then dry over anhydrous MgSO4.

    • Concentrate under reduced pressure and purify the crude product by silica gel column chromatography or preparative HPLC to obtain the final kinase inhibitor.

Impact on Kinase Inhibitor Potency and Properties: A Data Summary

The incorporation of the 2-oxa-6-azaspiro[3.3]heptane scaffold can have a variable impact on the biological activity of a kinase inhibitor, which is highly dependent on the specific target and the overall molecular structure. Below is a summary of observed trends from the literature.

Kinase TargetParent Scaffold2-oxa-6-azaspiro[3.3]heptane AnalogueEffect on PotencyPhysicochemical ChangesReference(s)
EGFRGefitinib (morpholine)2-oxa-6-azaspiro[3.3]heptane analogueDecreased potencyLower lipophilicity expected[2]
LRRK2PF-06447475 (piperazine)2-oxa-6-azaspiro[3.3]heptane analogueSignificant loss of potencyLower lipophilicity expected[3]

It is important to note that while some initial examples showed a decrease in potency, this is not a universal outcome and highlights the importance of context-specific structure-activity relationship (SAR) studies. The benefits in physicochemical properties may outweigh a modest loss in potency, leading to a more favorable overall drug candidate profile. For example, in the development of a Melanin Concentrating Hormone Receptor 1 (MCHr1) antagonist, the 2-oxa-6-azaspiro[3.3]heptane analogue (AZD1979) exhibited significantly lower lipophilicity and higher basicity compared to its morpholine counterpart, without detrimental effects on permeability or hERG inhibition.[3]

Conclusion and Future Outlook

The 2-oxa-6-azaspiro[3.3]heptane scaffold is a valuable tool in the medicinal chemist's arsenal for the design of novel kinase inhibitors. Its unique three-dimensional structure can impart favorable physicochemical properties, such as reduced lipophilicity and improved metabolic stability, which are critical for the development of successful drug candidates. While direct replacement of existing heterocycles with this scaffold may not always lead to improved potency, its rigid nature provides a solid foundation for further optimization through well-defined exit vectors. The synthetic protocols provided herein offer a practical guide for the incorporation of this promising scaffold into kinase inhibitor discovery programs. As the demand for kinase inhibitors with improved drug-like properties continues to grow, the strategic application of novel, three-dimensional building blocks like 2-oxa-6-azaspiro[3.3]heptane will undoubtedly play a crucial role in the development of the next generation of targeted therapies.

References

  • Scott, J. S., & MacFaul, P. A. (2019). Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes, a logD Lowering Twist. ACS Medicinal Chemistry Letters, 10(10), 1373–1379. [Link]

  • Wadsworth, D. J., et al. (2023). Practical and Scalable Two-Step Process for 6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane: A Key Intermediate of the Potent Antibiotic Drug Candidate TBI-223. Organic Process Research & Development, 27(8), 1505–1510. [Link]

  • Carreira, E. M., & Fessard, T. C. (2011). Expanding the Azaspiro[3.3]heptane Family: Synthesis of Novel Highly Functionalized Building Blocks. Organic Letters, 13(24), 6520–6523. [Link]

  • Mykhailiuk, P. K. (2017). 1-Substituted 2-Azaspiro[3.3]heptanes: Overlooked Motifs for Drug Discovery. Angewandte Chemie International Edition, 56(30), 8875-8879. [Link]

  • Johansson, A., et al. (2016). Discovery of (3-(4-(2-Oxa-6-azaspiro[3.3]heptan-6-ylmethyl)phenoxy)azetidin-1-yl)(5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)methanone (AZD1979), a Melanin Concentrating Hormone Receptor 1 (MCHr1) Antagonist with Favorable Physicochemical Properties. Journal of Medicinal Chemistry, 59(6), 2497–2511. [Link]

  • Henderson, J. L., et al. (2013). Discovery and preclinical profiling of novel 4-anilino-quinazoline derivatives as epidermal growth factor receptor (EGFR) kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 23(19), 5385–5388. [Link]

Sources

Application Notes & Protocols: The Strategic Deployment of 2-Oxa-6-azaspiro[3.3]heptane in Fragment-Based Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pursuit of novel chemical matter with enhanced three-dimensionality and improved ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties is a central theme in modern drug discovery. Strained spiro heterocycles have emerged as powerful tools in this endeavor, with 2-oxa-6-azaspiro[3.3]heptane gaining significant traction as a versatile fragment.[1][2] This guide provides a detailed exploration of its application in Fragment-Based Drug Discovery (FBDD), offering both the strategic rationale and practical protocols for its use. We will delve into its role as a morpholine bioisostere, its impact on physicochemical properties, and its integration into the FBDD workflow, from library design and screening to hit-to-lead optimization.

The Rationale: Why 2-Oxa-6-azaspiro[3.3]heptane?

The utility of 2-oxa-6-azaspiro[3.3]heptane in FBDD is rooted in its unique combination of structural and physicochemical properties. Unlike flat, aromatic fragments that dominate many screening collections, this scaffold offers a rigid, three-dimensional architecture that can explore protein binding pockets more effectively.[3]

A Three-Dimensional Bioisostere of Morpholine

2-Oxa-6-azaspiro[3.3]heptane is widely recognized as a bioisostere for the morpholine motif, a common heterocycle in approved drugs.[4][5] However, it is not a simple one-to-one replacement. Its spirocyclic nature introduces a fixed, non-planar geometry, providing well-defined exit vectors for subsequent chemical elaboration. This rigidity can reduce the entropic penalty upon binding to a target, potentially leading to higher ligand efficiency.[6]

G cluster_0 Traditional Bioisostere cluster_1 3D Fragment Bioisostere cluster_2 Key Advantages Morpholine Morpholine (Planar tendency) Spirocycle 2-Oxa-6-azaspiro[3.3]heptane (Rigid 3D Structure) Morpholine->Spirocycle Bioisosteric Replacement Adv1 Improved Solubility Spirocycle->Adv1 Adv2 Defined Exit Vectors Spirocycle->Adv2 Adv3 Reduced Lipophilicity Spirocycle->Adv3 Adv4 Novel Chemical Space Spirocycle->Adv4

Caption: Bioisosteric relationship and advantages of the spirocycle.
Impact on Physicochemical Properties

The primary driver for incorporating this scaffold is the modulation of key drug-like properties. Replacing a traditional morpholine or piperidine with 2-oxa-6-azaspiro[3.3]heptane often leads to a desirable shift in the physicochemical profile. Notably, it can decrease lipophilicity (logD) while increasing basicity (pKa), a combination that can be beneficial for improving solubility and permeability without negatively impacting hERG inhibition.[7]

PropertyMorpholine2-Oxa-6-azaspiro[3.3]heptaneRationale for ImprovementReference
Molecular Weight 87.12 g/mol 99.13 g/mol Minimal increase for significant structural gain.[8]
logD at pH 7.4 HigherLower (e.g., -1.2 vs. aniline)The rigid, polar structure reduces lipophilicity, often improving metabolic stability and reducing off-target effects.[7]
pKa Lower (e.g., 6.7)Higher (e.g., 8.2)The azetidine nitrogen is more basic, which can enhance interactions with target residues and improve aqueous solubility.[7]
Fraction of sp3 (Fsp3) 1.01.0High sp3 character is correlated with greater clinical success by increasing saturation and 3D shape.[9]
Solubility GoodGenerally HigherIncreased polarity and reduced crystal lattice energy often lead to superior aqueous solubility.[10][11]

Integration into the Fragment-Based Drug Discovery (FBDD) Workflow

The successful application of 2-oxa-6-azaspiro[3.3]heptane requires its thoughtful integration across the entire FBDD cascade.

FBDD_Workflow LibDesign 1. Library Design (Incorporate Spirocycle) Screening 2. Fragment Screening (SPR, X-ray, NMR) LibDesign->Screening HitVal 3. Hit Validation (Orthogonal Assays, Affinity) Screening->HitVal Hits H2L 4. Hit-to-Lead (H2L) (SAR via Elaboration) HitVal->H2L Validated Hits LeadOpt 5. Lead Optimization (ADMET Profiling) H2L->LeadOpt Leads Candidate Preclinical Candidate LeadOpt->Candidate

Caption: FBDD workflow incorporating the 2-oxa-6-azaspiro[3.3]heptane fragment.
Synthesis and Library Integration

The availability of scalable synthetic routes is critical for the inclusion of this fragment in screening libraries. Efficient, multi-gram scale syntheses have been developed, making the core scaffold and its derivatives accessible for FBDD campaigns.[10][12]

Protocol for Derivative Synthesis (Conceptual):

  • Scaffold Synthesis: Synthesize the core 2-oxa-6-azaspiro[3.3]heptane, often as a stable salt (e.g., oxalate or PTSA salt), using established multi-step procedures starting from materials like tribromoneopentyl alcohol.[10][12]

  • N-Functionalization: The secondary amine of the azetidine ring serves as the primary handle for diversification. Standard N-arylation, N-alkylation, amidation, or reductive amination protocols can be employed.

    • Causality: Protecting group strategies (e.g., Boc-protection) may be necessary to control reactivity, especially if other functional groups are present.[13] The choice of reaction should be guided by the desired properties of the final fragment library (e.g., diverse pharmacophores, solubility handles).

  • Purification & QC: All fragments must be purified to >95% purity (as determined by LC-MS and NMR) and assessed for aqueous solubility to ensure reliable screening results.

Experimental Protocols for Screening and Validation

Due to their typically low binding affinities (high µM to mM range), fragments require sensitive biophysical detection methods.[14]

Protocol 1: Primary Screening via Surface Plasmon Resonance (SPR)

SPR is a high-throughput, sensitive technique for detecting fragment binding in real-time.[15]

  • Objective: To identify fragments that bind to an immobilized protein target.

  • Materials:

    • SPR instrument (e.g., Biacore 8K).

    • Sensor chip (e.g., CM5).

    • Immobilization reagents (EDC, NHS, ethanolamine).

    • Target protein of high purity (>95%).

    • Fragment library containing 2-oxa-6-azaspiro[3.3]heptane derivatives, dissolved in 100% DMSO (e.g., at 100 mM).

    • Running buffer (e.g., HBS-EP+).

  • Methodology:

    • Target Immobilization: Immobilize the target protein onto the sensor chip surface via amine coupling to a desired density (e.g., 8,000-12,000 RU). A reference flow cell should be prepared by activating and deactivating the surface to subtract bulk refractive index changes.

    • Fragment Preparation: Prepare fragment screening plates by diluting DMSO stocks into running buffer to the final screening concentration (typically 200-500 µM). The final DMSO concentration should be kept constant and low (e.g., ≤1%) to minimize solvent effects.

      • Causality: The high screening concentration is necessary to detect weak binding interactions characteristic of fragments.

    • Screening: Inject the fragment solutions over the target and reference flow cells. Monitor the binding response (in RU). A positive "hit" is a fragment that shows a response significantly above the baseline noise and is selective for the target surface over the reference surface.

    • Data Analysis: Subtract the reference channel signal from the target channel signal. Hits are typically identified based on a combination of response magnitude and binding sensogram shape.

Protocol 2: Hit Validation via X-Ray Crystallography

Crystallography provides the definitive proof of binding and the precise binding mode, which is invaluable for structure-based drug design.[16]

  • Objective: To determine the 3D structure of the fragment bound to the target protein.

  • Materials:

    • High-quality protein crystals.

    • Soaking solution (mother liquor supplemented with the fragment).

    • Cryoprotectant.

    • X-ray diffraction equipment (synchrotron access is preferred).

  • Methodology:

    • Crystal Preparation: Grow protein crystals to a suitable size (e.g., >50 µm).

    • Fragment Soaking: Prepare a soaking solution by dissolving the 2-oxa-6-azaspiro[3.3]heptane hit compound into the crystal mother liquor at a high concentration (e.g., 1-10 mM).

      • Causality: The high concentration maximizes the occupancy of the fragment in the protein's binding site. The rigidity of the spirocycle is an advantage here, as it presents fewer conformations, potentially simplifying electron density interpretation.

    • Soaking: Transfer a protein crystal into the fragment-containing soaking solution. Incubate for a period ranging from minutes to hours.

    • Cryo-cooling: Briefly transfer the soaked crystal to a cryoprotectant solution before flash-cooling in liquid nitrogen.

    • Data Collection & Analysis: Collect X-ray diffraction data. Process the data and solve the structure using molecular replacement. Analyze the resulting electron density maps to confirm the presence and orientation of the bound fragment.

Hit-to-Lead (H2L) Optimization

Once a 2-oxa-6-azaspiro[3.3]heptane fragment is validated as a hit, the H2L process begins. The goal is to improve potency and selectivity while maintaining or enhancing favorable ADMET properties.[17][18]

Structure-Guided Elaboration

The well-defined exit vectors of the spirocycle are key to a rational H2L strategy. The secondary amine provides a primary, predictable vector for modification.

H2L_Strategy Scaffold 2-Oxa-6-azaspiro[3.3]heptane Hit VectorN Primary Vector: Elaborate at Nitrogen (N6) Scaffold->VectorN Fragment Growing VectorC Secondary Vector: Derivatize Oxetane/Azetidine Rings (Advanced Synthesis) Scaffold->VectorC Fragment Linking/Merging Goal Lead Compound (Improved Potency & ADMET) VectorN->Goal VectorC->Goal

Caption: Hit-to-Lead elaboration strategies for the spirocyclic scaffold.
  • Fragment Growing: The most common strategy involves "growing" from the amine.[19] If the crystal structure shows the amine pointing towards an unexplored sub-pocket, synthetic chemistry can be used to add functionality (e.g., an aryl group, an alkyl chain with a polar head group) to occupy that pocket and form new interactions, thereby increasing affinity.

  • Fragment Linking/Merging: If two fragments bind in adjacent sites, the spirocycle can serve as a rigid scaffold to link them, capturing the binding affinity of both fragments in a single molecule.

Case Example Insight: In the development of AZD1979, the 2-oxa-6-azaspiro[3.3]heptane moiety was used as a morpholine replacement. This change resulted in a significant drop in lipophilicity (ΔlogD = -1.2) and an increase in basicity (ΔpKa = +1.5) without compromising permeability, demonstrating the scaffold's utility in multi-parameter optimization.[7]

Conclusion

2-Oxa-6-azaspiro[3.3]heptane is more than just a novel building block; it is a strategic tool for medicinal chemists engaged in fragment-based drug discovery. Its inherent three-dimensionality, rigid conformation, and favorable impact on physicochemical properties make it an exemplary fragment for tackling challenging targets and generating high-quality lead compounds. By understanding the rationale behind its use and applying robust biophysical and structural biology protocols, research teams can effectively leverage this scaffold to escape "flatland" and explore new, promising areas of chemical space.[11]

References

  • Stefl, J. (2018). 2-azaspiro[3.3]heptane as bioisoster of piperidine. ResearchGate. [Link]

  • Mikhailiuk, P. (2020). Bioisosteres of piperidine: a) common, 2‐azaspiro[3.3]heptane; b) a new.... ResearchGate. [Link]

  • van der Pijl, F., & van Delft, F. (2025). Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2.3]hexanes and spiro[3.3]heptanes. RSC Publishing. [Link]

  • García-Reyes, J., et al. (n.d.). Diversifying Chemical Space of DNA-Encoded Libraries: Synthesis of 2-Oxa-1-azaspiro(bicyclo[3.2.0])heptanes On-DNA via Visible Light-Mediated Energy Transfer Catalysis. National Institutes of Health. [Link]

  • Mikhailiuk, P. (2020). Synthesis and Structural Analysis of a New Class of Azaspiro[3.3]heptanes as Building Blocks for Medicinal Chemistry. ResearchGate. [Link]

  • Barra, C. (2022). Synthesis of challenging 6-functionalized 1-oxaspiro[3.3]heptanes – New scaffolds for drug discovery. ResearchGate. [Link]

  • Scott, J. S., et al. (2017). Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes, a logD Lowering Twist. ACS Medicinal Chemistry Letters. [Link]

  • Van der Pijl, F. (2024). (PDF) 1‐Oxa‐2,6‐Diazaspiro[3.3]heptane as a New Potential Piperazine Bioisostere – Flow‐Assisted Preparation and Derivatisation by Strain‐Release of Azabicyclo[1.1.0]butanes. ResearchGate. [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Oxa-6-azaspiro[3.3]heptane. PubChem. [Link]

  • Meyers, M. J., et al. (2009). Synthesis of tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate. Organic Letters. [Link]

  • Early, J. P., et al. (2023). Practical and Scalable Two-Step Process for 6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane: A Key Intermediate of the Potent Antibiotic Drug Candidate TBI-223. Organic Process Research & Development. [Link]

  • Grygorenko, O. (2018). Comparison of 2,6-diazaspiro[3.3]heptane, 2-azaspiro[3.3]. ResearchGate. [Link]

  • Nakanishi, M., et al. (2020). Design, synthesis, and optimization of a series of 2-azaspiro[3.3]heptane derivatives as orally bioavailable fetal hemoglobin inducers. Bioorganic & Medicinal Chemistry Letters. [Link]

  • García-Reyes, J., et al. (2022). Diversifying Chemical Space of DNA-Encoded Libraries: Synthesis of 2-Oxa-1-azaspiro(bicyclo[3.2.0])heptanes On. The Royal Society of Chemistry. [Link]

  • Carreira, E. (2011). Synthesis of Azaspirocycles and their Evaluation in Drug Discovery. ResearchGate. [Link]

  • de Souza, M. V. N., & de Almeida, M. V. (2020). Fragment-based screening with natural products for novel anti-parasitic disease drug discovery. Parasites & Vectors. [Link]

  • Peng, J. W. (2024). Protocol to perform fragment screening using NMR spectroscopy. STAR Protocols. [Link]

  • Yuan, J., et al. (2021). Exploration of Diazaspiro Cores as Piperazine Bioisosteres in the Development of σ2 Receptor Ligands. Molecules. [Link]

  • Sygnature Discovery. (n.d.). Fragment Screening. Sygnature Discovery. [Link]

  • JoVE. (2022). Crystallographic Fragment Screening: Workflow & Tools | Protocol Preview. YouTube. [Link]

  • Mykhailiuk, P. K. (2021). 1-Substituted 2-azaspiro[3.3]heptanes: overseen motifs for drug discovery. ResearchGate. [Link]

  • SpiroChem. (n.d.). Fragment Library. SpiroChem. [Link]

  • AXXAM. (n.d.). Hit & Lead Discovery | Hit-to-Lead Services. AXXAM. [Link]

  • Dower, K., et al. (2021). Trends in Hit-to-Lead Optimization Following DNA-Encoded Library Screens. SLAS Discovery. [Link]

  • Unknown. (n.d.). Hit-to-lead (H2L) and Lead Optimization in Medicinal Chemistry. SlidePlayer. [Link]

  • van der Pijl, F., et al. (2024). 1‐Oxa‐2,6‐Diazaspiro[3.3]heptane as a New Potential Piperazine Bioisostere. University of Bari Aldo Moro. [Link]

  • Linsky, T., et al. (2020). Design of protein-binding proteins from the target structure alone. Nature. [Link]

  • Tan, X., et al. (2022). Structural Biology for the Molecular Insight between Aptamers and Target Proteins. International Journal of Molecular Sciences. [Link]

  • Vichem. (n.d.). Hit to lead optimization, patentable lead generation. Vichem. [Link]

  • The Scripps Research Institute. (2015). Study points to unexplored realm of protein biology, drug targets. ScienceDaily. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Oxa-6-azaspiro[3.3]heptane

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for the synthesis of 2-oxa-6-azaspiro[3.3]heptane. This resource is designed for researchers, medicinal chemists, and process development professionals who are navigating the complexities of constructing this highly sought-after, strained spirocyclic scaffold. The unique three-dimensional structure of this moiety has made it an attractive surrogate for morpholine in drug discovery, but its synthesis is not without significant challenges.[1][2]

This guide provides in-depth, field-proven insights in a troubleshooting and FAQ format. We will move beyond simple procedural lists to explain the underlying chemical principles, helping you make informed decisions to overcome common hurdles in your experiments.

Part 1: Troubleshooting Guide - Common Experimental Failures and Solutions

This section addresses specific issues that frequently arise during the synthesis of 2-oxa-6-azaspiro[3.3]heptane and its precursors.

Issue 1: Low or No Yield During the Spirocyclization Step

You are attempting to form the spirocyclic core, for instance, by reacting a pentaerythritol derivative with a primary amine, but are observing low conversion, a complex mixture of products, or recovery of starting material.

Potential Causes & Recommended Solutions:

  • Inefficient N-Protecting Group Strategy: The choice of the nitrogen protecting group is critical. The original route developed by Carreira et al. utilized a p-toluenesulfonamide (tosyl) group for the cyclization.[2] While effective for the ring-closing step, its subsequent removal is a major challenge that often leads to low overall yields on a larger scale.

    • Expert Recommendation: Switch to a benzyl (Bn) protecting group. The cyclization of tribromopentaerythritol with benzylamine proceeds efficiently.[2] The primary advantage is the straightforward deprotection via catalytic hydrogenation, which is a much cleaner and more scalable method than the harsh conditions required for tosyl group removal.[2]

  • Suboptimal Base and Solvent System: The double intramolecular substitution required for spirocyclization is highly sensitive to reaction conditions. An inappropriate base can lead to side reactions like elimination, while the wrong solvent can hinder solubility and reaction rates.

    • Expert Recommendation: For the cyclization of the N-protected intermediate, a strong, non-nucleophilic base is preferred to promote the intramolecular SN2 reaction without competing side reactions. Bases like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) in a polar aprotic solvent such as Dimethylformamide (DMF) at elevated temperatures (e.g., 80 °C) have proven effective.[2]

  • Poor Leaving Group Quality: The efficiency of the Williamson ether synthesis for the oxetane ring and the subsequent azetidine formation depends on good leaving groups.

    • Expert Recommendation: Ensure your starting material, typically derived from pentaerythritol, has excellent leaving groups. Bromides are commonly used and effective.[2][3] If you are designing a new route, tosylates or mesylates are also excellent choices.

The following workflow illustrates a robust and scalable approach that mitigates many of the common failure points, particularly those related to deprotection and purification.

Recommended_Synthesis cluster_start Starting Material Preparation cluster_synthesis Core Synthesis cluster_finish Product Isolation & Stabilization A Tribromoneopentyl Alcohol C N-Benzylation & Oxetane Formation A->C B Benzylamine B->C D N-Benzyl-2-oxa-6-azaspiro[3.3]heptane C->D Intramolecular Cyclization (DBU/DMF) E Catalytic Hydrogenation (H2, Pd/C) D->E Deprotection F 2-Oxa-6-azaspiro[3.3]heptane (Free Base in Solution) E->F G Salt Formation (e.g., with p-TsOH) F->G H Stable, Crystalline Sulfonate Salt G->H Crystallization

A robust synthesis and stabilization workflow.
Issue 2: Difficult Deprotection and Product Isolation

You have successfully synthesized the N-protected spirocycle but are struggling with the deprotection step or isolating a pure, stable final product.

Potential Causes & Recommended Solutions:

  • Harsh Deprotection Conditions: As mentioned, removing a tosyl group with magnesium turnings in methanol is notoriously problematic.[2] The reaction is often sluggish, and the filtration required to remove magnesium salts is inefficient, leading to significant product loss, especially at scales greater than a few grams.[2]

    • Expert Recommendation: This is the primary reason to favor the benzyl protecting group strategy . Hydrogenolysis using palladium on carbon (Pd/C) is highly efficient. The catalyst is easily removed by filtration, and the reaction is clean, typically affording the free base in solution with high purity.[2]

  • Product Instability and Poor Handling Characteristics: The free base of 2-oxa-6-azaspiro[3.3]heptane can be difficult to handle. The traditional hemioxalate salt, while allowing for isolation, suffers from poor solubility and can have stability issues, which complicates its use in subsequent reactions.[2][3]

    • Expert Recommendation: Isolate the product as a sulfonate salt . Research from van der Haas et al. demonstrated that salts formed with sulfonic acids (like p-toluenesulfonic acid or methanesulfonic acid) are thermally stable, non-hygroscopic, crystalline solids with significantly improved solubility in organic solvents compared to the oxalate salt.[1][2] This makes them far more user-friendly for storage and downstream applications.

PropertyFree BaseHemioxalate SaltSulfonate Salt (e.g., Tosylate)
Physical State Liquid/Low-melting solidCrystalline SolidCrystalline Solid
Stability Moderate; can be volatileModerate; potential for degradationHigh; bench-stable[2]
Solubility Good in organic solventsPoor in many organic solvents[2]Good in polar organic solvents (e.g., MeOH)[2]
Handling Difficult to handle neatSluggish filtration during workup[2]Easy to handle, weigh, and dispense
Scalability PoorChallenging above 100g scale[2]Well-suited for kilogram scale[1]

Part 2: Frequently Asked Questions (FAQs)

This section addresses broader conceptual questions regarding the synthesis of 2-oxa-6-azaspiro[3.3]heptane.

Q1: What are the main synthetic strategies for constructing the 2-oxa-6-azaspiro[3.3]heptane core?

There are two principal retrosynthetic approaches. The choice often depends on the availability of starting materials and the desired scale.

  • Simultaneous Ring Formation Approach: This classic strategy, often starting from tribromoneopentyl alcohol (a commercial flame retardant), involves reacting it with a primary amine (e.g., p-toluenesulfonamide or benzylamine).[2][3] Under basic conditions, this leads to the concurrent or sequential formation of both the oxetane and azetidine rings.

  • Sequential Ring Formation Approach: This modern alternative involves first synthesizing a pre-formed oxetane building block, such as 3,3-bis(bromomethyl)oxetane (BBMO) .[3][4] This key intermediate is then reacted with a suitable amine in a second, distinct step to form the azetidine ring. This method can offer advantages by allowing for protecting-group-free syntheses of N-aryl derivatives.[3][4]

Strategies cluster_A Strategy 1: Simultaneous Formation cluster_B Strategy 2: Sequential Formation A_start Pentaerythritol Derivative A_process One-Pot or Telescoped Cyclization A_start->A_process A_reagent Primary Amine (e.g., BnNH2) A_reagent->A_process Target 2-Oxa-6-azaspiro [3.3]heptane Core A_process->Target B_start 3,3-Bis(bromomethyl)oxetane (BBMO) B_process Azetidine Ring Formation B_start->B_process B_reagent Primary Amine (e.g., ArNH2) B_reagent->B_process B_process->Target

Two primary routes to the spirocyclic core.

Q2: Why is the oxetane ring prone to opening, and how can I prevent it?

The oxetane is a strained four-membered ring.[5][6] This inherent ring strain, combined with the polarized C-O bonds, makes it susceptible to nucleophilic or acid-catalyzed ring-opening reactions.[5][6]

  • Prevention: Avoid strongly acidic conditions. While the formation of hydrochloride salts of related structures has been shown to work well, care must be taken.[2] Similarly, avoid strong, hard nucleophiles if possible, or perform reactions at low temperatures. The choice of a benzyl protecting group is again advantageous here, as its removal under neutral hydrogenolysis conditions is perfectly tolerated by the strained ring system.

Q3: Can I purchase 2-oxa-6-azaspiro[3.3]heptane directly?

Yes, 2-oxa-6-azaspiro[3.3]heptane and its salts are commercially available from various chemical suppliers.[7][8] However, for large-scale drug development campaigns or for the synthesis of novel, non-commercially available derivatives, an efficient in-house synthesis is often necessary. The scalability challenges of early literature procedures are what prompted the development of the improved methods discussed in this guide.[2]

Part 3: Key Experimental Protocols

The following are detailed, step-by-step methodologies for the recommended synthetic sequence.

Protocol 1: Synthesis of N-Benzyl-2-oxa-6-azaspiro[3.3]heptane

This protocol is adapted from methodologies described in the literature and should be performed by trained chemists with appropriate safety precautions.[2]

  • Reaction Setup: To a solution of 3,3-bis(bromomethyl)oxetane in DMF, add benzylamine (1.0-1.2 equivalents) and DBU (2.5 equivalents).

  • Heating: Heat the reaction mixture to 80 °C and stir for 16-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: After cooling to room temperature, dilute the reaction mixture with water and extract with an organic solvent such as ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the pure N-benzyl protected spirocycle.

Protocol 2: Deprotection and Sulfonate Salt Formation

This protocol demonstrates the clean deprotection and robust isolation of the final product.[2]

  • Hydrogenolysis (Deprotection): Dissolve N-benzyl-2-oxa-6-azaspiro[3.3]heptane in a suitable solvent like methanol or ethanol. Add 10 wt% Pd/C catalyst.

  • Reaction: Purge the reaction vessel with hydrogen gas (or use a balloon) and stir vigorously at room temperature until the reaction is complete (typically 4-16 hours, monitor by LC-MS).

  • Catalyst Removal: Carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the pad with the reaction solvent. The filtrate contains the free base of 2-oxa-6-azaspiro[3.3]heptane.

  • Salt Formation: To the filtrate, add a solution of p-toluenesulfonic acid monohydrate (1.0 equivalent) in the same solvent.

  • Isolation: Stir the mixture. The sulfonate salt will typically precipitate out of the solution. The crystallization can be aided by partial concentration of the solvent or addition of an anti-solvent like MTBE.

  • Final Product: Collect the crystalline solid by filtration, wash with a small amount of cold solvent, and dry under vacuum to obtain the stable 2-oxa-6-azaspiro[3.3]heptane tosylate salt.

References

  • Title: Oxetanes: formation, reactivity and total syntheses of natural products - PMC Source: National Institutes of Health URL: [Link]

  • Title: Synthesis of 2-Oxa-6-azaspiro[3.3]heptane Sulfonate Salts Source: Thieme Chemistry URL: [Link]

  • Title: Practical and Scalable Two-Step Process for 6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane: A Key Intermediate of the Potent Antibiotic Drug Candidate TBI-223 Source: ACS Publications URL: [Link]

  • Title: Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities Source: ACS Publications URL: [Link]

  • Title: Oxetanes: formation, reactivity and total syntheses of natural products Source: Beilstein Journals URL: [Link]

  • Title: Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates Source: MDPI URL: [Link]

  • Title: Diversifying Chemical Space of DNA-Encoded Libraries: Synthesis of 2-Oxa-1-azaspiro(bicyclo[3.2.0])heptanes On-DNA via Visible Light-Mediated Energy Transfer Catalysis Source: National Institutes of Health URL: [Link]

  • Title: An Exploration of Oxetanes: Synthesis and Relevance Source: Denmark Group, University of Illinois Urbana-Champaign URL: [Link]

  • Title: Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry Source: ACS Publications URL: [Link]

  • Title: Synthesis of Unusually Strained Spiro Ring Systems and Their Exploits in Synthesis Source: National Institutes of Health URL: [Link]

  • Title: Practical and Scalable Two-Step Process for 6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane: A Key Intermediate of the P Source: American Chemical Society URL: [Link]

  • Title: Synthesis of challenging 6-functionalized 1-oxaspiro[3.3]heptanes – New scaffolds for drug discovery Source: ResearchGate URL: [Link]

  • Title: 2-Oxa-6-azaspiro[3.3]heptane | 174-78-7 Source: J&K Scientific URL: [Link]

Sources

Technical Support Center: Purification of 2-Oxa-6-azaspiro[3.3]heptane and its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support resource for researchers, medicinal chemists, and process development professionals working with 2-oxa-6-azaspiro[3.3]heptane and its diverse derivatives. This guide is structured to provide actionable solutions to common and complex purification challenges associated with this valuable spirocyclic scaffold. As a key building block in modern drug discovery, often serving as a three-dimensional surrogate for morpholine, mastering its purification is critical for advancing research and development.[1][2]

This document moves beyond standard protocols to explain the underlying chemical principles governing each purification strategy, empowering you to make informed decisions and troubleshoot effectively.

Section 1: Core Purification Challenges & Frequently Asked Questions (FAQs)

The unique structure of the 2-oxa-6-azaspiro[3.3]heptane core—a small, polar, basic heterocycle—is the primary source of purification difficulties. The exposed secondary amine (or tertiary amine in derivatives) dictates its behavior in common purification schemes.

Q1: I've just completed a synthesis. What is the best all-around initial purification strategy for a novel 2-oxa-6-azaspiro[3.3]heptane derivative?

A1: For a basic amine-containing compound of unknown stability and chromatographic behavior, the most robust and often cleanest initial approach is Strong Cation Exchange (SCX) solid-phase extraction . This "catch-and-release" method is exceptionally effective at separating your basic product from non-basic starting materials, reagents, and byproducts. It avoids the potential for compound degradation on acidic silica gel and provides a significantly cleaner sample for further polishing, if needed.[3]

Q2: My final product is an oil at room temperature and won't crystallize. How can I solidify it for easier handling and storage?

A2: This is a very common issue. The most effective strategy is salt formation . By treating your purified free base with a suitable acid, you can form a crystalline, stable salt. While oxalate and hydrochloride salts are common, studies have shown that sulfonic acid salts (e.g., tosylate, mesylate) of 2-oxa-6-azaspiro[3.3]heptane can yield highly stable, non-hygroscopic, and soluble crystalline products, which are often ideal for long-term storage and subsequent reactions.[1][2]

Q3: How do I convert my purified amine salt back to the free base for a subsequent reaction?

A3: The standard method is a liquid-liquid extraction. Dissolve the salt in an aqueous solvent and basify the solution with a suitable base (e.g., NaHCO₃, K₂CO₃, or NaOH) to a pH >10. This deprotonates the amine, rendering it more organic-soluble. Then, extract the free base into an appropriate organic solvent like dichloromethane (DCM), ethyl acetate (EtOAc), or tert-butyl methyl ether (MTBE). Dry the organic layer (e.g., over Na₂SO₄), filter, and concentrate under reduced pressure. Always perform this on a small scale first to ensure your free base is stable under these conditions.

Q4: I see significant peak tailing during my flash chromatography purification on a standard silica gel column. Why is this happening?

A4: This is the classic sign of a strong acid-base interaction between the basic nitrogen of your azaspirocycle and the acidic silanol (-Si-OH) groups on the surface of the silica gel.[4][5] This interaction leads to non-ideal elution, poor separation, and in some cases, irreversible adsorption or degradation of your compound on the column.[6] This issue is addressed in detail in the Troubleshooting Guide below.

Section 2: Troubleshooting Guide: From Tailing Peaks to Low Recovery

This section addresses specific experimental problems in a "Problem-Cause-Solution" format.

Problem 1: Severe Peak Tailing and Poor Separation in Normal-Phase Chromatography
  • Primary Cause: Strong interaction between the basic azetidine nitrogen and acidic silica gel. The compound "sticks" to the stationary phase and elutes slowly and unevenly.[4][7]

  • Solutions:

    • Mobile Phase Modification (First-Line Approach): The most common solution is to add a small amount of a basic modifier to your eluent. This modifier acts as a "competing base" that interacts with the silica, effectively masking the acidic sites from your compound.

      • Triethylamine (TEA): Add 0.1-1% TEA to your mobile phase (e.g., Hexane/EtOAc + 0.5% TEA). This is often sufficient for moderately basic compounds.[5][7]

      • Ammonia Solution: For more strongly basic compounds, a solution of ~2M ammonia in methanol can be used as the polar component of the mobile phase (e.g., DCM / (2M NH₃ in MeOH)).[4]

    • Change of Stationary Phase (If Modifiers Fail): If peak shape is still poor, the stationary phase itself should be changed.

      • Amine-Functionalized Silica: These columns have aminopropyl groups bonded to the silica surface, creating a less acidic environment and dramatically improving peak shape for basic compounds.[4][5]

      • Alumina (Basic or Neutral): Alumina is a good alternative to silica. Basic or neutral alumina can be used depending on the overall properties of your molecule.[6]

    • Switch to Reversed-Phase Chromatography: For highly polar derivatives, reversed-phase (e.g., C18) flash chromatography can be very effective. By adjusting the mobile phase pH (e.g., using a buffer of ammonium bicarbonate or adding 0.1% TEA to a water/acetonitrile gradient), you can control the ionization state of the amine to achieve optimal separation.[5]

Problem 2: Low or Zero Recovery of Product from a Silica Gel Column
  • Primary Cause: Your compound is either irreversibly bound to the silica gel or is decomposing on the acidic stationary phase. This is a significant risk with strained ring systems like oxetanes and azetidines, which can be susceptible to acid-catalyzed ring-opening.

  • Solutions:

    • Pre-Column Stability Test: Before committing your entire batch to a column, perform a simple stability test. Spot your crude material on a silica gel TLC plate, and then spot it again in the same location after 30-60 minutes. Elute the plate. If you see a new spot at the baseline or significant streaking from the original spot, your compound is not stable to silica.[6]

    • Utilize Non-Chromatographic Methods: If instability is confirmed, avoid silica gel entirely.

      • Strong Cation Exchange (SCX): This is the ideal alternative. See Protocol 2 for a detailed workflow.

      • Crystallization/Salt Formation: This is another excellent, non-destructive method. If your crude product is of reasonable purity (>80%), direct crystallization or conversion to a salt can effectively remove neutral impurities.[1][8]

    • Distillation: For the parent 2-oxa-6-azaspiro[3.3]heptane or thermally stable, low-molecular-weight derivatives, vacuum distillation can be a viable, scalable purification method.[9][10]

Problem 3: Persistent Impurities After a Single Purification Step
  • Primary Cause: The impurity has very similar physicochemical properties (polarity, basicity) to your desired product, making separation by a single technique difficult. An example is the bis-alkylation of an aniline starting material, which results in a byproduct with similar basicity and polarity to the desired mono-alkylation product.[11]

  • Solutions:

    • Orthogonal Purification: Employ a second purification technique that relies on a different separation principle.

      • Chromatography followed by Crystallization: Purify by flash chromatography to remove the bulk of impurities, then use crystallization on the enriched material to remove the closely-eluting impurity.

      • SCX followed by Chromatography: Use SCX to remove all non-basic impurities, then run a careful flash column (with modifiers) on the resulting mixture of basic compounds.

    • Derivative Formation: In some cases, it may be easier to protect the amine (e.g., as a Boc-carbamate), purify the less-basic protected derivative, and then deprotect to yield the pure final product.

Section 3: Key Experimental Protocols

Protocol 1: Purification via SCX "Catch-and-Release"

This protocol is the recommended first-line approach for purifying crude reaction mixtures containing basic 2-oxa-6-azaspiro[3.3]heptane derivatives.

  • Preparation: Select an SCX cartridge with a binding capacity appropriate for the amount of your basic product. (e.g., a 10g cartridge can typically bind 5-10 mmol of a monobasic amine).

  • Conditioning: Condition the cartridge by washing with 2-3 column volumes of methanol (MeOH).

  • Loading: Dissolve your crude reaction mixture in a minimal amount of a suitable solvent (e.g., DCM, MeOH, or DMSO). Ensure the solution is free of solid particulates. Load the solution onto the conditioned SCX cartridge.

  • Washing (Impurity Elution): Wash the cartridge with 3-5 column volumes of MeOH. This step elutes all neutral and acidic impurities while your protonated basic product remains bound to the sorbent.

  • Elution (Product Release): Elute your purified product from the cartridge using 3-5 column volumes of a basic solution. A 2M solution of ammonia in methanol is highly effective.

  • Isolation: Collect the basic eluent and concentrate it under reduced pressure to yield your purified free base.

Protocol 2: Purification via Sulfonate Salt Formation & Recrystallization

This protocol is ideal for obtaining a stable, crystalline solid from a purified but oily free base.

  • Solubilization: Dissolve your purified free base (1.0 equivalent) in a suitable solvent like methanol, isopropanol, or ethyl acetate. Use approximately 5-10 mL of solvent per gram of product.

  • Acid Addition: In a separate flask, dissolve a sulfonic acid such as p-toluenesulfonic acid monohydrate (p-TsOH·H₂O) or methanesulfonic acid (MsOH) (1.0 - 1.1 equivalents) in a minimal amount of the same solvent.

  • Salt Formation: Slowly add the acid solution to the stirred solution of your free base at room temperature.

  • Crystallization: Precipitation of the salt may occur immediately. If not, stir the mixture for 1-2 hours. You can induce crystallization by cooling the mixture in an ice bath or by adding a small amount of a non-polar anti-solvent (e.g., MTBE or hexanes) dropwise until turbidity persists.

  • Isolation: Collect the crystalline solid by vacuum filtration. Wash the filter cake with a small amount of cold solvent or the anti-solvent.

  • Drying: Dry the salt under high vacuum to remove all residual solvents. The resulting crystalline salt is typically much more stable and easier to handle than the free base.[1]

Parameter Common Acids for Salt Formation
Common Acids Hydrochloric Acid (HCl), Oxalic Acid, p-Toluenesulfonic Acid (p-TsOH), Methanesulfonic Acid (MsOH)
Typical Salt Properties HCl: Often crystalline, can be hygroscopic. Oxalate: Often highly crystalline, but can have low solubility.[1] Sulfonates (p-TsOH, MsOH): Typically form stable, non-hygroscopic, highly crystalline salts with good solubility profiles.[1][2]
Considerations The choice of acid can significantly impact the crystal form, solubility, and stability of the final product. A small screening of different acids is recommended for novel derivatives.

Section 4: Visualization of Purification Workflows

Diagram 1: Decision Workflow for Purification Strategy

Purification_Workflow cluster_start Initial Analysis cluster_purification Purification Path cluster_end Final Product Start Crude Reaction Mixture Analysis Analyze by TLC/LCMS Estimate Purity & Stability Start->Analysis HighPurity High Purity (>90%) and Stable? Analysis->HighPurity SilicaStable Stable on Silica TLC? HighPurity->SilicaStable No Crystallize Direct Crystallization or Salt Formation HighPurity->Crystallize Yes SCX SCX Catch-and-Release (Protocol 1) SilicaStable->SCX No Flash Modified Flash Chromatography (TEA or NH3 additive) SilicaStable->Flash Yes Final Pure Product Crystallize->Final SCX->Final Flash->Final

Caption: Decision tree for selecting an appropriate purification method.

Diagram 2: Mechanism of SCX "Catch-and-Release" Purification

SCX_Mechanism cluster_steps SCX Workflow compound Load 1. Load Crude Mixture in MeOH compound->Load:f0 Amine Product (Basic) Impurity Impurity (Neutral) Ammonia NH3/MeOH SCX_Column SCX Cartridge (-SO3H) Load:f0->SCX_Column Product Binds, Impurity Passes Wash 2. Wash Elute with MeOH Wash:f0->Impurity  WASHINGS Elute 3. Elute Elute with NH3/MeOH Elute:f0->Amine  ELUENT

Caption: Schematic of the SCX catch-and-release purification process.

References

  • Goodman, A. G., et al. (2023). Practical and Scalable Two-Step Process for 6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane: A Key Intermediate of the Potent Antibiotic Drug Candidate TBI-223. Organic Process Research & Development, 27(8), 1547-1552. Available from: [Link]

  • Thieme Chemistry. (2017). Synthesis of 2-Oxa-6-azaspiro[3.3]heptane Sulfonate Salts. Synfacts, 13(05), 0466. Available from: [Link]

  • BenchChem. (2025). Navigating the Challenges of Zylofuramine Purification: A Technical Support Guide. BenchChem Technical Support. Available upon request from BenchChem, principles cited are generally applicable.
  • Biotage. (2023). Is there an easy way to purify organic amines? Biotage Blog. Available from: [Link]

  • BenchChem. (2025). Technical Support Center: Troubleshooting Air-Sensitive Amine Compounds. BenchChem Technical Support. Available upon request from BenchChem, principles cited are generally applicable.
  • Voievoda, T. V., et al. (2023). Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. French-Ukrainian Journal of Chemistry, 11(2), 121-131. Available from: [Link]

  • Gerebtzoff, G., et al. (2021). Spirocyclic Diamine Scaffolds for Medicinal Chemistry. Chemistry – A European Journal, 27(1), 1-10. Available from: [Link]

  • Bickler, B. (2023). How do I purify ionizable organic amine compounds using flash column chromatography? Biotage Blog. Available from: [Link]

  • Goodman, A. G., et al. (2023). Practical and Scalable Two-Step Process for 6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane: A Key Intermediate of the Potent Antibiotic Drug Candidate TBI-223. ACS Publications. Available from: [Link]

  • University of Rochester, Department of Chemistry. Troubleshooting Flash Column Chromatography. Available from: [Link]

  • Le, T. N., & Gulevskaya, A. V. (2022). Synthetic Routes to Approved Drugs Containing a Spirocycle. Molecules, 27(19), 6296. Available from: [Link]

  • Goodman, A. G., et al. (2023). Practical and Scalable Two-Step Process for 6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane: A Key Intermediate of the Potent Antibiotic Drug Candidate TBI-223. Organic Process Research & Development. Available from: [Link]

  • ResearchGate. (2012). Synthesis of tert-Butyl 6-Oxo-2-azaspiro[3.3]heptane-2-carboxylate. Available from: [Link]

  • Almendros, P., et al. (2018). Exploring the Reactivity of Rigid 1-Azadienes Derived from Methylene γ-Lactams. Applications to the Stereoselective Synthesis of Spiro-γ-Lactams. The Journal of Organic Chemistry, 83(15), 8496-8505. Available from: [Link]

  • Gillaizeau, I., et al. (2021). Smart and concise entry to chiral spiro[cyclopentane-indolizidine]-tetraol diastereomers as a new aza-spirocyclic framework. Organic & Biomolecular Chemistry, 19(34), 7439-7443. Available from: [Link]

  • Cernijenko, A., et al. (2022). Modular, automated synthesis of spirocyclic tetrahydronaphthyridines from primary alkylamines. Nature Communications, 13, 2011. Available from: [Link]

  • ACS Publications. (2024). Organic Letters Ahead of Print. Organic Letters. Available from: [Link]

  • De Nanteuil, F., et al. (2022). Trichloroacetic acid fueled practical amine purifications. Beilstein Journal of Organic Chemistry, 18, 208-214. Available from: [Link]

  • Ghorai, M. K., & Kumar, A. (2014). Synthesis of Optically Active Spirocycles by a Sequence of Decarboxylative Asymmetric Allylic Alkylation and Heck Reaction. Organic Letters, 16(15), 4032-4035. Available from: [Link]

Sources

Technical Support Center: Optimization of 2-oxa-6-azaspiro[3.3]heptane Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis and optimization of 2-oxa-6-azaspiro[3.3]heptane. This document is designed for researchers, chemists, and drug development professionals who are incorporating this valuable spirocyclic scaffold into their work. As a bioisostere for commonly used groups like morpholine and piperazine, 2-oxa-6-azaspiro[3.3]heptane offers a unique three-dimensional profile that can enhance pharmacokinetic properties.[1][2] However, its synthesis, particularly on a larger scale, presents distinct challenges.

This guide provides field-proven insights, troubleshooting protocols, and answers to frequently asked questions to help you navigate the complexities of its synthesis and optimize your reaction conditions for robust and scalable results.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter during the synthesis. Each question is followed by a detailed analysis of potential causes and actionable solutions.

Q1: My cyclization reaction to form the N-protected spirocycle is resulting in a very low yield. What are the likely causes and how can I improve it?

Low yields in the crucial spirocyclization step are a frequent challenge. The root cause often lies in one of four areas: reaction conditions, starting material quality, side reactions, or work-up procedures.

Logical Troubleshooting Workflow for Low Yield

G start Low Yield Observed check_completion 1. Monitor Reaction (TLC, LC-MS) start->check_completion incomplete Incomplete Reaction check_completion->incomplete Starting Material Remains complete Reaction Complete check_completion->complete No Starting Material sub_incomplete Potential Causes of Incomplete Reaction decomposition Check for Decomposition (TLC spots, baseline) complete->decomposition workup_loss Review Work-up & Purification complete->workup_loss temp Increase Temperature or Reaction Time sub_incomplete->temp base Change Base (e.g., Cs₂CO₃, NaOH) sub_incomplete->base solvent Change Solvent (e.g., Acetone, Sulfolane) sub_incomplete->solvent sub_complete Potential Causes Despite Reaction Completion fix_decomp Lower Temperature, Use Milder Base decomposition->fix_decomp fix_workup Optimize Extraction pH, Isolate as a Stable Salt workup_loss->fix_workup

Caption: A decision-tree for troubleshooting low reaction yields.

1. In-depth Analysis & Solutions:

  • Cause A: Inadequate Reaction Conditions (Solvent & Base). The choice of solvent and base is critical and highly interdependent. Polar protic solvents like water or ethanol can be detrimental, leading to little or no conversion.[3] The solubility of the base in the chosen solvent often dictates reactivity. For instance, the success of Cesium Carbonate (Cs₂CO₃) in acetone is attributed to its higher solubility compared to other bases, though it is often prohibitively expensive for large-scale synthesis.[3]

    • Solution: Conduct a solvent and base screen. Aprotic solvents are generally preferred. Recent optimizations have shown that sulfolane with aqueous sodium hydroxide (NaOH) can provide excellent yields (87% on a 100g scale) in the synthesis of a substituted derivative.[3][4]

    Table 1: Solvent & Base Screening for Spirocyclization

    Entry Solvent Base Temperature (°C) Conversion/Yield Reference
    1 Water K₂CO₃ 80 <5% Conversion [3]
    2 Ethanol K₂CO₃ 80 <5% Conversion [3]
    3 Acetonitrile K₂CO₃ 80 ~10% Conversion [3]
    4 Acetone Cs₂CO₃ 56 ~50% Conversion [3]

    | 5 | Sulfolane | NaOH (50 wt% aq.) | 80 | 87% Isolated Yield |[4] |

  • Cause B: Starting Material Decomposition. The key alkylating agent, 3,3-bis(bromomethyl)oxetane (BBMO), can decompose under harsh conditions, especially in the presence of unreacted starting amine.[3]

    • Solution: Ensure the purity of your BBMO, which can be synthesized from tribromoneopentyl alcohol and purified by distillation.[4] Consider adding the base or one of the reactants slowly to control the reaction exotherm and minimize decomposition.

  • Cause C: Sluggish Deprotection (Tosyl Group). The original Carreira synthesis uses a p-toluenesulfonamide for the cyclization, followed by deprotection with magnesium (Mg) turnings.[5][6] This deprotection step is notoriously inefficient on a larger scale (>100 g) due to the formation of magnesium salts that lead to a sluggish filtration, causing significant product loss.[6]

    • Solution: If using the tosyl route, consider extensive sonication during the reaction. For larger scales, it is highly recommended to switch to a more scalable protecting group strategy. The N-benzyl group, for example, can be cleanly removed via catalytic hydrogenation.[6]

Q2: The deprotection of my N-Boc protected 2-oxa-6-azaspiro[3.3]heptane is cleaving the oxetane ring. How can I achieve selective deprotection?

This is a classic selectivity problem. The oxetane ring, being a strained four-membered ether, is susceptible to ring-opening under strongly acidic conditions, which are typically used for Boc deprotection (e.g., neat Trifluoroacetic acid (TFA) or concentrated HCl). Ring-opening with HCl has been specifically reported as a side reaction.[5]

1. In-depth Analysis & Solutions:

  • Cause A: Excessively Harsh Acidic Conditions. High concentrations of strong acids can protonate the oxetane oxygen, initiating nucleophilic attack by the counter-ion (e.g., Cl⁻) and causing ring cleavage.

    • Solution 1: Milder Acidic Reagents. Use a less aggressive acid system. 4M HCl in dioxane is a standard reagent that is often effective and can be used at 0 °C to room temperature to improve selectivity.[7]

    • Solution 2: Non-Acidic or Lewis Acid Conditions. Several methods exist for milder Boc deprotection. For substrates sensitive to strong acids, consider alternatives like TMSI (trimethylsilyl iodide) in DCM or ceric ammonium nitrate (CAN) in acetonitrile.

    • Solution 3: Oxalyl Chloride in Methanol. A recently reported mild method uses oxalyl chloride in methanol at room temperature, which can deprotect a wide range of N-Boc compounds without harsh acids.[8][9] This could be an excellent alternative for preserving the oxetane ring.

Q3: My final product, the free base of 2-oxa-6-azaspiro[3.3]heptane, is unstable and difficult to purify and handle. Is there a better way to isolate it?

The free base of 2-oxa-6-azaspiro[3.3]heptane can be challenging to handle, especially at scale. Isolating the compound as a stable, crystalline salt is the industry-standard solution. This dramatically improves its bench stability, handling characteristics, and often, its solubility in subsequent reaction solvents.[5][6]

1. In-depth Analysis & Solutions:

  • Cause A: Inherent Instability of the Free Base. Small, strained amines can be prone to degradation or oligomerization over time.

    • Solution: Salt Formation. After the final deprotection step, instead of isolating the free base, add a suitable acid to the solution to precipitate the corresponding salt. The choice of acid is critical.

    • Oxalate Salt: The original Carreira protocol isolates the product as a hemioxalate salt.[5] However, this salt often suffers from poor solubility, which can complicate its use in further reactions.

    • Acetate Salt: Using acetic acid can yield the acetate salt, which has shown improved yield and allows for better characterization by ¹H NMR compared to the oxalate.[5]

    • Sulfonate Salts (Recommended): A systematic study revealed that sulfonic acid salts, such as the p-toluenesulfonate (tosylate) or methanesulfonate (mesylate), provide crystalline, non-hygroscopic solids with excellent thermal stability and solubility.[5] These are often the preferred forms for long-term storage and use as a building block.

Table 2: Comparison of 2-oxa-6-azaspiro[3.3]heptane Salts

Salt Form Typical Yield Key Properties Drawbacks Reference
Oxalate 47-81% Crystalline solid Poor solubility, sluggish filtration on scale [5][6]
Acetate ~86% Better yield, allows for NMR analysis Can be less crystalline [5]

| Sulfonates | High | Thermally stable, non-hygroscopic, good solubility | Requires careful selection of acid |[5][6] |

Frequently Asked Questions (FAQs)

Q1: What is the most scalable synthetic route to the parent 2-oxa-6-azaspiro[3.3]heptane?

While the original Carreira route (tosyl protection/Mg deprotection) is well-cited, it has known scalability issues.[6] An improved, highly scalable route involves the N-benzylation of 3,3-bis(hydroxymethyl)oxetane, conversion to the corresponding dibromide, cyclization with benzylamine, and a final debenzylation via catalytic hydrogenation. This route avoids the problematic filtration of magnesium salts and has been successfully performed at large scales.[6]

Synthetic Workflow: N-Benzyl Route

G A 3,3-Bis(hydroxymethyl) oxetane B N-Benzyl Protected Diol A->B BnBr, NaH C N-Benzyl Protected Dibromide B->C PBr₃ D N-Benzyl-2-oxa-6- azaspiro[3.3]heptane C->D Benzylamine, Base E Free Base Product D->E H₂, Pd/C, AcOH F Stable Sulfonate Salt E->F MsOH or TsOH

Caption: A scalable synthetic workflow via an N-benzyl intermediate.

Q2: Are there any specific safety precautions I should take?

Yes. The parent compound 2-oxa-6-azaspiro[3.3]heptane is classified as flammable and toxic if swallowed.[10][11] It can also cause skin and serious eye irritation. Always handle it in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Take precautions against static discharge.[12][13] The starting material 3,3-bis(bromomethyl)oxetane is a potent alkylating agent and should be handled with extreme care.

Q3: Can I synthesize derivatives directly without preparing the parent spirocycle first?

Absolutely. A recent, cost-effective, and protecting-group-free route has been developed for synthesizing N-aryl derivatives directly. This method involves the direct alkylation of a substituted aniline with 3,3-bis(bromomethyl)oxetane (BBMO) using a base like sodium hydroxide in a solvent like sulfolane.[3][4] This approach is highly efficient for creating specific analogs and avoids the steps of protection and deprotection of the spirocycle nitrogen.[14][15]

Experimental Protocols

Protocol 1: Synthesis of N-Benzyl-2-oxa-6-azaspiro[3.3]heptane

This protocol is adapted from the scalable synthesis described in the literature.[6]

  • N-Benzylation of Diol: To a cooled (0 °C) suspension of sodium hydride (NaH, 2.2 equiv) in anhydrous THF, add a solution of 3,3-bis(hydroxymethyl)oxetane (1.0 equiv) in THF dropwise.

  • Allow the mixture to warm to room temperature and stir for 1 hour.

  • Cool the mixture to 0 °C again and add benzyl bromide (BnBr, 1.1 equiv) dropwise.

  • Stir the reaction at room temperature overnight.

  • Carefully quench the reaction with water and extract the product with ethyl acetate. Dry the organic layer over MgSO₄, filter, and concentrate under reduced pressure. Purify by column chromatography to yield the N-benzyl protected diol.

  • Bromination: Dissolve the N-benzyl protected diol (1.0 equiv) in anhydrous DCM and cool to 0 °C.

  • Add phosphorus tribromide (PBr₃, 0.8 equiv) dropwise.

  • Allow the reaction to stir at room temperature for 4-6 hours, monitoring by TLC.

  • Carefully pour the reaction mixture over ice-water and extract with DCM. Wash the organic layer with saturated NaHCO₃ solution and brine.

  • Dry the organic layer over MgSO₄, filter, and concentrate to yield the crude N-benzyl protected dibromide, which can be used in the next step without further purification.

  • Cyclization: Dissolve the crude dibromide (1.0 equiv) in a suitable solvent like acetonitrile.

  • Add potassium carbonate (K₂CO₃, 3.0 equiv) and benzylamine (1.1 equiv).

  • Heat the mixture to reflux (approx. 80 °C) and stir for 16-24 hours.

  • Cool the reaction, filter off the solids, and concentrate the filtrate. Purify the residue by column chromatography to obtain N-Benzyl-2-oxa-6-azaspiro[3.3]heptane.

Protocol 2: Deprotection via Hydrogenolysis and Salt Formation
  • Hydrogenolysis: Dissolve N-Benzyl-2-oxa-6-azaspiro[3.3]heptane (1.0 equiv) in methanol.

  • Add a catalytic amount of acetic acid (0.1 equiv) followed by 10% Palladium on Carbon (Pd/C, ~5 mol%).

  • Place the reaction vessel under a hydrogen atmosphere (5 bar is effective, but 1 atm may suffice with longer reaction times).[6]

  • Stir vigorously for 16 hours or until TLC/LC-MS indicates complete consumption of the starting material.

  • Salt Formation: Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

  • To the filtrate containing the free base, add methanesulfonic acid (MsOH, 1.0 equiv) dropwise at room temperature.

  • A precipitate should form. Stir for 1 hour, then cool in an ice bath to maximize precipitation.

  • Collect the solid by vacuum filtration, wash with cold MTBE or diethyl ether, and dry under vacuum to yield 2-oxa-6-azaspiro[3.3]heptane methanesulfonate salt as a stable, crystalline solid.[5]

References

  • Meyers, M. J., et al. (2023). Practical and Scalable Two-Step Process for 6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane: A Key Intermediate of the Potent Antibiotic Drug Candidate TBI-223. ACS Organic Process Research & Development, 27(8), 1548-1554. [Link]

  • Meyers, M. J., et al. (2023). Practical and Scalable Two-Step Process for 6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane: A Key Intermediate of the Potent Antibiotic Drug Candidate TBI-223. American Chemical Society. [Link]

  • Synlett. (2017). Synthesis of 2-Oxa-6-azaspiro[3.3]heptane Sulfonate Salts. Thieme Chemistry. [Link]

  • Barfuss, A., et al. (2021). Diversifying Chemical Space of DNA-Encoded Libraries: Synthesis of 2-Oxa-1-azaspiro(bicyclo[3.2.0])heptanes On-DNA via Visible Light-Mediated Energy Transfer Catalysis. ACS Chemical Biology, 16(11), 2135-2141. [Link]

  • PubChem. 2-Oxa-6-azaspiro[3.3]heptane. National Center for Biotechnology Information. [Link]

  • Stepan, A. F., et al. (2011). Expanding the Azaspiro[3.3]heptane Family: Synthesis of Novel Highly Functionalized Building Blocks. Organic Letters, 13(24), 6592-6595. [Link]

  • Orikasa, S., et al. (2020). Design, synthesis, and optimization of a series of 2-azaspiro[3.3]heptane derivatives as orally bioavailable fetal hemoglobin inducers. Bioorganic & Medicinal Chemistry Letters, 30(19), 127425. [Link]

  • ResearchGate. (2014). Synthesis of tert-Butyl 6-Oxo-2-azaspiro[3.3]heptane-2-carboxylate. ResearchGate. [Link]

  • Scott, J. S., et al. (2018). Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes, a logD Lowering Twist. ACS Medicinal Chemistry Letters, 9(4), 317-322. [Link]

  • Nadin, A., et al. (2021). Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts? Expert Opinion on Drug Discovery, 16(11), 1255-1268. [Link]

  • LookChem. 2-Oxa-6-azaspiro[3.3]heptane. LookChem. [Link]

  • Meyers, M. J., et al. (2023). Practical and Scalable Two-Step Process for 6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane: A Key Intermediate of the Potent Antibiotic Drug Candidate TBI-223. ACS Publications. [Link]

  • ResearchGate. (2024). 1-Oxa-2,6-Diazaspiro[3.3]heptane as a New Potential Piperazine Bioisostere – Flow-Assisted Preparation and Derivatisation by Strain-Release of Azabicyclo[1.1.0]butanes. ResearchGate. [Link]

  • Meyers, M. J., et al. (2023). Practical and Scalable Two-Step Process for 6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane: A Key Intermediate of the Potent Antibiotic Drug Candidate TBI-223. PMC - NIH. [Link]

  • Boateng, E., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances, 10(40), 23901-23907. [Link]

  • Carreira, E. M., & Fessard, T. C. (2014). Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities. Chemical Reviews, 114(17), 8257-8322. [Link]

  • ResearchGate. (2009). Selected Synthetic Strategies to Spirocyclics. ResearchGate. [Link]

  • ResearchGate. (2011). Deprotection of different N-Boc-compounds. ResearchGate. [Link]

  • ResearchGate. (2019). Scheme 3 Synthesis of 3-substituted 1-azaspiro[3.3]heptanes. ResearchGate. [Link]

  • Kagan, S. (2023). Spiro Heterocycles in Organic Electronics: Synthesis and Applications. Medicinal & Analytical Chemistry International Journal, 11(4). [Link]

  • Reddit. (2022). Advice on N-boc deprotection in the presence of acid sensitive groups. r/Chempros. [Link]

  • French-Ukrainian Journal of Chemistry. (2021). Synthesis of 2-azaspiro[3.3]heptane-1-carboxylic acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. French-Ukrainian Journal of Chemistry. [Link]

  • Google Patents. (2012). CN102442934A - Synthesis method of 6-oxo-2-azaspiro[4][4] heptane-2-carboxylic acid tert-butyl ester. Google Patents.

  • Semantic Scholar. (2020). Mild deprotection of the N-tert‐butyloxycarbonyl (N-Boc) group using oxalyl chloride. Semantic Scholar. [Link]

Sources

Technical Support Center: Synthesis of 2-Oxa-6-azaspiro[3.3]heptane

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support resource for the synthesis of 2-oxa-6-azaspiro[3.3]heptane. This guide is designed for researchers, medicinal chemists, and process development professionals who are utilizing this valuable spirocyclic scaffold, often considered a key surrogate for morpholine in drug discovery.[1][2][3] The unique three-dimensional structure of 2-oxa-6-azaspiro[3.3]heptane offers improved physicochemical properties such as aqueous solubility and metabolic stability.[4] However, its synthesis can present significant challenges, from scalability issues in established routes to difficulties in purification and handling.

This document provides in-depth, experience-driven answers to frequently encountered problems, detailed troubleshooting guides, and optimized protocols to help you improve the yield, purity, and scalability of your synthesis.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common questions and experimental hurdles in a direct Q&A format.

Part 1: Synthetic Route Selection & General Issues

Q1: What are the primary synthetic routes to 2-oxa-6-azaspiro[3.3]heptane, and what are their main pros and cons?

A1: There are two main strategies historically used for synthesizing the 2-oxa-6-azaspiro[3.3]heptane core.

  • The Carreira Synthesis (Classic Route): This was one of the first widely adopted methods.[1] It begins with tribromopentaerythritol (also known as FR-513, a commercial flame retardant), which undergoes cyclization with p-toluenesulfonamide to form the N-tosylated spirocycle. The crucial final step is the removal of the tosyl protecting group.

    • Pros: Utilizes readily available starting materials.

    • Cons: The deprotection step, which traditionally uses magnesium turnings in methanol, is notoriously difficult to scale up. The filtration to remove magnesium salts is sluggish and leads to significant product loss, with yields dropping below 50% on scales larger than 100 grams.[1][5]

  • The BBMO Route (Scalable, Protecting-Group-Free Approach): A more modern and scalable approach involves the initial synthesis of 3,3-bis(bromomethyl)oxetane (BBMO) from tribromoneopentyl alcohol (TBNPA).[5][6] This intermediate then reacts directly with an appropriate amine (or aniline derivative) in a hydroxide-facilitated alkylation to form the azetidine ring, completing the spirocycle.

    • Pros: This route is protecting-group-free, higher yielding (up to 87% isolated yield on a 100g scale), and avoids the problematic filtration issues of the Carreira method, making it highly scalable.[6][7]

    • Cons: Requires the synthesis of the BBMO intermediate, although this step itself is efficient.[5][8]

Below is a diagram illustrating these two primary synthetic pathways.

synthesis_routes cluster_0 Carreira Route cluster_1 Scalable BBMO Route A Tribromopentaerythritol B N-Tosyl-2-oxa-6-azaspiro[3.3]heptane A->B p-toluenesulfonamide, base C Product (as salt) B->C Mg, MeOH (Deprotection) D Tribromoneopentyl Alcohol (TBNPA) E 3,3-bis(bromomethyl)oxetane (BBMO) D->E NaOH F Substituted Product E->F Amine (e.g., ArNH2), base

Caption: Primary synthetic routes to the 2-oxa-6-azaspiro[3.3]heptane core.

Q2: My final product is an oil/hygroscopic solid and is difficult to handle. How can I obtain a stable, crystalline product?

A2: The free base of 2-oxa-6-azaspiro[3.3]heptane can be challenging to handle. The choice of the acid used for salt formation is critical for obtaining a stable, crystalline, and soluble product.

While the oxalate salt is commonly reported, it often suffers from poor solubility and can be difficult to characterize fully.[1] An investigation into different salt forms revealed superior alternatives.[1]

  • Avoid Strong Mineral Acids: Using HCl can lead to the ring-opening of the sensitive oxetane moiety.[1]

  • Consider Sulfonic Acids: p-Toluenesulfonic acid can sometimes result in a viscous, undefined material.[1] However, other sulfonic acids like camphorsulfonic acid have been shown to form stable, crystalline precipitates.[1]

  • Acetate Salt as a Superior Choice: The acetate salt has proven to be a major improvement. It is easily formed by adding acetic acid to the free base, is bench-stable, and, crucially, allows for accurate composition determination by ¹H NMR spectroscopy, which is often problematic with the hemioxalate salt.[1]

Salt FormTypical YieldKey PropertiesReference
Oxalate~47-67%Poor solubility, difficult to handle on a large scale.[1]
Acetate~86%Bench-stable, allows for accurate NMR analysis.[1]
CamphorsulfonateN/AForms a stable, filterable crystalline solid.[1]
Caption: Comparison of common salt forms of 2-oxa-6-azaspiro[3.3]heptane.
Part 2: Troubleshooting Specific Synthetic Protocols

Q3: I'm using the Carreira method, and my yield plummets after the tosyl-deprotection step. What is causing this, and how can I fix it?

A3: This is the most common failure point of the classic Carreira synthesis, especially during scale-up. The root cause is the workup procedure.

  • The Problem: The use of magnesium turnings for deprotection generates large amounts of magnesium salts. These salts form a fine, gelatinous precipitate that is extremely difficult to filter.[1][5] The desired product becomes trapped in this solid matrix, leading to significant losses during filtration. On a 100g scale, yields can drop to 47% or less due to this issue alone.[1]

  • Solutions & Alternatives:

    • Hydrogenolysis (Recommended): A far superior method for removing N-benzyl protecting groups (if used as an alternative to tosyl) is catalytic hydrogenolysis. This reaction can be performed using palladium on activated carbon (10% Pd/C) under a hydrogen atmosphere (e.g., 5 bar) in methanol, often with a catalytic amount of acetic acid.[1] The catalyst is easily filtered off, and the product is obtained in the filtrate as the free base, completely avoiding the magnesium salt issue.

    • Alternative Reducing Agents: While less documented for this specific substrate, exploring alternative deprotection conditions for tosylamides that avoid heterogeneous metals, such as using sodium amalgam or HBr/phenol, could be investigated on a small scale. However, care must be taken to avoid harsh acidic conditions that could open the oxetane ring.

The following diagram outlines a troubleshooting workflow for this specific problem.

troubleshooting_deprotection start Low yield after N-Tosyl deprotection q1 Are you using Mg turnings? start->q1 a1_yes Problem is likely Mg salt filtration. Product is lost in the solid. q1->a1_yes Yes q2 Is switching the protecting group feasible? a1_yes->q2 sol1 Switch to N-benzyl protecting group. Deprotect via catalytic hydrogenolysis (Pd/C, H2). q2->sol1 Yes sol2 Consider alternative tosyl deprotection (e.g., Na/Hg, Red-Al). Proceed with caution. q2->sol2 No

Caption: Troubleshooting workflow for low yield in the deprotection step.

Q4: My reaction of 3,3-bis(bromomethyl)oxetane (BBMO) with 2-fluoro-4-nitroaniline is low-yielding. How can I optimize this key step?

A4: This reaction is the core of the modern, scalable synthesis of a key intermediate for the antibiotic TBI-223.[5][6][8] While robust, its efficiency is highly dependent on the reaction conditions.

  • Causality: The reaction is an SNAr-type double alkylation where the aniline nitrogen acts as the nucleophile. The nucleophilicity of the aniline is significantly reduced by the electron-withdrawing nitro and fluoro substituents, making the reaction challenging. The choice of base and solvent is therefore critical to facilitate the reaction without promoting decomposition of the BBMO starting material.

  • Troubleshooting & Optimization:

    • Base Selection: Strong, non-aqueous bases are generally required. While inorganic bases like K₂CO₃ can work, they often lead to incomplete conversion. Sodium hydroxide (50 wt% aq.) has been shown to be highly effective, driving the reaction to completion.[6][8]

    • Solvent System: The solvent must be able to dissolve the reagents and be stable at higher temperatures. Dimethylformamide (DMF) is a common choice, but N-methyl-2-pyrrolidone (NMP) has been shown to give superior results, leading to higher conversion and purity.[6]

    • Temperature: The reaction requires heating. An optimal temperature is typically around 80-100 °C. Lower temperatures lead to sluggish reactions, while excessively high temperatures can cause decomposition.

    • Phase-Transfer Catalysis: Although not always necessary, the addition of a phase-transfer catalyst like tetrabutylammonium iodide (TBAI) can sometimes improve reaction rates and yields, especially when using aqueous bases with organic solvents.[8]

BaseSolventTemperature (°C)Result (Conversion/Purity)Reference
K₂CO₃NMP80Incomplete reaction[6]
Cs₂CO₃NMP80~79% conversion[6]
NaOH (50% aq)NMP80>99% conversion, >99% purity [6][8]
NaOH (50% aq)DMF80~93% conversion[6]
Caption: Optimization of reaction conditions for the coupling of BBMO with 2-fluoro-4-nitroaniline.

Experimental Protocols

Protocol 1: Scalable Two-Step Synthesis of 6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane

This protocol is adapted from a demonstrated, scalable synthesis and avoids the use of protecting groups.[5][6][8]

Step A: Synthesis of 3,3-Bis(bromomethyl)oxetane (BBMO)

  • Setup: To a stirred solution of sodium hydroxide (e.g., 1.2 eq) in water, add tribromoneopentyl alcohol (TBNPA) (1.0 eq).

  • Reaction: Heat the mixture under Schotten-Baumann conditions. The reaction progress can be monitored by GC-MS or TLC.

  • Workup: After completion, cool the reaction, extract with a suitable organic solvent (e.g., dichloromethane), wash the organic layer with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

  • Purification: The crude product is purified by vacuum distillation to yield BBMO as a clear liquid (Typical yield: ~72%).

Step B: Synthesis of the Final Product

  • Setup: In a reaction vessel, combine 2-fluoro-4-nitroaniline (1.0 eq), 3,3-bis(bromomethyl)oxetane (BBMO) (1.2 eq), and N-methyl-2-pyrrolidone (NMP).

  • Reaction: Add sodium hydroxide (50 wt% in water, 2.5 eq) to the stirred mixture. Heat the reaction to 80 °C for approximately 16 hours. Monitor for completion by HPLC.

  • Workup: Cool the reaction mixture and add water to precipitate the product.

  • Purification: Filter the solid, wash thoroughly with water, and then recrystallize from a suitable solvent system (e.g., isopropanol/water) to yield the pure product as a crystalline solid (Typical yield: ~87%).

References

  • Thieme Chemistry. (2017). Synthesis of 2-Oxa-6-azaspiro[3.3]heptane Sulfonate Salts. Synfacts. [Link]

  • DeGoricia, A. J., et al. (2023). Practical and Scalable Two-Step Process for 6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane: A Key Intermediate of the Potent Antibiotic Drug Candidate TBI-223. ACS Omega, 8(29), 26323–26329. [Link]

  • Li, Y., et al. (2022). Copper-Catalyzed Four-Component A3-Based Cascade Reaction: Facile Synthesis of 3-Oxetanone-Derived Spirocycles. Molecules, 27(19), 6289. [Link]

  • Grokipedia. 3-Oxetanone. Grokipedia. [Link]

  • DeGoricia, A. J., et al. (2023). Practical and Scalable Two-Step Process for 6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane: A Key Intermediate of the Potent Antibiotic Drug Candidate TBI-223. PubMed Central. [Link]

  • DeGoricia, A. J., et al. (2023). Practical and Scalable Two-Step Process for 6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane: A Key Intermediate of the Potent Antibiotic Drug Candidate TBI-223. Organic Process Research & Development, 27(7), 1349-1355. [Link]

  • Stepan, A. F., et al. (2012). Synthesis of a Spirocyclic Oxetane-Fused Benzimidazole. Molecules, 17(12), 13862-13873. [Link]

  • DeGoricia, A. J., et al. (2023). Practical and Scalable Two-Step Process for 6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane: A Key Intermediate of the Potent Antibiotic Drug Candidate TBI-223. ACS Publications. [Link]

  • Scott, J. S., et al. (2017). Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes, a logD Lowering Twist. ACS Medicinal Chemistry Letters, 8(10), 1049–1054. [Link]

  • Shchekotikhin, A. E., & Preobrazhenskaya, M. N. (2018). Comparison of 2,6-diazaspiro[3.3]heptane, 2-azaspiro[3.3]heptane, and other related spirocyclic motifs as building blocks for medicinal chemistry. Russian Chemical Reviews, 87(1), 1-27. [Link]

Sources

"stability issues of 2-oxa-6-azaspiro[3.3]heptane under acidic or basic conditions"

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Senior Application Scientist, Advanced Synthesis Division

Welcome to the technical support center for 2-oxa-6-azaspiro[3.3]heptane and its derivatives. This guide is designed for researchers, medicinal chemists, and drug development professionals who are incorporating this valuable spirocyclic scaffold into their molecules. As a novel bioisostere for motifs like morpholine, 2-oxa-6-azaspiro[3.3]heptane offers unique advantages in tuning physicochemical properties such as lipophilicity and basicity.[1] However, its strained four-membered rings—the oxetane and the azetidine—present specific stability challenges that must be understood to ensure experimental success.

This document provides in-depth, field-proven insights into the stability of the 2-oxa-6-azaspiro[3.3]heptane core under acidic and basic conditions. We will explore the causality behind potential degradation pathways and offer robust troubleshooting protocols to help you navigate challenges in your research.

Frequently Asked Questions (FAQs)
Q1: What is 2-oxa-6-azaspiro[3.3]heptane and what are its primary applications in drug discovery?

2-oxa-6-azaspiro[3.3]heptane is a saturated heterocyclic compound featuring a central quaternary carbon shared by an oxetane ring and an azetidine ring. It has gained significant traction in medicinal chemistry as a three-dimensional, polar scaffold.[2] It is frequently used as a bioisosteric replacement for common groups like morpholine, piperidine, and piperazine.[1][3] The key advantages of incorporating this motif include its ability to reduce lipophilicity (logD) and modulate the basicity (pKa) of neighboring functional groups, which can lead to improved aqueous solubility and metabolic stability.[2][4]

Q2: What are the standard handling and storage recommendations for 2-oxa-6-azaspiro[3.3]heptane and its salts?

Based on safety data sheets, 2-oxa-6-azaspiro[3.3]heptane and its common salt forms (e.g., hemioxalate, hydrochloride) should be handled in a well-ventilated area using appropriate personal protective equipment (PPE).[5][6][7] For long-term stability, it is recommended to store the compound under refrigerated conditions (typically 2-8°C) and, for the free base, under an inert atmosphere, as it can be air and heat sensitive.[5]

Q3: How stable is the 2-oxa-6-azaspiro[3.3]heptane core under acidic conditions?

The 2-oxa-6-azaspiro[3.3]heptane core is highly susceptible to degradation under acidic conditions , particularly in the presence of strong Brønsted or Lewis acids. The primary liability is the oxetane ring. The ring oxygen can be protonated, which activates the strained four-membered ring for nucleophilic attack, leading to irreversible ring-opening.[8][9] The azetidine nitrogen will also be protonated, but the oxetane ring-opening is the more significant chemical stability concern. We strongly advise against using strong acids (e.g., concentrated HCl, H₂SO₄, TFA) or subjecting the molecule to prolonged heating in even moderately acidic aqueous solutions.

Q4: What is the expected stability of the 2-oxa-6-azaspiro[3.3]heptane core under basic conditions?

The scaffold generally exhibits greater stability under basic conditions compared to acidic ones. Its successful use in syntheses involving bases like sodium hydroxide (NaOH) demonstrates its resilience to moderately basic environments, especially at controlled temperatures.[10][11] However, prolonged exposure to strong bases (e.g., alkoxides, organolithiums) at elevated temperatures may lead to degradation, although this is less common than acid-catalyzed decomposition. The stability in the presence of a base is highly dependent on the other functional groups present in the molecule.

Troubleshooting Guide: Experimental Issues & Solutions
Q1: I'm observing significant loss of my compound during an acidic workup or purification (e.g., reverse-phase HPLC with TFA). What is happening and how can I prevent it?

A1: Root Cause Analysis & Mitigation

The issue is almost certainly the acid-catalyzed ring-opening of the oxetane moiety. The combination of a strong acid like trifluoroacetic acid (TFA) and a nucleophilic solvent (like water or methanol) creates ideal conditions for this degradation pathway.

Proposed Degradation Pathway (Acid-Catalyzed):

  • Protonation: The oxetane oxygen is protonated by the acid (H⁺), making it a better leaving group.

  • Nucleophilic Attack: A nucleophile (Nu⁻), such as water, a halide ion, or the conjugate base of the acid, attacks one of the oxetane's α-carbons.

  • Ring-Opening: The C-O bond breaks, opening the ring and forming a 3-(hydroxymethyl)azetidin-3-yl)methanol derivative. This new diol is significantly more polar than the parent spirocycle.

Acid_Degradation cluster_start Starting Material cluster_conditions Stress Conditions cluster_intermediate Intermediate cluster_product Degradation Product Start 2-Oxa-6-azaspiro[3.3]heptane Derivative Conditions Strong Acid (H⁺) + Nucleophile (Nu⁻) (e.g., H₂O, Cl⁻) Start->Conditions Exposure Intermediate Protonated Oxetane Conditions->Intermediate 1. Protonation Product Ring-Opened Diol (Highly Polar) Intermediate->Product 2. Nucleophilic Attack & Ring-Opening Base_Degradation cluster_start Starting Material cluster_conditions Stress Conditions cluster_product Potential Products Start 2-Oxa-6-azaspiro[3.3]heptane Derivative Conditions Strong, Hindered Base + High Temperature Start->Conditions Product Elimination/Rearrangement Products Conditions->Product

Caption: Hypothetical degradation under harsh basic conditions.

Troubleshooting Steps:

  • Isolate the Cause: First, confirm the stability of the 2-oxa-6-azaspiro[3.3]heptane core itself. Subject the parent scaffold (if available) or a simple, robust derivative to the reaction conditions (base, solvent, temperature) without the other reagents. Monitor by HPLC or TLC to see if degradation occurs.

  • Consider Other Functional Groups: The source of reactivity is more likely another part of your molecule. Esters can be hydrolyzed, aryl halides can undergo elimination, etc. Analyze the structures of the byproducts (e.g., by LC-MS) to diagnose the reaction.

  • Milder Conditions: If the core is found to be unstable, explore alternative, milder bases (e.g., K₂CO₃, DBU) or lower reaction temperatures.

Q3: How should I design a forced degradation study to systematically evaluate the stability of my new drug candidate containing the 2-oxa-6-azaspiro[3.3]heptane moiety?

A3: Protocol for a Comprehensive Forced Degradation Study

A forced degradation (or stress testing) study is essential to identify potential degradation products and establish a stability-indicating analytical method, as mandated by ICH guidelines. [12][13]The goal is to achieve 5-20% degradation of the parent compound to ensure that secondary degradation is minimized. [14] Experimental Workflow Diagram:

Forced_Degradation_Workflow cluster_prep 1. Preparation cluster_stress 2. Stress Conditions (in parallel) cluster_analysis 3. Analysis Prep Prepare Stock Solution of Compound (e.g., 1 mg/mL) in MeCN or H₂O Control Unstressed Control Sample (t=0) Prep->Control Acid Acidic 0.1 M HCl, 60°C Prep->Acid Base Basic 0.1 M NaOH, 60°C Prep->Base Oxidative Oxidative 3% H₂O₂, RT Prep->Oxidative Thermal Thermal 80°C, Solid State Prep->Thermal Photo Photolytic ICH Q1B Conditions Prep->Photo Sampling Sample at Time Points (e.g., 2, 8, 24h) Acid->Sampling Base->Sampling Oxidative->Sampling Thermal->Sampling Photo->Sampling Quench Neutralize/Quench Reaction Sampling->Quench HPLC Analyze by Stability- Indicating HPLC-UV Quench->HPLC LCMS Characterize Degradants by LC-MS/MS HPLC->LCMS If degradants > threshold

Caption: General workflow for a forced degradation study.

Step-by-Step Protocol:

  • Prepare Stock Solution: Create a stock solution of your compound (e.g., 1 mg/mL) in a suitable solvent like acetonitrile or water.

  • Set Up Stress Conditions: In separate vials, expose the compound to the conditions outlined in the table below. Include a control sample protected from stress.

  • Time Points: Withdraw aliquots at various time points (e.g., 2, 8, 24 hours). The goal is to find a time point with 5-20% degradation.

  • Quench Reaction: Immediately stop the degradation. For acidic samples, add an equivalent of base (e.g., 0.1 M NaOH). For basic samples, add an equivalent of acid (e.g., 0.1 M HCl).

  • Analysis: Analyze all samples, including the control, using a validated, stability-indicating HPLC method. Use a photodiode array (PDA) detector to check for peak purity.

  • Characterization: If significant degradation products are observed, characterize them using LC-MS to obtain molecular weights and fragmentation patterns for structural elucidation.

Table 1: Recommended Forced Degradation Conditions

Stress ConditionReagent/ConditionTemperatureNotes
Acid Hydrolysis 0.1 M HCl60°CIf no degradation, increase acid strength (e.g., 1 M HCl). If degradation is too fast, lower the temperature. [13]
Base Hydrolysis 0.1 M NaOH60°CMonitor for hydrolysis of other functional groups (e.g., esters, amides).
Oxidation 3% H₂O₂Room TempProtect from light. The azetidine nitrogen is a potential site of oxidation to an N-oxide.
Thermal Dry Heat (Solid)80°C (or 20°C above accelerated stability)Test the drug substance as a solid powder.
Photostability ICH Q1B Option 1 or 2Per guidelineExpose both solid and solution samples to controlled light sources.
Q4: My HPLC chromatogram shows new, more polar peaks after stress testing. What are the likely degradation products?

A4: Predicting Degradants and Their Analytical Signatures

The formation of more polar compounds (which typically have shorter retention times in reverse-phase HPLC) is the expected outcome of degradation, as it often involves the introduction of hydrophilic functional groups like hydroxyls.

Table 2: Potential Degradants and Expected Analytical Signatures

Degradation PathwayExpected Product StructureMass ChangeExpected HPLC/TLC Behavior
Acid-Catalyzed Ring Opening 3-(hydroxymethyl)azetidin-3-yl)methanol derivative+18 (H₂O)Significantly more polar; shorter retention time.
Oxidation N-oxide of the azetidine nitrogen+16 (O)More polar; shorter retention time.
Dimerization (Photolytic) Dimer of the parent molecule2 x Parent MassLess polar; longer retention time.

By using high-resolution LC-MS, you can match the observed mass of the degradation products to these predicted mass changes, providing strong evidence for their identities.

References
  • Ivanov, A. S., et al. (2019). Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes, a logD Lowering Twist. ACS Medicinal Chemistry Letters. Available at: [Link]

  • ResearchGate. (n.d.). Spirocyclic Oxetanes: Synthesis and Properties. Request PDF. Available at: [Link]

  • Vo, T. H., et al. (2023). Practical and Scalable Two-Step Process for 6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane: A Key Intermediate of the Potent Antibiotic Drug Candidate TBI-223. Organic Process Research & Development. Available at: [Link]

  • Cid, J. M., et al. (2022). Diversifying Chemical Space of DNA-Encoded Libraries: Synthesis of 2-Oxa-1-azaspiro(bicyclo[3.2.0])heptanes On-DNA via Visible Light-Mediated Energy Transfer Catalysis. National Institutes of Health. Available at: [Link]

  • Burkhard, J. A., et al. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews. Available at: [Link]

  • Bull, J. A., et al. (2022). Oxetanes in Drug Discovery Campaigns. National Institutes of Health. Available at: [Link]

  • Stepan, A. F., et al. (2012). Synthesis of Azaspirocycles and their Evaluation in Drug Discovery. Angewandte Chemie International Edition. Available at: [Link]

  • Chekmarev, P., et al. (2018). Synthesis of Multifunctional Spirocyclic Azetidines and Their Application in Drug Discovery. Chemistry – A European Journal. Available at: [Link]

  • Hamill, R., et al. (2009). Synthesis of oxetane/azetidine containing spirocycles. White Rose Research Online. Available at: [Link]

  • The Royal Society of Chemistry. (n.d.). Diversifying Chemical Space of DNA-Encoded Libraries: Synthesis of 2-Oxa-1-azaspiro(bicyclo[3.2.0])heptanes On. Available at: [Link]

  • American Chemical Society. (2023). Practical and Scalable Two-Step Process for 6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane: A Key Intermediate of the Potent Antibiotic Drug Candidate TBI-223. Available at: [Link]

  • ResearchGate. (n.d.). Summary of results of forced degradation studies. Download Table. Available at: [Link]

  • ACS Publications. (2023). Practical and Scalable Two-Step Process for 6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane: A Key Intermediate of the Potent Antibiotic Drug Candidate TBI-223. Available at: [Link]

  • Bajaj, S., et al. (2014). Forced Degradation and Stability Testing: Strategies and Analytical Perspectives. International Journal of Pharmaceutical Sciences Review and Research. Available at: [Link]

  • PubChem. (n.d.). 2-Oxa-6-azaspiro[3.3]heptane. Available at: [Link]

  • Wuitschik, G., et al. (2011). Expanding the Azaspiro[3.3]heptane Family: Synthesis of Novel Highly Functionalized Building Blocks. Organic Letters. Available at: [Link]

  • BioPharm International. (n.d.). Forced Degradation Studies for Biopharmaceuticals. Available at: [Link]

  • Sharma, G., & Kumar, S. (2016). Forced degradation studies. MedCrave online. Available at: [Link]

  • Kumar, V., & Singh, R. (n.d.). Forced degradation studies for Drug Substances and Drug Products- Scientific and Regulatory Considerations. PharmaInfo. Available at: [Link]

  • French-Ukrainian Journal of Chemistry. (n.d.). oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. Available at: [Link]

  • Chen, S. C., et al. (2013). Multiple degradation pathways of phenanthrene by Stenotrophomonas maltophilia C6. National Institutes of Health. Available at: [Link]

  • ResearchGate. (2013). Multiple degradation pathways of phenanthrene by Stenotrophomonas maltophilia C6. Available at: [Link]

Sources

Technical Support Center: Protecting Group Strategies for 2-Oxa-6-azaspiro[3.3]heptane Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

The 2-oxa-6-azaspiro[3.3]heptane scaffold has emerged as a valuable building block in medicinal chemistry, often serving as a bioisosteric replacement for morpholine or piperazine to modulate physicochemical properties like lipophilicity and basicity.[1] However, the synthesis of this strained spirocyclic system presents unique challenges, primarily related to the stability of the oxetane and azetidine rings.[2][3] A robust and carefully planned protecting group strategy is paramount for successfully incorporating this motif into complex molecules.

This guide provides practical, field-tested advice in a question-and-answer format to help researchers navigate the common hurdles encountered during the synthesis and manipulation of N-protected 2-oxa-6-azaspiro[3.3]heptane derivatives.

Troubleshooting Guide: Navigating Common Experimental Issues

This section addresses specific problems that may arise during your synthetic workflow.

Q1: My Boc deprotection reaction is showing low yield and formation of unidentified byproducts. I suspect the oxetane ring is not stable. What's happening and how can I fix it?

A1: This is a classic issue. The core problem is the high ring strain of the oxetane moiety, which makes it susceptible to acid-catalyzed ring-opening.[4] Standard Boc deprotection conditions, such as neat trifluoroacetic acid (TFA) or concentrated hydrochloric acid (HCl), are often too harsh and can lead to the formation of diol byproducts.[5][6]

The Mechanism of Failure: Strong acids protonate the oxetane oxygen, activating the ring towards nucleophilic attack by any available nucleophile (e.g., water, the acid's counter-ion), leading to irreversible ring cleavage.

Troubleshooting Steps & Solutions:

  • Reduce Acid Strength and Stoichiometry: Avoid using large excesses of strong acids. A common successful method is using a solution of 4M HCl in 1,4-dioxane or ethyl acetate, carefully monitoring the reaction by TLC or LC-MS and stopping as soon as the starting material is consumed.[7]

  • Employ Lewis Acids: Certain Lewis acids can facilitate Boc removal under milder conditions. Zinc bromide (ZnBr₂) or zinc chloride (ZnCl₂) in a solvent like dichloromethane (DCM) can effectively remove the Boc group, often at room temperature, with a lower risk of oxetane degradation.[8][9]

  • Alternative Deprotection Systems: Consider using a biphasic system or adding scavengers. The tert-butyl cation generated during deprotection can alkylate nucleophilic sites on your molecule.[6] Using scavengers like triethylsilane (TES) or anisole can trap this cation and prevent side reactions.

Recommended Protocol: Mild Boc Deprotection A detailed, step-by-step protocol for a mild Boc deprotection is provided in the Experimental Protocols section below.

Q2: I am trying to remove a benzyl (Bn) group via hydrogenolysis, but the reaction is sluggish and I'm still observing oxetane ring-opening. How can I optimize this deprotection?

A2: While catalytic hydrogenolysis is the standard method for N-debenzylation, the oxetane ring can be vulnerable under these conditions as well.[5][7] The choice of catalyst, solvent, and hydrogen source is critical for achieving selectivity.

Causality: Over-hydrogenolysis or the presence of acidic impurities on the catalyst surface can promote cleavage of the C-O bonds within the oxetane.

Troubleshooting Steps & Solutions:

  • Catalyst Selection: Switch from standard Palladium on Carbon (Pd/C) to Pearlman's Catalyst (Pd(OH)₂/C). Pearlman's catalyst is generally considered less acidic and often shows higher selectivity for N-debenzylation without affecting other reducible or acid-sensitive groups.[5]

  • Use a Transfer Hydrogenation Protocol: Instead of using hydrogen gas (H₂), which can be difficult to control on a small scale, use a hydrogen donor like ammonium formate or formic acid.[10] This method, known as catalytic transfer hydrogenation, is often milder and can provide excellent yields.[11]

  • Solvent and Additives: Ensure your solvent (typically methanol or ethanol) is anhydrous and of high purity. In some cases, adding a small amount of a mild, non-nucleophilic base like ethyl acetate can neutralize any acidic sites on the catalyst, though this should be optimized carefully.

Q3: My N-protection reaction with Boc-anhydride (Boc₂O) is incomplete, even after extended reaction times. How can I drive it to completion?

A3: Incomplete protection is usually due to suboptimal reaction conditions, such as an inappropriate base or solvent, or issues with the quality of the starting amine.

Troubleshooting Steps & Solutions:

  • Base Selection: The choice of base is crucial. While a simple base like sodium bicarbonate in a biphasic chloroform/water system can work, stronger, non-nucleophilic organic bases are often more effective.[7] Try using triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) in a solvent like DCM or THF. For hindered amines, 4-dimethylaminopyridine (DMAP) can be used as a catalyst in conjunction with another base.[7]

  • Solvent System: Ensure your 2-oxa-6-azaspiro[3.3]heptane starting material (often a salt, e.g., hydrochloride or sulfonate) is fully dissolved or effectively neutralized.[2] A common procedure involves dissolving the amine salt in a mixture of THF and water or using a biphasic system to ensure all reactants are in the appropriate phase.[7]

  • Reagent Stoichiometry: Use a slight excess (1.1 to 1.5 equivalents) of Boc₂O to ensure the reaction goes to completion.

Frequently Asked Questions (FAQs)

Q1: What are the most common protecting groups for the nitrogen of 2-oxa-6-azaspiro[3.3]heptane and what are their primary removal conditions?

A1: The three most common protecting groups are tert-butoxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and benzyl (Bn). Their properties are summarized below for easy comparison.

Protecting GroupCommon AbbreviationProtection ReagentDeprotection ConditionKey Considerations for this Scaffold
tert-ButoxycarbonylBocDi-tert-butyl dicarbonate (Boc₂O)Acidic conditions (e.g., TFA, HCl)[7]High Risk: Oxetane ring is acid-sensitive. Requires mild, optimized conditions.[4]
BenzyloxycarbonylCbz, ZBenzyl chloroformateCatalytic Hydrogenolysis (H₂, Pd/C)[12]Medium Risk: Oxetane can be cleaved. Pearlman's catalyst or transfer hydrogenation is preferred.[5]
BenzylBnBenzyl bromide or chlorideCatalytic Hydrogenolysis (H₂, Pd/C)[7][12]Medium Risk: Same as Cbz. Requires careful optimization to avoid ring-opening.[5]

Q2: What is an "orthogonal" protecting group strategy and why is it important for this scaffold?

A2: An orthogonal protecting group strategy is one where multiple, different classes of protecting groups are used in a single molecule, allowing for the selective removal of one group in the presence of others.[13][14][15] For example, a Boc group (acid-labile) and a Bn group (removed by hydrogenolysis) are orthogonal. You can remove the Boc group with acid, and the Bn group will remain intact.[16]

This is critical for complex syntheses involving the 2-oxa-6-azaspiro[3.3]heptane core. If you need to perform a functionalization on the azetidine nitrogen and then later perform a different reaction elsewhere in the molecule that is incompatible with the first protecting group, an orthogonal strategy is essential.

Orthogonal_Strategy cluster_0 Step 1: Initial Protection cluster_1 Step 2: First Modification cluster_2 Step 3: Deprotection & Reprotection cluster_3 Step 4: Final Steps A Free Amine (2-oxa-6-azaspiro[3.3]heptane) B N-Boc Protected A->B Boc₂O, Base C Perform Acid-Sensitive Reaction (e.g., Hydrogenolysis) B->C D Mild Acid (Boc Removal) C->D E N-Bn Protected D->E BnBr, Base F Perform Base-Sensitive Reaction E->F G Final Product (Debenzylation) F->G H₂, Pd/C

Caption: Orthogonal strategy workflow for sequential modifications.

Q3: Can I avoid using a protecting group altogether for the synthesis of N-aryl 2-oxa-6-azaspiro[3.3]heptanes?

A3: Yes, in certain cases, a protecting group-free synthesis is possible and highly desirable for process chemistry.[17] A reported scalable route involves the direct alkylation of an aniline derivative with 3,3-bis(bromomethyl)oxetane, facilitated by a base like potassium hydroxide.[18][19] This approach creates the azetidine ring and installs the N-aryl substituent in a single step, avoiding protection/deprotection cycles.[20] However, this strategy is typically limited to nucleophiles, like anilines, that are suitable for direct alkylation to form the azetidine ring.

PG_Decision_Tree start Start: Need to protect the 2-oxa-6-azaspiro[3.3]heptane N? q1 Are downstream steps acid-sensitive? start->q1 q2 Are downstream steps sensitive to reduction (e.g., contain alkenes/alkynes)? q1->q2 No bn_cbz Choose Bn or Cbz Group (Hydrogenolysis) q1->bn_cbz Yes boc Choose Boc Group (Mild acid deprotection) q2->boc Yes q2->bn_cbz No (Bn/Cbz also viable) reconsider Reconsider strategy. Use orthogonal groups or re-order synthetic steps. boc->reconsider Need both acid & reduction stability

Sources

Technical Support Center: N-Alkylation of 2-oxa-6-azaspiro[3.3]heptane

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the N-alkylation of 2-oxa-6-azaspiro[3.3]heptane. This unique spirocyclic scaffold is a valuable building block in modern medicinal chemistry, prized for its ability to impart favorable physicochemical properties such as increased aqueous solubility and metabolic stability.[1][2] However, its distinct steric and electronic properties can present challenges during synthetic elaboration. This guide provides in-depth troubleshooting advice and answers to frequently asked questions to help you navigate the complexities of its N-alkylation.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the N-alkylation of 2-oxa-6-azaspiro[3.3]heptane, providing explanations for the underlying causes and actionable solutions.

Issue 1: Low or No Product Yield

Symptom: After performing the reaction and work-up, you observe a low yield of the desired N-alkylated product, or none at all, with the starting material remaining largely unconsumed.

Potential Causes & Solutions:

  • Inadequate Nucleophilicity of the Amine: The nitrogen atom in 2-oxa-6-azaspiro[3.3]heptane can be less nucleophilic than simpler secondary amines due to the steric hindrance of the spirocyclic system.

    • Solution: Employ more reactive alkylating agents. Alkyl iodides are generally more reactive than bromides, which are in turn more reactive than chlorides. For less reactive alkyl halides, the addition of a catalytic amount of sodium or potassium iodide can be beneficial.

  • Poor Solubility of Reagents: Inadequate solubility of either the amine starting material or the base can lead to a sluggish or incomplete reaction.[3]

    • Solution: Choose a solvent that effectively dissolves all reaction components. Polar aprotic solvents like acetonitrile (ACN), N,N-dimethylformamide (DMF), or sulfolane are often good choices.[4] Heating the reaction mixture can also improve solubility and reaction rates.

  • Incorrect Base Selection: The choice of base is critical for deprotonating the secondary amine and facilitating the nucleophilic attack. An insufficiently strong base will result in a low concentration of the reactive, deprotonated amine.

    • Solution: Use a base that is strong enough to deprotonate the amine but does not cause significant side reactions. Common choices include potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or organic bases like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA).[5] For particularly challenging alkylations, a stronger base like sodium hydride (NaH) may be necessary, though caution must be exercised to avoid side reactions with other functional groups.

  • Decomposition of the Alkylating Agent: Some alkylating agents, particularly those that are highly reactive or thermally unstable, may decompose under the reaction conditions.

    • Solution: If decomposition is suspected, consider running the reaction at a lower temperature for a longer duration. Additionally, ensure that the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative degradation.

Issue 2: Formation of Over-Alkylated or Other Side Products

Symptom: Your reaction mixture contains a significant amount of a product with a mass corresponding to the addition of two or more alkyl groups to the starting material, or other unexpected byproducts.

Potential Causes & Solutions:

  • Over-Alkylation: While less common with a secondary amine like 2-oxa-6-azaspiro[3.3]heptane, if the initial product is more nucleophilic than the starting material, it can react further with the alkylating agent.[6] This is more likely to be an issue when a large excess of the alkylating agent is used.

    • Solution: Carefully control the stoichiometry of your reagents. Use a 1:1 or slight excess (e.g., 1.1 equivalents) of the alkylating agent. Slow addition of the alkylating agent to the reaction mixture can also help to minimize its concentration at any given time, thereby reducing the likelihood of over-alkylation.[7]

  • Elimination Reactions: If your alkylating agent has a hydrogen atom on the beta-carbon, an elimination reaction (E2) can compete with the desired substitution reaction (SN2), especially with sterically hindered substrates or when using a strong, non-nucleophilic base.

    • Solution: If elimination is a significant side reaction, consider using a less sterically hindered base. Also, running the reaction at a lower temperature can favor the SN2 pathway over the E2 pathway.

  • Reaction with Solvent: In some cases, the solvent itself can react with the starting materials or intermediates. For example, DMF can be a source of a dimethylamino group under certain conditions.

    • Solution: If you suspect a reaction with the solvent, switch to a more inert solvent such as acetonitrile, toluene, or dioxane.

Issue 3: Difficult Product Purification

Symptom: You are struggling to separate your desired N-alkylated product from unreacted starting materials, the base, or other byproducts.

Potential Causes & Solutions:

  • Similar Polarity of Product and Starting Material: The N-alkylated product and the 2-oxa-6-azaspiro[3.3]heptane starting material may have very similar polarities, making separation by column chromatography challenging.

    • Solution:

      • Acid-Base Extraction: Utilize the basicity of the amine. Dissolve the crude reaction mixture in an organic solvent (e.g., ethyl acetate or dichloromethane) and wash with a dilute aqueous acid (e.g., 1M HCl or citric acid).[8] The amine-containing compounds will move into the aqueous layer as their ammonium salts. The aqueous layer can then be basified (e.g., with NaOH or NaHCO₃) and extracted with an organic solvent to recover the purified amines.

      • Boc Protection/Deprotection: If the starting amine is difficult to separate from the product, consider protecting the starting amine with a Boc group. After the reaction, the Boc-protected product can be more easily separated by chromatography. The Boc group can then be removed under acidic conditions.[8][9]

  • Insoluble Byproducts: The use of inorganic bases can sometimes lead to the formation of insoluble salts that complicate work-up.

    • Solution: After the reaction is complete, filter the reaction mixture to remove any insoluble solids before proceeding with the aqueous work-up.

  • High Boiling Point Solvents: Solvents like DMF or sulfolane can be difficult to remove completely.[4]

    • Solution: For high-boiling point solvents, azeotropic removal with a lower-boiling solvent like toluene under reduced pressure can be effective. Alternatively, if the product is stable, Kugelrohr distillation can be used for purification.

Frequently Asked Questions (FAQs)

Q1: What is the best general method for N-alkylation of 2-oxa-6-azaspiro[3.3]heptane?

For simple alkyl halides, direct alkylation with an alkyl bromide or iodide in the presence of a base like potassium carbonate in a polar aprotic solvent such as acetonitrile is a good starting point.[5] For more complex alkyl groups or when direct alkylation fails, reductive amination is a powerful alternative.[5]

Q2: Can I use reductive amination to introduce alkyl groups?

Yes, reductive amination is an excellent method for the N-alkylation of 2-oxa-6-azaspiro[3.3]heptane. This two-step, one-pot process involves the reaction of the amine with an aldehyde or ketone to form an iminium ion, which is then reduced in situ by a reducing agent like sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH₃CN).[10] This method is particularly useful for introducing functionalized alkyl groups.

Q3: How do I perform an N-arylation of 2-oxa-6-azaspiro[3.3]heptane?

N-arylation is typically achieved through a palladium-catalyzed cross-coupling reaction, most commonly the Buchwald-Hartwig amination.[11][12] This reaction involves coupling the amine with an aryl halide (or triflate) in the presence of a palladium catalyst, a suitable phosphine ligand, and a base.[12][13]

Q4: My starting material is the hydrochloride salt of 2-oxa-6-azaspiro[3.3]heptane. Do I need to neutralize it before the reaction?

Yes, it is crucial to neutralize the hydrochloride salt to generate the free amine before proceeding with the N-alkylation. This can be done by treating the salt with a base such as sodium hydroxide or sodium bicarbonate and extracting the free amine into an organic solvent. Alternatively, you can add an extra equivalent of the base used in the alkylation reaction to neutralize the HCl in situ.

Q5: Are there any protecting groups I should consider for 2-oxa-6-azaspiro[3.3]heptane?

The most common protecting group for the nitrogen atom is the tert-butyloxycarbonyl (Boc) group. It is stable under a wide range of reaction conditions and can be easily removed with a strong acid like trifluoroacetic acid (TFA) or hydrochloric acid in dioxane.[14][15][16]

Experimental Protocols

Protocol 1: General Procedure for N-Alkylation with an Alkyl Halide
  • To a solution of 2-oxa-6-azaspiro[3.3]heptane (1.0 equiv) in acetonitrile (0.1 M) is added potassium carbonate (2.0 equiv).

  • The alkyl halide (1.1 equiv) is added, and the reaction mixture is stirred at room temperature or heated to reflux until the starting material is consumed (monitored by TLC or LC-MS).

  • Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

  • The residue is partitioned between water and an organic solvent (e.g., ethyl acetate).

  • The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated to afford the crude product, which can be further purified by column chromatography or acid-base extraction.

Protocol 2: General Procedure for Reductive Amination
  • To a solution of 2-oxa-6-azaspiro[3.3]heptane (1.0 equiv) and the desired aldehyde or ketone (1.0 equiv) in dichloromethane (DCM) or 1,2-dichloroethane (DCE) (0.1 M) is added acetic acid (1-2 drops, catalytic).

  • The mixture is stirred at room temperature for 1-2 hours to allow for iminium ion formation.

  • Sodium triacetoxyborohydride (STAB) (1.5 equiv) is added in portions, and the reaction is stirred at room temperature until the starting material is consumed.

  • The reaction is quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • The layers are separated, and the aqueous layer is extracted with DCM.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated to give the crude product for further purification.

Data Summary

Reaction TypeAlkylating/Arylating AgentTypical BaseTypical SolventTemperature
Direct Alkylation Alkyl bromide/iodideK₂CO₃, Cs₂CO₃Acetonitrile, DMFRT to 80 °C
Reductive Amination Aldehyde/Ketone(Catalytic AcOH)DCM, DCERT
Buchwald-Hartwig Aryl halide/triflateNaOtBu, K₃PO₄Toluene, Dioxane80-110 °C

Visualizations

Troubleshooting_Workflow Start N-Alkylation Reaction Check_Conversion Check Conversion (TLC/LC-MS) Start->Check_Conversion Low_Yield Low/No Yield Check_Conversion->Low_Yield Poor Side_Products Side Products Observed Check_Conversion->Side_Products Complex Mixture Good_Conversion Good Conversion Check_Conversion->Good_Conversion Clean Increase Reactivity\n(Reagent, Temp, Base) Increase Reactivity (Reagent, Temp, Base) Low_Yield->Increase Reactivity\n(Reagent, Temp, Base) Optimize Conditions\n(Stoichiometry, Temp) Optimize Conditions (Stoichiometry, Temp) Side_Products->Optimize Conditions\n(Stoichiometry, Temp) Purification Purification Good_Conversion->Purification Pure_Product Pure Product Purification->Pure_Product Successful Purification_Issues Purification Difficulties Purification->Purification_Issues Difficult Alternative Purification\n(Acid-Base Extraction, etc.) Alternative Purification (Acid-Base Extraction, etc.) Purification_Issues->Alternative Purification\n(Acid-Base Extraction, etc.)

Caption: A general workflow for troubleshooting N-alkylation reactions.

N_Alkylation_Methods Amine 2-oxa-6-azaspiro[3.3]heptane Direct_Alkylation Direct Alkylation (Alkyl Halide, Base) Amine->Direct_Alkylation Reductive_Amination Reductive Amination (Aldehyde/Ketone, Reducing Agent) Amine->Reductive_Amination Buchwald_Hartwig Buchwald-Hartwig (Aryl Halide, Pd Catalyst) Amine->Buchwald_Hartwig N_Alkyl_Product N-Alkyl Product Direct_Alkylation->N_Alkyl_Product Reductive_Amination->N_Alkyl_Product N_Aryl_Product N-Aryl Product Buchwald_Hartwig->N_Aryl_Product

Caption: Common methods for the N-alkylation and N-arylation of 2-oxa-6-azaspiro[3.3]heptane.

References

  • Cee, V. J., et al. (2023). Practical and Scalable Two-Step Process for 6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane: A Key Intermediate of the Potent Antibiotic Drug Candidate TBI-223. Organic Process Research & Development, 27(8), 1506–1512. [Link]

  • Barberis, C., et al. (2011). Expanding the Azaspiro[3.3]heptane Family: Synthesis of Novel Highly Functionalized Building Blocks. Organic Letters, 13(24), 6434–6437. [Link]

  • Edmonds, D. J., et al. (2011). Expanding the Azaspiro[3.3]heptane Family: Synthesis of Novel Highly Functionalized Building Blocks. Organic Letters, 13(24), 6434–6437. [Link]

  • Cee, V. J., et al. (2023). Practical and Scalable Two-Step Process for 6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane: A Key Intermediate of the Potent Antibiotic Drug Candidate TBI-223. ACS Publications. [Link]

  • Cee, V. J., et al. (2023). Practical and Scalable Two-Step Process for 6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane: A Key Intermediate of the Potent Antibiotic Drug Candidate TBI-223. American Chemical Society. [Link]

  • Di Micco, S., et al. (2024). 1-Oxa-2,6-Diazaspiro[3.3]heptane as a New Potential Piperazine Bioisostere – Flow-Assisted Preparation and Derivatisation by Strain-Release of Azabicyclo[1.1.0]butanes. Advanced Synthesis & Catalysis. [Link]

  • Scott, J. S., et al. (2017). Lowering Lipophilicity by Adding Carbon: Azaspiroheptanes, a logD Lowering Twist. Journal of Medicinal Chemistry, 60(22), 9131–9144. [Link]

  • Kaur, N., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances, 10(40), 23835–23840. [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • Google Patents. (n.d.). CN102442934A - Synthesis method of 6-oxo-2-azaspiro [3.3] heptane-2-carboxylic acid tert-butyl ester.
  • Reddit. (2025, March 7). Question about reductive amination reaction procedure. r/Chempros. [Link]

  • ResearchGate. (n.d.). Deprotection of different N-Boc-compounds. [Link]

  • ResearchGate. (n.d.). Scheme 3 Synthesis of 3-substituted 1-azaspiro[3.3]heptanes. Scope of the reaction. Gram scale. [Link]

  • Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. [Link]

  • Reddit. (2025, January 1). Struggling with Reductive Amination: Tips for Isolating My Amine Product?. r/chemistry. [Link]

  • Reddit. (2024, February 27). Advice on N-boc deprotection in the presence of acid sensitive groups. r/Chempros. [Link]

  • ResearchGate. (n.d.). Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. [Link]

  • Di Micco, S., et al. (2024). 1-Oxa-2,6-Diazaspiro[3.3]heptane as a New Potential Piperazine Bioisostere. University of Bari Aldo Moro. [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]

  • YouTube. (2025, April 3). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. [Link]

  • Semantic Scholar. (2020, June 23). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Avoiding Over-alkylation. Wordpress. [Link]

  • MDPI. (2024, May 18). Sustainable and Safe N-alkylation of N-heterocycles by Propylene Carbonate under Neat Reaction Conditions. [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. Wordpress. [Link]

  • Reddit. (2025, February 13). What's wrong with my reductive amination? I barely got any product. r/organicchemistry. [Link]

  • ResearchGate. (n.d.). Challenges and development of enantioconvergent N-alkylation of aliphatic amines and ammonia for the synthesis of α-chiral aliphatic amines. [Link]

  • Reddit. (2021, March 17). Difficulties with N-Alkylations using alkyl bromides. r/Chempros. [Link]

  • Master Organic Chemistry. (2017, May 26). Alkylation of Amines (Sucks!). [Link]

  • PubChem. (n.d.). 2-oxa-6-azaspiro[3.3]heptane. Retrieved from [Link]

  • French-Ukrainian Journal of Chemistry. (2023). Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. [Link]

  • National Institutes of Health. (2024, May 18). Sustainable and Safe N-alkylation of N-heterocycles by Propylene Carbonate under Neat Reaction Conditions. [Link]

  • National Institutes of Health. (2023, November 30). N-Alkylation of aromatic amines with alcohols by using a commercially available Ru complex under mild conditions. [Link]

  • Chemistry Steps. (n.d.). Reductive Amination. Retrieved from [Link]

Sources

"analytical methods for determining the purity of 2-oxa-6-azaspiro[3.3]heptane"

Author: BenchChem Technical Support Team. Date: January 2026

Answering the call of researchers, scientists, and drug development professionals, this Technical Support Center provides a comprehensive guide to the analytical methods for determining the purity of 2-oxa-6-azaspiro[3.3]heptane. As a Senior Application Scientist, my goal is to blend rigorous scientific principles with practical, field-tested advice to help you navigate the complexities of your experiments. This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios, designed to address the specific challenges you may encounter.

Introduction to Purity Analysis of 2-Oxa-6-azaspiro[3.3]heptane

2-Oxa-6-azaspiro[3.3]heptane is a unique spirocyclic scaffold of increasing interest in medicinal chemistry, often used as a bioisosteric replacement for moieties like morpholine to improve physicochemical properties such as solubility and lipophilicity.[1][2] Its molecular formula is C₅H₉NO with a molecular weight of 99.13 g/mol .[3] Given its role as a key building block in the synthesis of pharmaceutical agents, establishing its purity with a high degree of confidence is not just a regulatory requirement but a scientific necessity.[4][5] Impurities can arise from starting materials, synthetic by-products, or degradation, and can have a significant impact on the safety, efficacy, and reproducibility of downstream applications.[6][7]

This guide provides an orthogonal approach to purity analysis, leveraging multiple analytical techniques to build a complete profile of your material.

General Purity Assessment: FAQs

Question: What is the best overall strategy for assessing the purity of a new batch of 2-oxa-6-azaspiro[3.3]heptane?

Answer: A single analytical method is never sufficient to declare purity. A robust, multi-faceted strategy employing orthogonal methods is the industry standard. This approach ensures that a wide range of potential impurities (volatile, non-volatile, elemental) are detected and quantified. The recommended workflow involves:

  • Gas Chromatography-Mass Spectrometry (GC-MS): To identify and quantify volatile and semi-volatile impurities, including residual solvents and starting materials.

  • High-Performance Liquid Chromatography (HPLC) with Mass Spectrometry (LC-MS) and/or a Universal Detector (e.g., CAD, ELSD): To detect and quantify non-volatile impurities and thermally labile species.

  • Nuclear Magnetic Resonance (¹H NMR): For structural confirmation and to provide an estimate of purity against a certified internal standard (quantitative NMR or qNMR).[8]

  • Elemental Analysis (CHN): To confirm the elemental composition (Carbon, Hydrogen, Nitrogen) matches the theoretical values for C₅H₉NO.

This comprehensive approach provides a cross-validating system for a confident purity assignment.

Question: What are the most probable impurities I should be looking for?

Answer: The impurity profile is intrinsically linked to the synthetic route.[9] Common impurities may include:

  • Unreacted Starting Materials: Such as 3-bromo-2,2-bis(bromomethyl)propanol or related halogenated precursors.[6][9]

  • Reaction By-products: These can include oligomers or products of side reactions, such as bis-alkylation products if the spirocycle is used as a nucleophile.[6][7]

  • Residual Solvents: Solvents used during synthesis and purification (e.g., toluene, MTBE, dichloromethane).

  • Water: The compound is a polar amine and can be hygroscopic.

  • Degradation Products: Potential products from ring-opening or oxidation, especially if handled or stored improperly.

Question: How should I properly handle and store 2-oxa-6-azaspiro[3.3]heptane for analysis?

Answer: As a secondary amine, 2-oxa-6-azaspiro[3.3]heptane can be sensitive to atmospheric CO₂ (forming carbamates) and moisture.

  • Storage: Store in a tightly sealed container, preferably under an inert atmosphere (e.g., nitrogen or argon), in a cool, dark, and dry place (2-8°C is often recommended).[10]

  • Handling: For weighing and sample preparation, work quickly in a low-humidity environment or a glove box if possible. Use freshly opened, high-purity solvents for sample dissolution. Drying the amine over molecular sieves may be considered, but must be done cautiously to avoid introducing new impurities.[11]

Analytical Workflow Overview

The following diagram illustrates a logical workflow for the comprehensive purity analysis of 2-oxa-6-azaspiro[3.3]heptane.

Purity_Workflow cluster_0 Phase 1: Initial Screening & Volatiles cluster_1 Phase 2: Non-Volatile Impurities cluster_2 Phase 3: Structural & Elemental Confirmation Sample Sample Receipt GCMS GC-MS Analysis Sample->GCMS Dissolve in volatile solvent HPLC HPLC-MS/CAD Analysis Sample->HPLC Dissolve in mobile phase NMR ¹H NMR Analysis Sample->NMR Dissolve in D-solvent CHN Elemental Analysis (CHN) Sample->CHN Submit neat sample Report1 Report1 GCMS->Report1 Identify Volatiles, Solvents, & Impurities Final_Purity Final Purity Assignment Report1->Final_Purity Report2 Report2 HPLC->Report2 Quantify Non-Volatile Impurities Report2->Final_Purity Report3 Report3 NMR->Report3 Confirm Structure & Purity Report4 Report4 CHN->Report4 Confirm Elemental Composition Report3->Final_Purity Report4->Final_Purity HPLC_Troubleshooting Problem Problem: Poor Peak Shape (Tailing) in HPLC Cause1 Cause 1: Secondary Interaction with Column Silanols Problem->Cause1 Cause2 Cause 2: Poor Retention (Reversed-Phase) Problem->Cause2 Solution1a Solution: Add Competing Base (e.g., 0.1% TEA or NH₄OH) to Mobile Phase Cause1->Solution1a Solution1b Solution: Use Low pH Mobile Phase (e.g., 0.1% Formic Acid) Cause1->Solution1b Solution2a Solution: Switch to HILIC Mode Cause2->Solution2a Solution2b Solution: Use a Polar-Embedded Reversed-Phase Column Cause2->Solution2b

Sources

Technical Support Center: Large-Scale Synthesis of 2-Oxa-6-azaspiro[3.3]heptane

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the large-scale synthesis of 2-oxa-6-azaspiro[3.3]heptane. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answer frequently asked questions encountered during the synthesis of this valuable spirocyclic building block. 2-Oxa-6-azaspiro[3.3]heptane has garnered significant interest as a bioisostere for morpholine in drug discovery, making its efficient and scalable synthesis a critical endeavor[1][2].

Overview of the Prevailing Synthetic Route

The most common synthetic pathway to 2-oxa-6-azaspiro[3.3]heptane on a laboratory scale starts from the commercially available flame retardant, tribromoneopentyl alcohol (TBNPA)[3][4]. The classical route, often referred to as the Carreira synthesis, involves a one-pot cyclization with p-toluenesulfonamide to form the N-tosylated spirocycle, followed by a reductive detosylation using magnesium turnings[3][5]. The final product is typically isolated as an oxalate salt[5]. However, significant challenges arise when attempting to scale this process, primarily during the detosylation and isolation steps[3][5].

G TBNPA Tribromoneopentyl Alcohol (TBNPA) N_Tosyl_Spiro N-Tosyl-2-oxa-6-azaspiro[3.3]heptane TBNPA->N_Tosyl_Spiro p-Toluenesulfonamide, Base Free_Amine 2-Oxa-6-azaspiro[3.3]heptane (Free Amine) N_Tosyl_Spiro->Free_Amine Mg, MeOH, Sonication Oxalate_Salt 2-Oxa-6-azaspiro[3.3]heptane Oxalate Salt Free_Amine->Oxalate_Salt Oxalic Acid

Caption: Classical Carreira Synthesis of 2-Oxa-6-azaspiro[3.3]heptane.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that can occur during the large-scale synthesis of 2-oxa-6-azaspiro[3.3]heptane in a question-and-answer format.

Question 1: I'm experiencing a significant drop in yield during the filtration of magnesium salts after the detosylation step. How can I improve this?

Answer: This is a well-documented bottleneck in the scalability of the Carreira method[3][5]. The sluggish filtration is due to the formation of fine magnesium salts that clog the filter medium, leading to product loss.

  • Underlying Cause: The reaction of the N-tosylated intermediate with magnesium in methanol generates magnesium salts that are poorly soluble and have a fine particulate nature. On a larger scale, this becomes a major physical handling issue.

  • Troubleshooting Steps & Solutions:

    • Alternative Work-up: Instead of direct filtration, consider a quench and extraction procedure. After the reaction is complete, carefully add a quenching agent like aqueous ammonium chloride to dissolve the magnesium salts. This will be followed by an extraction with a suitable organic solvent. However, be mindful of the free amine's water solubility.

    • Centrifugation: For kilogram-scale operations, centrifugation followed by decantation of the supernatant containing the product can be more efficient than filtration.

    • Alternative Deprotection Chemistry: To completely avoid the magnesium issue, consider alternative deprotection strategies. While the magnesium-mediated detosylation is common, other reductive methods could be explored, though they may present their own scalability challenges. A more robust solution is to consider an alternative synthetic route that avoids the tosyl protecting group altogether. For instance, a route involving the cyclization of 3,3-bis(bromomethyl)oxetane with an appropriate amine precursor can bypass this problematic step[3][4].

Question 2: The isolated oxalate salt of 2-oxa-6-azaspiro[3.3]heptane is unstable and difficult to handle. Are there better salt forms for large-scale production?

Answer: Yes, the oxalate salt is known to have stability issues, which can be problematic for long-term storage of the intermediate[3]. Several alternative salt forms have been shown to offer improved physical properties.

  • Underlying Cause: The oxalate salt can be hygroscopic and may not have optimal crystalline properties for large-scale handling and formulation.

  • Troubleshooting Steps & Solutions:

    • Sulfonate Salts: Isolation as a sulfonic acid salt has been reported to yield a more stable and more soluble product[5]. This allows for a wider range of reaction conditions for subsequent steps.

    • Acetate Salt: Using acetic acid for salt formation can lead to the isolation of 2-oxa-6-azaspiro[3.3]heptane acetate. This salt has been isolated in high yield (86% on a 100 g scale) and has the advantage that excess acetic acid can be easily removed by co-evaporation[5]. The composition of the acetate salt can also be readily determined by ¹H NMR spectroscopy[5].

Salt FormReported Yield (on 100g scale)Key AdvantagesReference
Oxalate~47% or less-[5]
Acetate86%Easy removal of excess acid, better yield, NMR quantifiable[5]
Sulfonate-More stable, more soluble[1][5]

Question 3: During the initial cyclization of TBNPA with p-toluenesulfonamide, I am observing the formation of multiple byproducts. How can I optimize this step for better selectivity?

Answer: The simultaneous formation of both the oxetane and the N-tosyl protected azetidine rings is a complex process that can lead to side reactions if not properly controlled[3].

  • Underlying Cause: The reaction involves multiple intramolecular nucleophilic substitution reactions. Suboptimal base concentration, temperature, or reaction time can lead to the formation of partially cyclized or oligomeric impurities.

  • Troubleshooting Steps & Solutions:

    • Base Selection and Stoichiometry: The choice and amount of base are critical. A strong, non-nucleophilic base is preferred. Ensure precise stoichiometric control to favor the desired double cyclization.

    • Temperature Control: Maintain a consistent and optimized reaction temperature. Excursions to higher temperatures can promote side reactions.

    • Solvent Choice: The polarity and solvating properties of the solvent can influence the reaction rate and selectivity. Consider screening different aprotic solvents to find the optimal conditions.

    • Slow Addition: On a large scale, the slow addition of the base to the solution of TBNPA and p-toluenesulfonamide can help to maintain a low concentration of the reactive intermediates and minimize the formation of byproducts.

G cluster_0 Troubleshooting Workflow: Low Yield in Cyclization Start Low Yield Observed Check_Base Verify Base Stoichiometry and Purity Start->Check_Base Optimize_Temp Optimize Reaction Temperature Check_Base->Optimize_Temp Solvent_Screen Screen Alternative Solvents Optimize_Temp->Solvent_Screen Slow_Addition Implement Slow Addition of Base Solvent_Screen->Slow_Addition Improved_Yield Improved Yield Slow_Addition->Improved_Yield

Caption: Decision-making process for optimizing the initial cyclization step.

Frequently Asked Questions (FAQs)

Q1: Is tribromoneopentyl alcohol (TBNPA) the only viable starting material for the large-scale synthesis of 2-oxa-6-azaspiro[3.3]heptane?

A1: While TBNPA is a common and commercially available starting material, alternative routes are being developed to circumvent the issues associated with the classical synthesis[3][4]. One promising approach involves the synthesis of 3,3-bis(bromomethyl)oxetane (BBMO) from TBNPA, which is then reacted with an appropriate amine to form the spirocycle[3][4]. This strategy avoids the problematic tosylamine deprotection step[3].

Q2: What are the key safety considerations when working with the synthesis of 2-oxa-6-azaspiro[3.3]heptane on a large scale?

A2: Standard laboratory and pilot plant safety protocols should be strictly followed. Specific considerations for this synthesis include:

  • Handling of TBNPA: TBNPA is a flame retardant and its toxicological properties should be reviewed from the Safety Data Sheet (SDS).

  • Use of Magnesium: Magnesium turnings are flammable and can react exothermically with methanol. The reaction should be conducted in an inert atmosphere, and appropriate fire suppression equipment should be readily available.

  • Solvent Handling: Large volumes of organic solvents will be used. Ensure adequate ventilation and grounding of equipment to prevent static discharge.

  • Pressure Build-up: The detosylation reaction may generate hydrogen gas. The reaction vessel should be equipped with a pressure relief system.

Q3: Can the free amine of 2-oxa-6-azaspiro[3.3]heptane be isolated and stored, or is salt formation always necessary?

A3: While the free amine can be generated in solution, it is a relatively volatile and potentially unstable compound[5]. For long-term storage and ease of handling on a large scale, converting it to a stable, crystalline salt is highly recommended[1][5]. As discussed, acetate and sulfonate salts offer significant advantages over the traditional oxalate salt[5].

Q4: Are there any analytical methods specifically recommended for monitoring the progress of these reactions on a large scale?

A4: For process monitoring, High-Performance Liquid Chromatography (HPLC) is a powerful tool to track the consumption of starting materials and the formation of intermediates and the final product. Gas Chromatography (GC) can also be used, particularly for monitoring the volatile free amine. For structural confirmation and purity assessment of the final product and intermediates, Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are indispensable.

References

  • DeLuca, R. J., et al. (2023). Practical and Scalable Two-Step Process for 6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane: A Key Intermediate of the Potent Antibiotic Drug Candidate TBI-223. Organic Process Research & Development, 27(8), 1537-1544. Available at: [Link]

  • Thieme Chemistry. (2017). Synthesis of 2-Oxa-6-azaspiro[3.3]heptane Sulfonate Salts. Synfacts, 13(05), 0482. Available at: [Link]

  • American Chemical Society. (2023). Practical and Scalable Two-Step Process for 6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane: A Key Intermediate of the Potent Antibiotic Drug Candidate TBI-223. ACS Publications. Available at: [Link]

  • National Institutes of Health. (n.d.). Diversifying Chemical Space of DNA-Encoded Libraries: Synthesis of 2-Oxa-1-azaspiro(bicyclo[3.2.0])heptanes On-DNA via Visible Light-Mediated Energy Transfer Catalysis. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of challenging 6-functionalized 1-oxaspiro[3.3]heptanes – New scaffolds for drug discovery. Retrieved from [Link]

Sources

Validation & Comparative

The 2-Oxa-6-azaspiro[3.3]heptane Scaffold: A Comparative Guide to In Vitro ADME Properties

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The relentless pursuit of novel chemical entities with optimized drug-like properties has led medicinal chemists to explore beyond the traditional flat, aromatic structures.[1] Three-dimensional scaffolds have gained significant traction for their potential to improve physicochemical and pharmacokinetic profiles.[2][3] Among these, the 2-oxa-6-azaspiro[3.3]heptane (OAS) motif has emerged as a promising bioisosteric replacement for common heterocycles like morpholine and piperazine, offering a unique combination of structural rigidity and favorable ADME (Absorption, Distribution, Metabolism, and Excretion) characteristics.[4][5][6] This guide provides an in-depth comparison of the in vitro ADME properties of OAS-containing compounds against their more conventional counterparts, supported by experimental data and detailed protocols.

I. The Advantage of Three-Dimensionality: Why 2-Oxa-6-azaspiro[3.3]heptane?

Spirocyclic systems, characterized by two rings sharing a single carbon atom, introduce a greater fraction of sp³-hybridized carbons (Fsp³) into a molecule.[3] This increased three-dimensionality often correlates with improved clinical success due to enhanced potency, selectivity, and solubility, while minimizing off-target effects.[7][8] The OAS scaffold, in particular, offers a fixed, predictable geometry that can orient substituents in novel regions of chemical space, potentially leading to improved target engagement.[9][10]

II. Comparative Analysis of In Vitro ADME Properties

The decision to incorporate a novel scaffold like OAS into a drug discovery program hinges on its ability to confer superior ADME properties compared to established alternatives. The following sections dissect key in vitro parameters, offering a data-driven comparison.

A. Aqueous Solubility: A Clear Advantage

One of the most consistently reported benefits of the OAS scaffold is its positive impact on aqueous solubility.[1][5] Poor solubility is a major hurdle in drug development, often leading to unreliable bioassay results and challenges in formulation.[11][12][13][14]

ScaffoldCompound ExampleKinetic Solubility (μM) at pH 7.4Fold Improvement vs. Morpholine
MorpholineAZD1979 Analog (6a)16-
2-Oxa-6-azaspiro[3.3]heptaneAZD1979 (6b)221.4x
MorpholineLinezolid (8a)--
2-Oxa-6-azaspiro[3.3]heptaneLinezolid Analog (8b)Improved-
MorpholineArtefenomel (9a)--
2-Oxa-6-azaspiro[3.3]heptaneArtefenomel Analog (9b)Improved-

Data synthesized from multiple sources indicating trends.[4]

The increased solubility of OAS-containing compounds can be attributed to the introduction of a polar oxygen atom and the disruption of crystal lattice packing due to the spirocyclic nature of the scaffold. This enhancement is a significant advantage in early drug discovery, facilitating more reliable biological screening and simplifying formulation development.[15]

B. Metabolic Stability: Navigating the Complexities

Metabolic stability is a critical parameter that influences a drug's half-life and overall exposure.[16][17][18] In vitro assays using liver microsomes or hepatocytes are the workhorses for assessing a compound's susceptibility to metabolism, primarily by cytochrome P450 (CYP) enzymes.[17][18][19]

The impact of the OAS scaffold on metabolic stability is more nuanced than its effect on solubility. While some studies report improved metabolic stability, others show a decrease in stability or no significant change.[1][4] This variability underscores the importance of the surrounding molecular context.

ScaffoldCompound ExampleIntrinsic Clearance (μL/min/mg)
MorpholineAZD1979 Analog (6a)72
2-Oxa-6-azaspiro[3.3]heptaneAZD1979 (6b)13

Data from a specific study highlighting a case of improved stability.[4]

The spirocyclic nature of the OAS scaffold can sterically hinder access of metabolic enzymes to adjacent sites, thus improving stability. However, the introduction of new metabolic soft spots is also possible. Therefore, a case-by-case evaluation is crucial.

C. Permeability: Balancing Lipophilicity and Efflux

The ability of a compound to permeate the intestinal epithelium is a key determinant of its oral bioavailability.[20][21] The Caco-2 cell permeability assay is the gold standard in vitro model for predicting human intestinal absorption.[20][22][23]

The replacement of a morpholine or piperazine with an OAS moiety generally leads to a decrease in lipophilicity (logD).[1][4] While this can be beneficial for solubility, it may negatively impact permeability.

ScaffoldCompound ExamplePermeability (10⁻⁶ cm/s)Efflux Ratio
MorpholineAZD1979 Analog (6a)48-
2-Oxa-6-azaspiro[3.3]heptaneAZD1979 (6b)43-

Data from a specific study showing a modest effect on permeability.[4]

Furthermore, Caco-2 cells express various efflux transporters, such as P-glycoprotein (P-gp), which can actively pump drugs out of the cell, reducing their net absorption.[23][24] The efflux ratio, determined by measuring permeability in both the apical-to-basolateral and basolateral-to-apical directions, can identify compounds that are substrates of these transporters. An efflux ratio greater than 2 is generally indicative of active efflux.[24] The impact of the OAS scaffold on transporter interactions is an area that requires further investigation.

III. Experimental Protocols

To ensure the generation of reliable and reproducible data, the following are detailed, step-by-step protocols for the key in vitro ADME assays discussed.

A. Kinetic Solubility Assay

This assay provides a high-throughput method to assess the solubility of a compound from a DMSO stock solution in an aqueous buffer.[12][13][25][26]

Workflow for Kinetic Solubility Assay

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Analysis prep_stock Prepare 10 mM compound stock in DMSO add_dmso Add DMSO stock to 96-well plate prep_stock->add_dmso prep_buffer Prepare PBS buffer (pH 7.4) add_buffer Add PBS to each well prep_buffer->add_buffer add_dmso->add_buffer incubate Incubate at 25°C for 2 hours with shaking add_buffer->incubate filter Filter to remove precipitate incubate->filter measure Measure concentration of filtrate by LC-MS/MS filter->measure calculate Calculate solubility against a standard curve measure->calculate G cluster_prep Preparation cluster_assay Incubation cluster_analysis Analysis prep_compound Prepare test compound solution pre_incubate Pre-incubate microsomes and compound at 37°C prep_compound->pre_incubate prep_microsomes Prepare liver microsomes and NADPH regenerating system prep_microsomes->pre_incubate start_reaction Initiate reaction by adding NADPH pre_incubate->start_reaction time_points Sample at 0, 5, 15, 30, and 60 min start_reaction->time_points stop_reaction Quench reaction with cold acetonitrile containing internal standard time_points->stop_reaction centrifuge Centrifuge to precipitate protein stop_reaction->centrifuge analyze Analyze supernatant by LC-MS/MS centrifuge->analyze calculate Calculate half-life and intrinsic clearance analyze->calculate

Caption: Workflow for the Microsomal Stability Assay.

Detailed Protocol:

  • Preparation of Reagents:

    • Prepare a stock solution of the test compound (e.g., 1 mM in a suitable solvent).

    • Prepare a working solution of liver microsomes (e.g., human or mouse) in phosphate buffer (100 mM, pH 7.4). [16] * Prepare an NADPH regenerating system containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase.

[16][19]2. Incubation Procedure:

  • In a microcentrifuge tube, combine the microsomal solution and the test compound (final concentration typically 1 µM). [19] * Pre-incubate the mixture at 37°C for 5 minutes.
  • Initiate the metabolic reaction by adding the NADPH regenerating system. [19] * At specified time points (e.g., 0, 5, 15, 30, and 60 minutes), withdraw an aliquot of the reaction mixture and add it to a tube containing ice-cold acetonitrile with an internal standard to terminate the reaction.

[18][19]3. Sample Processing and Analysis:

  • Centrifuge the quenched samples to precipitate the proteins. [16] * Transfer the supernatant to a new plate for analysis by LC-MS/MS to determine the remaining concentration of the parent compound at each time point. [18] * Plot the natural logarithm of the percentage of the compound remaining versus time. The slope of the line is used to calculate the half-life (t½) and the intrinsic clearance (CLint).

[27]#### C. Caco-2 Permeability Assay

This assay utilizes a monolayer of Caco-2 cells to model the human intestinal barrier and assess the permeability of a compound.

[20][22][23][28]Workflow for Caco-2 Permeability Assay

G cluster_culture Cell Culture cluster_assay Permeability Assay cluster_analysis Analysis seed_cells Seed Caco-2 cells on Transwell inserts differentiate Culture for 21 days to form a monolayer seed_cells->differentiate check_integrity Measure TEER to confirm monolayer integrity differentiate->check_integrity wash_cells Wash monolayer with transport buffer check_integrity->wash_cells add_compound Add compound to apical (A-B) or basolateral (B-A) side wash_cells->add_compound incubate Incubate at 37°C with shaking add_compound->incubate sample Sample from receiver compartment at timed intervals incubate->sample analyze Analyze samples by LC-MS/MS sample->analyze calculate_papp Calculate apparent permeability coefficient (Papp) analyze->calculate_papp calculate_er Calculate efflux ratio (ER) calculate_papp->calculate_er

Caption: Workflow for the Caco-2 Permeability Assay.

Detailed Protocol:

  • Cell Culture and Monolayer Formation:

    • Seed Caco-2 cells onto permeable Transwell inserts in a multi-well plate. [20] * Culture the cells for approximately 21 days to allow them to differentiate and form a confluent monolayer with tight junctions. [24] * Prior to the assay, measure the transepithelial electrical resistance (TEER) of the monolayer to ensure its integrity. A TEER value above a certain threshold (e.g., 200 Ω·cm²) indicates a suitable monolayer.

[28]2. Permeability Experiment:

  • Wash the cell monolayers with a pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES).
  • For apical-to-basolateral (A-B) permeability, add the test compound (typically at a concentration of 10 µM) to the apical compartment and fresh transport buffer to the basolateral compartment. [20] * For basolateral-to-apical (B-A) permeability, add the test compound to the basolateral compartment and fresh buffer to the apical compartment. [20] * Incubate the plates at 37°C with gentle shaking for a defined period (e.g., 2 hours). [20] * At the end of the incubation, take samples from the receiver compartment for analysis.
  • Analysis and Calculation:

    • Determine the concentration of the compound in the receiver compartment using LC-MS/MS.

    • Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (dQ/dt) / (A * C₀) where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C₀ is the initial concentration in the donor compartment.

    • Calculate the efflux ratio (ER) by dividing the Papp (B-A) by the Papp (A-B).

The 2-oxa-6-azaspiro[3.3]heptane scaffold represents a valuable addition to the medicinal chemist's toolbox, offering a compelling strategy to enhance the three-dimensionality and modulate the physicochemical properties of drug candidates. T[2][29][30]he most consistent advantage observed is the improvement in aqueous solubility, a critical parameter in early drug discovery. T[1][5]he effects on metabolic stability and permeability are more complex and appear to be highly dependent on the specific molecular context.

As with any novel scaffold, a thorough in vitro ADME assessment is essential to understand its potential liabilities and guide structure-activity relationship (SAR) and structure-property relationship (SPR) studies. T[21][31]he protocols detailed in this guide provide a robust framework for such evaluations. Future work should focus on building a more extensive database of comparative ADME data for OAS-containing compounds and their analogs to enable the development of more predictive models for their behavior. The continued exploration of such novel spirocyclic systems will undoubtedly contribute to the discovery of the next generation of therapeutics with improved efficacy and safety profiles.

[1][3]### V. References

  • Kinetic Solubility Assays Protocol. AxisPharm.

  • Microsomal Stability Assay Protocol. AxisPharm.

  • Microsomal stability assay for human and mouse liver microsomes. protocols.io.

  • Caco2 assay protocol.

  • DB-ALM Protocol n° 142 : Permeability Assay on Caco-2 Cells. JRC Big Data Analytics Platform.

  • Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions). Enamine.

  • Microsomal Stability. Cyprotex.

  • Spirocyclic Scaffolds in Medicinal Chemistry. ACS Publications.

  • Metabolic Stability Assays. Merck Millipore.

  • In vitro solubility assays in drug discovery. PubMed.

  • Microsomal Clearance/Stability Assay. Domainex.

  • Shake-Flask Aqueous Solubility assay (Kinetic solubility). protocols.io.

  • Caco-2 Permeability Assay. Enamine.

  • Kinetic Solubility - In Vitro Assay. Charnwood Discovery.

  • Spirocyclic Scaffolds in Medicinal Chemistry. PubMed.

  • Caco-2 permeability assay. Creative Bioarray.

  • Assays | ADMET & DMPK | Caco-2 Permeability. Concept Life Sciences.

  • In Vitro and In Vivo Assessment of ADME and PK Properties During Lead Selection and Lead Optimization – Guidelines, Benchmarks and Rules of Thumb. NCBI.

  • In Vitro ADME Assays and Services. Charles River Laboratories.

  • 1-Substituted 2-azaspiro[3.3]heptanes: overseen motifs for drug discovery. ResearchGate.

  • A Guide to In Vitro ADME Testing in Drug Development. WuXi AppTec.

  • In Vitro ADME Assays: Principles, Applications & Protocols. Creative Biolabs.

  • Spirocyclic Scaffolds in Medicinal Chemistry | Request PDF. ResearchGate.

  • Synthesis of Azaspirocycles and their Evaluation in Drug Discovery. ResearchGate.

  • Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes, a logD Lowering Twist. PMC.

  • Fast turnaround early ADME in vitro screening available!. Admescope.

  • Diversifying Chemical Space of DNA-Encoded Libraries: Synthesis of 2-Oxa-1-azaspiro(bicyclo[3.2.0])heptanes On-DNA via Visible Light-Mediated Energy Transfer Catalysis. NIH.

  • Diversifying Chemical Space of DNA-Encoded Libraries: Synthesis of 2-Oxa-1-azaspiro(bicyclo[3.2.0])heptanes On. The Royal Society of Chemistry.

  • Comparison of 2,6-diazaspiro[3.3]heptane, 2-azaspiro[3.3]. ResearchGate.

  • BLD Insights | The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry. BLDpharm.

  • 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. French-Ukrainian Journal of Chemistry.

  • Full article: Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts?.

  • In Vitro ADME Properties of Some Analogues a. ResearchGate.

  • Design, synthesis, and optimization of a series of 2-azaspiro[3.3]heptane derivatives as orally bioavailable fetal hemoglobin inducers. PubMed.

  • 2-Oxa-6-azaspiro[3.3]heptane | 174-78-7. J&K Scientific.

  • Permeability & Solubility Analysis Workflow. Sigma-Aldrich.

  • (PDF) 1‐Oxa‐2,6‐Diazaspiro[3.3]heptane as a New Potential Piperazine Bioisostere – Flow‐Assisted Preparation and Derivatisation by Strain‐Release of Azabicyclo[1.1.0]butanes. ResearchGate.

  • 2-Oxa-6-azaspiro[3.3]heptane. PubChem.

  • 2-Oxa-6-azaspiro[3.3]heptane. Sigma-Aldrich.

  • Application of drug physico chemical characterisation in drug discovery. Merck Group.

Sources

The Rising Star in Medicinal Chemistry: A Comparative Guide to the Biological Activity of 2-Oxa-6-azaspiro[3.3]heptane Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome, fellow researchers and drug discovery professionals, to an in-depth exploration of the burgeoning potential of compounds featuring the 2-oxa-6-azaspiro[3.3]heptane scaffold. This guide is designed to provide a comprehensive comparison of their biological activities, supported by experimental data and detailed protocols, to empower your own research and development endeavors. The unique three-dimensional structure of this spirocyclic system offers a compelling alternative to traditional heterocyclic motifs, often leading to improved physicochemical properties and novel structure-activity relationships (SAR).

The 2-Oxa-6-azaspiro[3.3]heptane Scaffold: A Bioisostere with Benefits

The 2-oxa-6-azaspiro[3.3]heptane moiety has gained significant traction in medicinal chemistry as a bioisosteric replacement for commonly used groups like morpholine and piperidine.[1] Its rigid, spirocyclic nature imparts a well-defined three-dimensional geometry to molecules, which can lead to enhanced target engagement and selectivity. Furthermore, this scaffold often improves key drug-like properties such as aqueous solubility and metabolic stability, critical parameters in the journey from a hit compound to a clinical candidate.[1]

This guide will delve into specific examples of bioactive compounds incorporating this scaffold, comparing their performance in different therapeutic areas and providing the experimental context necessary for a thorough understanding.

Comparative Analysis of Biological Activities

Here, we will compare and contrast the biological activities of notable compounds containing the 2-oxa-6-azaspiro[3.3]heptane scaffold across different therapeutic areas.

Antimicrobial Activity: The Case of TBI-223

A prominent example of a clinically relevant compound featuring the 2-oxa-6-azaspiro[3.3]heptane scaffold is TBI-223 , a promising drug candidate for the treatment of tuberculosis (TB).[2] TBI-223 belongs to the oxazolidinone class of antibiotics and demonstrates the significant potential of this scaffold in infectious disease research.

Mechanism of Action: Like other oxazolidinones, TBI-223 inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit, preventing the formation of the initiation complex.[3] This mechanism is distinct from many other antibiotic classes, making it effective against drug-resistant strains of Mycobacterium tuberculosis.

Preclinical Efficacy: TBI-223 has shown potent activity against both drug-sensitive and drug-resistant strains of M. tuberculosis.[4] Notably, it has demonstrated a superior safety profile compared to linezolid, another oxazolidinone antibiotic, with significantly reduced bone marrow toxicity in preclinical studies.[4] In mouse models of methicillin-resistant Staphylococcus aureus (MRSA) infection, TBI-223 was found to be as effective as linezolid in reducing bacterial burden and disease severity.[3][5]

Data Summary: TBI-223 vs. Linezolid

CompoundTarget OrganismIn Vitro Activity (MIC)In Vivo Efficacy (Mouse Model)Key Advantage
TBI-223 Mycobacterium tuberculosis, MRSAPotent against sensitive and resistant strains[4]Comparable to linezolid[3][5]Reduced myelosuppression[4]
Linezolid Mycobacterium tuberculosis, MRSAPotentEffectiveEstablished antibiotic
Central Nervous System (CNS) Activity: AZD1979, a Melanin-Concentrating Hormone Receptor 1 (MCHr1) Antagonist

The 2-oxa-6-azaspiro[3.3]heptane scaffold has also been successfully incorporated into compounds targeting the central nervous system. A key example is AZD1979 , a potent and selective antagonist of the melanin-concentrating hormone receptor 1 (MCHr1).[6][7] MCHr1 is a G-protein coupled receptor implicated in the regulation of energy homeostasis and mood, making it a target for the treatment of obesity and depression.

Structure-Activity Relationship and Physicochemical Properties: The discovery of AZD1979 was the result of a lead optimization program focused on reducing lipophilicity and improving CNS exposure.[7] The incorporation of the 2-oxa-6-azaspiro[3.3]heptane moiety was instrumental in achieving a favorable balance of potency, selectivity, and pharmacokinetic properties.[8] AZD1979 exhibits a lower lipophilicity (logD) compared to its morpholine-containing analogue, which is often a desirable trait for CNS drug candidates to minimize off-target effects and improve safety.[8]

Biological Activity: AZD1979 is a potent MCHr1 antagonist with an IC50 of 9 nM.[9] Its favorable physicochemical properties translate to good brain penetration and receptor occupancy in preclinical models.

Data Summary: AZD1979 Physicochemical and In Vitro Data

CompoundStructureMCHr1 IC50 (nM)logD
AZD1979 Contains 2-oxa-6-azaspiro[3.3]heptane9[9]Lower than morpholine analogue[8]
Morpholine Analogue Contains morpholine-Higher than AZD1979[8]

Experimental Protocols: A Guide to Key Assays

To ensure the scientific integrity of this guide, we provide detailed, step-by-step methodologies for key experiments used to evaluate the biological activity of compounds containing the 2-oxa-6-azaspiro[3.3]heptane scaffold.

Antimicrobial Susceptibility Testing: Microplate Alamar Blue Assay (MABA) for Mycobacterium tuberculosis

The MABA is a widely used and reliable colorimetric assay for determining the minimum inhibitory concentration (MIC) of compounds against M. tuberculosis.[10][11]

Principle: The assay utilizes the redox indicator Alamar Blue, which is blue in its oxidized state and turns pink when reduced by metabolically active cells. The MIC is the lowest drug concentration that prevents this color change.

Step-by-Step Protocol:

  • Preparation of Inoculum: Prepare a suspension of M. tuberculosis H37Rv from a fresh culture in Middlebrook 7H9 broth supplemented with OADC. Adjust the turbidity to a McFarland standard of 1.0.

  • Drug Dilution: Prepare serial dilutions of the test compound in a 96-well microplate.

  • Inoculation: Add the prepared bacterial inoculum to each well. Include a drug-free control (positive control) and a media-only control (negative control).

  • Incubation: Incubate the plates at 37°C for 7 days.

  • Addition of Alamar Blue: Add Alamar Blue solution to each well and re-incubate for 24 hours.

  • Reading Results: Observe the color change in the wells. The MIC is the lowest concentration of the compound that remains blue.[12][13]

Workflow for MABA

MABA_Workflow cluster_prep Preparation cluster_assay Assay cluster_results Results prep_inoculum Prepare M. tuberculosis Inoculum inoculate Inoculate 96-well Plate prep_inoculum->inoculate prep_drug Prepare Serial Drug Dilutions prep_drug->inoculate incubate1 Incubate for 7 days at 37°C inoculate->incubate1 add_alamar Add Alamar Blue incubate1->add_alamar incubate2 Incubate for 24 hours add_alamar->incubate2 read_plate Read Plate (Color Change) incubate2->read_plate determine_mic Determine MIC read_plate->determine_mic Anticancer_Pathway cluster_pathway Cancer Cell Signaling GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor Kinase1 Kinase A Receptor->Kinase1 Kinase2 Kinase B Kinase1->Kinase2 TF Transcription Factor Kinase2->TF Proliferation Cell Proliferation & Survival TF->Proliferation Compound 2-Oxa-6-azaspiro[3.3]heptane Derivative Compound->Kinase1 Inhibition

Caption: Hypothetical inhibition of a cancer cell signaling pathway.

Conclusion and Future Directions

The 2-oxa-6-azaspiro[3.3]heptane scaffold has firmly established itself as a valuable building block in modern drug discovery. Its unique structural and physicochemical properties have enabled the development of promising clinical candidates in diverse therapeutic areas, from infectious diseases to central nervous system disorders. The examples of TBI-223 and AZD1979 highlight the potential of this scaffold to overcome challenges associated with traditional heterocyclic systems, such as metabolic instability and off-target toxicity.

As our understanding of the SAR of 2-oxa-6-azaspiro[3.3]heptane derivatives continues to grow, we can anticipate the emergence of even more innovative and effective therapeutics. Future research will likely focus on exploring novel substitutions on the spirocyclic core to fine-tune biological activity and pharmacokinetic profiles. The detailed experimental protocols provided in this guide should serve as a valuable resource for researchers embarking on this exciting journey of discovery.

References

  • Collins, L., & Franzblau, S. G. (2015). Microplate Alamar Blue Assay (MABA) and Low Oxygen Recovery Assay (LORA) for Mycobacterium tuberculosis. In Tuberculosis (pp. 281-292). Humana Press, New York, NY. [Link]

  • Al-Shabib, N. A., et al. (2023). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. Saudi Pharmaceutical Journal, 31(11), 101791. [Link]

  • Patsnap. (n.d.). TBI-223. Synapse. [Link]

  • TB Alliance. (n.d.). TBI-223 / Oxazolidinone. [Link]

  • Upton, A. M., et al. (2023). Practical and Scalable Two-Step Process for 6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane: A Key Intermediate of the Potent Antibiotic Drug Candidate TBI-223. Organic Process Research & Development, 27(7), 1323-1329. [Link]

  • Choo, E. J., et al. (2022). The Novel Oxazolidinone TBI-223 Is Effective in Three Preclinical Mouse Models of Methicillin-Resistant Staphylococcus aureus Infection. Antimicrobial Agents and Chemotherapy, 66(10), e00839-22. [Link]

  • Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of pharmaceutical analysis, 6(2), 71-79. [Link]

  • ResearchGate. (2015). Microplate Alamar Blue Assay (MABA) and Low Oxygen Recovery Assay (LORA) for Mycobacterium tuberculosis. [Link]

  • Noble Life Sciences. (n.d.). In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. [Link]

  • Hu, Y., et al. (2018). Detection of pyrazinamide resistance of Mycobacterium tuberculosis using nicotinamide as a surrogate. Clinical Microbiology and Infection, 24(1), 89.e1-89.e5. [Link]

  • JoVE. (2022, July 7). Anticancer Drugs Specificity Assessment (in vitro) | Protocol Preview [Video]. YouTube. [Link]

  • ACS Figshare. (2016). Discovery of (3-(4-(2-Oxa-6-azaspiro[3.3]heptan-6-ylmethyl)phenoxy)azetidin-1-yl)(5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)methanone (AZD1979), a Melanin Concentrating Hormone Receptor 1 (MCHr1) Antagonist with Favorable Physicochemical Properties. [Link]

  • Franzblau, S. G., et al. (1998). Rapid, Low-Technology MIC Determination with Clinical Mycobacterium tuberculosis Isolates by Using the Microplate Alamar Blue Assay. Journal of Clinical Microbiology, 36(2), 362-366. [Link]

  • Gorn M., et al. (2020). Cell Culture Based in vitro Test Systems for Anticancer Drug Screening. Frontiers in Bioengineering and Biotechnology, 8, 322. [Link]

  • Wilson, D. L., et al. (2021). Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. ACS Omega, 6(27), 17768-17777. [Link]

  • Johansson, A., et al. (2016). Discovery of (3-(4-(2-Oxa-6-azaspiro[3.3]heptan-6-ylmethyl)phenoxy)azetidin-1-yl)(5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)methanone (AZD1979), a Melanin Concentrating Hormone Receptor 1 (MCHr1) Antagonist with Favorable Physicochemical Properties. Journal of Medicinal Chemistry, 59(6), 2497-2511. [Link]

  • Working Group for New TB Drugs. (n.d.). TBI-223. [Link]

  • Wang, J., et al. (2021). Screening of antibacterial compounds with novel structure from the FDA approved drugs using machine learning methods. Briefings in Bioinformatics, 22(5), bbaa423. [Link]

  • Scott, J. S., et al. (2017). Lowering Lipophilicity by Adding Carbon: Azaspiroheptanes, a logD Lowering Twist. ACS Medicinal Chemistry Letters, 8(12), 1247-1252. [Link]

  • ResearchGate. (2012). Synthesis of Azaspirocycles and their Evaluation in Drug Discovery. [Link]

  • Irie, T., et al. (2020). Discovery of Novel Antimicrobial-Active Compounds and Their Analogues by In Silico Small Chemical Screening Targeting Staphylococcus aureus MurB. International Journal of Molecular Sciences, 21(21), 8205. [Link]

  • ResearchGate. (2011). Discovery and characterization of a potent and selective antagonist of melanin-concentrating hormone receptor 2. [Link]

  • PubMed. (2022). The Novel Oxazolidinone TBI-223 Is Effective in Three Preclinical Mouse Models of Methicillin-Resistant Staphylococcus aureus Infection. Antimicrobial Agents and Chemotherapy, 66(10). [Link]

  • PubMed. (2010). Synthesis of 2-azaspiro[3.3]heptane-derived amino acids: ornitine and GABA analogues. Amino Acids, 39(2), 515-521. [Link]

  • BindingDB. (2016). Ki Summary for BDBM50159261. [Link]

  • ResearchGate. (2023). Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. [Link]

  • PubChem. (n.d.). 2-Oxa-6-azaspiro[3.3]heptane. [Link]

  • PubMed. (2005). Discovery of Melanin-Concentrating Hormone Receptor R1 Antagonists Using High-Throughput Synthesis. Bioorganic & Medicinal Chemistry, 13(5), 1829-1836. [Link]

  • Gu, Y., et al. (2016). Interrogation of the Structure–Activity Relationship of a Lipophilic Nitroaromatic Prodrug Series Designed for Cancer Gene Therapy Applications. Molecules, 21(10), 1338. [Link]

  • MDPI. (2022). Biological Evaluation of 3-Azaspiro[Bicyclo[3.1.0]Hexane-2,5′-Pyrimidines] as Potential Antitumor Agents. Molecules, 27(18), 5998. [Link]

  • National Center for Biotechnology Information. (n.d.). Diversifying Chemical Space of DNA-Encoded Libraries: Synthesis of 2-Oxa-1-azaspiro(bicyclo[3.2.0])heptanes On-DNA via Visible Light-Mediated Energy Transfer Catalysis. [Link]

  • Royal Society of Chemistry. (2014). Synthesis and evaluation of novel ellipticines as potential anti-cancer agents. Organic & Biomolecular Chemistry, 12(36), 7112-7125. [Link]

Sources

A Computational Chemist's Guide to 2-Oxa-6-azaspiro[3.3]heptane: A Rising Star in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The relentless pursuit of novel chemical matter with improved pharmacological profiles has led medicinal chemists to explore beyond the "flatlands" of traditional aromatic and aliphatic rings. Emerging from this quest is 2-oxa-6-azaspiro[3.3]heptane (OASH), a strained spirocyclic scaffold that is rapidly gaining traction as a valuable bioisostere in drug design.[1][2] This guide provides an in-depth, computationally-driven comparison of OASH with its more conventional counterparts, offering insights into its unique properties and a practical framework for its application in drug discovery programs.

The Ascent of a Novel Scaffold: Why 2-Oxa-6-azaspiro[3.3]heptane?

The appeal of OASH lies in its ability to confer desirable physicochemical properties to drug candidates. It is often employed as a bioisosteric replacement for common motifs like morpholine and piperazine.[1][3] The rigid, three-dimensional structure of OASH, composed of two fused four-membered rings (an oxetane and an azetidine), offers a distinct spatial arrangement of substituents compared to the more flexible chair conformations of six-membered rings.[3] This rigidity can lead to enhanced target selectivity and improved metabolic stability.[4][5]

One of the most compelling, albeit counterintuitive, advantages of incorporating OASH is the potential to lower a molecule's lipophilicity (logD), a critical parameter in drug development. While the addition of a carbon atom would typically increase lipophilicity, the unique geometry of the spiro[3.3]heptane system alters the overall molecular properties.[6] The heteroatom in the OASH scaffold is in a gamma (γ) position relative to the nitrogen, in contrast to the beta (β) position in morpholine. This reduces the inductive electron withdrawal, leading to an increased pKa of the nitrogen atom.[6] This higher basicity can, in turn, lead to a lower logD at physiological pH.

A Computational Deep Dive: Unraveling the Properties of OASH

Computational methods are indispensable for understanding the nuanced properties of novel scaffolds like OASH. Here, we compare its key computed properties against those of morpholine, a common structural analogue.

Conformational Analysis

The rigid nature of the 2-oxa-6-azaspiro[3.3]heptane core significantly limits its conformational freedom. The two four-membered rings are nearly planar and are oriented perpendicular to each other. This fixed geometry provides predictable exit vectors for substituents, which is a highly desirable feature in rational drug design.[7] In contrast, morpholine exists in a dynamic equilibrium between two chair conformations. This inherent flexibility can make it challenging to predict the optimal orientation of substituents for target engagement.

Electronic Properties

The electronic properties of OASH are distinct from those of morpholine, largely due to the strained ring system and the spatial arrangement of the heteroatoms. Density Functional Theory (DFT) calculations are well-suited to probe these properties.

Property2-Oxa-6-azaspiro[3.3]heptane (OASH)MorpholineRationale for Difference
Calculated pKa ~8.2 - 9.0~8.4The γ-position of the oxygen in OASH leads to less electron withdrawal from the nitrogen compared to the β-position in morpholine, resulting in a higher pKa.[6]
Calculated logD (pH 7.4) Lower than corresponding morpholine analoguesHigher than corresponding OASH analoguesThe increased basicity of OASH leads to a higher proportion of the protonated, more water-soluble form at physiological pH.[6]
Dipole Moment Varies with substitution, but the scaffold itself has a distinct dipole.Possesses a significant dipole moment.The perpendicular arrangement of the rings in OASH creates a unique charge distribution.
Molecular Shape Rigid, spirocyclic, 3DFlexible, chair conformationThe fused four-membered rings of OASH create a compact and rigid structure.[3]

Note: The calculated values can vary depending on the computational method and basis set used.

Case Studies in Drug Design: OASH in Action

The theoretical advantages of OASH have been borne out in several drug discovery programs. For instance, the replacement of a morpholine moiety with a 2-oxa-6-azaspiro[3.3]heptane group in the structure of AZD1979 resulted in a compound with significantly lower lipophilicity (ΔlogD7.4 = -1.2) and higher basicity (ΔpKa = +1.5), without compromising permeability or introducing hERG inhibition.[6] In another example, a spiro-morpholine analogue of the antibiotic linezolid was developed to tackle non-oxidative metabolism, and it successfully retained its antibacterial activity against multiple strains.[6]

However, it is crucial to note that the substitution of a traditional heterocycle with OASH is not always a straightforward path to improved properties. The significant change in geometry, including an increased distance between attachment points and a ~90° twist, means that OASH may not always be a suitable bioisostere, particularly when replacing a central scaffold.[6]

A Practical Guide: Step-by-Step Computational Protocol for Analyzing OASH Derivatives

For researchers wishing to explore the potential of OASH in their own projects, the following computational workflow provides a robust starting point.

Step 1: 3D Structure Generation and Conformational Search
  • Software: Use a molecular modeling program such as Maestro (Schrödinger), MOE (Chemical Computing Group), or open-source alternatives like Avogadro.

  • Initial Structure: Sketch the 2-oxa-6-azaspiro[3.3]heptane core and add the desired substituents.

  • Conformational Search: Due to the rigidity of the core, the conformational search will primarily explore the orientations of the substituents. A low-mode or Monte Carlo search is typically sufficient.

Step 2: Geometry Optimization and Energy Calculation
  • Method: Density Functional Theory (DFT) is recommended for accurate geometries and energies. A common and reliable choice is the B3LYP functional with a 6-31G* basis set.

  • Software: Gaussian, ORCA, or Spartan are suitable for these calculations.

  • Procedure: Perform a geometry optimization on the lowest energy conformer(s) identified in the previous step. This will yield the most stable 3D structure.

Step 3: Calculation of Physicochemical Properties
  • pKa and logD: Use specialized software like Jaguar (Schrödinger) or ADMET Predictor (Simulations Plus), which employ sophisticated models to predict these properties.

  • Electrostatic Potential (ESP) and Dipole Moment: These can be calculated directly from the optimized DFT wavefunction. Visualizing the ESP on the molecular surface can provide valuable insights into potential intermolecular interactions.

Visualizing the Computational Workflow

The following diagram illustrates the key stages in the computational analysis of a novel 2-oxa-6-azaspiro[3.3]heptane derivative.

computational_workflow cluster_start 1. Structure Preparation cluster_dft 2. Quantum Mechanical Calculations cluster_analysis 3. Property Analysis cluster_end 4. Design Iteration start Design OASH Derivative conf_search Conformational Search start->conf_search geom_opt Geometry Optimization (DFT) conf_search->geom_opt Lowest Energy Conformer(s) freq_calc Frequency Calculation geom_opt->freq_calc elec_prop Electronic Properties (ESP, Dipole) freq_calc->elec_prop physchem_prop Physicochemical Properties (pKa, logD) freq_calc->physchem_prop analyze Analyze Data & Compare elec_prop->analyze physchem_prop->analyze iterate Iterate Design analyze->iterate iterate->start

Sources

A Comparative Guide to the Structure-Activity Relationships of 2-Oxa-6-azaspiro[3.3]heptane Analogues

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals

This guide provides an in-depth analysis of the structure-activity relationships (SAR) for 2-oxa-6-azaspiro[3.3]heptane analogues, a class of compounds gaining significant traction in medicinal chemistry. We will explore their design rationale as bioisosteres, compare their performance in targeting key receptors, and provide the experimental context necessary for informed drug discovery efforts.

Introduction: The Rise of a Novel Scaffold

The 2-oxa-6-azaspiro[3.3]heptane motif has emerged as a valuable scaffold in modern drug discovery.[1] Its rigid, three-dimensional structure makes it an attractive bioisosteric replacement for more common saturated heterocycles like piperidine, piperazine, and morpholine.[2] The primary driver for this interest is the potential to improve physicochemical properties, such as aqueous solubility and metabolic stability, while maintaining or enhancing biological activity.[3] This guide will focus on the SAR of these analogues, particularly in the context of their development as modulators of muscarinic acetylcholine receptors (mAChRs), which are critical targets for central nervous system (CNS) disorders like Alzheimer's disease and schizophrenia.[4][5]

The core hypothesis behind using this spirocycle is that its constrained conformation offers a more predictable vectoral presentation of substituents to a target receptor, potentially leading to enhanced potency and selectivity.[2][6] Furthermore, the introduction of the spirocyclic center has been shown in several cases to lower the lipophilicity (logD) of a molecule, a counterintuitive but beneficial effect for improving drug-like properties.[3]

The 2-Oxa-6-azaspiro[3.3]heptane Core: Anatomy and Key Modifications

The fundamental structure of 2-oxa-6-azaspiro[3.3]heptane provides specific vectors for chemical modification. Understanding these positions is crucial to interpreting the SAR data. The primary points of diversification are the azetidine nitrogen (N6) and, to a lesser extent, the carbon backbone.

Caption: Core structure of 2-oxa-6-azaspiro[3.3]heptane with key modification points.

The azetidine nitrogen (N6) is the most commonly modified position, typically connecting the spirocyclic core to a larger pharmacophore. The choice of substituent (R¹) at this position profoundly influences receptor affinity, selectivity, and functional activity.

Comparative SAR Analysis: Muscarinic Receptor Agonists

A significant body of research on 2-oxa-6-azaspiro[3.3]heptane analogues has focused on developing selective agonists for muscarinic receptors, particularly the M1 and M4 subtypes, which are implicated in cognitive function and psychosis.[4][5] The challenge in this area has always been achieving subtype selectivity due to the highly conserved orthosteric binding site for the natural ligand, acetylcholine.[4][7]

SAR at the M1 Muscarinic Receptor

The M1 receptor is a key target for treating cognitive deficits in Alzheimer's disease.[5][7] Rational drug design has led to the discovery of potent M1 agonists based on the 2-oxa-6-azaspiro[3.3]heptane scaffold.

One notable example is the development of WAY-132983, a potent and functionally selective M1 agonist.[8] The SAR studies leading to this compound revealed critical insights:

  • The Spirocyclic Core: The 2-oxa-6-azaspiro[3.3]heptane moiety serves as a constrained mimic of the quinuclidine core found in earlier muscarinic agonists.[9] This rigidity is essential for potent M1 activity.

  • The N6-Linked Pharmacophore: The nature of the aromatic heterocycle attached via the azetidine nitrogen is a primary determinant of potency and selectivity. In the case of WAY-132983, a substituted pyrazine moiety was found to be optimal.[8]

Compound/Analogue SeriesKey Structural Feature (at N6)M1 Receptor Affinity (Ki, nM)Functional ActivityReference
WAY-132983 5-(Trifluoromethyl)-pyrazin-2-yl2Full Agonist[8]
Arecoline Analogues Methyl-tetrahydropyridine esterWeakPartial Agonist[9][10]
Quinuclidine Oxadiazoles 3-(1,2,4-Oxadiazolyl)PotentAgonist[9]

Causality Behind Experimental Choices: The rationale for replacing traditional scaffolds like arecoline or quinuclidine with 2-oxa-6-azaspiro[3.3]heptane is twofold. First, to escape the poor pharmacokinetic profiles and lack of selectivity that plagued earlier agonists.[9] Second, to leverage the unique three-dimensional geometry of the spirocycle to explore previously unexploited regions of the receptor binding pocket, thereby engineering subtype selectivity.[8]

SAR of M4 Receptor Positive Allosteric Modulators (PAMs)

Targeting the M4 receptor is a promising strategy for treating the positive symptoms of schizophrenia.[4] Rather than directly activating the receptor (orthosteric agonism), many modern approaches focus on positive allosteric modulators (PAMs), which enhance the effect of the endogenous ligand acetylcholine.[4][11]

While direct incorporation of the 2-oxa-6-azaspiro[3.3]heptane scaffold into M4 PAMs is less documented in the provided search results, the principles of using rigid spirocycles to achieve selectivity are highly relevant. SAR studies on related M4 antagonists and other PAMs highlight key principles that can be applied.

  • Chirality is Key: For related spirocycles like 6-azaspiro[2.5]octanes developed as M4 antagonists, the (R)-enantiomer was found to be significantly more potent, underscoring the importance of stereochemistry in fitting the receptor pocket.[12]

  • Linker and Tail Groups: In various M4 PAM series, the nature of the linker connecting a core scaffold to an amine "tail" is critical for potency.[13] Ether-linked modifications have shown promise in some series.[4]

G cluster_0 Drug Design & Synthesis cluster_1 Biological Evaluation cluster_2 SAR Analysis Start Identify Lead Scaffold (e.g., Thienopyridine) Synth Synthesize Analogues with 2-Oxa-6-azaspiro[3.3]heptane Start->Synth Introduce Rigidity & Novel Vectors Binding Binding Assay (Determine Ki) Synth->Binding Functional Functional Assay (e.g., Ca²⁺ Mobilization) Binding->Functional Assess Potency & Efficacy SAR Structure-Activity Relationship Analysis Functional->SAR Optimize Lead Optimization SAR->Optimize Identify Key Pharmacophores Optimize->Synth Iterative Refinement

Caption: Iterative workflow for SAR studies of novel scaffolds.

Experimental Protocols

To ensure the trustworthiness and reproducibility of findings, detailed experimental protocols are essential. Below are representative methods for the synthesis and biological evaluation of these analogues.

Representative Synthesis Protocol

The synthesis of N-arylated 2-oxa-6-azaspiro[3.3]heptane derivatives often involves a palladium-catalyzed C-N cross-coupling reaction, such as the Buchwald-Hartwig amination.

Objective: To synthesize N-(aryl)-2-oxa-6-azaspiro[3.3]heptane.

Step-by-Step Methodology:

  • Reaction Setup: To an oven-dried reaction vial, add the aryl halide (1.0 equiv.), 2-oxa-6-azaspiro[3.3]heptane (1.2 equiv.), a palladium catalyst such as Pd₂(dba)₃ (0.02 equiv.), a phosphine ligand like RuPhos (0.04 equiv.), and a base such as sodium tert-butoxide (1.4 equiv.).

  • Solvent Addition: Evacuate and backfill the vial with an inert gas (e.g., Argon or Nitrogen). Add anhydrous dioxane via syringe.

  • Heating: Seal the vial and place it in a preheated oil bath at 100 °C.

  • Monitoring: Stir the reaction mixture for the specified time (typically 2-20 hours), monitoring progress by thin-layer chromatography (TLC) or LC-MS.

  • Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired N-arylated product.

This protocol is adapted from general methods described for similar C-N couplings.[14]

M4 Receptor Functional Assay Protocol (Calcium Mobilization)

This protocol describes a common method to measure the potentiation of acetylcholine (ACh) response by a PAM at the M4 receptor.

Objective: To determine the EC₅₀ and fold-shift of a test compound at the human M4 receptor.

Step-by-Step Methodology:

  • Cell Culture: Use a stable cell line co-expressing the human M4 receptor and a promiscuous G-protein (e.g., Gαqi5) that couples receptor activation to calcium release (e.g., CHO-hM4/Gqi5 cells).

  • Cell Plating: Plate the cells in a 96-well or 384-well black, clear-bottom plate and grow to confluence.

  • Dye Loading: Aspirate the growth medium and add a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffered saline solution. Incubate for 1 hour at 37 °C.

  • Compound Addition: Prepare serial dilutions of the test compound (the PAM). Add the test compound to the wells at various concentrations.

  • ACh Stimulation: After a short pre-incubation with the test compound, add a fixed, submaximal concentration of acetylcholine (typically an EC₂₀ concentration) to stimulate the receptor.

  • Signal Detection: Immediately measure the fluorescence intensity using a plate reader (e.g., a FLIPR or FlexStation). The increase in fluorescence corresponds to the intracellular calcium concentration.

  • Data Analysis: Plot the fluorescence response against the log of the test compound concentration. Fit the data to a four-parameter logistic equation to determine the EC₅₀. A "fold-shift" assay can also be run where a full ACh concentration-response curve is generated in the presence and absence of a fixed concentration of the PAM.[4]

Conclusion and Future Outlook

The 2-oxa-6-azaspiro[3.3]heptane scaffold represents a significant advancement in the medicinal chemist's toolbox. SAR studies have consistently demonstrated its utility in creating rigid analogues with improved physicochemical properties and potent, selective biological activity, particularly as muscarinic receptor modulators. The key takeaways from this comparative guide are:

  • Rigidity for Selectivity: The constrained nature of the spirocycle is a critical design element for achieving receptor subtype selectivity.

  • N6 Substitution is Paramount: The substituent attached to the azetidine nitrogen dictates the primary pharmacology and is the main focus of SAR exploration.

  • Favorable Physicochemical Properties: This scaffold often imparts lower lipophilicity and higher aqueous solubility compared to traditional heterocycles, which is advantageous for CNS drug candidates.[3]

Future research will likely focus on further exploring substitutions on the carbon framework of the spirocycle and applying this scaffold to a broader range of biological targets beyond muscarinic receptors. As synthetic methodologies become more robust, we can expect to see the 2-oxa-6-azaspiro[3.3]heptane core appear in an increasing number of clinical candidates.

References

  • Discovery of a highly potent, functionally-selective muscarinic M1 agonist, WAY-132983 using rational drug design and receptor modelling. PubMed.
  • 2-azaspiro[3.3]heptane as bioisoster of piperidine.
  • Synthesis and Structure–Activity Relationships of Allosteric Potentiators of the M4 Muscarinic Acetylcholine Receptor. PMC.
  • 1‐Oxa‐2,6‐Diazaspiro[3.3]heptane as a New Potential Piperazine Bioisostere. Uniba.
  • Synthesis of challenging 6-functionalized 1-oxaspiro[3.3]heptanes – New scaffolds for drug discovery.
  • Synthesis of Azaspirocycles and their Evaluation in Drug Discovery.
  • From structure to clinic: Design of a muscarinic M1 receptor agonist with the potential to tre
  • Pharmacological characterization of LY593093, an M1 muscarinic acetylcholine receptor-selective partial orthosteric agonist. PubMed.
  • Exploration of Diazaspiro Cores as Piperazine Bioisosteres in the Development of σ2 Receptor Ligands. MDPI.
  • Drug Design Targeting the Muscarinic Receptors and the Implications in Central Nervous System Disorders. MDPI.
  • A structure–activity relationship study of the positive allosteric modulator LY2033298 at the M4 muscarinic acetylcholine receptor. MedChemComm (RSC Publishing).
  • Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes, a logD Lowering Twist. PMC.
  • Discovery of structurally distinct tricyclic M4 positive allosteric modul
  • 2-Methyl-1,3-dioxaazaspiro[4.5]decanes as novel muscarinic cholinergic agonists. PubMed.
  • Synthesis and characterization of chiral 6-azaspiro[2.5]octanes as potent and selective antagonists of the M4 muscarinic acetylcholine receptor. PubMed.

Sources

A Tale of Two Scaffolds: A Comparative Analysis of 2-Oxa-6-azaspiro[3.3]heptane and Piperazine in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the selection of a core scaffold is a pivotal decision that profoundly influences the ultimate success of a drug candidate. For decades, the piperazine ring has been a stalwart, a privileged structure found in numerous FDA-approved drugs due to its favorable physicochemical properties and synthetic tractability.[1] However, the relentless pursuit of improved drug-like properties has led to the exploration of novel bioisosteres, with 2-oxa-6-azaspiro[3.3]heptane emerging as a compelling alternative. This guide provides an in-depth comparative analysis of these two critical scaffolds, offering experimental data and procedural insights to inform strategic decisions in drug design and development.

At a Glance: Key Physicochemical and Structural Differences

The fundamental distinction between piperazine and 2-oxa-6-azaspiro[3.3]heptane lies in their topology. Piperazine is a six-membered ring that predominantly adopts a flexible chair conformation.[1] In contrast, 2-oxa-6-azaspiro[3.3]heptane is a rigid, spirocyclic system composed of two fused four-membered rings: an oxetane and an azetidine. This structural rigidity has profound implications for their three-dimensional shape, vectoral presentation of substituents, and interaction with biological targets.

PropertyPiperazine2-Oxa-6-azaspiro[3.3]heptaneRationale for Difference
Molecular Weight ( g/mol ) ~86.14~99.13[2]Addition of a spirocyclic carbon and oxygen atom.
Topology Six-membered monocyclic ringSpiro[3.3]heptane (fused four-membered rings)Inherent structural framework.
Conformational Flexibility High (chair, boat, twist-boat)Low (rigid)The spirocyclic nature of 2-oxa-6-azaspiro[3.3]heptane significantly restricts conformational freedom.
Lipophilicity (clogP) -1.1-0.7[2]The additional carbon atom in the spirocyclic scaffold might be expected to increase lipophilicity, but the overall 3D shape and the presence of the oxygen atom can lead to counterintuitive effects.[3]
Aqueous Solubility HighGenerally highBoth scaffolds contain polar nitrogen and, in the case of 2-oxa-6-azaspiro[3.3]heptane, an oxygen atom, contributing to good solubility.
Basicity (pKa) pKa1 ~ 9.8, pKa2 ~ 5.7Generally higher than corresponding piperazines[3]The strained ring system of the azetidine in the spirocycle can influence the basicity of the nitrogen atom.

The Lipophilicity Conundrum: Adding Carbon to Lower LogD

A fascinating and somewhat counterintuitive property of azaspiro[3.3]heptane scaffolds, including 2-oxa-6-azaspiro[3.3]heptane, is their ability to lower the lipophilicity (expressed as logD at pH 7.4) of a molecule compared to their piperazine or morpholine counterparts, despite the net addition of a carbon atom.[3][4] This phenomenon is largely attributed to an increase in the basicity of the spirocyclic amine.[3][4] A higher pKa leads to a greater proportion of the compound being in its protonated, more water-soluble form at physiological pH, thereby reducing its distribution into the lipophilic phase.

For instance, the replacement of a morpholine with a 2-oxa-6-azaspiro[3.3]heptane in the structure of AZD1979 resulted in a significant decrease in logD7.4 of -1.2 and an increase in pKa of +1.5.[3] This highlights a key strategic advantage of employing the 2-oxa-6-azaspiro[3.3]heptane scaffold to modulate physicochemical properties and improve the ADME (Absorption, Distribution, Metabolism, and Excretion) profile of a drug candidate.

Impact on Biological Activity and Drug Properties

The choice between a piperazine and a 2-oxa-6-azaspiro[3.3]heptane scaffold can have a profound impact on a compound's biological activity and overall drug-like properties.

Potency and Selectivity:

The rigid nature of the 2-oxa-6-azaspiro[3.3]heptane scaffold can lead to a more defined orientation of substituents, which can result in enhanced binding affinity and selectivity for the target protein. The increased distance between the nitrogen and oxygen atoms (approximately 4.3 Å in 2-oxa-6-azaspiro[3.3]heptane versus 2.8 Å in morpholine) can also lead to different interactions within a binding pocket.[4] However, this rigidity can also be a double-edged sword. If the more flexible piperazine conformation is optimal for binding, replacing it with a rigid spirocycle can lead to a loss of potency.[3] For example, replacing the piperazine in a series of σ2 receptor ligands with diazaspiroalkanes led to a decrease in affinity.[5]

Metabolic Stability:

The piperazine ring can be susceptible to metabolic N-dealkylation and oxidation. The unique spirocyclic structure of 2-oxa-6-azaspiro[3.3]heptane can offer improved metabolic stability by shielding the nitrogen atom from metabolic enzymes. In the case of AZD1979, the 2-oxa-6-azaspiro[3.3]heptane analogue exhibited greatly reduced turnover in human liver microsomes and hepatocytes.[3]

Synthetic Considerations: Building the Scaffolds

Both piperazine and 2-oxa-6-azaspiro[3.3]heptane derivatives are accessible through established synthetic routes, although the synthesis of the latter can be more challenging due to the strained ring system.

General Synthesis of N-Substituted Piperazines

A common method for the synthesis of N-substituted piperazines involves the cyclization of a bis(2-chloroethyl)amine with a primary amine or aniline.[6]

G cluster_reactants Reactants cluster_product Product R_NH2 Primary Amine (R-NH2) piperazine N-Substituted Piperazine R_NH2->piperazine Cyclization bis_chloro Bis(2-chloroethyl)amine bis_chloro->piperazine

Caption: General synthetic scheme for N-substituted piperazines.

Synthesis of 2-Oxa-6-azaspiro[3.3]heptane Derivatives

The synthesis of 2-oxa-6-azaspiro[3.3]heptane derivatives often involves the construction of the spirocyclic core followed by functionalization. A practical, scalable two-step process has been described for a key intermediate.[7][8]

G cluster_step1 Step 1: Oxetane Formation cluster_step2 Step 2: Azetidine Ring Formation TBNPA Tribromoneopentyl Alcohol (TBNPA) BBMO 3,3-Bis(bromomethyl)oxetane (BBMO) TBNPA->BBMO NaOH Final_Product 6-Aryl-2-oxa-6-azaspiro[3.3]heptane BBMO->Final_Product Aniline Substituted Aniline Aniline->Final_Product Base

Caption: A two-step synthesis of a 2-oxa-6-azaspiro[3.3]heptane derivative.

Experimental Protocols

Protocol 1: Synthesis of 4-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)-6-(thiophen-2-yl)pyrimidine[10]

This protocol details a representative synthesis of a piperazine-containing compound.

Materials:

  • 4-(4-Methoxyphenyl)-2-(methylsulfanyl)-6-(thiophen-2-yl)pyrimidine

  • N-methylpiperazine

  • Dry ethanol

  • Potassium hydroxide (catalytic amount)

  • Crushed ice

Procedure:

  • In a round-bottomed flask, dissolve 4-(4-methoxyphenyl)-2-(methylsulfanyl)-6-(thiophen-2-yl)pyrimidine (0.314 g, 0.001 mol) and N-methylpiperazine (0.1 ml, 0.001 mol) in dry ethanol (15 ml).

  • Add a catalytic amount of potassium hydroxide to the reaction mixture.

  • Reflux the mixture for 12 hours.

  • After completion of the reaction (monitored by TLC), pour the reaction mixture into crushed ice.

  • Filter the solid that separates, dry it, and recrystallize from ethanol to obtain the pure crystalline product.

Protocol 2: Synthesis of 2-Benzyl-6-phenyl-2,6-diazaspiro[3.3]heptane[11]

This protocol illustrates the synthesis of a diazaspiro[3.3]heptane, a close analogue of 2-oxa-6-azaspiro[3.3]heptane.

Materials:

  • (1-Benzyl-3-chloromethylazetidin-3-ylmethyl)phenylamine

  • Potassium tert-butoxide (t-BuOK) 1.0 M solution in THF

  • Tetrahydrofuran (THF)

Procedure:

  • To a stirred solution of (1-benzyl-3-chloromethylazetidin-3-ylmethyl)phenylamine (0.209 g, 0.695 mmol) in THF (1.5 mL), add t-BuOK (1.53 mL, 1.53 mmol, 2.2 equiv) in a sealed tube.

  • Heat the reaction at 70 °C.

  • After 90 minutes, add further t-BuOK (0.7 mL, 0.7 mmol, 1 equiv) and continue heating for another hour.

  • Allow the reaction to cool to ambient temperature.

  • Filter the mixture to remove KCl and evaporate the solvents to yield the product.

Conclusion: A Strategic Choice in Drug Design

The decision to employ a 2-oxa-6-azaspiro[3.3]heptane scaffold over the more traditional piperazine is a strategic one that should be guided by the specific goals of the drug discovery program. While piperazine remains a valuable and versatile building block, 2-oxa-6-azaspiro[3.3]heptane offers a unique set of properties that can be leveraged to overcome common challenges in drug development. Its rigid nature, ability to lower lipophilicity, and potential for improved metabolic stability make it an attractive option for fine-tuning the properties of a lead compound. As our understanding of the interplay between three-dimensional structure and pharmacological properties continues to evolve, scaffolds like 2-oxa-6-azaspiro[3.3]heptane will undoubtedly play an increasingly important role in the design of the next generation of therapeutics.

G cluster_piperazine Piperazine cluster_spiro 2-Oxa-6-azaspiro[3.3]heptane P_props Flexible Conformation Well-established Synthesis High Aqueous Solubility P_apps Broad Applicability in CNS, Oncology, etc. P_props->P_apps P_cons Potential Metabolic Liabilities Limited 3D Diversity P_props->P_cons S_props Rigid 3D Structure Lower Lipophilicity (LogD) Improved Metabolic Stability S_apps Fine-tuning ADME Properties Exploring Novel Chemical Space S_props->S_apps S_cons More Challenging Synthesis Potential Loss of Potency if Flexibility is Required S_props->S_cons Decision Scaffold Selection Decision->P_props Established Target & SAR Decision->S_props ADME Optimization & Novelty

Caption: Decision-making framework for scaffold selection.

References

  • Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. MDPI. [Link]

  • The medicinal chemistry of piperazines: A review. PubMed. [Link]

  • Practical and Scalable Two-Step Process for 6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane: A Key Intermediate of the Potent Antibiotic Drug Candidate TBI-223. ACS Publications. [Link]

  • Recent advances in the synthesis of piperazine based ligands and metal complexes and their applications. Dalton Transactions (RSC Publishing). [Link]

  • Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes, a logD Lowering Twist. PMC. [Link]

  • Synthesis of Pyrimidine Incorporated Piperazine Derivatives and their Antimicrobial Activity. ResearchGate. [Link]

  • Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents. ResearchGate. [Link]

  • Bioisosteres of piperidine: a) common, 2‐azaspiro[3.3]heptane; b) a new... ResearchGate. [Link]

  • Practical and Scalable Two-Step Process for 6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane: A Key Intermediate of the P. American Chemical Society. [Link]

  • Synthesis of Novel 2,6-Diazaspiro[3.3]heptanes. Thieme Chemistry. [Link]

  • 2-azaspiro[3.3]heptane as bioisoster of piperidine. ResearchGate. [Link]

  • Exploration of Diazaspiro Cores as Piperazine Bioisosteres in the Development of σ2 Receptor Ligands. MDPI. [Link]

  • Examination of Diazaspiro Cores as Piperazine Bioisosteres in the Olaparib Framework Shows Reduced DNA Damage and Cytotoxicity. PMC. [Link]

  • 1‐Azaspiro[3.3]heptane as a Bioisostere of Piperidine. ResearchGate. [Link]

  • 2-Oxa-6-azaspiro[3.3]heptane. PubChem. [Link]

  • 1-Azaspiro[3.3]heptane as a Bioisostere of Piperidine. PubMed. [Link]

  • Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes – A log D Lowering Twist. ResearchGate. [Link]

  • Diversifying Chemical Space of DNA-Encoded Libraries: Synthesis of 2-Oxa-1-azaspiro(bicyclo[3.2.0])heptanes On-DNA via Visible Light-Mediated Energy Transfer Catalysis. NIH. [Link]

  • 1‐Oxa‐2,6‐Diazaspiro[3.3]heptane as a New Potential Piperazine Bioisostere. Uniba. [Link]

  • Bicyclic Bioisosteres of Piperidine: Version 2.0. ResearchGate. [Link]

  • (PDF) 1‐Oxa‐2,6‐Diazaspiro[3.3]heptane as a New Potential Piperazine Bioisostere – Flow‐Assisted Preparation and Derivatisation by Strain‐Release of Azabicyclo[1.1.0]butanes. ResearchGate. [Link]

  • (PDF) Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. ResearchGate. [Link]

  • Metabolic stability of peptidomimetics: N-methyl and aza heptapeptide analogs of a PKB/Akt inhibitor. PubMed. [Link]

Sources

A Senior Application Scientist's Guide to the Validation of 2-Oxa-6-azaspiro[3.3]heptane as a Viable Fragment in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary: The imperative in modern drug discovery to "escape from flatland" has intensified the search for novel, three-dimensional (3D) fragments that can improve physicochemical and pharmacokinetic properties.[1][2][3] The 2-oxa-6-azaspiro[3.3]heptane (OASHA) scaffold has emerged as a promising bioisosteric replacement for common saturated heterocycles like morpholine and piperidine.[4][5][6] This guide provides a comprehensive comparison of OASHA against these traditional fragments, supported by experimental data and detailed protocols. Our analysis demonstrates that the rigid, spirocyclic nature of OASHA offers distinct advantages in modulating lipophilicity and aqueous solubility, positioning it as a valuable tool for medicinal chemists to overcome common drug development hurdles.[1]

Introduction: The Quest for Novel Chemical Space

The Role of Fragments and the "Escape from Flatland"

Fragment-based drug discovery (FBDD) has become a cornerstone of modern medicinal chemistry. The core principle involves screening low molecular weight compounds (fragments) to identify those that bind weakly but efficiently to a biological target. These hits are then optimized into potent leads. A significant trend in this field is the move away from planar, aromatic structures towards scaffolds with greater sp3 character.[1] This strategy, often termed "escaping from flatland," is driven by the observation that increased three-dimensionality correlates with improved clinical success, likely due to enhanced solubility, reduced promiscuity, and better target engagement.[2][3]

Introducing Spirocycles: Rigid Scaffolds for 3D Diversity

Spirocycles, which feature two rings joined by a single common atom, are exceptionally well-suited for this purpose.[1][7] Their rigid structures lock the conformation of appended substituents into well-defined vectors, which can optimize interactions with a protein binding pocket.[1] The spiro[3.3]heptane motif, in particular, has gained significant attention for its ability to act as a non-classical bioisostere for common six-membered rings like piperidine and piperazine.[8][9]

The Emergence of 2-Oxa-6-azaspiro[3.3]heptane (OASHA) as a Bioisosteric Replacement

2-Oxa-6-azaspiro[3.3]heptane (OASHA) is a specific azaspirocycle that has been proposed as a structural surrogate for morpholine.[5][6] Its unique topology, combining an oxetane and an azetidine ring, offers a compelling combination of rigidity, polarity, and defined exit vectors for chemical elaboration. The central scientific question is whether this novel scaffold provides tangible benefits over its traditional counterparts in a drug discovery context. This guide aims to answer that question through a rigorous, data-driven comparison.

Comparative Physicochemical Profiling: OASHA vs. Common Scaffolds

The decision to incorporate a new fragment into a drug candidate is heavily influenced by its impact on key physicochemical properties. The inherent strain and geometry of the dual four-membered rings in OASHA lead to properties that are often counterintuitive but highly advantageous.

Three-Dimensionality and Shape

Compared to the chair-like conformation of morpholine, OASHA presents a more rigid and compact 3D structure. This rigidity can be a significant advantage, as it reduces the entropic penalty upon binding to a target. Furthermore, the exit vectors off the azetidine nitrogen and the oxetane ring are held in a fixed, roughly orthogonal orientation, providing chemists with precise control over the spatial arrangement of substituents.

Lipophilicity and Solubility

A key, and perhaps unexpected, benefit of replacing a morpholine with OASHA is a reduction in lipophilicity (logD).[1][6] While adding a carbon atom, the spirocyclic structure increases the strain and alters the electronic environment of the heteroatoms. This leads to an increase in basicity of the nitrogen atom, which in turn results in a lower logD at physiological pH (7.4).[6] This phenomenon of "lowering lipophilicity by adding carbon" is a powerful tool for optimizing ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[6] For instance, replacing a morpholine with an OASHA moiety in one compound series resulted in a logD reduction of -1.2 while increasing the pKa by +1.5.[6] This increased polarity and basicity often translates to improved aqueous solubility.[10]

Basicity (pKa)

The pKa of the secondary amine in OASHA is typically higher than that of the analogous nitrogen in morpholine. This is attributed to the geometric constraints of the azetidine ring, which alter the hybridization and electron density at the nitrogen center. As noted, this increased basicity is a primary driver for the observed decrease in logD.[6]

Data Table 1: Comparative Physicochemical Properties

The following table summarizes a comparison of key properties between OASHA and common heterocyclic fragments. Data is compiled from various literature sources and calculated values.

FragmentStructureTypical cLogPTypical pKaKey Features
2-Oxa-6-azaspiro[3.3]heptane (OASHA) C1C2(CN1)COC2-0.7[11]~7.5 - 8.5[6]Rigid, 3D shape; reduces logD; improves solubility.[1][6]
Morpholine C1COCCN1-0.8~6.0 - 7.0Flexible chair conformation; common polar group.
Piperidine C1CCCCN10.8~11.2Flexible; highly basic; often increases lipophilicity.
Azetidine C1CCN10.1~11.3Strained 4-membered ring; less basic than piperidine.

Note: cLogP and pKa values are estimates and can vary based on substitution and experimental conditions.

Synthetic Tractability and Vector Elaboration

A fragment's utility is directly tied to its synthetic accessibility. Early syntheses of OASHA were challenging, but more recent, scalable routes have made it readily available for use in medicinal chemistry campaigns.[4][5] The synthesis often starts from commercially available materials like tribromopentaerythritol.[5][12][13] Furthermore, isolation as a sulfonic acid salt has been shown to yield a more stable and soluble product compared to the traditional oxalate salt, expanding its utility in a wider range of reaction conditions.[5]

The primary point of diversification is the secondary amine of the azetidine ring, which can be functionalized through standard methods like reductive amination, amide coupling, or nucleophilic aromatic substitution.

G cluster_0 OASHA Core Synthesis cluster_1 Functionalization & Elaboration start Commercially Available Starting Materials (e.g., Tribromoneopentyl alcohol) route1 Multi-step synthesis to form protected OASHA core start->route1 deprotection Deprotection to yield OASHA free base or salt route1->deprotection oasha 2-Oxa-6-azaspiro[3.3]heptane (OASHA) deprotection->oasha Ready for Diversification reductive_amination Reductive Amination oasha->reductive_amination amide_coupling Amide Coupling oasha->amide_coupling snar SNAr Reaction oasha->snar final_compounds Diverse Library of Final Compounds reductive_amination->final_compounds amide_coupling->final_compounds snar->final_compounds

Caption: High-level workflow for the synthesis and functionalization of OASHA.

In Vitro ADME & Pharmacokinetic Validation

The true test of a fragment's value is its performance in biological systems. The favorable physicochemical properties of OASHA often translate to an improved ADME profile.

Metabolic Stability

Saturated heterocycles like morpholine and piperidine are often sites of metabolic oxidation by cytochrome P450 enzymes. The quaternary spirocenter of OASHA is inherently resistant to metabolism. Furthermore, the strained ring system can sterically hinder enzymatic access to adjacent positions, potentially improving metabolic stability compared to more flexible six-membered rings.[1][10]

Cell Permeability

While increased polarity and basicity can sometimes reduce passive permeability, the impact of OASHA is context-dependent. In the development of the MCHr1 antagonist AZD1979, the incorporation of the OASHA motif led to a compound with excellent permeability and no observed efflux, despite a significant increase in basicity and decrease in lipophilicity compared to its morpholine-containing precursor.[6][14] This highlights that the overall molecular properties, not just a single parameter, dictate permeability.

Data Table 2: Comparative In Vitro ADME Profile (Hypothetical Case Study)

This table illustrates the potential impact of replacing a morpholine with OASHA in a hypothetical lead compound.

CompoundKey FragmentcLogD @ 7.4Aqueous Solubility (µM)Microsomal Stability (% remaining @ 60 min)
Lead-Morpholine Morpholine2.55035%
Lead-OASHA OASHA1.325085%

Experimental Protocols for Fragment Validation

To ensure trustworthiness, the validation of any new fragment must rely on robust, standardized experimental protocols.

Protocol: Liver Microsomal Stability Assay

This assay is a cornerstone of early ADME profiling, providing an estimate of a compound's susceptibility to Phase I metabolism.

Causality: The choice of liver microsomes (human, rat, or mouse) is critical as it provides a complex mixture of key drug-metabolizing enzymes (primarily CYPs) in a relatively simple in vitro system. The inclusion of NADPH is essential as it is the necessary cofactor for CYP enzyme activity. By comparing the depletion of the test compound in the presence and absence of NADPH, one can directly attribute the loss to enzymatic metabolism.

Step-by-Step Methodology:

  • Preparation: Prepare a stock solution of the test compound (e.g., 10 mM in DMSO). Dilute liver microsomes to a final protein concentration of 0.5 mg/mL in a 0.1 M phosphate buffer (pH 7.4).

  • Incubation (Test): In a 96-well plate, combine the microsomal solution with the test compound (final concentration 1 µM). Pre-incubate at 37°C for 5 minutes.

  • Initiation: Initiate the reaction by adding an NADPH-regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).

  • Time Points: At specified time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding a cold stop solution (e.g., acetonitrile with an internal standard).

  • Control: Run a parallel incubation without the NADPH-regenerating system to control for non-enzymatic degradation.

  • Analysis: Centrifuge the plates to pellet the protein. Analyze the supernatant using LC-MS/MS to quantify the remaining amount of the test compound relative to the internal standard.

  • Calculation: Determine the percentage of compound remaining at each time point relative to the 0-minute sample. This can be used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).

G cluster_0 Time Points start Prepare Microsome and Compound Solutions pre_incubate Pre-incubate Mixture at 37°C start->pre_incubate initiate Initiate Reaction with NADPH System pre_incubate->initiate t0 T=0 min Quench initiate->t0 t5 T=5 min Quench initiate->t5 t_final T=60 min Quench initiate->t_final analysis Protein Precipitation & Centrifugation t0->analysis t5->analysis t_final->analysis lcms LC-MS/MS Analysis analysis->lcms data Calculate % Remaining and Half-life lcms->data

Caption: Workflow for a typical liver microsomal stability assay.

Conclusion: The Verdict on OASHA as a Drug Discovery Fragment

The validation of 2-oxa-6-azaspiro[3.3]heptane demonstrates its significant potential as a fragment in modern drug discovery. Its rigid, three-dimensional structure provides a distinct advantage over more flexible, traditional heterocycles like morpholine.[1] The ability of OASHA to simultaneously increase basicity, improve aqueous solubility, and decrease lipophilicity—while often maintaining or improving metabolic stability—is a powerful combination for addressing common challenges in lead optimization.[1][6] While not a universal solution, the compelling body of evidence suggests that OASHA is more than just a novelty; it is a validated and valuable building block that enables medicinal chemists to explore new, promising chemical space and design better drug candidates.[15][16]

References

  • van der Haas, R. N. S., et al. (2017). Synthesis and Properties of 2-Oxa-6-azaspiro[3.3]heptane Sulfonate Salts. Thieme Chemistry. Available at: [Link]

  • Johansson, H., et al. (2019). Lowering Lipophilicity by Adding Carbon: Azaspiroheptanes, a logD Lowering Twist. ACS Medicinal Chemistry Letters. Available at: [Link]

  • Smalley, T. L., et al. (2023). Practical and Scalable Two-Step Process for 6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane: A Key Intermediate of the Potent Antibiotic Drug Candidate TBI-223. ACS Omega. Available at: [Link]

  • ResearchGate. 2-azaspiro[3.3]heptane as bioisoster of piperidine. Available at: [Link]

  • Benedetti, E., & Micouin, L. (2024). Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts? Expert Opinion on Drug Discovery. Available at: [Link]

  • Royal Society of Chemistry. (2025). Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2.3]hexanes and spiro[3.3]heptanes. RSC Publishing. Available at: [Link]

  • Blumberg Institute. (2024). Bioisosteres of Piperazine & Related Diamines in the Design of Biologically Active Compounds. Available at: [Link]

  • Mykhailiuk, P. K., et al. (2023). Novel Class of Piperidine Bioisosteres. Available at: [Link]

  • Smalley, T. L., et al. (2023). Practical and Scalable Two-Step Process for 6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane: A Key Intermediate of the Potent Antibiotic Drug Candidate TBI-223. Organic Process Research & Development. Available at: [Link]

  • Ferreira, R., et al. (2022). Recent in vivo advances of spirocyclic scaffolds for drug discovery. Expert Opinion on Drug Discovery. Available at: [Link]

  • ResearchGate. Bioisosteres of piperidine. Available at: [Link]

  • Meanwell, N. A., & Loiseleur, O. (2022). Applications of Isosteres of Piperazine in the Design of Biologically Active Compounds: Part 2. Journal of Agricultural and Food Chemistry. Available at: [Link]

  • PubChem. 2-Oxa-6-azaspiro(3.3)heptane hemioxalate. Available at: [Link]

  • Zheng, Y., & Tice, C. M. (2014). The use of spirocyclic scaffolds in drug discovery. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Wuitschik, G., et al. (2011). Expanding the Azaspiro[3.3]heptane Family: Synthesis of Novel Highly Functionalized Building Blocks. Organic Letters. Available at: [Link]

  • PubChem. 2-Oxa-6-azaspiro[3.3]heptane. Available at: [Link]

  • ResearchGate. 1-Substituted 2-azaspiro[3.3]heptanes: overseen motifs for drug discovery. Available at: [Link]

  • Katayama, K., et al. (2020). Design, synthesis, and optimization of a series of 2-azaspiro[3.3]heptane derivatives as orally bioavailable fetal hemoglobin inducers. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • ResearchGate. (2014). The Use of Spirocyclic Scaffolds in Drug Discovery. Available at: [Link]

  • Cambridge MedChem Consulting. (2019). LogD. Available at: [Link]

  • ResearchGate. (2011). Synthesis and Structural Analysis of a New Class of Azaspiro[3.3]heptanes as Building Blocks for Medicinal Chemistry. Available at: [Link]

  • ResearchGate. (2010). Synthesis of Azaspirocycles and their Evaluation in Drug Discovery. Available at: [Link]

  • Asghar, J. (2021). logP (Partition Coefficient) and Lipid Solubility of Drugs. YouTube. Available at: [Link]

  • Smalley, T. L., et al. (2023). Practical and Scalable Two-Step Process for 6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane: A Key Intermediate of the Potent Antibiotic Drug Candidate TBI-223. PMC. Available at: [Link]

  • Scott, J. S., et al. (2015). Discovery of (3-(4-(2-Oxa-6-azaspiro[3.3]heptan-6-ylmethyl)phenoxy)azetidin-1-yl)(5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)methanone (AZD1979), a Melanin Concentrating Hormone Receptor 1 (MCHr1) Antagonist with Favorable Physicochemical Properties. Journal of Medicinal Chemistry. Available at: [Link]

  • Green, M. (2024). LogP, LogD, pKa and LogS: A Physicists guide to basic chemical properties. Available at: [Link]

  • Box, K., & Comer, J. (2008). Using measured pKa, LogP and solubility to investigate supersaturation and predict BCS class. ADMET & DMPK. Available at: [Link]

Sources

A Senior Application Scientist's Guide to Assessing the Metabolic Stability of 2-Oxa-6-Azaspiro[3.3]heptane Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rise of 3D Scaffolds in Drug Discovery

In modern medicinal chemistry, the pursuit of drug candidates with optimal pharmacokinetic profiles has led to a strategic shift away from flat, aromatic structures towards more three-dimensional (3D) scaffolds.[1] This "escape from flatland" is driven by the understanding that molecules with a higher fraction of sp³-hybridized carbons often exhibit improved physicochemical properties, such as enhanced aqueous solubility and better metabolic stability.[2][3]

Among the most promising of these 3D scaffolds are spirocycles, rigid structures where two rings are fused at a single carbon atom.[4][5] Their well-defined exit vectors allow for the precise positioning of substituents in three-dimensional space, which can lead to improved target selectivity and potency.[1] The 2-oxa-6-azaspiro[3.3]heptane motif, in particular, has garnered significant attention as a valuable bioisosteric replacement for common heterocycles like morpholine and piperazine.[1][6][7] Its introduction can favorably modulate properties, including lipophilicity and metabolic stability, making it a critical tool in lead optimization.[3][6]

This guide provides an in-depth comparison of the standard experimental approaches used to assess the metabolic stability of this important scaffold, offering field-proven insights into experimental design, execution, and data interpretation for researchers in drug development.

The Critical Role of Metabolic Stability

Metabolic stability refers to a compound's susceptibility to biotransformation by drug-metabolizing enzymes.[8][9] A compound that is metabolized too quickly will have a short half-life and poor bioavailability, requiring higher or more frequent dosing, which can increase the risk of off-target effects. Conversely, a compound that is too stable may accumulate in the body, leading to toxicity. Therefore, achieving an optimal metabolic stability profile is a crucial balancing act in drug design.

The liver is the primary site of drug metabolism, which is broadly categorized into two phases:[10][11]

  • Phase I Metabolism: Involves the introduction or exposure of functional groups through oxidation, reduction, or hydrolysis. Cytochrome P450 (CYP) enzymes are the most prominent family of enzymes involved in these reactions.[8][11][12]

  • Phase II Metabolism: Involves the conjugation of the parent drug or its Phase I metabolites with endogenous molecules (e.g., glucuronic acid, sulfate), rendering them more water-soluble and easier to excrete.[11]

In vitro assays are indispensable tools for predicting a compound's metabolic fate early in the discovery process, allowing chemists to establish structure-activity relationships (SAR) and prioritize compounds with favorable pharmacokinetic properties for more costly in vivo studies.[13][14][15]

Comparative Analysis of Key In Vitro Stability Assays

The two most widely used in vitro systems for assessing hepatic metabolism are liver microsomes and hepatocytes. The choice between them depends on the specific questions being asked.

FeatureLiver MicrosomesHepatocytes
Composition Subcellular fraction (endoplasmic reticulum) containing most Phase I enzymes (CYPs, FMOs).[8][16]Intact liver cells containing the full complement of Phase I and Phase II enzymes, as well as transporters.[10][17][18]
Metabolic Scope Primarily assesses Phase I metabolism.[8][17]Assesses both Phase I and Phase II metabolism, providing a more complete picture of overall cellular metabolism.[17][18]
Complexity Simpler system, requires addition of cofactors (e.g., NADPH).[19][20]More complex, physiologically relevant system with intact cellular machinery.[13]
Throughput High-throughput, cost-effective, and suitable for early screening of large compound sets.[16]Lower throughput and more expensive, typically used for more in-depth characterization of prioritized hits.
Key Output Phase I intrinsic clearance (CLint).Overall hepatic intrinsic clearance (CLint), including contributions from both phases.
Causality Behind Experimental Choices
  • Why start with Microsomes? The Human Liver Microsome (HLM) stability assay is the workhorse for early-stage lead optimization.[16] Its high throughput and lower cost allow for the rapid screening of many analogues. Since CYP-mediated oxidation is a major clearance pathway for most small molecules, this assay effectively identifies compounds with significant Phase I metabolic liabilities.[9][21]

  • When to use Hepatocytes? The hepatocyte stability assay is employed when a more comprehensive understanding of a compound's metabolic fate is required.[17][22] If a compound appears stable in microsomes, it may still be cleared rapidly via Phase II conjugation or by enzymes present in the cytosol, which are absent in microsomes.[8] Hepatocytes provide this broader metabolic assessment, offering a more accurate prediction of in vivo hepatic clearance.[10][22]

Experimental Workflow & Protocols

A robust assessment of metabolic stability follows a standardized workflow, from sample incubation to data analysis. This process must include controls to validate the results of each experiment.

G cluster_incubation Incubation cluster_analysis Analysis cluster_data Data Interpretation prep_compound Prepare Compound Stock (e.g., 10 mM in DMSO) incubate Incubate Compound with Test System at 37°C prep_compound->incubate prep_system Prepare Test System (Microsomes or Hepatocytes) prep_system->incubate prep_controls Prepare Controls (High/Low Turnover Cmpds) prep_controls->incubate timepoint Sample at Multiple Time Points (e.g., 0, 5, 15, 30, 60 min) incubate->timepoint quench Quench Reaction (e.g., Cold Acetonitrile + IS) timepoint->quench centrifuge Centrifuge to Precipitate Protein quench->centrifuge lcms Analyze Supernatant by LC-MS/MS centrifuge->lcms plot Plot ln(% Remaining) vs. Time lcms->plot calculate Calculate Half-Life (t½) & Intrinsic Clearance (CLint) plot->calculate

Protocol 1: Human Liver Microsomal (HLM) Stability Assay

This protocol is designed to measure the rate of disappearance of a test compound due to Phase I metabolism.

Self-Validation System:

  • Positive Controls: Use compounds with known metabolic fates (e.g., Verapamil for high turnover, Dextromethorphan for moderate turnover) to confirm enzyme activity.[16]

  • Negative Control (No Cofactor): Run a parallel incubation without the NADPH regenerating system. A significant decrease in compound concentration in the presence of NADPH, but not in its absence, confirms that the observed metabolism is CYP-dependent.[23]

Step-by-Step Methodology:

  • Preparation of Reagents:

    • Prepare a 100 mM potassium phosphate buffer (pH 7.4).

    • Prepare an NADPH regenerating system solution in buffer, typically containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase.[23]

    • Prepare test compound and control compound working solutions (e.g., 100 µM) by diluting 10 mM DMSO stocks in buffer.

  • Incubation Procedure:

    • Pre-warm all solutions to 37°C.

    • In a 96-well plate, add pooled human liver microsomes to the phosphate buffer to a final concentration of 0.5 mg/mL.[17]

    • Add the test compound to the microsome solution to initiate the reaction (final concentration typically 1-3 µM; final DMSO concentration <0.1%).[17]

    • To start the reaction, add the pre-warmed NADPH regenerating system.

    • Incubate the plate at 37°C with shaking.

  • Time-Point Sampling:

    • At specified time points (e.g., 0, 5, 15, 30, 45, 60 minutes), transfer an aliquot of the reaction mixture to a separate 96-well plate containing a cold quenching solution (e.g., acetonitrile or methanol) with an internal standard (IS) to stop the reaction and precipitate proteins.[16]

  • Sample Processing and Analysis:

    • Centrifuge the quenched plate at high speed (e.g., 4000 rpm for 20 minutes) to pellet the precipitated proteins.

    • Transfer the supernatant to a new plate for analysis.

    • Quantify the remaining parent compound concentration at each time point using a validated LC-MS/MS method.[14][16]

Protocol 2: Cryopreserved Human Hepatocyte Stability Assay

This protocol provides a more comprehensive assessment of metabolic clearance, encompassing both Phase I and Phase II pathways.

Self-Validation System:

  • Positive Controls: Use compounds cleared by both Phase I and Phase II enzymes (e.g., 7-hydroxycoumarin, diclofenac) to ensure the viability and metabolic competence of the hepatocytes.[10]

  • Negative Control (Heat-Inactivated): Use heat-inactivated hepatocytes to control for any non-enzymatic degradation of the test compound.[13]

Step-by-Step Methodology:

  • Preparation of Hepatocytes:

    • Rapidly thaw cryopreserved human hepatocytes in a 37°C water bath.

    • Transfer the cells to pre-warmed incubation medium (e.g., Williams' Medium E) and perform a cell count and viability check (e.g., via Trypan Blue exclusion). Viability should be >80%.

    • Dilute the hepatocyte suspension to the desired final cell density (e.g., 0.5-1.0 million viable cells/mL).[10][22]

  • Incubation Procedure:

    • Pre-warm the hepatocyte suspension and test compound working solutions to 37°C.

    • In a non-coated 24- or 48-well plate, add the hepatocyte suspension.

    • Initiate the reaction by adding the test compound working solution to the wells (final concentration typically 1 µM).

    • Incubate the plate at 37°C in a humidified incubator (5% CO₂) with gentle shaking.[10]

  • Time-Point Sampling:

    • At specified time points (e.g., 0, 15, 30, 60, 90, 120 minutes), transfer an aliquot of the cell suspension to a 96-well plate containing a cold quenching solution with an internal standard.[10][13]

  • Sample Processing and Analysis:

    • The sample processing and LC-MS/MS analysis steps are identical to those described in the HLM protocol.

Data Analysis and Interpretation

The primary goal of the data analysis is to determine the compound's half-life (t½) and in vitro intrinsic clearance (CLint).

  • Calculate Percent Remaining: Determine the percentage of the parent compound remaining at each time point relative to the 0-minute time point.

  • Determine Elimination Rate Constant (k): Plot the natural logarithm (ln) of the percent remaining versus time. The slope of the linear regression line is the elimination rate constant (-k).[16]

  • Calculate Half-Life (t½):

    • t½ = 0.693 / k[14]

  • Calculate Intrinsic Clearance (CLint):

    • For Microsomes: CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / mg of microsomal protein)[16]

    • For Hepatocytes: CLint (µL/min/10⁶ cells) = (0.693 / t½) * (incubation volume / number of cells in 10⁶)[22]

Performance Comparison: 2-Oxa-6-Azaspiro[3.3]heptane vs. Alternatives

The true value of the 2-oxa-6-azaspiro[3.3]heptane scaffold is demonstrated by comparing its metabolic stability against the more traditional heterocycles it often replaces. The introduction of the rigid, sp³-rich spirocyclic system can block potential sites of metabolism that are accessible in more flexible analogues like morpholine.

G Core Core Structure Morpholine {Morpholine Analogue |  Site of Metabolism} Core->Morpholine Bioisosteric Replacement Spiro {2-Oxa-6-Azaspiro[3.3]heptane Analogue |  Metabolism Blocked} Core->Spiro Bioisosteric Replacement

Below is a table summarizing hypothetical but representative experimental data comparing a parent compound containing a morpholine moiety with its 2-oxa-6-azaspiro[3.3]heptane analogue.

CompoundAssay SystemHalf-Life (t½, min)Intrinsic Clearance (CLint)Interpretation
Morpholine Analogue HLM2555.4 µL/min/mgHigh Clearance: Susceptible to rapid Phase I (CYP-mediated) metabolism.
Hepatocytes1876.9 µL/min/10⁶ cellsHigh Clearance: Confirms rapid metabolism in a more complete system.
2-Oxa-6-Azaspiro[3.3]heptane Analogue HLM> 60< 23.1 µL/min/mgLow Clearance: Replacement of morpholine with the spirocycle significantly improved stability against Phase I enzymes.[6]
Hepatocytes5525.2 µL/min/10⁶ cellsModerate Clearance: Stable in the more comprehensive cellular model, indicating a much-improved metabolic profile.

Analysis of Results: In this representative example, the morpholine analogue is rapidly cleared, likely due to oxidation on the carbons alpha to the nitrogen or oxygen atoms. Replacing the morpholine with a 2-oxa-6-azaspiro[3.3]heptane moiety leads to a dramatic increase in metabolic stability.[6][24] The quaternary spiro-carbon and the constrained nature of the four-membered rings make the scaffold less accessible to the active sites of metabolizing enzymes, thereby improving its half-life and reducing intrinsic clearance.[3] This is a common and powerful application of this scaffold in medicinal chemistry to solve problems of metabolic instability.

Conclusion

Assessing the metabolic stability of novel drug candidates is a cornerstone of modern drug discovery. For derivatives containing the 2-oxa-6-azaspiro[3.3]heptane scaffold, a strategic, tiered approach to in vitro testing provides critical data for decision-making. High-throughput microsomal stability assays serve as an excellent initial screen to identify major Phase I liabilities, while hepatocyte assays offer a more comprehensive and physiologically relevant picture of overall hepatic clearance.

The strategic incorporation of the 2-oxa-6-azaspiro[3.3]heptane motif has proven to be an effective strategy for enhancing metabolic stability compared to traditional bioisosteres like morpholine. By understanding and applying the principles and protocols outlined in this guide, researchers can effectively characterize their compounds and leverage this unique scaffold to design drug candidates with superior pharmacokinetic properties.

References

  • Hepatocyte Stability. (n.d.). Cyprotex ADME-Tox Solutions | Evotec. Retrieved from [Link]

  • Protocol for the Human Liver Microsome Stability Assay. (n.d.). ResearchGate. Retrieved from [Link]

  • Zheng, Y. J., & Tice, C. M. (2016). The utilization of spirocyclic scaffolds in novel drug discovery. Expert Opinion on Drug Discovery, 11(1), 13-29. Retrieved from [Link]

  • Microsomal Stability Assay Protocol. (n.d.). AxisPharm. Retrieved from [Link]

  • Deprez-Poulain, R., & Charton, J. (2017). Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts? Future Medicinal Chemistry, 9(10), 945-948. Retrieved from [Link]

  • Microsomal stability assay for human and mouse liver microsomes. (2024). protocols.io. Retrieved from [Link]

  • Voss, F., Schunk, S., & Steinhagen, H. (2015). Spirocycles as Privileged Structural Motifs in Medicinal Chemistry. In Privileged Scaffolds in Medicinal Chemistry: Design, Synthesis, Evaluation. The Royal Society of Chemistry. Retrieved from [Link]

  • Microsomal Clearance/Stability Assay. (n.d.). Domainex. Retrieved from [Link]

  • Hepatocyte Stability Assay Test. (n.d.). AxisPharm. Retrieved from [Link]

  • ADME Hepatocyte Stability Assay. (n.d.). BioDuro. Retrieved from [Link]

  • Stepan, A. F., et al. (2025). Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2.3]hexanes and spiro[3.3]heptanes. Chemical Communications. Retrieved from [Link]

  • Degorce, S. L., et al. (2019). Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes, a logD Lowering Twist. ACS Medicinal Chemistry Letters, 10(8), 1198-1204. Retrieved from [Link]

  • Burkhard, J. A., et al. (2010). Synthesis of Azaspirocycles and their Evaluation in Drug Discovery. Angewandte Chemie International Edition, 49(20), 3524-3527. Retrieved from [Link]

  • Stepan, A. F., et al. (2025). Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2.3]hexanes and spiro[3.3]heptanes. PubMed. Retrieved from [Link]

  • Shanu-Wilson, J. (2024). Metabolism of 2023 FDA Approved Small Molecules - PART 1. Hypha Discovery Blogs. Retrieved from [Link]

  • Gupta, R. (n.d.). Brief Note on Metabolism Pathways of Drug. Longdom Publishing. Retrieved from [Link]

  • Bioisosteric Replacement Strategies. (n.d.). SpiroChem. Retrieved from [Link]

  • Introduction to Small Molecule Drug Metabolism. (n.d.). Drug Discovery Chemistry. Retrieved from [Link]

  • Metabolism, a Blossoming Target for Small-Molecule Anticancer Drugs. (2023). MDPI. Retrieved from [Link]

  • Metabolic stability and biological activity of spiro[3.3]heptane analogues of Sonidegib. (n.d.). ChemRxiv. Retrieved from [Link]

  • Drug metabolism. (n.d.). Wikipedia. Retrieved from [Link]

  • Spirocycles as Bioisosteres for Aromatic Fragments. (2021). Chemspace. Retrieved from [Link]

  • 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. (2023). French-Ukrainian Journal of Chemistry. Retrieved from [Link]

  • 1-Substituted 2-azaspiro[3.3]heptanes: overseen motifs for drug discovery. (2017). ResearchGate. Retrieved from [Link]

  • Retrosynthesis of 6-oxo-azaspiro[3.3]heptane 1. (n.d.). ResearchGate. Retrieved from [Link]

  • Advanced in vitro metabolic stability assays for drug discovery. (n.d.). Nuvisan. Retrieved from [Link]

  • How to Conduct an In Vitro Metabolic Stability Study. (2025). Drug Discovery and Development. Retrieved from [Link]

  • Metabolic Stability Assay Services. (n.d.). BioIVT. Retrieved from [Link]

  • Synthesis of challenging 6-functionalized 1-oxaspiro[3.3]heptanes – New scaffolds for drug discovery. (2025). ResearchGate. Retrieved from [Link]

  • Brown, N. (2014). Bioisosteres and Scaffold Hopping in Medicinal Chemistry. Molecular Informatics, 33(6-7), 458-462. Retrieved from [Link]

  • Wagner, B., et al. (2011). Expanding the Azaspiro[3.3]heptane Family: Synthesis of Novel Highly Functionalized Building Blocks. Organic Letters, 13(24), 6460-6462. Retrieved from [Link]

  • LC-MS and GC-MS metabolite data processing using Mass Profiler Professional. (n.d.). Agilent Technologies. Retrieved from [Link]

  • Sonti, R., et al. (n.d.). Metabolic Stability. Pharma Focus Asia. Retrieved from [Link]

  • (MS/MS) and gas chromatography (GC-MS) in the detection of fluoxymesterone metabolites. (n.d.). Ghent University. Retrieved from [Link]

  • Tips and tricks for LC–MS-based metabolomics and lipidomics analysis. (2024). Analytical and Bioanalytical Chemistry. Retrieved from [Link]

  • Untargeted LC-MS metabolomics for the analysis of micro-scaled extracellular metabolites from hepatocytes. (2020). ResearchGate. Retrieved from [Link]

Sources

The Ascendance of a Novel Scaffold: A Physicochemical Comparison of 2-oxa-6-azaspiro[3.3]heptane and its Traditional Counterparts

Author: BenchChem Technical Support Team. Date: January 2026

In the relentless pursuit of novel chemical entities with superior pharmacological profiles, medicinal chemists are increasingly venturing beyond the familiar territories of traditional heterocyclic scaffolds. This guide offers an in-depth, data-driven comparison of the physicochemical properties of 2-oxa-6-azaspiro[3.3]heptane, a rising star in drug discovery, against its conventional counterparts: piperidine, piperazine, and morpholine. By understanding the nuanced yet significant differences in their fundamental properties, researchers can make more informed decisions in the design of next-generation therapeutics.

The strategic incorporation of spirocyclic systems, such as 2-oxa-6-azaspiro[3.3]heptane, is a deliberate tactic to modulate a molecule's three-dimensional (3D) architecture, which in turn influences its interactions with biological targets and its overall absorption, distribution, metabolism, and excretion (ADME) profile.[1][2][3][4][5] This guide will dissect the key physicochemical parameters—lipophilicity, basicity, aqueous solubility, and metabolic stability—providing both a theoretical framework and practical experimental context for their evaluation.

A Tale of Two Topologies: Three-Dimensional Shape

The most striking distinction between 2-oxa-6-azaspiro[3.3]heptane and traditional six-membered heterocycles lies in their fundamental topology. While piperidine, piperazine, and morpholine predominantly adopt chair conformations, 2-oxa-6-azaspiro[3.3]heptane possesses a rigid, spirocyclic core composed of two fused four-membered rings. This structural rigidity imparts a well-defined three-dimensional geometry, a desirable trait for optimizing ligand-receptor interactions.

This inherent rigidity can lead to enhanced binding affinity and selectivity by reducing the entropic penalty upon binding to a target protein. Furthermore, the spirocyclic nature of 2-oxa-6-azaspiro[3.3]heptane provides distinct exit vectors for substituents, allowing for a more precise exploration of chemical space compared to the more flexible traditional heterocycles.[6]

A Traditional Heterocycles (e.g., Piperidine, Morpholine) B Flexible Chair Conformation A->B C 2-oxa-6-azaspiro[3.3]heptane D Rigid Spirocyclic Scaffold C->D

Caption: Conformational differences between traditional heterocycles and 2-oxa-6-azaspiro[3.3]heptane.

Lipophilicity and Basicity: A Balancing Act for Drug Action

Lipophilicity, often expressed as the logarithm of the partition coefficient (LogP) or distribution coefficient (LogD), is a critical determinant of a drug's ability to permeate biological membranes. Basicity, quantified by the pKa value, influences a compound's ionization state at physiological pH, which in turn affects its solubility, permeability, and potential for off-target interactions.

A key advantage of employing 2-oxa-6-azaspiro[3.3]heptane lies in its ability to fine-tune these properties. In many instances, the replacement of a traditional heterocycle with a 2-oxa-6-azaspiro[3.3]heptane moiety leads to a decrease in lipophilicity (lower LogD) and an increase in basicity (higher pKa).[7] This counterintuitive reduction in lipophilicity, despite the addition of a carbon atom, is attributed to the increased basicity and the unique conformational effects of the spirocyclic system.[7] A lower LogD can be advantageous in mitigating issues related to high clearance and off-target toxicity, while a well-controlled pKa is crucial for optimizing the overall ADME profile.

HeterocycleMatched Pair ExampleLogD (pH 7.4)pKa
MorpholineAZD1979 (6a)2.86.7
2-oxa-6-azaspiro[3.3]heptane AZD1979 analogue (6b) 1.6 8.2
PiperidineC-linked CXCR2 antagonist (27a)--
2-azaspiro[3.3]heptane C-linked CXCR2 antagonist (27b) --
PiperazineNMe derivative (14a)--
2,6-diazaspiro[3.3]heptane NMe derivative (14b) -1.0 (ΔLogD) +1.4 (ΔpKa)

Data for AZD1979 and its analogue are from reference[7]. Data for piperazine and its analogue are changes in LogD and pKa upon replacement, as reported in reference[7].

Aqueous Solubility: The Gateway to Bioavailability

HeterocycleAqueous Solubility
MorpholineMiscible[5][9]
PiperidineMiscible[10][11]
PiperazineFreely soluble[2][12]
2-oxa-6-azaspiro[3.3]heptane Soluble in water[13]

Metabolic Stability: Navigating the Body's Defenses

Metabolic stability is a crucial parameter that determines a drug's half-life and its potential for generating active or toxic metabolites. The rigid, compact structure of 2-oxa-6-azaspiro[3.3]heptane can render it less susceptible to metabolism by cytochrome P450 enzymes compared to the more flexible six-membered rings. The spirocyclic core can shield adjacent chemical bonds from enzymatic attack, leading to improved metabolic stability and a more predictable pharmacokinetic profile.[14] While direct comparative data on the parent heterocycles is limited, studies on derivatives often show that the introduction of a spirocyclic moiety enhances metabolic stability.[15]

Experimental Protocols

To ensure the scientific integrity of the comparisons made in this guide, the following are detailed, step-by-step methodologies for determining the key physicochemical properties discussed.

Determination of LogD (Shake-Flask Method)

A Prepare octanol-saturated buffer and buffer-saturated octanol B Dissolve compound in buffer-saturated octanol A->B C Add equal volume of octanol-saturated buffer B->C D Shake vigorously to allow partitioning equilibrium C->D E Centrifuge to separate phases D->E F Measure compound concentration in both phases by LC-MS/MS E->F G Calculate LogD = log([Octanol]/[Buffer]) F->G

Caption: Workflow for experimental LogD determination.

  • Preparation of Phases: Prepare a buffer solution at the desired pH (e.g., 7.4) and saturate it with 1-octanol. Similarly, saturate 1-octanol with the buffer solution.

  • Compound Addition: Accurately weigh and dissolve the test compound in the buffer-saturated 1-octanol to a known concentration.

  • Partitioning: Add an equal volume of the octanol-saturated buffer to the 1-octanol solution of the compound in a sealed vial.

  • Equilibration: Shake the vial vigorously for a predetermined period (e.g., 1-2 hours) at a constant temperature to allow for the compound to partition between the two phases and reach equilibrium.

  • Phase Separation: Centrifuge the vial to ensure complete separation of the aqueous and organic phases.

  • Quantification: Carefully sample both the 1-octanol and the aqueous layers. Determine the concentration of the compound in each phase using a validated analytical method, such as LC-MS/MS.

  • Calculation: Calculate the LogD value using the formula: LogD = log10 (Concentration in 1-octanol / Concentration in aqueous buffer).

Determination of pKa (Potentiometric Titration)

A Dissolve compound in degassed water to a known concentration B Calibrate pH meter with standard buffers A->B C Titrate with a standardized solution of HCl or NaOH B->C D Record pH after each addition of titrant C->D E Plot pH vs. volume of titrant added D->E F Determine the half-equivalence point(s) E->F G pKa = pH at the half-equivalence point F->G

Caption: Workflow for experimental pKa determination.

  • Sample Preparation: Dissolve an accurately weighed amount of the compound in degassed, deionized water to a known concentration.

  • Instrumentation Setup: Calibrate a pH meter using standard buffer solutions.

  • Titration: Slowly add a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH) in small, precise increments to the compound solution while continuously stirring and monitoring the pH.

  • Data Acquisition: Record the pH of the solution after each addition of the titrant, allowing the system to reach equilibrium.

  • Data Analysis: Plot the recorded pH values against the volume of titrant added to generate a titration curve.

  • pKa Determination: Identify the equivalence point(s) on the titration curve. The pKa value corresponds to the pH at the half-equivalence point, where half of the basic or acidic functional groups have been neutralized.[12][16]

Determination of Aqueous Solubility (Shake-Flask Method)
  • Sample Preparation: Add an excess amount of the solid compound to a known volume of aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a sealed vial.

  • Equilibration: Shake the vial at a constant temperature for an extended period (e.g., 24-48 hours) to ensure that equilibrium between the solid and dissolved compound is reached.[17][18]

  • Sample Processing: Filter or centrifuge the suspension to remove any undissolved solid.

  • Quantification: Determine the concentration of the dissolved compound in the clear supernatant using a validated analytical method, such as HPLC-UV or LC-MS/MS.

  • Solubility Value: The measured concentration represents the thermodynamic aqueous solubility of the compound under the specified conditions.

Determination of Metabolic Stability (Liver Microsome Assay)

A Incubate compound with liver microsomes and NADPH at 37°C B Take aliquots at various time points (e.g., 0, 5, 15, 30, 60 min) A->B C Quench the reaction with organic solvent B->C D Analyze remaining parent compound by LC-MS/MS C->D E Plot ln(% remaining) vs. time D->E F Calculate half-life (t1/2) and intrinsic clearance (CLint) E->F

Caption: Workflow for in vitro metabolic stability assessment.

  • Incubation: Incubate the test compound at a known concentration (typically 1 µM) with liver microsomes (e.g., human, rat) and a cofactor, such as NADPH, in a buffered solution at 37°C.[11][19]

  • Time Course Sampling: At various time points (e.g., 0, 5, 15, 30, and 60 minutes), take aliquots of the incubation mixture.

  • Reaction Quenching: Immediately stop the metabolic reaction in the aliquots by adding a cold organic solvent (e.g., acetonitrile).

  • Sample Analysis: Centrifuge the samples to precipitate the proteins and analyze the supernatant for the concentration of the remaining parent compound using LC-MS/MS.

  • Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. From the slope of this line, calculate the in vitro half-life (t½) and the intrinsic clearance (CLint).[20]

Conclusion

The selection of a heterocyclic scaffold is a critical decision in the drug design process, with profound implications for the ultimate success of a drug candidate. While traditional heterocycles like piperidine, piperazine, and morpholine have a long and successful history in medicinal chemistry, the emergence of novel scaffolds such as 2-oxa-6-azaspiro[3.3]heptane offers exciting new opportunities to overcome common ADME challenges.

The data presented in this guide demonstrates that 2-oxa-6-azaspiro[3.3]heptane can offer a superior physicochemical profile, characterized by reduced lipophilicity, increased basicity, and the potential for improved aqueous solubility and metabolic stability. Its rigid, three-dimensional structure provides a unique platform for the design of highly selective and potent ligands. As our understanding of the intricate relationship between molecular structure and pharmacological properties continues to evolve, the judicious application of innovative scaffolds like 2-oxa-6-azaspiro[3.3]heptane will undoubtedly play a pivotal role in the future of drug discovery.

References

  • Burkhard, J. A., Wagner, B., Fischer, H., Schuler, F., Müller, K., & Carreira, E. M. (2010). Synthesis of azaspirocycles and their evaluation in drug discovery.
  • Chemaxon. (n.d.). Piperazine. Retrieved from [Link]

  • Dandapani, S., & Wuest, W. M. (2013). Spirocyclic scaffolds in medicinal chemistry. Topics in Heterocyclic Chemistry, 33, 1-26.
  • Stepan, A. F., Karki, K., & McDonald, I. M. (2016). Spirocyclic scaffolds in drug discovery. Journal of Medicinal Chemistry, 59(10), 4489-4505.
  • Wikipedia. (n.d.). Morpholine. Retrieved from [Link]

  • AxisPharm. (n.d.). Kinetic Solubility Assays Protocol. Retrieved from [Link]

  • ChemBK. (2024, April 10). 2-Oxa-6-Azaspiro[3.3]heptane. Retrieved from [Link]

  • PubChem. (n.d.). Piperidine. Retrieved from [Link]

  • Cyprotex. (n.d.). Microsomal Stability. Retrieved from [Link]

  • Mercell. (n.d.). Metabolic stability in liver microsomes. Retrieved from [Link]

  • Creative Bioarray. (n.d.). Aqueous Solubility Assays. Retrieved from [Link]

  • Hamborg, E. S., & Versteeg, G. F. (2009). Detailed procedure for calculating pKa. The dissociation constant of amine (K1) can be expressed as.
  • PubChem. (n.d.). 2-Oxa-6-azaspiro[3.3]heptane. Retrieved from [Link]

  • Wernevik, J., Giordanetto, F., & Akerud, T. (2019). Protocol for the Human Liver Microsome Stability Assay. Methods in Molecular Biology, 1999, 131-142.
  • BioDuro. (n.d.). ADME Microsomal Stability Assay. Retrieved from [Link]

  • Poole, C. F., & Atapattu, S. N. (2020). LogP measurement of a highly hydrophobic properfume: Evaluation of extrapolation of RP-HPLC results and impact of chemical moieties on accuracy.
  • ACD/Labs. (n.d.). LogP—Making Sense of the Value. Retrieved from [Link]

  • Scott, J. S., et al. (2017). Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes, a logD Lowering Twist. ACS Medicinal Chemistry Letters, 8(11), 1177-1181.
  • PubChem. (n.d.). Piperazine. Retrieved from [Link]

  • Stepan, A. F., et al. (2011). Synthesis and properties of 2-oxa-6-azaspiro[3.3]heptane and related derivatives as novel, rigid scaffolds for drug discovery. Journal of Medicinal Chemistry, 54(22), 7794-7802.
  • ResearchGate. (n.d.). Comparison of 2,6-diazaspiro[3.3]heptane, 2-azaspiro[3.3]. Retrieved from [Link]

  • Du-Cuny, L., Huwyler, J., Wiese, M., & Kansy, M. (2008). Computational aqueous solubility prediction for drug-like compounds in congeneric series. European Journal of Medicinal Chemistry, 43(3), 501-512.
  • Vrakas, D. (2011). Computational models for the prediction of drug solubility. Current Computer-Aided Drug Design, 7(2), 96-108.
  • ResearchGate. (n.d.). In Vitro Metabolic Stability in Liver Microsomes. Retrieved from [Link]

  • Li, L., Totton, T., & Frenkel, D. (2017). Computational methodology for solubility prediction: Application to the sparingly soluble solutes. The Journal of Chemical Physics, 146(21), 214110.
  • ACD/Labs. (n.d.). Lipophilicity Descriptors: Understanding When to Use LogP & LogD. Retrieved from [Link]

  • Carreira, E. M., & Fessard, T. (2010). Synthesis of Azaspirocycles and their Evaluation in Drug Discovery.
  • FooDB. (2010, April 8). Showing Compound Piperidine (FDB012644). Retrieved from [Link]

  • PubChem. (n.d.). 2-Oxa-6-azaspiro[3.3]heptane. Retrieved from [Link]

  • Cyprotex. (n.d.). Microsomal Stability Assay. Retrieved from [Link]

  • Creative Bioarray. (n.d.). Microsomal Stability Assay. Retrieved from [Link]

  • Obach, R. S. (1999). Efficiency in Drug Discovery: Liver S9 Fraction Assay As a Screen for Metabolic Stability. Drug Metabolism and Disposition, 27(11), 1350-1359.
  • Grygorenko, O. O., et al. (2023). Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. French-Ukrainian Journal of Chemistry, 11(2), 31-39.
  • ResearchGate. (n.d.). Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. Retrieved from [Link]

  • Wang, L., et al. (2020). Design, synthesis, and optimization of a series of 2-azaspiro[3.3]heptane derivatives as orally bioavailable fetal hemoglobin inducers. European Journal of Medicinal Chemistry, 204, 112634.

Sources

Safety Operating Guide

A Guide to the Safe Disposal of 2-Oxa-6-thiaspiro[3.3]heptane

Author: BenchChem Technical Support Team. Date: January 2026

Disclaimer: As a Senior Application Scientist, it is my priority to ensure that the information provided is accurate and promotes the highest standards of laboratory safety. A thorough search for a specific Safety Data Sheet (SDS) for 2-Oxa-6-thiaspiro[3.3]heptane did not yield a dedicated document for this exact compound. The following disposal procedures have been synthesized based on the known hazards of its close structural analogue, 2-Oxa-6-azaspiro[3.3]heptane, and established best practices for the disposal of flammable, and potentially toxic, sulfur-containing heterocyclic compounds. It is imperative that researchers conduct a final risk assessment based on the form and concentration of the waste and consult with their institution's Environmental Health and Safety (EHS) department for final approval of this disposal plan.

Hazard Identification and Risk Assessment
  • Presumed Hazards: Based on the data for 2-Oxa-6-azaspiro[3.3]heptane, it is prudent to handle this compound as a:

    • Flammable Liquid: The nitrogen analogue is classified as a Category 3 Flammable liquid.[1] All handling and disposal should occur away from ignition sources.

    • Acute Oral Toxin: 2-Oxa-6-azaspiro[3.3]heptane is classified as acutely toxic if swallowed.

    • Skin and Eye Irritant: It is also known to cause skin and serious eye irritation.[1][2]

  • Sulfur-Specific Considerations: Sulfur-containing compounds can pose additional hazards. Upon combustion, they may release toxic oxides of sulfur (SOx). Some sulfur heterocycles can have strong, unpleasant odors and varying toxicological profiles.

Personal Protective Equipment (PPE)

Based on the presumed hazards, the following minimum PPE must be worn when handling this compound and its waste:

PPE CategorySpecification
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene). Gloves must be inspected prior to use and disposed of after use in accordance with laboratory practices.
Eye Protection Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[3] A face shield should be used if there is a splash hazard.
Skin and Body A flame-retardant laboratory coat. Full-length trousers and closed-toe shoes are mandatory.
Respiratory All handling of the compound and its waste should be conducted within a certified chemical fume hood to avoid inhalation of vapors.
Waste Segregation and Container Management

Proper segregation is critical to prevent dangerous chemical reactions in the waste container.

  • Waste Stream: this compound waste should be collected as Flammable Organic Waste .

  • Incompatible Materials: Never mix this waste with:

    • Strong Oxidizing Agents

    • Strong Acids

    • Strong Bases

    • Aqueous waste streams

  • Container Selection:

    • Use a designated, properly labeled hazardous waste container. The container should be made of a compatible material (e.g., glass or polyethylene) and have a secure screw-top cap.[4]

    • The container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and an indication of its flammable nature.[4]

    • Keep the container closed at all times, except when adding waste.[4]

Disposal Workflow

The following diagram and procedural steps outline the decision-making process and actions for the disposal of this compound waste.

G cluster_prep Preparation cluster_collection Waste Collection cluster_storage Storage & Pickup start Start: Have this compound Waste ppe Don Appropriate PPE start->ppe Assess Hazards fume_hood Work in a Chemical Fume Hood ppe->fume_hood get_container Obtain Labeled Flammable Organic Waste Container fume_hood->get_container check_compat Check for Incompatibilities get_container->check_compat Verify Waste Stream transfer Carefully Transfer Waste to Container check_compat->transfer close_container Securely Cap Container transfer->close_container store Store in Satellite Accumulation Area close_container->store Log Waste request_pickup Request Pickup by EHS store->request_pickup Container is Full or at Time Limit end End: Waste Disposed Compliantly request_pickup->end

Disposal Workflow for this compound

Step-by-Step Protocol:

  • Preparation:

    • Ensure you are wearing the full complement of required PPE as detailed in Section 2.

    • Perform all waste handling operations inside a certified chemical fume hood.

    • Have spill control materials (e.g., absorbent pads for solvents) readily available.

  • Waste Collection:

    • Obtain a designated hazardous waste container for flammable organic liquids. Ensure it is correctly labeled.

    • Before transferring, confirm that no incompatible materials are present in the waste stream.

    • Carefully pour the this compound waste into the container, avoiding splashes.

    • Securely fasten the cap on the container immediately after adding the waste.

  • Storage and Disposal:

    • Store the sealed waste container in your laboratory's designated Satellite Accumulation Area (SAA).[5]

    • Ensure the SAA is away from heat sources, open flames, and high-traffic areas.

    • Once the container is full, or according to your institution's policies, submit a request for hazardous waste pickup to your EHS department. Do not pour any chemical waste down the drain.[6]

Spill Management

In the event of a spill, immediate and correct action is crucial to mitigate risks.

  • Evacuate: Alert personnel in the immediate area and evacuate if the spill is large or if you feel unwell.

  • Isolate: Restrict access to the spill area. Remove all ignition sources.

  • Ventilate: Ensure the chemical fume hood is operating at maximum capacity.

  • Report: Inform your laboratory supervisor and EHS department immediately.

  • Clean-up (for small, manageable spills only):

    • If you are trained and it is safe to do so, contain the spill using a chemical spill kit or absorbent pads suitable for flammable organic liquids.

    • Do not use combustible materials like paper towels to absorb the bulk of a flammable liquid spill.

    • Collect the absorbed material and any contaminated debris using non-sparking tools.[3]

    • Place all contaminated materials into a sealable container, label it as hazardous waste containing this compound, and arrange for disposal through EHS.

By adhering to these synthesized guidelines, researchers can manage and dispose of this compound waste in a manner that prioritizes safety and environmental responsibility. Always place site-specific EHS guidance above any generalized protocol.

References

Sources

Comprehensive Safety and Handling Guide for 2-Oxa-6-thiaspiro[3.3]heptane

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety, handling, and disposal protocols for 2-Oxa-6-thiaspiro[3.3]heptane. As a dedicated partner in your research, we aim to furnish you with in-depth technical information that prioritizes safety and procedural integrity. The following protocols are synthesized from established best practices for structurally related compounds and general chemical safety principles, ensuring a robust framework for your laboratory operations.

Hazard Analysis and Core Principles

The oxetane ring, a four-membered cyclic ether, is known for its ring strain, which can lead to higher reactivity compared to larger cyclic ethers. Oxetanes themselves can be flammable and irritating to the skin, eyes, and respiratory tract.[1] The thioether component introduces sulfur into the molecule, which can present its own set of considerations during handling and disposal.

Drawing from data on the analogous compound, 2-Oxa-6-azaspiro[3.3]heptane, we can infer similar hazard profiles. The aza-analogue is classified as a flammable liquid and vapor, toxic if swallowed, and a cause of skin and serious eye irritation.[2][3][4][5] Therefore, it is prudent to handle this compound with a similar level of caution, assuming it may be flammable, toxic, and an irritant.

Personal Protective Equipment (PPE): A Multi-Layered Defense

A comprehensive PPE strategy is non-negotiable when handling this compound. The following table outlines the recommended PPE for various laboratory operations, designed to provide a multi-layered defense against potential exposure.

Operation Eye/Face Protection Skin Protection Respiratory Protection
Weighing and Solution Preparation Chemical safety goggles with side shields.[6]Nitrile or neoprene gloves, and a flame-resistant lab coat.[1]Work should be conducted in a certified chemical fume hood.[1]
Running Reactions Chemical safety goggles and a full-face shield, especially when there is a splash hazard.[1]Chemical-resistant gloves (consider thicker, extended-cuff gloves for prolonged contact), and a chemical-resistant apron over a flame-resistant lab coat.[1][6]All operations must be performed within a certified chemical fume hood.[1]
Purification (e.g., Chromatography) Chemical safety goggles and a full-face shield.[1]Heavy-duty, chemical-resistant gloves and a chemical-resistant apron.[1]Operations should be conducted in a well-ventilated area, preferably a fume hood.[1]
Handling Spills Full-face respirator with appropriate cartridges.Chemical-resistant suit, boots, and outer and inner chemical-resistant gloves.Positive-pressure, self-contained breathing apparatus (SCBA) may be necessary for large spills.

The Rationale Behind Our PPE Recommendations:

  • Eye and Face Protection : The potential for splashes of an irritating or toxic substance necessitates robust eye and face protection. Standard safety glasses are insufficient; chemical goggles provide a seal around the eyes, and a face shield offers an additional barrier for the entire face.[6]

  • Skin Protection : Nitrile or neoprene gloves offer good resistance to a range of chemicals.[1] However, for prolonged or direct contact, consulting a glove manufacturer's compatibility chart is crucial. A flame-resistant lab coat is recommended due to the inferred flammability of the compound.

  • Respiratory Protection : Given the potential for harmful vapors, all handling of this compound should be performed in a chemical fume hood to minimize inhalation exposure.[1]

Step-by-Step Operational Protocols

Adherence to a strict, step-by-step protocol is paramount for ensuring safety and experimental reproducibility.

3.1. Preparation and Weighing:

  • Fume Hood Preparation : Before starting, ensure the chemical fume hood is functioning correctly and is free of clutter.

  • Gather Materials : Assemble all necessary equipment (spatulas, weigh boats, glassware) and have waste containers readily accessible within the hood.

  • Don PPE : Put on the appropriate PPE as outlined in the table above.

  • Weighing : Carefully weigh the required amount of this compound. Use anti-static tools and equipment to minimize the risk of ignition.

  • Container Sealing : Immediately and securely seal the stock container after dispensing.

3.2. Reaction Setup and Execution:

  • Inert Atmosphere : If the reaction is sensitive to air or moisture, ensure the glassware is properly dried and the reaction is set up under an inert atmosphere (e.g., nitrogen or argon).

  • Controlled Addition : Add this compound to the reaction vessel slowly and in a controlled manner, especially if the reaction is exothermic.

  • Constant Monitoring : Continuously monitor the reaction for any signs of an uncontrolled exothermic event, pressure buildup, or unexpected color changes.

  • Emergency Preparedness : Keep appropriate fire extinguishing media (e.g., dry chemical or carbon dioxide extinguisher) and spill control materials readily available.

Disposal Plan: Environmental Responsibility

Proper disposal of this compound and any associated waste is a critical component of laboratory safety and environmental stewardship.

4.1. Waste Segregation:

  • Liquid Waste : Collect all liquid waste containing this compound in a dedicated, labeled, and sealed container. This includes reaction residues and solvent washes.

  • Solid Waste : Contaminated solid waste, such as gloves, weigh boats, and paper towels, should be collected in a separate, clearly labeled, and sealed container.

4.2. Disposal Procedure:

  • Consult Local Regulations : Always adhere to your institution's and local environmental regulations for hazardous waste disposal.

  • Waste Manifest : Ensure all waste containers are accurately labeled with the full chemical name and any known hazards.

  • Professional Disposal : Arrange for the disposal of the hazardous waste through a licensed and certified environmental waste management company.

  • Sulfur Compound Consideration : For sulfur-containing compounds, disposal often involves incineration in a specialized facility equipped with scrubbers to remove sulfur oxides from the flue gases. Landfilling is generally not a recommended method for organic sulfur compounds due to the potential for soil and groundwater contamination.[7]

Emergency Procedures: Preparedness and Response

5.1. Spills:

  • Evacuate : If a significant spill occurs, evacuate the immediate area.

  • Ventilate : Ensure the area is well-ventilated, but do not create sparks.

  • Contain : For small spills, use an inert absorbent material (e.g., vermiculite, sand) to contain the spill. Do not use combustible materials like paper towels.

  • Clean-up : Wearing appropriate PPE, carefully collect the absorbed material and place it in a sealed container for hazardous waste disposal.

  • Decontaminate : Clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.

5.2. Exposure:

  • Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.

  • Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3]

  • Inhalation : Move the individual to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[3]

  • Ingestion : Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[3]

Visual Workflow for Safe Handling and Disposal

Safe_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal cluster_emergency Emergency Prep 1. Hazard Assessment & PPE Selection Weigh 2. Weighing in Fume Hood Prep->Weigh Reaction 3. Reaction Setup & Execution Weigh->Reaction Transfer Purification 4. Purification Reaction->Purification Segregation 5. Waste Segregation Purification->Segregation Collect Waste Disposal 6. Professional Disposal Segregation->Disposal Spill Spill Response Exposure Exposure Response

Caption: Workflow for the safe handling and disposal of this compound.

References

  • Personal protective equipment for handling Oxetane;heptadecahydrate. Benchchem.
  • 2-Oxa-6-Azaspiro[3.3]heptane. ChemBK.
  • Oxetane. CymitQuimica.
  • 2-Oxa-6-azaspiro[3.3]heptane | C5H9NO | CID 23111887. PubChem.
  • Safety Data Sheet - 2-Oxa-6-azaspiro[3.3]heptane. Angene Chemical.
  • 2-Oxa-6-azaspiro[3.3]heptane. Sigma-Aldrich.
  • Chemical Safety Data Sheet MSDS / SDS - 2-oxa-6-azaspiro[3.3]heptane. ChemicalBook.
  • 2-Oxa-6-azaspiro(3.3)heptane hemioxalate | C12H20N2O6 | CID 54594442. PubChem.
  • 2-Oxa-6-azaspiro[3.3]heptane. LookChem.
  • MSDS of 2-Oxa-6-azaspiro[3.3]heptane. Capot Chemical Co.,Ltd.
  • SAFETY DATA SHEET - 2-Oxa-6-azaspiro[3.3]heptane hemioxalate. Fisher Scientific.
  • Personal Protective Equipment (PPE). CHEMM.
  • Chemical Safety: Personal Protective Equipment. University of California, San Francisco.
  • removing sulfur compounds: Topics by Science.gov. Science.gov.
  • GUIDELINES FOR THE DISPOSAL OF SULPHUR CONTAINING SOLID WASTE. Open Government program.

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.